8-Bromoimidazo[1,2-a]pyrazine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
8-bromoimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMKASWIDXNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434133 | |
| Record name | 8-Bromoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69214-34-2 | |
| Record name | 8-Bromoimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoimidazo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the One-Pot Synthesis of 8-Bromoimidazo[1,2-a]pyrazine: Principles, Protocols, and Applications
Abstract
The imidazo[1,2-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic agents. The introduction of a bromine atom at the 8-position provides a crucial synthetic handle for late-stage functionalization, enabling the rapid generation of diverse compound libraries for drug discovery. This guide provides an in-depth examination of the one-pot synthesis of 8-bromoimidazo[1,2-a]pyrazine, with a primary focus on the highly efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss key optimization parameters, and contextualize the strategic importance of this synthetic approach for researchers in pharmaceutical and chemical sciences.
Introduction: The Strategic Importance of the this compound Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of drug development, and among them, the imidazo[1,2-a]pyrazine moiety has garnered significant attention.[1] This fused bicyclic system is present in molecules exhibiting a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties.[2][3] Notably, derivatives have been investigated as potent inhibitors of key biological targets such as p38 kinase, Aurora kinase, and the tyrosine kinase EphB4.[2]
The true synthetic power of the 8-bromo derivative lies in its capacity for diversification. The bromine atom serves as a versatile functional group, readily participating in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the strategic introduction of aryl, heteroaryl, alkyl, and amino groups, making this compound a pivotal intermediate for structure-activity relationship (SAR) studies.
To maximize efficiency and align with the principles of green chemistry, one-pot multi-component reactions (MCRs) have become the preferred method for constructing such scaffolds.[4] These reactions combine three or more reactants in a single vessel to form a complex product in a single operation, thereby reducing solvent waste, purification steps, and reaction time while improving overall yield and atom economy.[4][5] The Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based MCR, stands out as the premier methodology for the synthesis of 3-aminoimidazo[1,2-a]pyrazines and their derivatives.[6][7]
Core Synthetic Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation between a heteroaromatic amidine (like 2-aminopyrazine), an aldehyde, and an isocyanide.[8] This powerful transformation constructs the imidazo[1,2-a]pyrazine core in a single, highly convergent step. To achieve the target 8-bromo substitution, the strategy relies on the logical selection of a brominated starting material, specifically 3-bromo-2-aminopyrazine.
Mechanistic Deep Dive
The causality behind the GBB reaction's success lies in a well-orchestrated sequence of chemical events. The process is typically facilitated by a Lewis or Brønsted acid catalyst, which activates the carbonyl group of the aldehyde.
-
Imine Formation: The reaction initiates with the condensation of the 2-aminopyrazine (or its 3-bromo derivative) with the aldehyde to form a Schiff base, which is in equilibrium with its protonated iminium ion form (Intermediate A).
-
Nucleophilic Attack: The isocyanide, a unique carbon nucleophile, attacks the electrophilic iminium ion to form a nitrilium ion intermediate (Intermediate B).
-
Intramolecular Cyclization: The key ring-forming step involves a 5-endo-dig cyclization. The endocyclic nitrogen atom of the pyrazine ring attacks the nitrilium ion, forming the five-membered imidazole ring and yielding a bicyclic, non-aromatic intermediate (Intermediate C).[8]
-
Rearomatization: A final deprotonation and tautomerization step restores aromaticity to the bicyclic system, yielding the stable 3-aminoimidazo[1,2-a]pyrazine product.
Rationale for Component Selection
-
The Amidine (Nitrogen Source): The choice of 3-bromo-2-aminopyrazine is the core directive for achieving the target molecule. The bromine at the 3-position of the pyrazine ring remains untouched during the reaction and directly translates to the 8-position of the final fused product. It is worth noting that 2-aminopyrazines are generally less nucleophilic than their 2-aminopyridine counterparts due to the electron-withdrawing effect of the second ring nitrogen, which can necessitate slightly more forcing conditions or catalytic activation.[6]
-
The Aldehyde (C2-Substituent Source): The aldehyde component directly installs the substituent at the 2-position of the imidazo[1,2-a]pyrazine core. The reaction shows broad scope, tolerating both aromatic and aliphatic aldehydes, allowing for significant structural diversity.
-
The Isocyanide (C3-Substituent Source): The isocyanide provides the carbon and nitrogen atoms for the 3-amino substituent. Common, commercially available isocyanides like tert-butyl isocyanide, cyclohexyl isocyanide, and benzyl isocyanide are frequently used and dictate the nature of the exocyclic amino group.[2]
Detailed Experimental Protocol
The following protocol is a representative, self-validating procedure for the synthesis of a model compound, 8-bromo-2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine, derived from established literature methods for the GBB reaction.[2][7]
Reagents and Materials
-
3-Bromo-2-aminopyrazine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃) or Scandium (III) triflate (Sc(OTf)₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 3-bromo-2-aminopyrazine (1.0 mmol, 174 mg).
-
Reagent Addition: Add anhydrous methanol (10 mL) followed by benzaldehyde (1.0 mmol, 106 mg, 102 µL) and the Lewis acid catalyst, Y(OTf)₃ (0.05 mmol, 27 mg, 5 mol%).
-
Initial Stirring: Stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 99.8 mg, 136 µL) to the reaction mixture dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in dichloromethane (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Process Optimization and Key Considerations
Optimizing the GBB reaction is critical for achieving high yields and purity, particularly when dealing with less reactive substrates.
| Parameter | Variation | Rationale & Impact on Yield | Reference |
| Catalyst | Lewis Acids (Sc(OTf)₃, Y(OTf)₃, BF₃·OEt₂) | Activates the aldehyde carbonyl, accelerating imine formation, which is often the rate-limiting step. Significantly improves yields, especially for electron-poor or sterically hindered aldehydes. | [7][9] |
| Brønsted Acids (p-TSA) | Can also catalyze imine formation effectively. Choice may depend on substrate tolerance. | ||
| Iodine (I₂) | Acts as a mild Lewis acid catalyst, offering a cost-effective and environmentally benign option. | [2] | |
| Solvent | Methanol, Ethanol | Protic solvents can facilitate proton transfer steps and are commonly effective. | [8] |
| Dichloromethane (DCM), Acetonitrile (MeCN) | Aprotic solvents are also used; the choice can influence reactant solubility and reaction kinetics. | [7] | |
| Temperature | Room Temperature to Reflux | Less reactive aminopyrazines often require heating to achieve reasonable reaction rates and yields. Optimization is key to balance rate with potential side-product formation. | [2][6] |
| Isocyanide | tert-Butyl, Cyclohexyl | Aliphatic isocyanides are generally robust and high-yielding. Aromatic isocyanides can also be used but may require different optimization. | [2][4] |
Conclusion
The one-pot synthesis of this compound via the Groebke-Blackburn-Bienaymé reaction represents a pinnacle of efficiency in modern synthetic organic chemistry. This methodology provides rapid, convergent access to a highly valuable and versatile chemical scaffold. By logically selecting a brominated aminopyrazine as a starting material, researchers can directly install a key functional handle for subsequent diversification, accelerating the pace of drug discovery and development. The insights into the mechanism, protocol, and optimization parameters provided in this guide serve as a comprehensive resource for scientists aiming to leverage this powerful transformation in their research endeavors.
References
- Blackburn, C. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters, 39(22), 3635-3638. [Link not available]
- Mendoza-Figueroa, C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. [Link]
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Reddy, T. R., et al. (2018). Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction. ChemistrySelect, 3(42), 11871-11875. [Link]
- Kaur, R., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(30), 5777-5801. [Link]
- Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
- UCL Discovery. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
- Mohan, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36473-36489. [Link]
- Jeon, M., et al. (2014). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 12(45), 9116-9120. [Link]
- Kumar, A., et al. (2013).
- Mendoza-Figueroa, C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(19), 6933. [Link]
- de Paiva, G. G., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
- Singh, H., & Singh, J. (2022). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Journal of the Indian Chemical Society, 99(9), 100650. [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Cyclization Methods for the Imidazo[1,2-a]pyrazine Core
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold that has garnered immense interest from the medicinal chemistry community.[1] This nitrogen-rich bicyclic system is a key structural motif in a plethora of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Its derivatives have shown promise as anti-cancer, anti-inflammatory, antiviral, and antimicrobial agents, underscoring their therapeutic potential.[1][2] The structural rigidity and the unique electronic properties of the imidazo[1,2-a]pyrazine core, coupled with the multiple sites available for substitution, provide a versatile platform for the design and development of novel therapeutics with enhanced potency and selectivity. This guide offers an in-depth exploration of the primary cyclization strategies employed for the synthesis of this vital heterocyclic system, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
I. The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Cornerstone of Imidazo[1,2-a]pyrazine Synthesis
The Groebke-Blackburn-Bienaymé (GBB) reaction stands as one of the most powerful and widely utilized methods for the construction of the imidazo[1,2-a]pyrazine core. This one-pot, three-component reaction (3-CR) offers a highly convergent and atom-economical approach to assembling the bicyclic scaffold from readily available starting materials: an aminopyrazine, an aldehyde, and an isocyanide.
Mechanistic Insights and Rationale for Experimental Choices
The GBB reaction proceeds through a fascinating cascade of events, initiated by the condensation of the aminopyrazine and the aldehyde to form a Schiff base (imine). The isocyanide then undergoes a formal [4+1] cycloaddition with the imine, followed by a prototropic shift to yield the final 3-aminoimidazo[1,2-a]pyrazine product.
The choice of catalyst is a critical parameter in optimizing the GBB reaction. While the reaction can proceed without a catalyst, particularly with reactive substrates, the use of a Lewis or Brønsted acid catalyst is often essential to drive the reaction to completion and achieve high yields. Lewis acids, such as scandium(III) triflate (Sc(OTf)₃) or ytterbium(III) triflate (Yb(OTf)₃), activate the aldehyde carbonyl group, facilitating the initial imine formation. Similarly, Brønsted acids like p-toluenesulfonic acid (PTSA) or ammonium chloride (NH₄Cl) can protonate the aldehyde, enhancing its electrophilicity. The selection of the appropriate catalyst is often substrate-dependent, with electron-poor aldehydes or less nucleophilic aminopyrazines requiring stronger activation.
Solvent choice also plays a pivotal role. Protic solvents like methanol or ethanol are commonly employed as they can participate in the proton transfer steps of the mechanism. However, aprotic solvents can also be effective, and the choice often depends on the solubility of the starting materials and the desired reaction temperature. In industrial settings, the move towards greener solvents is a key consideration.
Caption: Generalized workflow of the Groebke-Blackburn-Bienaymé reaction.
Experimental Protocol: A Scalable, Industrial Approach
The following protocol is adapted from a reported industrial process for the synthesis of 3-aminoimidazo[1,2-a]pyrazines, highlighting the scalability and robustness of the GBB reaction.
Materials:
-
Aminopyrazine (1.0 equiv)
-
Aldehyde (1.05 equiv)
-
Isocyanide (1.1 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.1 equiv)
-
Methanol (5 mL/mmol of aminopyrazine)
Procedure:
-
To a stirred solution of the aminopyrazine in methanol at room temperature, add the aldehyde followed by the scandium(III) triflate catalyst.
-
Stir the mixture for 30 minutes to facilitate the formation of the Schiff base.
-
Add the isocyanide to the reaction mixture.
-
Heat the reaction to 60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Table 1: Representative Substrate Scope and Yields for the GBB Reaction
| Entry | Aminopyrazine | Aldehyde | Isocyanide | Catalyst | Yield (%) |
| 1 | 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 92 |
| 2 | 2-Amino-5-bromopyrazine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Yb(OTf)₃ | 88 |
| 3 | 2-Aminopyrazine | Furfural | Benzyl isocyanide | PTSA | 85 |
| 4 | 2-Amino-6-methylpyrazine | Isobutyraldehyde | tert-Butyl isocyanide | NH₄Cl | 78 |
II. Iodine-Catalyzed Multicomponent Synthesis: A Mild and Efficient Alternative
Molecular iodine has emerged as a cost-effective, readily available, and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyrazines. This method also follows a one-pot, three-component strategy, offering a practical and efficient alternative to metal-catalyzed approaches.
Mechanistic Rationale: The Role of Iodine as a Lewis Acid
In this reaction, iodine acts as a mild Lewis acid, activating the aldehyde for condensation with the aminopyrazine to form the imine intermediate. The isocyanide then adds to the imine in a [4+1] cycloaddition, similar to the GBB reaction. The key advantage of using iodine is its low toxicity and cost-effectiveness, making it an attractive catalyst for sustainable synthesis.[2]
Caption: Proposed mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
Experimental Protocol: A Straightforward and Green Procedure
The following protocol is based on a reported iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.[2]
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyrazine, aryl aldehyde, and iodine in ethanol.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the tert-butyl isocyanide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Table 2: Substrate Scope and Yields for the Iodine-Catalyzed Synthesis
| Entry | Aldehyde | Isocyanide | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 92 |
| 2 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 85 |
| 3 | 2-Naphthaldehyde | Cyclohexyl isocyanide | 88 |
| 4 | Thiophene-2-carboxaldehyde | tert-Butyl isocyanide | 82 |
III. Metal-Catalyzed Cyclization Strategies: Expanding the Synthetic Toolbox
Transition metal catalysis offers a powerful and versatile platform for the synthesis and functionalization of the imidazo[1,2-a]pyrazine core. Copper and palladium catalysts, in particular, have been extensively employed in various cyclization and cross-coupling reactions.
A. Copper-Catalyzed Synthesis of 2-Halo-Imidazo[1,2-a]pyrazines
An efficient method for the synthesis of 2-halo-substituted imidazo[1,2-a]pyrazines involves the copper-catalyzed intermolecular oxidative cyclization of haloalkynes with aminopyrazines. This one-pot procedure utilizes molecular oxygen as a green oxidant.
The proposed mechanism involves the coordination of the copper catalyst to the haloalkyne and the aminopyrazine. This is followed by an oxidative addition, intramolecular cyclization, and reductive elimination sequence to afford the 2-halo-imidazo[1,2-a]pyrazine product. The use of a copper catalyst is crucial for facilitating the key bond-forming steps under mild conditions.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Iodo-Imidazo[1,2-a]pyrazines
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Iodoalkyne (1.2 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a sealed tube, add 2-aminopyrazine, iodoalkyne, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with oxygen (balloon).
-
Add DMF and seal the tube.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
B. Palladium-Catalyzed C-H Functionalization for Substituted Imidazo[1,2-a]pyrazines
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the direct C-H functionalization of the imidazo[1,2-a]pyrazine core. This strategy allows for the late-stage introduction of various substituents, providing rapid access to diverse libraries of compounds.
A powerful approach involves a one-pot, sequential palladium-catalyzed Suzuki-Miyaura cross-coupling and direct C-H functionalization.[3] This allows for the selective introduction of substituents at different positions of the imidazo[1,2-a]pyrazine ring system, such as the C3, C6, and C8 positions, leading to the synthesis of highly functionalized derivatives.[3]
Experimental Protocol: Sequential Palladium-Catalyzed Synthesis of 3,6,8-Trisubstituted Imidazo[1,2-a]pyrazines
Materials:
-
3,6,8-Tribromoimidazo[1,2-a]pyrazine (1.0 equiv)
-
Arylboronic acid (for C6) (1.1 equiv)
-
Arylboronic acid (for C8) (1.1 equiv)
-
Aryl halide (for C3) (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
Dioxane/H₂O (4:1)
Procedure:
-
Step 1 (Suzuki at C6): To a solution of 3,6,8-tribromoimidazo[1,2-a]pyrazine in dioxane/H₂O, add the first arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Heat the mixture at 80 °C until the starting material is consumed.
-
Step 2 (Suzuki at C8): To the same reaction mixture, add the second arylboronic acid and continue heating at 100 °C.
-
Step 3 (Direct C-H Arylation at C3): Add the aryl halide and a suitable phosphine ligand, and continue heating at 120 °C.
-
After completion, cool the reaction, extract with an organic solvent, and purify by column chromatography.
IV. Intramolecular Cyclization: A Strategy for Pre-functionalized Precursors
Intramolecular cyclization represents another important route to the imidazo[1,2-a]pyrazine core. This approach typically involves the synthesis of a suitably functionalized aminopyrazine precursor that can undergo cyclization under thermal or catalytic conditions.
Conceptual Framework
The key to this strategy lies in the design of a precursor containing both the aminopyrazine moiety and a reactive group that can participate in the ring-closing reaction. For example, an aminopyrazine substituted with a propargyl group can undergo a transition metal-catalyzed cycloisomerization to form the imidazo[1,2-a]pyrazine ring. This method allows for the introduction of substituents at specific positions of the final product based on the structure of the starting precursor.
Caption: General scheme for the intramolecular cyclization approach to imidazo[1,2-a]pyrazines.
Experimental Protocol: Synthesis via Condensation and Cyclization
The following is a representative two-step protocol involving the condensation of 2-amino-3-chloropyrazine with an α-haloketone, followed by intramolecular cyclization.[4]
Materials:
-
2-Amino-3-chloropyrazine (1.0 equiv)
-
α-Chloroacetophenone (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Acetonitrile (10 mL/mmol of aminopyrazine)
Procedure:
-
Condensation: To a solution of 2-amino-3-chloropyrazine in acetonitrile, add α-chloroacetophenone and DIPEA.
-
Reflux the mixture until the condensation is complete (monitored by TLC).
-
Cyclization: The intermediate can be isolated or the reaction mixture can be directly heated at a higher temperature to effect intramolecular cyclization.
-
After cooling, the product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.
Conclusion and Future Perspectives
The synthesis of the imidazo[1,2-a]pyrazine core has been significantly advanced through the development of a diverse array of cyclization methodologies. The Groebke-Blackburn-Bienaymé reaction and iodine-catalyzed multicomponent reactions offer highly efficient and convergent one-pot strategies. Metal-catalyzed methods, particularly those employing copper and palladium, provide powerful tools for both the construction of the core and its subsequent functionalization, enabling the synthesis of complex and highly substituted derivatives. Intramolecular cyclization approaches offer a complementary strategy for accessing specific substitution patterns.
As the demand for novel drug candidates continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of the imidazo[1,2-a]pyrazine scaffold will remain a key focus of research. Future efforts will likely concentrate on the use of greener catalysts and solvents, the development of enantioselective synthetic routes, and the application of flow chemistry for the continuous and scalable production of these important heterocyclic compounds. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in their quest to unlock the full therapeutic potential of the imidazo[1,2-a]pyrazine core.
References
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
- Yadav, G., & Singh, P. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(34), 6637-6661. [Link]
- Castillo, J. C., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
- Parthiban, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
- Drogue, N., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]
- Seregin, I. V., & Gevorgyan, V. (2009). Transition metal-catalyzed synthesis and direct functionalization of N-fused heterocycles.
- Saha, D., et al. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers, 6(14), 2234-2239. [Link]
- Yan, R.-L., et al. (2014). ChemInform Abstract: Copper-Catalyzed Intermolecular Oxidative Cyclization of Haloalkynes: Synthesis of 2-Halo-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyrimidines. ChemInform, 45(32). [Link]
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
- Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187-205. [Link]
- Parthiban, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
- Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187-205. [Link]
- Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
- Yadav, G., & Singh, P. (2020).
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 48(4), 1045-1055. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 77(23), 10839-10853. [Link]
- Kumar, A., et al. (2018).
- Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(23), 8345. [Link]
- Macciomei, G., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1104-1109. [Link]
- Yan, R.-L., et al. (2012). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]
- Zhang, Y., et al. (2013). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Tran, T. N., & Hamze, A. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(38), 8256-8276. [Link]
- Vitale, P., et al. (2015). Cu(OTf)2-catalyzed multicomponent reactions.
- Parthiban, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
- Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(5), 740-748. [Link]
- Thull, U., et al. (2007). Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 2007(03), 367-374. [Link]
- Ghasemi, S., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(17), 19385-19395. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Regioselective Bromination of Imidazo[1,2-a]pyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Imidazo[1,2-a]pyrazine Core and its Halogenated Derivatives
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its rigid, planar structure and distribution of nitrogen atoms make it an exceptional pharmacophore capable of engaging with a multitude of biological targets. Derivatives of this core have demonstrated a wide array of pharmacological activities, including potent kinase inhibition.[1] The strategic functionalization of this scaffold is therefore a critical endeavor in the discovery of novel therapeutics.
Among the various functionalization strategies, regioselective bromination stands out as a cornerstone transformation. The introduction of a bromine atom, most commonly at the C3 position, provides a versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. This allows for the systematic exploration of the chemical space around the core, a process fundamental to optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth technical overview of the principles and field-proven protocols for the regioselective bromination of the imidazo[1,2-a]pyrazine nucleus.
Theoretical Underpinnings: Understanding Regioselectivity in the Imidazo[1,2-a]pyrazine System
The imidazo[1,2-a]pyrazine is an electron-rich bicyclic heteroaromatic system. The regioselectivity of electrophilic aromatic substitution, such as bromination, is governed by the relative electron density of the carbon atoms in the ring system and the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed upon attack by the electrophile.
The pyrazine ring is generally electron-deficient due to the presence of two electronegative nitrogen atoms, making it less susceptible to electrophilic attack compared to the imidazole ring.[2] Within the five-membered imidazole ring, the C3 position is the most electron-rich and therefore the most nucleophilic.
The kinetic and thermodynamic rationale for the preferential attack at C3 can be visualized through the resonance structures of the Wheland intermediate.
Mechanism of Electrophilic Bromination at C3
The bromination of imidazo[1,2-a]pyrazine proceeds via a classic electrophilic aromatic substitution mechanism. The key to the high regioselectivity lies in the stability of the intermediate formed.
Caption: Generalized mechanism for C3 bromination.
Attack of the electrophile (Br+) at the C3 position leads to a cationic intermediate where the positive charge is delocalized over the imidazole ring and, crucially, the aromaticity of the six-membered pyrazine ring is maintained in one of the key resonance structures.[3][4] This provides a significant energetic advantage over attack at C2, which would disrupt the aromaticity of both rings.[3][4]
Key Reagents and Methodologies
While various brominating agents can be employed, N-Bromosuccinimide (NBS) is the most commonly used reagent for the regioselective C3 bromination of imidazo[1,2-a]pyrazines due to its mild reaction conditions, high selectivity, and operational simplicity.[5] Molecular bromine (Br₂) is also effective, though it can sometimes lead to over-bromination or side reactions if not carefully controlled.
N-Bromosuccinimide (NBS): The Reagent of Choice
NBS serves as a reliable source of an electrophilic bromine atom (Br+). The reaction is typically performed in a polar solvent, such as ethanol or dimethylformamide (DMF), at temperatures ranging from 0 °C to room temperature. The succinimide byproduct is moderately water-soluble, which facilitates its removal during the work-up procedure.
Molecular Bromine (Br₂)
Bromine can be used for the bromination of the parent, unsubstituted imidazo[1,2-a]pyrazine. The reaction is often carried out in a protic solvent like methanol in the presence of a weak base, such as sodium acetate, to buffer the HBr generated during the reaction.[6]
Field-Proven Experimental Protocols
The following protocols are detailed, self-validating systems for achieving high regioselectivity in the bromination of the imidazo[1,2-a]pyrazine core.
Protocol 1: Regioselective C3-Bromination of Substituted Imidazo[1,2-a]pyrazines using NBS
This protocol is adapted from a procedure for the synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives and is broadly applicable.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the substituted imidazo[1,2-a]pyrazine (1.0 mmol, 1.0 equiv) in ethanol (10 mL) in a round-bottom flask, cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.2 mmol, 1.2 equiv) portion-wise to the cooled solution.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by vacuum filtration.
-
Work-up: If precipitation does not occur, concentrate the reaction mixture under reduced pressure. The residue is then taken up in ethyl acetate and washed sequentially with an aqueous solution of sodium thiosulfate (to quench any unreacted NBS), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Workflow for NBS-mediated C3 bromination.
Protocol 2: Bromination of Unsubstituted Imidazo[1,2-a]pyrazine using Molecular Bromine
This protocol provides a method for the synthesis of the parent 3-bromoimidazo[1,2-a]pyrazine.[6]
Step-by-Step Methodology:
-
Solution Preparation: Dissolve imidazo[1,2-a]pyrazine (0.76 mmol, 1.0 equiv) and sodium acetate (0.91 mmol, 1.2 equiv) in methanol saturated with potassium bromide (2 mL).
-
Reaction Setup: Cool the mixture to -10 °C in an appropriate cooling bath.
-
Reagent Addition: Slowly add a solution of bromine (0.76 mmol, 1.0 equiv) in methanol dropwise over 5 minutes.
-
Quenching: After the addition is complete, quench the reaction by adding a 1N aqueous solution of sodium sulfite (2 mL).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a mixture of water (15 mL) and saturated sodium bicarbonate solution (15 mL). Extract the aqueous layer with ethyl acetate (2 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product. This procedure has been reported to give a quantitative yield of 3-bromoimidazo[1,2-a]pyrazine as a white crystalline solid.[6]
Data Presentation and Characterization
The successful synthesis and regioselectivity of the bromination must be confirmed through rigorous analytical techniques.
Table 1: Representative Yields for C3-Bromination
| Starting Material | Brominating Agent | Solvent | Yield (%) | Reference |
| Imidazo[1,2-a]pyrazine | Br₂ / NaOAc | Methanol | 100 | [6] |
| 8-chloro-3-(piperidin-3-yl)imidazo[1,5-a]pyrazine | NBS | DMF | 95 | [2] |
| 2-amino-5-methyl-pyrazine | NBS | Ethanol | 90 (on pyrazine ring before cyclization) | [5] |
| 2,8-disubstituted-imidazo[1,2-a]pyrazine | NBS | Ethanol | Not specified, but effective | [5] |
Note: The yield for the 8-chloro-imidazo[1,5-a]pyrazine is included for comparative purposes, demonstrating the high efficiency of NBS in a similar system.
Spectroscopic Data for 3-Bromoimidazo[1,2-a]pyrazine
-
Appearance: White crystalline solid.[6]
-
Molecular Formula: C₆H₄BrN₃[7]
-
Molecular Weight: 198.02 g/mol [7]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.27 (1H, d, J=7 Hz), 7.80 (1H, s), 7.71 (1H, s), 6.87 (1H, d, J=7 Hz).[6]
Advanced Considerations: Di- and Polybromination
Under more forcing conditions or with an excess of the brominating agent, dibromination can occur. The second bromine atom typically adds to the C5 position, yielding 3,5-dibromoimidazo[1,2-a]pyrazine. This product is also a valuable intermediate for further diversification of the scaffold.
Conclusion
The regioselective C3-bromination of the imidazo[1,2-a]pyrazine core is a robust and indispensable transformation in medicinal chemistry. The use of N-Bromosuccinimide provides a mild, efficient, and highly selective method for introducing a bromine atom, which serves as a linchpin for subsequent structural elaboration. The protocols detailed in this guide represent validated and reliable methods for achieving this critical synthetic step. A thorough understanding of the underlying electronic principles governing the regioselectivity, combined with careful execution of these experimental procedures, will empower researchers to efficiently generate diverse libraries of imidazo[1,2-a]pyrazine derivatives for the discovery of new and potent therapeutic agents.
References
- UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
- ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.
- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution.
- Stenutz. (n.d.). 3-bromoimidazo[1,2-a]pyrazine.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine.
- Reddit. (2017). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS.
- NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. 3-BROMOIMIDAZO[1,2-A]PYRAZINE | 57948-41-1 [chemicalbook.com]
- 7. 3-Bromoimidazo(1,2-a)pyrazine | C6H4BrN3 | CID 2771671 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 8-Bromoimidazo[1,2-a]pyrazine: A Senior Application Scientist's Guide to NMR Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The 8-bromo substituted analog, in particular, serves as a critical building block for further synthetic diversification.[1][3] Its unambiguous structural characterization is paramount for ensuring the integrity of drug discovery campaigns. This guide provides an in-depth, field-proven methodology for the complete characterization of 8-Bromoimidazo[1,2-a]pyrazine using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Strategic Importance of NMR in Heterocyclic Drug Discovery
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural determination of organic molecules. For a heterocyclic system like this compound, NMR provides direct, atom-specific information regarding the molecular framework, electronic environment, and through-bond connectivity.[4] This level of detail is essential to confirm regiochemistry, particularly after synthetic steps like bromination where isomeric products are possible.[3]
Our characterization strategy is built on a logical progression from foundational one-dimensional (1D) experiments to definitive two-dimensional (2D) correlations. This hierarchical approach ensures that each step validates the last, culminating in an unshakeable structural assignment.
Caption: A validated workflow for NMR-based structural elucidation.
Experimental Design and Sample Preparation: The Foundation of Quality Data
The quality of NMR data is inextricably linked to meticulous sample preparation. The choices made here directly impact spectral resolution, signal-to-noise, and the accuracy of chemical shift measurements.
Protocol: NMR Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the compound.
-
Solvent Selection: The choice of deuterated solvent is critical.
-
Chloroform-d (CDCl₃): An excellent first choice for many neutral organic molecules, offering good solubility and a clean spectral window.[1]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): A more polar solvent, useful if solubility in CDCl₃ is limited. Its higher viscosity can sometimes lead to broader lines, but it is excellent for observing exchangeable protons (e.g., NH, OH), though none are present in this specific molecule.[5]
-
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[6] It is often included in commercially available deuterated solvents.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
The rationale for using a standard concentration range is to achieve a strong signal in a reasonable number of scans without causing issues related to sample viscosity or intermolecular interactions that could slightly alter chemical shifts.
Foundational Analysis: 1D NMR Spectroscopy
1D NMR provides the initial, fundamental overview of the molecule's proton and carbon environments.
¹H NMR Spectral Analysis: Mapping the Proton Landscape
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their proximity to other protons (spin-spin coupling). The aromatic region (typically 7.0-9.5 ppm) is of primary interest for this molecule.[7]
The bromine atom at the C-8 position exerts a significant electronic effect. As a halogen, it is electronegative, but it also influences the local magnetic environment through anisotropic and steric effects, which can lead to deshielding of nearby protons.[8][9]
Expected Signals and Interpretation:
-
H-2 & H-3: These protons on the imidazole ring are expected to appear as singlets or narrow doublets, depending on the coupling constant. Their chemical shifts are influenced by the adjacent nitrogen atoms.
-
H-5 & H-6: These protons on the pyrazine ring will appear as doublets due to coupling with each other. The electron-withdrawing nature of the pyrazine nitrogens and the C-8 bromine will shift these protons significantly downfield.[6]
| Proton | Expected Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Key Insights |
| H-2 | ~7.8 - 8.0 | s | Singlet, located in the imidazole portion of the ring system. |
| H-3 | ~7.9 - 8.1 | s | Singlet, often slightly downfield from H-2. |
| H-5 | ~7.8 - 8.0 | d | Doublet, coupled to H-6. Its precise shift is influenced by the C-8 bromine. |
| H-6 | ~9.0 - 9.2 | d | Doublet, coupled to H-5. Typically the most downfield proton due to proximity to N-7. |
Note: The exact chemical shifts can vary based on solvent and concentration. The data presented is synthesized from analysis of similar structures.[1][3]
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.[10]
The bromine substituent at C-8 has a notable impact. The "heavy atom effect" typically causes the directly attached carbon (C-8) to shift upfield (to a lower ppm value) compared to its non-halogenated counterpart, a phenomenon attributed to spin-orbit coupling.[4]
Expected Signals and Interpretation:
| Carbon | Expected Chemical Shift (δ, ppm) in CDCl₃+DMSO-d₆ | DEPT-135 Result | Key Insights |
| C-2 | ~125 - 129 | CH (positive) | Aromatic CH group in the five-membered ring. |
| C-3 | ~110 - 116 | CH (positive) | Aromatic CH group, influenced by adjacent nitrogen. |
| C-5 | ~128 - 132 | CH (positive) | Aromatic CH on the pyrazine ring. |
| C-6 | ~137 - 142 | CH (positive) | Aromatic CH, significantly deshielded by N-7. |
| C-8 | ~131 - 138 | C (absent) | Quaternary carbon directly bonded to bromine. |
| C-8a | ~146 - 148 | C (absent) | Quaternary carbon at the ring junction. |
Note: Data synthesized from analysis of similar structures.[1] The DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals), CH₂ (negative signals), and quaternary carbons (absent signals).
Advanced Structural Confirmation: 2D NMR Techniques
While 1D NMR provides a strong hypothesis for the structure, 2D NMR provides the definitive proof by revealing through-bond correlations.[11]
¹H-¹H COSY: Confirming Proton Neighbors
The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[12] For this compound, the key expected correlation is a cross-peak between H-5 and H-6, confirming their vicinal relationship on the pyrazine ring.
¹H-¹³C HSQC and HMBC: The Definitive Connection
These heteronuclear experiments link protons to the carbons they are attached to.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment produces a cross-peak between a proton and the carbon it is directly bonded to. It allows for the unambiguous assignment of all protonated carbons (C-2, C-3, C-5, C-6).[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall scaffold and substituent position. It reveals correlations between protons and carbons that are two or three bonds away.[12]
Key HMBC Correlations for Unambiguous Assignment:
-
H-6 to C-8: This correlation is critical. The observation of a cross-peak between the most downfield proton (H-6) and the bromine-bearing carbon (C-8) definitively confirms the bromine's position.
-
H-5 to C-8a: This helps to lock in the assignment of the ring-junction carbons.
-
H-2 to C-8a: This correlation links the imidazole ring to the pyrazine ring system, confirming the overall imidazo[1,2-a]pyrazine framework.
Caption: Key COSY and HMBC correlations confirming the molecular structure.
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying this suite of NMR experiments, the structure of this compound can be determined with an exceptionally high degree of confidence. The data is self-validating: ¹H NMR suggests proton environments, ¹³C NMR reveals the carbon backbone, COSY confirms proton-proton adjacencies, HSQC links protons to their carbons, and HMBC provides the long-range correlations that piece the entire puzzle together. This robust, logic-driven approach ensures the scientific integrity required for high-stakes research and development in the pharmaceutical industry.
References
- Macomber, R. S. (1999). A Complete Introduction to Modern NMR Spectroscopy.
- Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]
- Reddy, T. S., & Kumar, A. (2018).
- Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10. Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2151-2159. [Link]
- Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]
- Karthikeyan, J., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]
- Reddy, T. S., & Kumar, A. (2018).
- Singh, B. K., et al. (2015). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
- University of Ottawa. (n.d.). (Br) Bromine NMR. University of Ottawa. [Link]
- Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. [Link]
- Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Unknown Source. [Link]
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- University of Puget Sound. (n.d.). NMR Chemical Shifts. University of Puget Sound. [Link]
- LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
- UCL. (n.d.). Chemical shifts. UCL. [Link]
- Paudler, W. W., & Kuder, J. E. (1981). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry, 34(7), 1437-1444. [Link]
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Wang, S., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 305. [Link]
- Emery Pharma. (2018).
- Al-Omair, M. A., et al. (2025).
- PubChem. (n.d.). 3-bromo-8-chloroimidazo[1,2-a]pyrazine. PubChem. [Link]
- TMP Chem. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
- PubChem. (n.d.). 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. PubChem. [Link]
- Varian. (n.d.). 2D NMR FOR THE CHEMIST. Varian. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. compoundchem.com [compoundchem.com]
- 11. youtube.com [youtube.com]
- 12. emerypharma.com [emerypharma.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 8-Bromoimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Bromoimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental spectral data for this specific compound in surveyed literature, this guide employs a predictive approach grounded in established NMR principles and data from structurally related analogues. By understanding the fundamental spectral characteristics of the parent imidazo[1,2-a]pyrazine scaffold and the well-documented effects of bromine substitution on heteroaromatic systems, researchers can confidently predict and interpret the NMR spectra of this and similar molecules. This guide also includes a detailed, step-by-step protocol for the synthesis of this compound and its subsequent NMR sample preparation and analysis.
Introduction: The Significance of Imidazo[1,2-a]pyrazines and the Role of NMR
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The biological activity of these compounds is highly dependent on their substitution pattern, making unambiguous structural characterization paramount. This compound serves as a key intermediate in the synthesis of more complex derivatives, where the bromine atom can be readily displaced or used in cross-coupling reactions to introduce further chemical diversity.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of molecular structure, purity assessment, and the study of molecular dynamics. For drug development professionals, a thorough understanding of the NMR spectra of key intermediates like this compound is crucial for ensuring the quality and integrity of their synthetic routes.
Predicting the NMR Spectra of this compound: A Data-Driven Approach
The Parent Imidazo[1,2-a]pyrazine Scaffold: A Spectral Baseline
To predict the spectrum of the 8-bromo derivative, we must first understand the spectral characteristics of the unsubstituted imidazo[1,2-a]pyrazine ring system. The chemical shifts of the protons and carbons in this parent scaffold are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents.
The Influence of a Bromine Substituent on Heteroaromatic NMR Spectra
The introduction of a bromine atom at the C8 position of the imidazo[1,2-a]pyrazine ring is expected to induce predictable changes in the ¹H and ¹³C NMR spectra. These changes are primarily due to two effects:
-
Inductive Effect: Bromine is an electronegative atom that withdraws electron density through the sigma bond network. This deshielding effect is strongest on the directly attached carbon (C8) and diminishes with distance.
-
Mesomeric (Resonance) Effect: Bromine possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron-donating resonance effect can lead to increased shielding (upfield shift) at the ortho and para positions.
-
Heavy Atom Effect: In ¹³C NMR, the bromine atom can induce a significant upfield shift (increased shielding) on the directly attached carbon (C8), a phenomenon known as the "heavy atom effect".[4] This is a result of spin-orbit coupling and is a key diagnostic feature for carbons bearing bromine or iodine.[5]
In ¹H NMR, the deshielding anisotropic effect of the C-Br bond and the inductive effect generally lead to a downfield shift of adjacent protons.[6][7]
Spectral Data of Analogous Compounds
The following table summarizes the reported ¹H and ¹³C NMR data for relevant imidazo[1,2-a]pyrazine derivatives. This data serves as a crucial reference for our prediction.
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) | ¹³C NMR Chemical Shifts (ppm) | Reference |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | - | Data not explicitly detailed in search results, but the compound is commercially available. | Data not explicitly detailed in search results, but the compound is commercially available. | [8][9] |
| 3-Bromoimidazo[1,2-a]pyrazine | - | A commercially available isomer. | A commercially available isomer. | [10] |
| Imidazo[1,2-a]pyridine | - | A structurally related parent heterocycle. | A structurally related parent heterocycle. | [11] |
Note: The lack of specific, publicly available spectra for these key analogues necessitates a prediction based on general principles and data from more substituted systems.
Predicted ¹H and ¹³C NMR Spectra for this compound
Based on the principles outlined above and analysis of related structures, the following ¹H and ¹³C NMR spectra are predicted for this compound.
Molecular Structure with Numbering:
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 7.8 - 8.0 | s | - | Located on the electron-deficient imidazole ring. |
| H-3 | 7.6 - 7.8 | s | - | Also on the imidazole ring, typically slightly upfield of H-2. |
| H-5 | 8.0 - 8.2 | d | ~4.5 | Part of the pyrazine ring, adjacent to a nitrogen atom. |
| H-6 | 7.9 - 8.1 | d | ~4.5 | Adjacent to a nitrogen and ortho to the bromine-bearing carbon, likely deshielded. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 115 - 120 | Carbon in the five-membered imidazole ring. |
| C-3 | 110 - 115 | Carbon in the five-membered imidazole ring. |
| C-5 | 135 - 140 | Carbon in the pyrazine ring, adjacent to a nitrogen. |
| C-6 | 125 - 130 | Carbon in the pyrazine ring, ortho to the bromine-bearing carbon. |
| C-8 | 110 - 115 | Carbon directly attached to bromine, significantly shielded by the heavy atom effect. |
| C-8a | 140 - 145 | Bridgehead carbon, expected to be downfield. |
Experimental Protocols
Synthesis of this compound
The following is a generalized, robust protocol for the synthesis of 8-bromo-substituted imidazo[1,2-a]pyrazines, adapted from established literature procedures.[3]
Step 1: Bromination of 2-aminopyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent, add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-bromopyrazine.
Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine ring
-
Dissolve the 2-amino-3-bromopyrazine (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
NMR Sample Preparation and Data Acquisition
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be performed. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Process the acquired data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Caption: Workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have established a reliable set of expected spectral parameters. This information, coupled with the detailed synthetic and analytical protocols, will be invaluable to researchers in medicinal chemistry and drug development, enabling them to confidently synthesize, characterize, and utilize this important heterocyclic building block in their research endeavors. The principles of spectral interpretation discussed herein are broadly applicable and will aid in the structural elucidation of other novel imidazo[1,2-a]pyrazine derivatives.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843. PubChem. [Link]
- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Modgraph. [Link]
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- (Br) Bromine NMR. University of Ottawa. [Link]
- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link]
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
- A Green Protocol for the Synthesis and Antimicrobial Evaluation of Some Imidazo [1,2-A] Pyrazines. IMSEAR Repository. [Link]
- Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. [Link]
- (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. tsijournals.com [tsijournals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6,8-DIBROMOIMIDAZO[1,2-A]PYRAZINE(63744-22-9) 1H NMR spectrum [chemicalbook.com]
- 10. 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum [chemicalbook.com]
- 11. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Imidazo[1,2-a]pyrazines
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrazine core, a nitrogen-rich fused heterocyclic system, has garnered significant attention in medicinal chemistry.[1][2][3] Its structural resemblance to purines provides a valuable framework for designing molecules that can interact with a wide array of biological targets.[1][4] Indeed, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[2][5][6] The journey of a promising bioactive compound from a laboratory discovery to a clinically effective drug is, however, fraught with challenges. A significant hurdle in this process is the optimization of the molecule's physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide offers a deep dive into the critical physicochemical properties of substituted imidazo[1,2-a]pyrazines. It is designed for researchers, medicinal chemists, and drug development professionals, providing a blend of theoretical underpinnings, practical experimental methodologies, and an exploration of structure-property relationships (SPR). Our focus will be on three key parameters: solubility , lipophilicity , and the ionization constant (pKa) . Understanding and manipulating these properties through strategic substitution on the imidazo[1,2-a]pyrazine core is paramount to the successful development of novel therapeutics.
Core Physicochemical Properties and Their Impact on Drug Development
The therapeutic efficacy of a drug candidate is not solely dependent on its intrinsic potency at the target site. It is equally influenced by its ability to reach the target in sufficient concentration and for an appropriate duration. This is where the physicochemical properties of the molecule take center stage.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal fluid is a prerequisite for absorption. Poorly soluble compounds often exhibit low and erratic absorption, leading to suboptimal therapeutic outcomes. The imidazo[1,2-a]pyrazine scaffold, with its aromatic and heteroatomic nature, can present solubility challenges, particularly with the introduction of lipophilic substituents.
Lipophilicity: A Double-Edged Sword
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD), dictates a molecule's ability to permeate biological membranes. While a certain degree of lipophilicity is essential for cell membrane passage, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, achieving an optimal balance of lipophilicity is a key objective in drug design.
Ionization Constant (pKa): The pH-Dependent Behavior
The pKa of a molecule determines its state of ionization at a given pH. The imidazo[1,2-a]pyrazine core contains basic nitrogen atoms that can be protonated. The pKa values associated with these nitrogens will influence the compound's solubility, lipophilicity, and interaction with biological targets. For instance, the ionized form of a molecule is generally more water-soluble, while the neutral form is more membrane-permeable.
The interplay of these three properties is a delicate balancing act in drug discovery. The following diagram illustrates the interconnectedness of these physicochemical parameters and their collective influence on the ADME profile of a drug candidate.
Caption: Interrelationship of core physicochemical properties and their impact on ADME.
Methodologies for Physicochemical Profiling
Accurate determination of physicochemical properties is fundamental to building robust structure-property relationships. A combination of experimental and in silico methods is often employed in modern drug discovery.
Experimental Determination of Physicochemical Properties
1. Aqueous Solubility Measurement
The "gold standard" for thermodynamic solubility determination is the shake-flask method .[7][8] However, for higher throughput in early discovery phases, kinetic solubility assays are widely used.
Kinetic Aqueous Solubility Protocol (96-Well Plate Format) [9][10]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test imidazo[1,2-a]pyrazine derivative in dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well filter plate, add a small aliquot of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration (typically with a final DMSO concentration of 1-5%).
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow for equilibration.
-
Filtration: Filter the solutions through the filter plate into a 96-well collection plate using a vacuum manifold. This step removes any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as UV-Vis spectroscopy, LC-MS, or HPLC.[9] A standard calibration curve for each compound is necessary for accurate quantification.
2. Lipophilicity (logP/logD) Determination
The shake-flask method is the traditional approach for logP determination.[11][12][13][14] However, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has become a popular and higher-throughput alternative.[15][16][17][18][19]
RP-HPLC Protocol for logP Estimation [17][19]
-
System Setup: Use a C18 or other suitable reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values. The capacity factor k' is calculated from the retention time of the compound (tR) and the column dead time (t0).
-
Sample Analysis: Inject the test imidazo[1,2-a]pyrazine derivative under the same chromatographic conditions and determine its retention time.
-
logP Calculation: Calculate the log k' for the test compound and use the calibration curve to determine its logP value.
3. Ionization Constant (pKa) Measurement
For nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines, potentiometric titration is a robust and accurate method for pKa determination.[20][21][22][23][24]
Potentiometric Titration Protocol for pKa Determination [21][22][23]
-
Sample Preparation: Dissolve a precise amount of the imidazo[1,2-a]pyrazine derivative in a suitable solvent, often a co-solvent system (e.g., water-methanol) to ensure solubility. Maintain a constant ionic strength using an inert salt like KCl.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of the titrant.
-
pKa Determination: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.
The following diagram outlines the general workflow for the experimental determination of these key physicochemical properties.
Caption: Experimental workflow for physicochemical profiling.
In Silico Prediction of Physicochemical Properties
Computational tools play an increasingly important role in predicting physicochemical properties, allowing for the rapid screening of large virtual libraries of compounds.[25] These methods are based on the chemical structure of the molecule.
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate molecular descriptors with experimentally determined properties.[1][26][27]
Commonly Used Software and Algorithms:
-
ACD/Labs Percepta: Provides predictions for pKa, logP, and solubility.
-
Schrödinger Maestro (QikProp): Predicts a wide range of ADME-related properties.
-
MOE (Molecular Operating Environment): Includes modules for calculating various physicochemical descriptors.
It is crucial to remember that in silico predictions are models and should be validated with experimental data, especially for novel chemical scaffolds.
Structure-Property Relationships of Substituted Imidazo[1,2-a]pyrazines
The substitution pattern on the imidazo[1,2-a]pyrazine core significantly influences its physicochemical properties. Understanding these relationships is key to rational drug design. The available positions for substitution are C2, C3, C5, C6, and C8.
| Position | Substituent Type | Expected Impact on Solubility | Expected Impact on Lipophilicity (logP) | Expected Impact on Basicity (pKa) |
| C2, C3 | Aryl, Alkyl | Decrease | Increase | Minimal direct effect, can be influenced by electronic nature of aryl substituents |
| Hydrogen bond donors/acceptors (e.g., -OH, -NH2, -COOH) | Increase | Decrease | Can influence pKa depending on proximity to nitrogen atoms and electronic effects | |
| C6, C8 | Electron-donating groups (e.g., -NH2, -OR) | Variable, can increase through H-bonding | Generally decrease | Increase basicity of the ring nitrogens |
| Electron-withdrawing groups (e.g., -NO2, -CF3) | Decrease | Increase | Decrease basicity of the ring nitrogens | |
| Halogens (F, Cl, Br) | Decrease | Increase | Decrease basicity (inductive effect) |
This table provides generalized trends. The actual impact can be influenced by the interplay of multiple substituents and their positions.
For instance, the introduction of an amino group at the C8 position is expected to increase the basicity of the imidazo[1,2-a]pyrazine core due to its electron-donating nature. This would lead to a higher pKa. Conversely, a bromine substituent at C3 would likely decrease basicity through its electron-withdrawing inductive effect.[2]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding and strategic modulation of the physicochemical properties of its derivatives are critical for translating potent compounds into successful drugs. This guide has provided an overview of the key physicochemical parameters, detailed experimental and computational methodologies for their assessment, and insights into the structure-property relationships that govern this important class of molecules.
Future work in this area should focus on building comprehensive, publicly available databases of experimentally determined physicochemical properties for diverse sets of substituted imidazo[1,2-a]pyrazines. Such data would be invaluable for refining in silico prediction models and for guiding the rational design of next-generation imidazo[1,2-a]pyrazine-based therapeutics with optimized ADME profiles.
References
- Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. International Journal of Innovative Research in Science, Engineering and Technology.
- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.
- Karus, G., & Schefczik, K. (2002). Determination of log P coefficients via a RP-HPLC column. Google Patents.
- Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate.
- Chtita, S., et al. (2017). Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. ResearchGate.
- Fisher, M. J., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ResearchGate.
- Cao, S., et al. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central.
- El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Various Authors. (n.d.). Imidazo[1,2-a]pyrazines. ResearchGate.
- Chtita, S., et al. (2017). Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. Semantic Scholar.
- Kheylik, Y. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Wu, Z., et al. (2020). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central.
- Johnson, D. S., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central.
- Kheylik, Y. (2024, September 23). LogP / LogD shake-flask method. Protocols.io.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
- Alla, M., et al. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
- Kumar, A., et al. (2022). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI.
- Goel, R., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European journal of pharmaceutical sciences, 76, 181–191.
- Soares, J. X., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Bergström, C. A. S., et al. (2016). Interlaboratory Validation of Small-Scale Solubility and Dissolution Measurements of Poorly Water-Soluble Drugs. Journal of pharmaceutical sciences, 105(7), 2099–2110.
- Al-Ostath, A. I. M., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- El-Metwaly, A. M., et al. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1.
- GÜMÜŞ, S. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate.
- Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate.
- Alsenz, J., & Kansy, M. (2007). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate.
- Kumar, A., et al. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Khan, M. S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. International Journal of Pharmaceutical Sciences and Research.
- Fırtına, S., et al. (n.d.). Determination of pKa of Triazolo[5,1-c][1][15][17]triazines in Non-Aqueous Media by Potentiometric Titration. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Fisher, M. J., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed.
- Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37047–37059.
Sources
- 1. ijirset.com [ijirset.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. elar.urfu.ru [elar.urfu.ru]
- 25. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility and Stability of 8-Bromoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of 8-Bromoimidazo[1,2-a]pyrazine in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The introduction of a bromine atom at the 8-position creates this compound, a key intermediate and pharmacophore. This substitution not only modulates the electronic and lipophilic properties of the molecule but also provides a crucial chemical handle for further structural diversification through modern cross-coupling reactions.[3]
For any compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its physicochemical properties is non-negotiable. Among these, aqueous solubility and chemical stability are paramount. Poor solubility can lead to erratic absorption and low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.
This guide provides a comprehensive technical overview of the critical solubility and stability assessments for this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.
Section 1: Physicochemical Profile and Theoretical Considerations
Before embarking on experimental work, an in-silico and theoretical assessment provides a foundational understanding of the molecule's likely behavior. The 8-bromo substituent significantly influences the molecule's properties compared to the parent imidazo[1,2-a]pyrazine core. The bromine atom is electron-withdrawing via induction but also increases lipophilicity.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight ( g/mol ) | 198.02 | Within the typical range for small molecule drugs. |
| cLogP | 1.7 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| pKa (most basic) | ~2.5 - 3.5 | The pyrazine and imidazole nitrogens provide weak basicity. Solubility is expected to increase at pH values below the pKa. |
| Polar Surface Area (Ų) | ~30.2 | Relatively low, suggesting good potential for passive diffusion across biological membranes. |
Section 2: Aqueous Solubility Assessment
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility determination.[4] The shake-flask method, though low-throughput, is the most reliable technique for generating these data.[5][6]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed as a self-validating system by ensuring equilibrium is reached and by using a highly specific analytical endpoint.
Objective: To determine the thermodynamic solubility of this compound in various aqueous and organic media.
Materials:
-
This compound (solid, crystalline)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.1 N Hydrochloric Acid (HCl)
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
HPLC-grade Water, Acetonitrile (ACN), and Formic Acid
-
1.5 mL microcentrifuge tubes
-
Orbital shaker/thermomixer
-
Calibrated analytical balance
-
Centrifuge
-
HPLC-UV system
Methodology:
-
Preparation: Add an excess of solid this compound to a tared 1.5 mL microcentrifuge tube (e.g., approximately 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add 1.0 mL of the desired solvent (e.g., PBS pH 7.4) to the tube.
-
Equilibration: Seal the tubes and place them on an orbital shaker set to a constant, vigorous agitation at 25°C for 24 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[7]
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method. A 10-fold and 100-fold dilution are often appropriate starting points. Crucially, avoid using DMSO for initial solubilization in thermodynamic assays, as even small amounts can significantly inflate apparent solubility.[8]
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method (see Section 4). Determine the concentration by comparing the peak area to a standard curve prepared from a known stock solution of this compound (typically dissolved in ACN or DMSO).
-
Calculation: Calculate the solubility in the original solvent by multiplying the measured concentration by the dilution factor.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Shake-Flask Solubility Assay.
Representative Solubility Data
The following table presents plausible solubility data for this compound based on its predicted properties.
Table 2: Plausible Thermodynamic Solubility of this compound at 25°C
| Solvent System | Solubility (µg/mL) | Solubility (µM) | Classification |
| 0.1 N HCl (pH ~1) | 550 | 2777 | Soluble |
| PBS (pH 7.4) | 25 | 126 | Sparingly Soluble |
| Water | 30 | 151 | Sparingly Soluble |
| Ethanol (EtOH) | > 10,000 | > 50,490 | Freely Soluble |
| DMSO | > 50,000 | > 252,450 | Very Soluble |
Section 3: Chemical Stability and Forced Degradation
Forced degradation (or stress testing) is a critical exercise mandated by regulatory bodies like the ICH to understand a molecule's intrinsic stability. These studies are instrumental in developing stability-indicating analytical methods and elucidating potential degradation pathways.[9] The goal is to achieve 10-20% degradation to ensure that primary degradants are formed without overly complex secondary reactions.[10]
Predicted Degradation Pathways
The imidazo[1,2-a]pyrazine ring system has several potential points of instability. The imidazole ring can be susceptible to hydrolysis under harsh pH conditions. The electron-rich nature of the scaffold makes it a candidate for oxidation. Furthermore, the C-Br bond at the 8-position is a known site for nucleophilic substitution.[3]
Caption: Predicted Degradation Pathways for the Core.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
1 N HCl, 1 N NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Water and Acetonitrile
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Methodology:
A stock solution of this compound (e.g., 1 mg/mL in ACN/Water) is prepared. This stock is then subjected to the following conditions in parallel. A control sample (stored at 2-8°C, protected from light) is run with each analysis.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60°C. Analyze samples at 2, 6, 24, and 48 hours. Neutralize with NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Incubate at room temperature. Analyze samples at 2, 6, and 24 hours. Neutralize with HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ (diluted from 30% stock). Incubate at room temperature. Analyze samples at 2, 6, and 24 hours.
-
Thermal Degradation: Store a solution sample and a solid sample in an oven at 70°C. Analyze at 24 and 72 hours.
-
Photostability: Expose a solution sample and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in foil to exclude light.
Table 3: Representative Forced Degradation Results
| Condition | Time (hr) | % Degradation of Parent | Observations |
| 1 N HCl, 60°C | 24 | ~15% | One major degradant peak observed. |
| 1 N NaOH, RT | 6 | ~18% | Two major degradant peaks observed. |
| 3% H₂O₂, RT | 24 | ~12% | One major degradant, several minor peaks. |
| Thermal (70°C, solid) | 72 | < 2% | Compound is stable in solid form to heat. |
| Photostability (solution) | - | ~8% | Minor degradation observed. |
Section 4: Stability-Indicating Method (SIM) Development
A validated SIM is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradants, impurities, or excipients.[9][11] HPLC is the workhorse for this task.
Protocol: HPLC-UV Method Development
Objective: To develop a gradient HPLC method that separates this compound from all process impurities and degradation products generated during stress testing.
Starting Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 254 nm and 310 nm (or PDA detector)
-
Injection Volume: 2 µL
Method Development Workflow: The process is iterative. The stressed samples (particularly a mixture of all degraded samples) are injected into the HPLC system.
-
Initial Screen: Run the starting method. Assess peak shape of the parent compound and the resolution between the parent and any degradant peaks.
-
Optimize Gradient: If peaks are co-eluting, adjust the gradient slope. A shallower gradient provides more resolution.
-
Screen pH and Column: If resolution is still poor, switch the mobile phase pH (e.g., to pH 7 using an ammonium acetate buffer) and/or screen a column with a different selectivity (e.g., a Phenyl-Hexyl or polar-embedded phase).[12] The goal is to exploit different interaction mechanisms to separate challenging peak pairs.
-
Finalize Method: Once all peaks are baseline resolved (Resolution > 1.5), the method can be considered specific and is ready for validation.
Workflow for SIM Development
Caption: Iterative Workflow for SIM Development.
Conclusion
This compound is a valuable building block in drug discovery. This guide outlines a robust, scientifically-grounded approach to characterizing its fundamental physicochemical properties. The data suggest that the compound has moderate lipophilicity and is likely to exhibit pH-dependent aqueous solubility, being more soluble under acidic conditions. It is relatively stable in solid form but shows susceptibility to degradation in solution, particularly under basic, acidic, and oxidative stress. A systematic approach to forced degradation is essential for developing a specific, stability-indicating analytical method, which is a prerequisite for all further development activities, including formulation, pharmacokinetics, and regulatory filings. The protocols and insights provided herein serve as a comprehensive framework for generating the high-quality data needed to confidently advance this compound derivatives through the drug development pipeline.
References
- Platforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.
- Liu, H., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(10), 2795-2805.
- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 45-49.
- Pápay, K., et al. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy, 44(11), 1845-1852.
- Waters Corporation. Stability-Indicating HPLC Method Development.
- Patel, R., et al. (2024). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Reynolds, D. W., et al. (2002). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Pharmaceutical Technology.
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
- Lumma, W. C., & Jones, H. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Heterocyclic Chemistry, 12(5), 1037-1040.
- Sravani, G., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.
- Gummadi, S. B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37041-37053.
- ResearchGate. (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Zhang, Y., et al. (2016). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 21(3), 310.
- ASBASJSM College of Pharmacy. Module-3: HETEROCYCLIC COMPOUNDS.
- Hamad, A. S. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Drug Discovery and Pharmaceutical Science.
- Al-Ostath, R. A. A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 453-473.
- Chárová, J., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(20), 4843.
- ResearchGate. (PDF) Imidazo[1,2-a]pyrazines.
- Garlapati, C. V., et al. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(2), M1367.
- PubChem. 3-Bromo-8-chloroimidazo[1,2-a]pyrazine.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. irjpms.com [irjpms.com]
- 12. web.vscht.cz [web.vscht.cz]
The Ascendant Scaffold: A Technical Guide to the Chemical Reactivity of Imidazo[1,2-a]pyrazines
Introduction: The Privileged Status of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold, a nitrogen-rich fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry and materials science.[1] Its unique electronic architecture and conformational rigidity have made it a cornerstone for the development of a diverse array of biologically active agents. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antibacterial, anti-inflammatory, antiulcer, and cardiac-stimulating properties.[1] The core is also a key component in compounds targeting phosphodiesterase and receptor tyrosine kinases.[1]
This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the chemical reactivity of the imidazo[1,2-a]pyrazine scaffold. By understanding the intricate details of its reactivity, from the foundational synthesis of the core to its nuanced functionalization, researchers can unlock the full potential of this versatile heterocyclic system. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and present data in a clear, comparative format to empower the rational design and synthesis of novel imidazo[1,2-a]pyrazine derivatives.
I. Synthesis of the Imidazo[1,2-a]pyrazine Core: Building the Foundation
The construction of the imidazo[1,2-a]pyrazine ring system is the critical first step in the journey of discovery. Several synthetic strategies have been developed, each with its own set of advantages and substrate scope.
Classical Condensation Reactions: The Tschitschibabin Legacy
The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyrazines is the condensation reaction between a 2-aminopyrazine and an α-haloketone, a variant of the venerable Tschitschibabin reaction.[2] This reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the 2-aminopyrazine, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic fused-ring system.
Mechanism of the Tschitschibabin Reaction: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyrazine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, leading to a cyclic intermediate which then dehydrates to yield the final imidazo[1,2-a]pyrazine product.
Caption: Mechanism of the Tschitschibabin reaction for imidazo[1,2-a]pyrazine synthesis.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine While this protocol describes the synthesis of a related imidazo[1,2-a]pyridine, the principles are directly applicable to the synthesis of imidazo[1,2-a]pyrazines by substituting 2-aminopyridine with the corresponding 2-aminopyrazine.
Materials:
-
Acetophenone (2 mmol)
-
[Bmim]Br3 (2 mmol)
-
2-Aminopyridine (2.4 mmol)
-
Na2CO3 (1.1 mmol)
Procedure:
-
Combine acetophenone, [Bmim]Br3, 2-aminopyridine, and Na2CO3 in a reaction vessel.
-
Stir the mixture at room temperature under solvent-free conditions for approximately 40 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, isolate the product. This method has been shown to produce 2-phenylimidazo[1,2-a]pyridine in 82% yield.[3]
Microwave-Assisted Synthesis: Accelerating Discovery
To expedite the synthesis of imidazo[1,2-a]pyrazine libraries, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[2][4] Microwave irradiation significantly reduces reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[2] Catalyst-free and solvent-free conditions have also been successfully employed in microwave-assisted syntheses, enhancing the green credentials of these protocols.[2]
Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines/pyrazines/pyrimidines This general protocol highlights the efficiency of microwave-assisted synthesis.
Materials:
-
Substituted 2-aminopyridine/pyrazine/pyrimidine
-
α-Bromoketone
-
H2O-IPA (as a green solvent)
Procedure:
-
Combine the 2-aminoazine and α-bromoketone in a microwave-safe reaction vessel containing a mixture of water and isopropanol.
-
Irradiate the mixture in a microwave reactor.
-
Monitor the reaction until completion.
-
Isolate and purify the product. This method offers excellent yields and high purity.[2]
Multi-Component Reactions (MCRs): A Strategy for Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a single product, are highly efficient for generating molecular diversity.[5][6] The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is particularly well-suited for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives.[5]
Mechanism of the Groebke–Blackburn–Bienaymé Reaction: The reaction proceeds through the formation of an imine from the aldehyde and the 2-aminoazine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by an intramolecular cyclization to furnish the 3-amino-substituted imidazo[1,2-a]pyrazine scaffold.
Caption: Simplified workflow of the Groebke–Blackburn–Bienaymé multicomponent reaction.
Experimental Protocol: Microwave-Assisted Fluorous Synthesis of 3-Aminoimidazo[1,2-a]pyrazines
Materials:
-
Fluorous benzaldehyde (1.0 equiv.)
-
2-Aminopyrazine (1.1 equiv.)
-
Isonitrile (1.2 equiv.)
-
Sc(OTf)3 (0.05 equiv.)
-
DCM/MeOH (3:1)
Procedure:
-
Combine the fluorous benzaldehyde, 2-aminopyrazine, isonitrile, and Sc(OTf)3 in a 3:1 mixture of DCM and MeOH in a microwave vial.
-
Heat the reaction mixture to 150 °C with a 2-minute ramp time using microwave irradiation.
-
Maintain the temperature for 10 minutes.
-
After cooling to room temperature, filter the white precipitate, wash with cold MeOH, and dry under vacuum to afford the product.[5]
| Synthetic Method | Key Features | Typical Conditions | Advantages | Disadvantages |
| Tschitschibabin Reaction | Condensation of 2-aminoazine and α-haloketone. | Varies, can be performed under solvent-free conditions. | Well-established, versatile. | Can require harsh conditions. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | H2O-IPA, catalyst-free. | Rapid, high yields, green. | Requires specialized equipment. |
| Multi-Component Reactions | One-pot synthesis with three or more components. | Lewis or Brønsted acid catalysis, can be microwave-assisted. | High efficiency, diversity-oriented. | Substrate scope can be limited. |
II. Electrophilic Aromatic Substitution: Probing the Electron-Rich Positions
The imidazo[1,2-a]pyrazine scaffold, despite the presence of electron-withdrawing nitrogen atoms in the pyrazine ring, possesses electron-rich positions in the imidazole ring that are susceptible to electrophilic attack. Understanding the regioselectivity of these reactions is paramount for controlled functionalization.
Regioselectivity of Electrophilic Attack
The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[3][7] Consequently, electrophilic attack preferentially occurs on the five-membered imidazole ring. Computational and experimental studies have shown that the C-3 position is the most electron-rich and sterically accessible site, making it the primary target for electrophiles.[3][7]
Mechanistic Rationale for C-3 Selectivity: Attack of an electrophile at the C-3 position leads to a resonance-stabilized cationic intermediate (a Wheland intermediate) where the positive charge can be delocalized over the imidazole ring without disrupting the aromaticity of the pyrazine ring.[3][7] In contrast, attack at the C-2 position would lead to a less stable intermediate.
Caption: Regioselective electrophilic substitution at the C-3 position.
Halogenation: A Gateway to Further Functionalization
Bromination is a common electrophilic substitution reaction performed on the imidazo[1,2-a]pyrazine core. The resulting 3-bromo derivative serves as a versatile building block for subsequent cross-coupling reactions.
Experimental Protocol: Regioselective Bromination of 8-Substituted Imidazo[1,2-a]pyrazines
Materials:
-
8-Substituted-5-methyl-imidazo[1,2-a]pyrazine (1 mmol)
-
N-Bromosuccinimide (NBS) (1.2 mmol)
-
Ethanol
Procedure:
-
Dissolve the 8-substituted-5-methyl-imidazo[1,2-a]pyrazine in ethanol.
-
Cool the solution to 0-5 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Isolate and purify the 3-bromo product.[6]
| Electrophile | Reagent | Position of Substitution | Typical Yield | Reference |
| Br+ | NBS in Ethanol | C-3 | Good to Excellent | [6] |
| Cl+ | NCS in Ethanol | C-3 | - | [8] |
| NO2+ | Nitrating Mixture | C-3 | - | - |
III. Nucleophilic Aromatic Substitution: Activating the Pyrazine Ring
While the pyrazine ring is generally unreactive towards electrophiles, the presence of halogen substituents can render it susceptible to nucleophilic aromatic substitution (SNAr). This provides a powerful strategy for introducing a wide range of functional groups at specific positions on the six-membered ring.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on halo-imidazo[1,2-a]pyrazines typically proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The negative charge is delocalized onto the electron-withdrawing nitrogen atoms of the pyrazine ring, which stabilizes the intermediate. Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the substituted product.
Caption: Mechanism of nucleophilic aromatic substitution on a halo-imidazo[1,2-a]pyrazine.
Substitution at the C-8 Position
The C-8 position of the imidazo[1,2-a]pyrazine core is a common site for introducing diversity via nucleophilic substitution of a halogen, typically bromine or chlorine. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed.
Experimental Protocol: Nucleophilic Substitution of 8-bromo-imidazo[1,2-a]pyrazines with Amines
Materials:
-
2-Substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazine (1 mmol)
-
Amine (1.2 mmol)
Procedure:
-
Combine the 8-bromo-imidazo[1,2-a]pyrazine and the desired amine in a reaction vessel.
-
Heat the mixture to 120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with ethyl acetate, wash with water, and dry over anhydrous Na2SO4.
-
Purify the product by column chromatography.[6]
| Nucleophile | Reagent | Position of Substitution | Typical Conditions | Reference |
| Amines | Various primary and secondary amines | C-8 | Heating at 120 °C | [6] |
| Alkoxides | Sodium methoxide | C-5 and C-8 (on perchloro derivative) | - | [11] |
IV. C-H Functionalization: A Modern Approach to Derivatization
Direct C-H functionalization has revolutionized the synthesis of complex molecules by offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The imidazo[1,2-a]pyrazine scaffold is an excellent substrate for a variety of C-H functionalization reactions.
Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct C-H arylation is a powerful method for forming C-C bonds. In the case of imidazo[1,2-a]pyrazines, this reaction typically occurs with high regioselectivity at the C-3 position. The mechanism is thought to involve a concerted metalation-deprotonation (CMD) pathway.
Experimental Protocol: Palladium-Catalyzed C-3 Arylation of Imidazo[1,5-a]pyridine While this protocol is for the related imidazo[1,5-a]pyridine, the conditions can be adapted for imidazo[1,2-a]pyrazines.
Materials:
-
Imidazo[1,5-a]pyridine
-
Aryl bromide
-
Pd(OAc)2 (5 mol %)
-
Triphenylphosphine or Tricyclohexylphosphine
-
Bu4NOAc (2 equiv)
-
Toluene
Procedure:
-
Combine the imidazo[1,5-a]pyridine, aryl bromide, Pd(OAc)2, phosphine ligand, and Bu4NOAc in toluene.
-
Heat the reaction mixture at 100 °C.
-
Monitor the reaction until completion.
-
Isolate and purify the C-3 arylated product.
Visible Light-Mediated C-H Functionalization
In recent years, visible light photoredox catalysis has emerged as a mild and sustainable method for C-H functionalization. A variety of transformations, including trifluoromethylation, arylation, and sulfenylation, have been successfully applied to the C-3 position of imidazo[1,2-a]pyridine, a close structural analog of imidazo[1,2-a]pyrazine. These reactions often proceed via radical intermediates generated under the influence of a photocatalyst and visible light.
General Mechanism of Visible Light-Mediated C-H Functionalization: The photocatalyst, upon absorption of visible light, enters an excited state and can then engage in single-electron transfer (SET) processes with a substrate or a radical precursor to generate a radical species. This radical then adds to the electron-rich C-3 position of the imidazo[1,2-a]pyrazine core, forming a radical intermediate which is subsequently oxidized and deprotonated to yield the final product.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Biological Screening of an 8-Bromoimidazo[1,2-a]pyrazine Library
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and kinase inhibition properties.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial biological screening of a novel 8-Bromoimidazo[1,2-a]pyrazine library. The strategy detailed herein is designed to efficiently identify and characterize compounds with potential therapeutic value, prioritizing scientific rigor and resource optimization. We will proceed through a multi-stage screening cascade, beginning with a broad phenotypic screen to identify cytotoxic agents, followed by target-focused assays to elucidate mechanisms of action, and culminating in early safety and liability profiling. Each stage is designed to provide robust, decision-quality data, enabling the confident selection of promising hits for further lead optimization. The bromine atom at the 8-position is a key strategic feature, serving as a versatile synthetic handle for future structure-activity relationship (SAR) studies.[3]
The Scientific Rationale: A Tiered Screening Philosophy
Embarking on a screening campaign for a new chemical library requires a structured, hypothesis-driven approach to maximize the probability of success while conserving resources. A tiered or cascaded screening strategy is the industry-standard methodology. This approach begins with a high-throughput, cost-effective primary assay to cast a wide net and identify any compounds exhibiting a desired biological response. Subsequent, more complex and resource-intensive assays are then used to progressively filter and characterize these initial "hits." This ensures that the most promising compounds are advanced, while those with undesirable properties are deprioritized early.
Our proposed cascade for the this compound library is designed around the common observation that many imidazopyrazine derivatives exhibit potent anti-proliferative or cytotoxic effects, often through the inhibition of key cellular kinases.[4][5] Therefore, our initial goal is to identify cytotoxic compounds and then determine if their activity is mediated by kinase inhibition.
Caption: Competitive inhibition of a kinase by a test compound.
Phase 3 & 4: Hit Validation and Early Liability Profiling
Compounds that are confirmed as direct kinase inhibitors must undergo further scrutiny. This involves orthogonal validation (confirming the hit with a different assay technology), selectivity profiling (testing against a panel of other kinases), and early ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. [6][7]
Selectivity and Liability Assays
A suite of standardized, high-throughput in vitro assays can be employed to build a comprehensive profile of the most promising hits. [8][9]
| Assay Type | Objective | Rationale |
|---|---|---|
| Kinase Selectivity Panel | Determine inhibitor specificity | Crucial for avoiding off-target effects and associated toxicities. A broad panel (e.g., 48-200 kinases) provides a clear picture of the selectivity profile. |
| hERG Inhibition Assay | Assess risk of cardiac toxicity | Inhibition of the hERG potassium channel can lead to fatal arrhythmias. This is a critical regulatory safety checkpoint. [10][11] |
| Liver Microsomal Stability | Estimate metabolic clearance | Measures how quickly a compound is metabolized by liver enzymes (e.g., CYPs). [12][13]Poor stability can lead to low in vivo exposure. [14][15][16]|
Detailed Experimental Protocols
a) Human Liver Microsomal (HLM) Stability Assay Protocol [15][16]1. Preparation: Thaw human liver microsomes and dilute them in a phosphate buffer (pH 7.4). [14][17]2. Reaction Mixture: Incubate the test compound (e.g., at 1 µM) with the microsomes at 37°C. 3. Initiation: Start the metabolic reaction by adding an NADPH regenerating system. [16][17]4. Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). 5. Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [12]6. Analysis: Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining. [12]7. Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t½) and calculate the in vitro intrinsic clearance (CLint). [15] b) hERG Inhibition Assay (Automated Patch Clamp) Protocol [10][18]1. Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). [10]2. Compound Application: Cells are captured on an automated patch-clamp system (e.g., QPatch, SyncroPatch). [11][19]Test compounds are applied at multiple concentrations. 3. Electrophysiology: A specific voltage protocol is applied to elicit hERG tail currents. [18][20]4. Data Acquisition: The current is measured before and after compound application to determine the degree of inhibition. [10]5. Data Analysis: Calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value. [10][20]
Hit Triage and Forward Progression
The culmination of this screening cascade is the generation of a rich dataset that allows for a holistic evaluation of the hit compounds. The goal is to select a small number of compounds with the best overall profile for entry into formal lead optimization. The decision-making process integrates potency, selectivity, and early safety data.
Caption: A decision-making workflow for prioritizing hits for advancement.
A compound like IMP-001, for example, might be prioritized if it demonstrates high potency (GI50 < 1 µM), is selective for a particular kinase family, shows a low risk of cardiotoxicity (hERG IC50 > 10 µM), and has acceptable metabolic stability (t½ > 30 min). The 8-bromo substituent on such prioritized hits becomes an immediate focal point for medicinal chemists to begin exploring SAR to further improve the compound's properties.
References
- MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
- hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
- Five Simple Steps For a Successful MTS Assay! (2025, June 8). Bitesize Bio.
- ADME / Tox Screening. (n.d.). Frontage Laboratories.
- Microsomal Clearance/Stability Assay. (n.d.). Domainex.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. (n.d.). National Institutes of Health.
- MTS assay in THP-1 cells. (n.d.).
- Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (n.d.). National Institutes of Health.
- hERG Safety Assay. (n.d.). Evotec.
- Evaluation of the cytotoxic effects of a compound on cell lines. (n.d.). PCBIS.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9). ResearchGate.
- In vitro kinase assay. (2023, September 23). protocols.io.
- hERG Safety Assay. (n.d.). Creative Bioarray.
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences.
- Kinase assays. (2020, September 1). BMG LABTECH.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Royal Society of Chemistry.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017, February 17). National Institutes of Health.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017, February 17). PubMed.
- Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. (n.d.). PubMed.
- Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. (n.d.).
- Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. (n.d.). PubMed.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. ADME • Tox Screening • Frontage Laboratories [frontagelab.com]
- 8. Target-Based ADME/Tox Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. cellgs.com [cellgs.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. evotec.com [evotec.com]
- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 13. ADME Assays [promega.kr]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
A Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyrazine Analogs
Abstract
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its recurrence in molecules exhibiting a wide spectrum of pharmacological activities, including potent inhibition of key cellular targets.[3][4] Derivatives have shown promise as antibacterial, anti-inflammatory, anticancer, and antiviral agents.[5][6][7] Notably, their ability to function as kinase inhibitors has positioned them at the forefront of targeted therapy research, with analogs developed as inhibitors of PI3K, Aurora kinases, and CDK9.[5][8][9][10] This guide provides an in-depth exploration of the core synthetic methodologies for constructing this versatile scaffold, focusing on modern, efficient techniques like multicomponent reactions. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and examine the structure-activity relationships (SAR) that guide the rational design of new, potent, and selective therapeutic agents.
The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
The therapeutic value of the imidazo[1,2-a]pyrazine framework lies in its rigid, planar structure and the strategic placement of nitrogen atoms, which serve as key hydrogen bond acceptors and donors. This arrangement allows for specific, high-affinity interactions with the active sites of various enzymes and receptors. In drug discovery, this scaffold acts as a versatile template that can be decorated with a variety of substituents to fine-tune its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The development of compounds targeting entities like the H+/K+-ATPase, Aurora kinases, and more recently, ENPP1 for cancer immunotherapy, underscores the scaffold's broad therapeutic potential.[8][11][12]
Core Synthetic Methodologies: From Classical to Contemporary
The construction of the imidazo[1,2-a]pyrazine core has evolved from traditional two-step condensations to highly efficient one-pot multicomponent strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the need for molecular diversity and scalability.
The Power of Convergence: Multicomponent Reactions (MCRs)
MCRs are the cornerstone of modern diversity-oriented synthesis, offering significant advantages in atom economy, reduced reaction times, and operational simplicity.[13]
The most prominent and efficient method for generating 3-aminoimidazo[1,2-a]pyrazine derivatives is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[13][14] This one-pot process involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid.[15] The reaction's efficiency and tolerance for a wide range of substrates make it ideal for generating large libraries of analogs for high-throughput screening.[15]
The causality behind using a Lewis acid catalyst (e.g., Sc(OTf)₃, Y(OTf)₃, BF₃·MeCN) lies in its ability to activate the aldehyde carbonyl group towards nucleophilic attack by the aminopyrazine, thereby facilitating the crucial initial imine formation.[15][16][17] Dehydrating agents are often employed to drive this equilibrium forward, maximizing the yield of the final cyclized product.[15]
Diagram: Mechanism of the Groebke-Blackburn-Bienaymé Reaction
Caption: The GBB reaction proceeds via acid-catalyzed imine formation, followed by nucleophilic attack of the isocyanide and subsequent intramolecular cyclization.
Experimental Protocol: GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Analog
This protocol is a representative example and can be adapted for various substrates.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aminopyrazine (1.0 eq), the aldehyde (1.1 eq), and an anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 0.2 M).
-
Catalyst and Dehydrating Agent Addition: Add a dehydrating agent such as trimethyl orthoformate (1.5 eq) followed by the Lewis acid catalyst (e.g., BF₃·MeCN, 10-20 mol%).[15] Stir the mixture at room temperature for 30 minutes.
-
Isocyanide Addition: Add the isocyanide (1.2 eq) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong odor; handle in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) as needed.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to afford the pure 3-aminoimidazo[1,2-a]pyrazine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[13]
An alternative MCR strategy employs molecular iodine as an inexpensive, readily available, and benign catalyst.[18] This method also combines an aminopyrazine, an aldehyde, and an isocyanide in a one-pot process, often in an environmentally friendly solvent like ethanol at room temperature.[7][19] The reaction is believed to proceed through a similar imine-formation and cyclization pathway, with iodine acting as a mild Lewis acid to facilitate the key steps.[18] This approach is particularly attractive for its adherence to green chemistry principles.[18][20]
Classical Synthesis: Condensation of α-Aminopyrazines and α-Halocarbonyls
The traditional approach to the imidazo[1,2-a]pyrazine core involves a two-component condensation analogous to the Tschitschibabin reaction.[6][21] This method reacts an α-aminopyrazine with an α-halocarbonyl compound (e.g., α-bromoacetophenone).
The causality of this reaction sequence is straightforward: The more nucleophilic ring nitrogen of the aminopyrazine first displaces the halide in an Sₙ2 reaction to form a quaternary ammonium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl, driven by a base or heat, leads to dehydration and formation of the fused imidazole ring.[21]
Diagram: Classical Condensation Pathway
Caption: The classical synthesis involves N-alkylation of the aminopyrazine followed by an intramolecular condensation to form the bicyclic system.
Strategic Diversification: Post-Cyclization Functionalization
Once the core scaffold is assembled, further diversification is crucial for optimizing biological activity. This is achieved through functionalization at various positions of the ring system.
-
Electrophilic Substitution: The electron-rich imidazole ring is susceptible to electrophilic substitution, particularly at the C3 position. Bromination using N-bromosuccinimide (NBS) is a common first step to install a handle for further reactions.[3][4]
-
Palladium-Catalyzed Cross-Coupling: The resulting halo-imidazo[1,2-a]pyrazines are versatile intermediates for Pd-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[22] This allows for the introduction of a wide array of aryl, heteroaryl, or amino groups, which is a key strategy in SAR studies to probe specific interactions within a biological target's binding site.[22]
Diagram: Synthetic Workflow for Analog Diversification
Caption: A typical workflow combining scaffold synthesis (GBB) with subsequent functionalization (bromination, Suzuki coupling) to generate diverse analogs.
Structure-Activity Relationship (SAR) and Therapeutic Applications
The synthesis of novel analogs is guided by SAR, which aims to correlate specific structural features with biological activity.
| Compound Series/Target | Key Structural Features & SAR Insights | Potency (IC₅₀) | Reference |
| ENPP1 Inhibitors | Optimization of substituents on the imidazo[1,2-a]pyrazine core led to highly potent and selective inhibitors. Compound 7 showed a significant increase in potency over initial hits. | 5.70 nM | [11][23] |
| Aurora-A Kinase Inhibitors | Co-crystallization studies revealed key interactions, guiding the design of analogs with substitutions at the 6- and 8-positions to achieve high potency and selectivity over Aurora-B. | Low nM range | [8][10] |
| CDK9 Inhibitors | A pyridin-4-yl group at position 2 and a benzyl group at position 3 were found to be optimal for potent CDK9 inhibition and corresponding anti-proliferative effects in cancer cell lines. | 0.16 µM | [5] |
| Anticancer Agents | Various substitutions on the core scaffold have demonstrated cytotoxicity against multiple cancer cell lines (Hep-2, MCF-7, A375), with some compounds showing promising IC₅₀ values. | 11-13 µM | [7][19] |
| H. pylori VirB11 ATPase | Virtual screening identified the scaffold as an ATP mimic. SAR studies on aryl regioisomers at the 2- and 3-positions identified a lead compound with competitive inhibitory activity. | 7 µM | [24] |
Analytical Characterization: A Self-Validating System
The synthesis of any novel compound must be accompanied by rigorous characterization to confirm its identity, structure, and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation. For the imidazo[1,2-a]pyrazine core, characteristic signals in the ¹H NMR spectrum appear in the aromatic region (typically δ 7.5-9.0 ppm), while the ¹³C NMR provides information on the carbon framework.[4][25]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using ESI-TOF, is critical for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion.[3][4][13]
-
X-Ray Crystallography: For lead compounds, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry. When a compound is co-crystallized with its biological target, it offers invaluable insights into the binding mode, directly informing further rational drug design.[8][17]
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The shift towards multicomponent reactions like the GBB synthesis has dramatically accelerated the exploration of chemical space around this core. Future efforts will likely focus on several key areas:
-
Green Chemistry: Expanding the use of environmentally benign catalysts and solvents, such as iodine in ethanol or even aqueous media.[18][20]
-
New Biological Space: Applying libraries of these analogs to novel and challenging biological targets beyond kinases.
-
Computational Synergy: Integrating computational modeling and in silico screening with synthetic efforts to more rapidly identify and prioritize promising lead candidates.[24]
By combining efficient, diversity-oriented synthesis with a deep understanding of structure-activity relationships, the imidazo[1,2-a]pyrazine scaffold is poised to deliver the next generation of targeted therapeutics.
References
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC - PubMed Central.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery.
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal.
- Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles - New Journal of Chemistry (RSC Publishing).
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - NIH.
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - RSC Publishing.
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed Central.
- Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - RSC Publishing.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega.
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations - TSI Journals.
- The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine.
- Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 16. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
theoretical studies on the electronic properties of 8-Bromoimidazo[1,2-a]pyrazine
An In-depth Technical Guide to the Theoretical Electronic Properties of 8-Bromoimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, valued for its diverse biological activities and intriguing electronic properties. The introduction of a bromine atom at the C8 position creates this compound, a versatile building block whose electronic characteristics are pivotal to its reactivity and function. This guide provides a comprehensive theoretical framework for understanding the electronic properties of this compound through the lens of computational chemistry, primarily Density Functional Theory (DFT). We will dissect its molecular structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and global reactivity descriptors to provide a robust foundation for researchers aiming to leverage this molecule in drug design and advanced materials development.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
Nitrogen-rich heterocycles are mainstays of modern drug discovery. Among them, the imidazo[1,2-a]pyrazine ring system has emerged as a structure of significant interest, appearing in molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This scaffold's value lies in its rigid, planar structure and the specific arrangement of nitrogen atoms, which provide multiple sites for hydrogen bonding and other non-covalent interactions with biological targets. Derivatives of this core have been successfully developed as potent inhibitors of crucial cellular targets like kinases (e.g., Brk/PTK6, PI3Kα) and Gαq/11 proteins.[3][4][5]
The functionalization of this core is key to modulating its biological activity and physicochemical properties. Halogenation, particularly bromination, is a common and powerful strategy. The 8-bromo substituent in this compound serves two primary purposes:
-
Electronic Modulation : The electronegative bromine atom significantly alters the electron distribution across the heterocyclic ring, influencing its reactivity and interaction with molecular targets.[6]
-
Synthetic Handle : The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of more complex and diverse derivatives.[7]
Understanding the fundamental electronic properties of this compound is therefore crucial for predicting its behavior and rationally designing new functional molecules. Theoretical and computational studies offer a powerful, cost-effective means to achieve this understanding before committing to extensive synthetic efforts.
Theoretical and Computational Methodology
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure of organic molecules due to its excellent balance of accuracy and computational cost.[8][9] A typical theoretical investigation of this compound follows a structured workflow.
Standard Computational Protocol
A detailed, step-by-step methodology for the theoretical analysis is as follows:
-
Structure Preparation : A 2D or 3D structure of this compound is created using molecular modeling software. The IUPAC name is this compound, and its molecular formula is C6H4BrN3.[10]
-
Geometry Optimization : The initial structure is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[11] A basis set such as 6-31G(d) or higher is chosen to provide a good description of the electron distribution.
-
Frequency Calculation : A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and predicted vibrational spectra.
-
Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. These include:
-
Frontier Molecular Orbitals (HOMO/LUMO) : The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.[12]
-
Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and predict sites for intermolecular interactions.[13]
-
Global Reactivity Descriptors : Parameters like chemical hardness, softness, chemical potential, and electrophilicity index are derived from the HOMO and LUMO energies.
-
Caption: Computational workflow for analyzing this compound.
Analysis of Core Electronic Properties
Molecular Geometry
The imidazo[1,2-a]pyrazine core is an essentially planar system. The geometry optimization is expected to confirm this planarity, with the bromine atom lying in the same plane as the fused rings. The C-Br bond length will be a key parameter, influencing the potential for halogen bonding and serving as an indicator of the bond's reactivity in cross-coupling reactions.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The HOMO and LUMO are central to understanding a molecule's electronic behavior.[14]
-
HOMO (Highest Occupied Molecular Orbital) : Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE) : This is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically.[12]
For the parent imidazo[1,2-a]pyrazine scaffold, theoretical studies show that the HOMO is typically distributed over the imidazole part of the ring system, while the LUMO is more spread across the pyrazine ring. The introduction of the electron-withdrawing bromine atom at the C8 position is predicted to lower the energies of both the HOMO and LUMO. This lowering of orbital energies generally leads to increased stability.[15] The HOMO-LUMO gap for imidazo[1,2-a]pyrazine derivatives typically falls in the range of 4.0 to 4.4 eV, suggesting they are stable molecules but can be utilized in electronic applications like organic solar cells.[16]
| Property | Parent Imidazo[1,2-a]pyrazine (Predicted) | This compound (Predicted Effect) | Significance |
| EHOMO | ~ -6.5 eV | Lowered Energy | Reduced electron-donating ability; increased ionization potential. |
| ELUMO | ~ -2.3 eV | Lowered Energy | Increased electron-accepting ability; higher electron affinity. |
| ΔE (Gap) | ~ 4.2 eV | Slightly altered | Key determinant of chemical reactivity and optical properties.[16] |
Note: The exact values are dependent on the level of theory and basis set used.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electronic density, providing an intuitive guide to a molecule's reactive sites.[13]
-
Negative Regions (Red/Yellow) : Indicate electron-rich areas, prone to electrophilic attack. For this compound, these are expected around the nitrogen atoms (N1 and N4) due to their lone pairs of electrons.
-
Positive Regions (Blue) : Indicate electron-deficient areas, prone to nucleophilic attack. These are expected on the hydrogen atoms bonded to the ring. A region of positive potential, known as a σ-hole, may also be present on the bromine atom, making it a potential halogen bond donor.
-
Neutral Regions (Green) : Indicate areas of low electrostatic potential, typically the carbon framework of the aromatic rings.
The MEP map is invaluable for drug design, as it helps predict how the molecule will interact with the electrostatic environment of a protein's active site.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[9][12]
| Descriptor | Formula | Interpretation for this compound |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons. A more negative value indicates higher stability. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. A larger value implies greater stability and lower reactivity. |
| Global Electrophilicity (ω) | ω = μ² / (2η) | Quantifies the ability of the molecule to accept electrons. The bromo-substitution is expected to increase this value. |
Implications for Science and Industry
The theoretical electronic properties of this compound provide direct, actionable insights for researchers.
Caption: Relationship between electronic properties and applications.
-
For Drug Development Professionals : The MEP and HOMO/LUMO distributions are critical for structure-activity relationship (SAR) studies.[17][18] For instance, knowing that the pyrazine nitrogens are electron-rich allows for the design of derivatives that can form key hydrogen bonds in a kinase ATP-binding pocket. The predicted reactivity can guide the synthesis of libraries of compounds for screening.[1][3]
-
For Researchers and Scientists : The calculated properties serve as a benchmark for experimental work. The predicted HOMO-LUMO gap can be correlated with UV-Vis absorption spectra, while the global descriptors can help explain observed reactivity in synthetic transformations. For materials scientists, the electronic properties suggest that the imidazo[1,2-a]pyrazine core, when appropriately functionalized, could be a candidate for organic electronic devices.[16]
Conclusion
Theoretical studies provide an indispensable lens through which to view the electronic properties of this compound. Through DFT calculations, we can construct a detailed picture of its geometry, orbital energies, electrostatic landscape, and intrinsic reactivity. This knowledge empowers researchers to move beyond trial-and-error approaches, enabling the rational design of novel molecules for targeted applications in medicine and materials science. The 8-bromo substituent is not merely an inert placeholder but an active modulator of the scaffold's electronic character, making this compound a rich platform for future innovation.
References
- ACS Publications. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. [Link]
- Chtita, S. et al. Electronic and photovoltaic properties of new materials based on Imidazo[1.2-a]pyrazine.
- Ali, A. et al. (2021).
- PubMed. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. [Link]
- National Institutes of Health (NIH).
- TSI Journals.
- PubMed. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. [Link]
- PubChemLite. This compound (C6H4BrN3). [Link]
- PubChem. 6,8-Dibromoimidazo[1,2-a]pyrazine. [Link]
- SciSpace. Electronic and photovoltaic properties of new materials based on imidazo[1.2-a]pyrazine.
- PubChem. 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. [Link]
- WuXi Biology. Correlating Reactivity Trends with Frontier Molecular Orbitals. [Link]
- IJSRST.
- IJFMR. A Computational Insight Into The Reactivity, Aromaticity, And Absorption Spectra Of Six Membered Isoelectronic N-Heteroarenes. [Link]
- ResearchGate. Graphical representation of the HOMO and LUMO orbitals for 8a and 8j. [Link]
- National Institutes of Health (NIH).
- ResearchGate. (1997). Imidazo[1,2-a]pyrazines. [Link]
- PubChem. 3-Bromoimidazo(1,2-a)pyrazine. [Link]
- PubMed. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. [Link]
- National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC. [Link]
- ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. [Link]
- National Institutes of Health (NIH). Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. [Link]
- National Institutes of Health (NIH). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. [Link]
- PubMed. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- PubChem. 5-Bromoimidazo(1,2-a)pyrazine. [Link]
- Wikipedia.
Sources
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 11. (PDF) Electronic and photovoltaic properties of new materials based on imidazo[1.2-a]pyrazine. Computational investigations. (2013) | A. Zahlou | 4 Citations [scispace.com]
- 12. irjweb.com [irjweb.com]
- 13. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wuxibiology.com [wuxibiology.com]
- 15. ijfmr.com [ijfmr.com]
- 16. researchgate.net [researchgate.net]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of Brominated Imidazo[1,2-a]pyrazines
Preamble: The Structural Elucidation of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Bromination of this scaffold serves as a common strategy in drug development to modulate potency, selectivity, and metabolic stability. The introduction of a bromine atom, however, fundamentally alters the molecule's electronic and steric properties, necessitating rigorous spectroscopic analysis for unambiguous structural confirmation and characterization.
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of brominated imidazo[1,2-a]pyrazines. It moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating approach to structural elucidation.
The Analytical Keystone: A Multi-Technique Approach
Confirming the structure of a novel or modified brominated imidazo[1,2-a]pyrazine is not reliant on a single technique but on the convergence of evidence from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular mass and the presence of bromine, Nuclear Magnetic Resonance (NMR) spectroscopy maps the covalent framework and confirms the regiochemistry of substitution, and optical spectroscopy provides insights into the molecule's electronic properties.
The following diagram illustrates a robust workflow for integrating these techniques for a comprehensive analysis.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For imidazo[1,2-a]pyrazines, ¹H and ¹³C NMR are indispensable for confirming the regiochemistry of bromination.
Foundational Principles & Causality
The imidazo[1,2-a]pyrazine core has a specific electronic landscape. The pyrazine ring is electron-deficient, while the imidazole ring is electron-rich. Electrophilic bromination, often using N-Bromosuccinimide (NBS), typically occurs at the most electron-rich position, which is C-3.[1][3] However, depending on the reaction conditions and existing substituents, bromination can also occur on the pyrazine ring at positions like C-5, C-6, or C-8.[4]
-
¹H NMR Spectroscopy: Protons attached to the heterocyclic core have characteristic chemical shifts in the aromatic region (typically δ 7.5-9.5 ppm).[1] The position of a signal and its coupling pattern (singlet, doublet, etc.) provide direct evidence of the substitution pattern. When a proton is replaced by a bromine atom, its corresponding signal disappears from the spectrum. Furthermore, bromine's electron-withdrawing nature can cause subtle downfield shifts in the signals of nearby protons.
-
¹³C NMR Spectroscopy: The carbon spectrum provides a direct view of the carbon framework. The carbon atom directly bonded to bromine experiences a significant change in its chemical shift. Instead of the strong deshielding (downfield shift) expected from a simple inductive effect, the "heavy atom effect" of bromine often causes the C-Br signal to shift upfield compared to the C-H signal in the parent compound. Other carbons in the ring will also show predictable shifts based on the bromine's position.
Data Interpretation: Expected Chemical Shifts
The following table summarizes typical chemical shift ranges for the unsubstituted imidazo[1,2-a]pyrazine core and the expected changes upon bromination at the C-3 position. Actual values will vary based on the solvent and other substituents.
| Position | Typical ¹H Chemical Shift (ppm) [1][5] | Typical ¹³C Chemical Shift (ppm) [6][7] | Effect of C-3 Bromination |
| C-2 | — | ~145-153 | Minor shift |
| C-3 | ~7.8-8.2 (s) | ~108-115 | Signal disappears (¹H); C-3 signal shifts, often upfield (¹³C) |
| C-5 | ~9.0-9.4 (d) | ~125-130 | Minor downfield shift |
| C-6 | ~8.0-8.4 (dd) | ~113-118 | Minor shift |
| C-8 | ~8.1-8.5 (d) | ~138-142 | Minor shift |
| C-8a | — | ~127-132 | Minor shift |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified brominated imidazo[1,2-a]pyrazine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; ensure the compound is fully dissolved. DMSO-d₆ is often a good choice for these heterocyclic systems due to its high solubilizing power.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can lock onto the solvent signal.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[8][9]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon atom.
-
Typical parameters: 1024 or more scans, longer relaxation delay (2-5 seconds) due to the longer relaxation times of quaternary carbons.
-
-
Data Analysis: Assign all proton and carbon signals to the molecular structure, using 2D NMR techniques like COSY (H-H correlation) and HSQC (C-H correlation) if assignments are ambiguous.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
Mass spectrometry provides the exact molecular weight of the compound, offering immediate confirmation of the molecular formula. For halogenated compounds, it offers an additional, definitive piece of evidence: the characteristic isotopic pattern.
Foundational Principles: The Bromine Isotopic Signature
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (~50.7% and ~49.3%, respectively). This means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by 2 mass-to-charge units (m/z). The peak corresponding to the molecule with ⁷⁹Br is the molecular ion peak (M), and the one with ⁸¹Br is the M+2 peak. The relative intensity of these two peaks will be approximately 1:1.[10] This isotopic signature is a powerful diagnostic tool that unequivocally confirms the presence of one bromine atom. For di-brominated compounds, a characteristic 1:2:1 triplet (M, M+2, M+4) will be observed.
Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[1] Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to gain structural information. While fragmentation patterns are highly structure-dependent, some general pathways can be anticipated for imidazo[1,2-a]pyrazines. Common fragmentation events include the loss of small neutral molecules or radicals.
The diagram below illustrates a plausible fragmentation pathway for a generic 3-bromo-2-phenylimidazo[1,2-a]pyrazine.
Caption: Plausible MS fragmentation pathway.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation and the formation of [M+H]⁺ ions.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode.
-
Observe the m/z of the protonated molecule [M+H]⁺.
-
Critically, examine the region of the molecular ion to confirm the 1:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ peaks.
-
-
MS/MS (Optional but Recommended):
-
Set the instrument to isolate the [M+H]⁺ ion cluster.
-
Apply collision energy (CID or HCD) to induce fragmentation.
-
Acquire the product ion spectrum to observe the fragment ions.
-
-
Data Analysis: Compare the exact mass obtained with the theoretical mass calculated for the expected molecular formula. Analyze the fragmentation pattern to further support the proposed structure.
Optical Spectroscopy: Probing the Electronic Landscape
UV-Visible absorption and fluorescence spectroscopy provide valuable information about the electronic structure and photophysical properties of the molecule. These techniques are particularly relevant for applications in bioimaging, chemical sensing, and materials science.[11][12]
Foundational Principles: Electronic Transitions
Imidazo[1,2-a]pyrazines are π-conjugated systems that absorb UV and sometimes visible light, promoting electrons from lower-energy bonding (π) orbitals to higher-energy anti-bonding (π*) orbitals.
-
UV-Vis Spectroscopy: The absorption spectrum typically shows one or more bands corresponding to these π → π* transitions. The position of the maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of the compound's structure.[13]
-
Fluorescence Spectroscopy: Many imidazo[1,2-a]pyrazine derivatives are fluorescent, meaning they emit light after being electronically excited.[8][14] The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum. The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process.
The introduction of bromine, an electron-withdrawing group, can influence these properties. It can cause a shift in the absorption and emission wavelengths (either a blue or red shift, known as hypsochromic or bathochromic shifts, respectively) and may also affect the fluorescence intensity, sometimes quenching it via the "heavy atom effect." The nature of other substituents and the polarity of the solvent also significantly influence the photophysical properties.[9][15]
Experimental Protocol: UV-Vis and Fluorescence
-
Sample Preparation: Prepare a series of dilute solutions of the compound in a spectroscopic-grade solvent (e.g., acetonitrile, ethanol, or dichloromethane) using quartz cuvettes. A typical concentration for UV-Vis is 10⁻⁵ M.[8]
-
UV-Vis Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
-
Fluorescence Acquisition:
-
Use a fluorescence spectrophotometer (fluorometer).
-
Set the excitation wavelength (λ_ex) to one of the absorption maxima (λ_max) determined from the UV-Vis spectrum.[8]
-
Scan the emission monochromator to record the fluorescence emission spectrum. The emission wavelength maximum (λ_em) will be at a longer wavelength than λ_ex.
-
To determine the quantum yield, a comparative method using a well-characterized fluorescence standard (e.g., quinine sulfate) is typically employed.
-
-
Data Analysis: Report the λ_max (absorption), ε, λ_ex, and λ_em. Analyze how these values compare to the non-brominated parent compound to understand the electronic effect of bromination.
Conclusion
The spectroscopic characterization of brominated imidazo[1,2-a]pyrazines is a systematic process that relies on the synergistic application of NMR, MS, and optical spectroscopies. A logical workflow, beginning with mass spectrometry to confirm mass and bromine presence, followed by detailed NMR analysis to establish the precise molecular structure, and supplemented by optical spectroscopy to define electronic properties, provides an unassailable foundation for research and development. By understanding the principles behind each technique and interpreting the data in an integrated fashion, scientists can ensure the absolute structural integrity of these pharmacologically vital molecules.
References
- TSL Journals.
- Krishnamoorthy, R. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Barlin, G.B. et al. (1984). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry. [Link]
- Barlin, G.B. et al. (1984). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies.
- ResearchGate. UV-Visible absorption spectra of imidazo[1,2-a]azines 6 and 7. [Link]
- ResearchGate. Fluorescence spectra of imidazo[1,2-a]pyrazine and pyridine derivatives 10b, 10i, 12b and 12i (1 μM) in acetonitrile. [Link]
- Bradshaw, J. et al. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Al-Ostath, A. et al. (2025). Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against matrix metalloproteinase-9 (MMP-9). Journal of Molecular Structure. [Link]
- Paudler, W.W. & Sheets, D.G. (1980). Imidazo[1,2-a]pyrazines. Advances in Heterocyclic Chemistry. [Link]
- Rao, M. et al. SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
- International Journal of Research and Publication Reviews. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
- Krishnamoorthy, R. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Krishnamoorthy, R. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Sharma, A. et al. (2022). Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Huggins, M. et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry. [Link]
- Korfmacher, W.A. (2005). Mass spectrometry of halogen-containing organic compounds. Journal of Mass Spectrometry. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
- 12. Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
The Imidazo[1,2-a]pyrazine Core: A Technical Guide to Its Fundamental Chemical Reactivity
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system, a fused bicyclic N-heterocycle, represents a "privileged scaffold" in modern medicinal chemistry and drug discovery. Its rigid, planar structure and unique distribution of nitrogen atoms confer upon it the ability to engage with a multitude of biological targets through specific hydrogen bonding and π-stacking interactions. This has led to its incorporation into a diverse array of pharmacologically active agents, including inhibitors of kinases such as PI3K/mTOR, p38, and tyrosine kinase EphB4, as well as compounds with anti-inflammatory, antiviral, and antibacterial properties.[1][2][3][4]
Understanding the fundamental reactivity of this core is paramount for researchers aiming to synthesize novel analogues, develop structure-activity relationships (SAR), and optimize drug candidates. The electronic nature of the scaffold—an electron-rich imidazole ring fused to an electron-deficient pyrazine ring—dictates a distinct and often highly regioselective pattern of reactivity. This guide provides an in-depth exploration of the core reactions that govern the functionalization of the imidazo[1,2-a]pyrazine system, offering both mechanistic rationale and actionable experimental protocols for the laboratory scientist.
Electrophilic Aromatic Substitution: The Predominance of C-3 Functionalization
The imidazo[1,2-a]pyrazine system is susceptible to electrophilic aromatic substitution (SEAr), a reaction class crucial for introducing a wide range of functional groups. The inherent electronics of the fused ring system strongly direct electrophiles to a single, predictable position.
Mechanistic Insight and Regioselectivity
The imidazole portion of the scaffold is significantly more electron-rich than the pyrazine portion, making it the primary site of electrophilic attack. Specifically, substitution occurs almost exclusively at the C-3 position. This pronounced regioselectivity can be rationalized by examining the stability of the Wheland intermediate (also known as a sigma complex) formed upon attack at each possible position on the imidazole ring.
Electrophilic attack at C-3 allows the positive charge of the intermediate to be delocalized across the imidazole ring without disrupting the aromatic sextet of the adjacent pyrazine ring. In contrast, attack at C-2 would force the positive charge onto the bridgehead nitrogen (N-4), leading to a less stable intermediate. Therefore, the transition state leading to C-3 substitution is significantly lower in energy, making it the overwhelmingly favored pathway.
A diagram illustrating the regioselectivity of electrophilic substitution is presented below.
Caption: Regioselectivity in the electrophilic substitution of imidazo[1,2-a]pyrazine.
Experimental Protocol: C-3 Bromination
A common and reliable method for the C-3 functionalization of imidazo[1,2-a]pyrazines is bromination using N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and typically gives high yields of the desired 3-bromo product, which can then serve as a versatile handle for further transformations, such as cross-coupling reactions.[1]
Methodology:
-
Dissolution: Dissolve the starting imidazo[1,2-a]pyrazine derivative (1.0 eq) in ethanol (EtOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate), wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure 3-bromo-imidazo[1,2-a]pyrazine.
Nucleophilic Aromatic Substitution: Targeting the Pyrazine Ring
The electron-deficient nature of the pyrazine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when activated by a suitable leaving group. This reactivity provides a complementary strategy to SEAr, allowing for functionalization at positions inaccessible to electrophiles.
Mechanistic Insight and Regioselectivity
SNAr reactions proceed via an addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group. For the imidazo[1,2-a]pyrazine system, this reaction is most effective at the C-8 and C-6 positions of the pyrazine ring. The presence of the electron-withdrawing imidazole moiety and the ring nitrogens sufficiently lowers the electron density at these positions to facilitate nucleophilic attack.
Caption: General workflow for SNAr on an 8-halo-imidazo[1,2-a]pyrazine.
Experimental Protocol: Amination at C-8
The introduction of amine functionalities is a common objective in drug design. Direct amination of an 8-halo-imidazo[1,2-a]pyrazine can be achieved by heating with a desired amine.[1]
Methodology:
-
Setup: Combine the 8-bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq) and the desired secondary amine (e.g., morpholine, piperidine; 2.0-3.0 eq) in a sealed tube or a flask equipped with a reflux condenser. The amine can often be used as the solvent if it is a liquid, or a high-boiling polar aprotic solvent like DMF or DMSO can be added.
-
Reaction: Heat the mixture to 120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine to remove the excess amine and any salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the 8-amino-substituted product.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. For the imidazo[1,2-a]pyrazine scaffold, these reactions enable the introduction of aryl, heteroaryl, vinyl, and alkyl groups, primarily at halogenated positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction, which pairs an organoboron species with an organic halide, is highly effective for the arylation and heteroarylation of halo-imidazo[1,2-a]pyrazines. This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Causality Behind Component Choices:
-
Catalyst: A Palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is air-stable and generates the active Pd(0) in situ. For more challenging couplings, more sophisticated ligand systems (e.g., XPhos, SPhos) may be required to promote oxidative addition and reductive elimination.
-
Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. Its role is to activate the organoboron species by forming a more nucleophilic "ate" complex and to neutralize the acid produced during the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is typically used to dissolve both the organic-soluble halide and the often water-soluble inorganic base and boronic acid.
Summary of Typical Suzuki-Miyaura Coupling Conditions
| Component | Example | Role |
| Substrate | 6-Bromo-imidazo[1,2-a]pyrazine | Electrophilic partner |
| Coupling Partner | Arylboronic acid | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Facilitates C-C bond formation |
| Base | Na₂CO₃ or Cs₂CO₃ (2.0 eq) | Activates boronic acid |
| Solvent | Dioxane/H₂O or DMF | Solubilizes reactants |
| Temperature | 80-110 °C | Provides activation energy |
Experimental Protocol: Suzuki-Miyaura Coupling at C-6
This protocol describes a typical procedure for the arylation of a 6-bromo-imidazo[1,2-a]pyrazine derivative.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the 6-bromo-imidazo[1,2-a]pyrazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0 eq).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v). Bubble the inert gas through the solution for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Reduction and Oxidation Reactions
Reduction of the Pyrazine Ring
The pyrazine ring of the imidazo[1,2-a]pyrazine system can be selectively reduced, leaving the imidazole ring intact. This transformation is valuable for accessing saturated and partially saturated scaffolds, which can adopt three-dimensional conformations of interest in drug design. Catalytic hydrogenation is a common method to achieve this.
Methodology: Catalytic Hydrogenation to a Tetrahydro-imidazo[1,2-a]pyrazine
-
Setup: In a high-pressure hydrogenation vessel (Parr shaker), place the imidazo[1,2-a]pyrazine derivative (1.0 eq) and the catalyst, Platinum(IV) oxide (PtO₂, Adams' catalyst, ~10 mol%).
-
Solvent: Add a suitable solvent, typically glacial acetic acid, which helps to activate the substrate by protonation.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).
-
Reaction: Agitate the reaction mixture at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be basified with aqueous NaOH and extracted with an organic solvent to isolate the free base, which can then be purified by chromatography or crystallization.
Oxidation: N-Oxide Formation
The oxidation of nitrogen heterocycles, particularly to form N-oxides, is a fundamental transformation that can alter the electronic properties and metabolic stability of the ring system. While the direct oxidation of the imidazo[1,2-a]pyrazine ring is not as extensively documented as other reactions, the synthesis of N-oxides of the closely related imidazo[1,2-a]pyridine system is well-established.[5][6] By analogy, oxidation of the imidazo[1,2-a]pyrazine core would be expected to occur at one of the non-bridgehead nitrogen atoms, likely N-1 or N-7, using common peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction introduces a new site for potential functionalization and modifies the hydrogen-bonding capabilities of the scaffold. Due to the lack of specific, validated protocols for this exact ring system, a generalized procedure is not provided. Researchers should approach this transformation with careful analysis of the reaction products.
Cycloaddition Reactions: A Note on Synthetic Utility
While cycloaddition reactions, such as the Diels-Alder reaction, are a cornerstone of heterocyclic chemistry, their application to the pre-formed imidazo[1,2-a]pyrazine ring is not a common functionalization strategy. Instead, cycloaddition reactions, particularly [4+1] cycloadditions, are more frequently employed in the synthesis of the imidazo[1,2-a]pyrazine scaffold itself.[3][7]
The electron-deficient pyrazine ring suggests that the system could potentially act as an azadiene component in an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile. However, this reactivity is not widely reported in the literature for this specific scaffold and remains an area for potential exploration.
Conclusion
The imidazo[1,2-a]pyrazine ring system exhibits a rich and predictable pattern of reactivity governed by the interplay of its fused electron-rich and electron-deficient rings. Electrophilic substitution at C-3, nucleophilic substitution at C-8/C-6, metal-catalyzed cross-coupling at halogenated positions, and reduction of the pyrazine ring constitute the primary avenues for its functionalization. A thorough understanding of these fundamental reactions, their mechanisms, and the practical considerations outlined in this guide empowers researchers to rationally design and synthesize novel derivatives for applications in drug discovery and materials science.
References
- Abell, A. D., & Morris, J. C. (2010). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
- Paudler, W. W., & Helmick, L. S. (1968). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. The Journal of Organic Chemistry. [Link]
- Myadaraboina, S., Alla, M., Parlapalli, A., & Manda, S. (n.d.).
- Karmakar, R., & Samanta, S. (2015).
- Singh, P., Kaur, M., & Verma, P. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
- (n.d.). Sodium Cyanoborohydride. Common Organic Chemistry. [Link]
- (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
- Kumar, R., Kumar, A., & Kumar, S. (2017). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
- Ma, C., Chen, M., Feng, Z., Zhang, Y., Jiang, Y., & Yu, B. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
- Asaad, N. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Chemistry Solved. (2024). Sodium Cyanoborohydride (NaBH3CN)
- Singh, V., & Sapehiyia, V. (2016). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Publishing. [Link]
- Kumar, M. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Kumar, M. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- (2014). Imidazo[1,2-a]pyrazines.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Versatile Virtuoso: 8-Bromoimidazo[1,2-a]pyrazine as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[2] Within this esteemed family of heterocycles, 8-bromoimidazo[1,2-a]pyrazine emerges as a particularly valuable and versatile building block for organic synthesis. The strategic placement of the bromine atom at the 8-position provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.
Core Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound is most prominently showcased in its participation in palladium-catalyzed cross-coupling reactions. These transformations have revolutionized the art of molecule-building, and the 8-bromo derivative of the imidazo[1,2-a]pyrazine scaffold is an excellent substrate for these powerful methods. The primary applications discussed herein are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3] This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[4] The process commences with the oxidative addition of the aryl bromide (this compound) to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[1][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or microwave reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (0.03 equivalents), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the degassed solvent system via syringe.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-arylimidazo[1,2-a]pyrazine.
Microwave-Assisted Protocol:
For accelerated reaction times, a microwave reactor can be employed.
-
In a microwave reaction vessel, combine the reactants and solvent as described above.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 150-175 °C for 5-15 minutes.[6]
-
After cooling, proceed with the workup and purification as described in the conventional heating protocol.[1]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | 16 | 78 |
Table 1: Representative examples of Suzuki-Miyaura coupling with this compound.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other functional organic materials.[7][8] This reaction allows for the coupling of amines with aryl halides, providing access to a wide range of arylamines.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[7] The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.[6][9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or sealed vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a Schlenk tube.
-
Add the base, followed by this compound and a stir bar.
-
Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed solvent.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by flash column chromatography to yield the 8-aminoimidazo[1,2-a]pyrazine derivative.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ | Toluene | 90 | 16 | 82 |
Table 2: Representative examples of Buchwald-Hartwig amination with this compound.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis and have applications in materials science.
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the final product and regenerates the Pd(0) catalyst. In the copper cycle, the terminal alkyne is deprotonated by a base and reacts with a Cu(I) salt to form the copper(I) acetylide, which then participates in the transmetalation step of the palladium cycle.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives " by İSMAİL KAYAĞİL and ŞEREF DEMİRAYAK [journals.tubitak.gov.tr]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 8-Bromoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyrazines and their Functionalization
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, exhibiting pharmacological activities such as antibacterial, anti-inflammatory, and phosphodiesterase inhibition.[1] More recently, derivatives of this scaffold have been identified as potent inhibitors of key therapeutic targets like ENPP1, showing promise in cancer immunotherapy.[3][4]
The development of novel therapeutics based on the imidazo[1,2-a]pyrazine core often necessitates the strategic formation of carbon-carbon bonds to introduce molecular diversity and modulate pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose.[5] Awarded the Nobel Prize in Chemistry in 2010, this palladium-catalyzed reaction offers a robust and versatile method for coupling organoboron compounds with organic halides.[6][7] Its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable technique in modern synthetic chemistry.[8]
This guide provides a detailed technical overview and actionable protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions with 8-bromoimidazo[1,2-a]pyrazine, a key building block for the synthesis of novel imidazo[1,2-a]pyrazine-based compounds.
The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square-planar palladium(II) intermediate.[6][9] The electron-deficient nature of the pyrazine ring can facilitate this step.[11]
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[12]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[6][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the coupling of this compound with phenylboronic acid. The reaction conditions may require optimization for different boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[8]
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (reaction flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates for reaction monitoring
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02-0.05 mmol, 2-5 mol%) and the ligand (e.g., PPh₃, 0.04-0.10 mmol, 4-10 mol%) in a small amount of the reaction solvent.
-
Inert Atmosphere: The reaction flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.
-
Addition of Catalyst and Solvents: The pre-mixed catalyst solution is added to the reaction flask via syringe, followed by the addition of the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5-10 mL).
-
Degassing: The reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Caption: A logical workflow for the Suzuki-Miyaura coupling of this compound.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a heteroaromatic substrate like this compound, some specific considerations are necessary.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts that form the active Pd(0) species in situ. Pd(PPh₃)₄ is an air-stable Pd(0) source but may be less reactive for challenging substrates.[13] |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos), N-heterocyclic carbenes (NHCs) | For heteroaromatic substrates, bulky, electron-rich phosphine ligands like SPhos and XPhos can be highly effective in promoting both oxidative addition and reductive elimination.[8][13] NHC ligands are also a robust option. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is crucial and often substrate-dependent. K₃PO₄ is a strong base that is often effective for heteroaromatic couplings.[14] K₂CO₃ is a milder and commonly used alternative. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[6] 1,4-Dioxane/water is a versatile and widely used system.[13] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive boronic acids or catalyst systems.[15] |
Troubleshooting Guide
Encountering challenges in Suzuki-Miyaura cross-coupling reactions is not uncommon. The following guide addresses potential issues and offers solutions tailored to the coupling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor choice of ligand or base. 4. Low reaction temperature. | 1. Use a fresh palladium source and ligand. Consider using a more robust pre-catalyst. 2. Ensure thorough degassing by sparging with an inert gas or using freeze-pump-thaw cycles.[15] 3. Screen different ligands (e.g., Buchwald ligands) and bases (e.g., K₃PO₄, Cs₂CO₃).[13][15] 4. Increase the reaction temperature in increments.[15] |
| Dehalogenation of Starting Material | 1. Presence of water and a strong base. 2. Inefficient transmetalation. | 1. Use a milder base or anhydrous conditions if possible. 2. Ensure the boronic acid is of high quality and use a slight excess. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0). | 1. Rigorously degas all solvents and the reaction mixture.[15] 2. Ensure the reaction conditions promote the formation of the active Pd(0) species. |
| Protodeboronation of Boronic Acid | 1. Presence of water and base. 2. Prolonged reaction time at high temperature. | 1. Use boronic esters (e.g., pinacol esters) which are more stable.[15] 2. Monitor the reaction closely and work it up as soon as the starting material is consumed.[13] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition due to high temperature or presence of oxygen. | 1. Lower the reaction temperature. 2. Ensure a completely inert atmosphere.[13] |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- ACS Publications. (2014). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
- TSI Journals. (2015).
- National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- Royal Society of Chemistry. (2020).
- National Institutes of Health. (2012).
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)
- ResearchGate. (2015). Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. [Link]
- World Scientific Publishing. (2021). 27: Palladium Complexes with Non-phosphorus Ligands as Catalysts of Suzuki–Miyaura Coupling. [Link]
- Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- PubMed. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. [Link]
- National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (2020). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... [Link]
- ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. [Link]
- PubMed Central. (2024).
- Semantic Scholar. (2012). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
- MDPI. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Functionalization of 8-Bromoimidazo[1,2-a]pyrazine
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow it to serve as a versatile scaffold for designing molecules that can interact with a wide range of biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and treatments for various other diseases, underscoring the critical need for efficient and versatile synthetic methodologies to explore its chemical space.[3][4]
Functionalization of the imidazo[1,2-a]pyrazine core is key to modulating its pharmacological properties. The C8 position, in particular, offers a valuable vector for introducing diversity. Starting from the readily available 8-bromoimidazo[1,2-a]pyrazine, palladium-catalyzed cross-coupling reactions provide a powerful and modular approach to install a wide array of functional groups, including aryl, alkynyl, and amino moieties.[2] This guide provides detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings on this compound, grounded in established chemical principles and supported by literature precedents.
The Engine of Modern Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps that enables the formation of new carbon-carbon and carbon-nitrogen bonds. A general understanding of this cycle is crucial for troubleshooting and optimizing these reactions.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-imidazo[1,2-a]pyrazine.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. [5][6]This reaction is particularly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry) or as key components in conjugated materials.
Causality Behind Experimental Choices
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI). [5]The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [5]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. It serves both as a base to deprotonate the terminal alkyne and as a solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira couplings. [7]
Data Presentation: Representative Sonogashira Conditions
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 12 | 70-90 | General Protocol [6] |
| Pd(OAc)₂ (2) | CuI (5) | DIPEA (3) | DMF | 80 | 8 | 65-85 | Analogous Systems [8] |
| Pd(PPh₃)₄ (3) | CuI (3) | Et₃N (excess) | Dioxane | 70 | 16 | 72-95 | General Protocol [9] |
Experimental Protocol: Sonogashira Coupling
Step-by-Step Methodology:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) iodide (0.04 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
Concentrate the filtrate and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography to yield the 8-alkynyl-imidazo[1,2-a]pyrazine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [3][10]It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, providing access to 8-amino-imidazo[1,2-a]pyrazine derivatives.
Causality Behind Experimental Choices
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. [11]Sterically hindered, electron-rich phosphine ligands such as Xantphos, BINAP, or Josiphos are often required to facilitate the reductive elimination step and prevent catalyst deactivation. [1]* Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the palladium-amido complex. [3]Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.
-
Anhydrous Conditions: The reaction is sensitive to moisture, so anhydrous solvents (e.g., toluene, dioxane) and inert atmosphere conditions are crucial for good yields.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 60-85 | General Protocol [1] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 55-80 | General Protocol [11] |
| Pd(OAc)₂ (3) | P(t-Bu)₃ (6) | LiN(SiMe₃)₂ (1.5) | THF | 80 | 12 | 70-90 | Ammonia Equivalent [12] |
Experimental Protocol: Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
To a dry Schlenk tube or sealed vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Seal the vessel and evacuate and backfill with argon three times.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the 8-amino-imidazo[1,2-a]pyrazine derivative.
Heck Coupling: Vinylation of the Scaffold
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. [13][14]This reaction allows for the introduction of vinyl groups at the C8 position of the imidazo[1,2-a]pyrazine core, which are useful for further synthetic manipulations or as part of a larger conjugated system.
Causality Behind Experimental Choices
-
Ligandless vs. Ligated: The Heck reaction can sometimes be performed under "ligandless" conditions, often using Pd(OAc)₂ as the catalyst. [13]However, for less reactive aryl bromides or to improve yields and selectivity, phosphine ligands are often employed.
-
Base: A mild inorganic or organic base is used to neutralize the HBr generated during the catalytic cycle. [15]Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used for Heck reactions.
Data Presentation: Representative Heck Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | - | Et₃N (2) | DMF | 120 | 24 | 50-75 | Ligandless Protocol [13] |
| Pd(OAc)₂ (3) | P(o-tol)₃ (6) | K₂CO₃ (2) | NMP | 130 | 18 | 60-85 | Ligated Protocol [16] |
| PdCl₂(PPh₃)₂ (5) | - | NaOAc (2) | DMA | 110 | 16 | 65-88 | Analogous Systems [17] |
Experimental Protocol: Heck Coupling
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Add the solvent (e.g., DMF).
-
Heat the mixture to 120-130 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 8-vinyl-imidazo[1,2-a]pyrazine.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions detailed herein represent a robust and versatile toolkit for the functionalization of this compound. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of derivatives for applications in drug discovery and materials science. The provided protocols offer a solid foundation for these synthetic endeavors. Further optimization may be required for specific substrates, and high-throughput screening techniques can accelerate this process. The continued development of more active and stable palladium catalysts will undoubtedly further expand the scope and utility of these indispensable transformations.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. Accounts of Chemical Research, 41(11), 1461-1473.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery That Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048.
- Cao, H., Liu, X., Liao, J., Huang, J., Qiu, H., Chen, Q., & Chen, Y. (2014). Transition metal-mediated C═O and C═C bond-forming reactions: a regioselective strategy for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. The Journal of Organic Chemistry, 79(22), 11209–11214.
- Gujjarappa, R., Vodnala, N., Kumar, M., & Malakar, C. (2019). Pd-Catalyzed Decarboxylation and Dual C(sp3)–H Functionalization Protocols for the Synthesis of 2,4-Diarylpyridines. The Journal of Organic Chemistry, 84(15), 9613–9624.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Knochel, P., & Perea, J. J. A. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11075-11082.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Various Authors. (n.d.). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine.
- Various Authors. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids.
- Various Authors. (n.d.). Sonogashira Coupling. Chemistry LibreTexts.
- Various Authors. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Semantic Scholar.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Various Authors. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC - NIH.
- Various Authors. (n.d.). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Various Authors. (n.d.). Practical Palladium Catalysts for C-N and C-O Bond Formation.
- Various Authors. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Recent Advances in Sonogashira Reactions.
- Various Authors. (2014). Transition metal-mediated C═O and C═C bond-forming reactions: a regioselective strategy for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. PubMed.
- Various Authors. (n.d.). Multi-substituted 8-Aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé Reaction and Their Hsp90 Inhibitory Activity.
- Various Authors. (n.d.). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes.
- Various Authors. (n.d.). Heck coupling of different aryl halides with styrene.
- Various Authors. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Various Authors. (2024).
- Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-catalyzed synthesis of arylamines from aryl halides and lithium bis(trimethylsilyl)amide as an ammonia equivalent. Organic Letters, 3(17), 2729–2732.
- Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Various Authors. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Various Authors. (n.d.). Pyrazoles and Heck Reaction.
- Various Authors. (n.d.). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
- Various Authors. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Various Authors. (n.d.). BJOC - Search Results. Beilstein Journals.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs.
- de Vries, A. H., & de Vries, J. G. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-catalyzed synthesis of arylamines from aryl halides and lithium bis(trimethylsilyl)amide as an ammonia equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.rug.nl [pure.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. sctunisie.org [sctunisie.org]
- 16. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 8-Bromoimidazo[1,2-a]pyrazine with Arylboronic Acids
Introduction: The Strategic Importance of C-C Bond Formation in Imidazo[1,2-a]pyrazine Scaffolds
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it an attractive scaffold for designing potent and selective therapeutic agents. The functionalization of this core, particularly through the formation of carbon-carbon bonds, is a critical step in the development of novel drug candidates. Among the myriad of cross-coupling reactions available to the modern chemist, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as a robust and versatile method for forging C(sp²)-C(sp²) bonds.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling between 8-bromoimidazo[1,2-a]pyrazine and a variety of arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide insights into troubleshooting and optimization.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is paramount for rationalizing the choice of reagents and reaction conditions. The key steps are:
-
Oxidative Addition: A low-valent Palladium(0) species undergoes oxidative addition to the this compound, forming a Pd(II) intermediate. The electron-deficient nature of the pyrazine ring can facilitate this step.[5]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the desired 8-arylimidazo[1,2-a]pyrazine product, regenerating the catalytically active Pd(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | Store in a cool, dry place. |
| Arylboronic Acids | Various | Commercially available | Purity can affect reaction outcome. Consider recrystallization if necessary. |
| Palladium Catalyst | See Table 1 | Commercially available | Store under inert atmosphere. |
| Base | See Table 2 | Anhydrous | Ensure the base is finely powdered for optimal reactivity. |
| Solvent | Anhydrous | Commercially available | Degas solvents prior to use. |
| Inert Gas | High Purity Nitrogen or Argon | ||
| Reaction Vessels | Schlenk tubes or microwave vials | ||
| Magnetic Stirrer with Hotplate | |||
| TLC plates | Silica gel 60 F₂₅₄ | ||
| Column Chromatography Supplies | Silica gel | ||
| Standard laboratory glassware |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point. Optimization may be required for specific arylboronic acids.
1. Pre-Reaction Setup:
-
Place a magnetic stir bar in a dry Schlenk tube or microwave vial.
-
Add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (see Table 1 for recommendations), and the base (see Table 2 for recommendations).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
2. Reaction Execution:
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Place the reaction vessel in a preheated oil bath or microwave reactor set to the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).
3. Reaction Monitoring:
-
To monitor the reaction, carefully take a small aliquot from the reaction mixture using a syringe.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate alongside the starting materials.
-
Elute the TLC plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light. The reaction is complete when the this compound spot is no longer visible.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure 8-arylimidazo[1,2-a]pyrazine.
Optimization and Troubleshooting: A Scientist's Perspective
The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, often hinges on the careful selection of reaction parameters.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst | Typical Loading (mol%) | Rationale and Field Notes |
| Pd(PPh₃)₄ | 3-5 | A classic, often effective catalyst for simple couplings. May require higher temperatures and longer reaction times. |
| Pd(dppf)Cl₂ | 2-5 | A robust and versatile catalyst, often providing good yields with a broad range of substrates. The dppf ligand enhances catalyst stability. |
| Pd₂(dba)₃ with a phosphine ligand | 1-3 (Pd) | A common pre-catalyst that requires the addition of a ligand. Allows for fine-tuning of reactivity by ligand choice. |
| Buchwald or Fu Ligands (e.g., XPhos, SPhos) | with Pd₂(dba)₃ or Pd(OAc)₂ | Bulky, electron-rich phosphine ligands are often superior for challenging couplings, including those with heteroaryl halides, as they promote the oxidative addition and reductive elimination steps.[7] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Rationale and Field Notes |
| K₂CO₃ | 2-3 | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A widely used, cost-effective base. The aqueous component is crucial for dissolving the base and facilitating the formation of the boronate.[8] |
| Cs₂CO₃ | 2-3 | Dioxane, Toluene | A stronger and more soluble base in organic solvents, often effective when other bases fail. Can be used in anhydrous conditions. |
| K₃PO₄ | 2-3 | Dioxane, Toluene | A moderately strong base that is often a good choice for sensitive substrates. |
| KF | 2-3 | THF, Dioxane | A milder base that can be beneficial when dealing with base-labile functional groups.[6] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or decomposed. Consider using a fresh batch. The nitrogen atoms in the imidazo[1,2-a]pyrazine ring can potentially coordinate to the palladium center and inhibit catalysis.[9] Using bulky ligands can mitigate this.
-
Poor Reagent Quality: The purity of the boronic acid is critical. Impurities can lead to side reactions or catalyst deactivation.
-
Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure thorough degassing of the solvent and reaction vessel.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur, especially at higher temperatures. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is sufficiently basic.
-
Hydrodehalogenation: The bromo-substituent can be replaced by a hydrogen atom. This is more common with electron-poor aryl halides and can sometimes be suppressed by changing the catalyst or solvent.[9]
-
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Bases such as potassium carbonate and cesium carbonate are irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Microwave reactions can generate high pressures. Use only certified microwave vials and follow the manufacturer's safety guidelines.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of 8-arylimidazo[1,2-a]pyrazines. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for achieving successful and reproducible results.
References
- A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). Google Scholar.
- Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012–6015. [Link]
- Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). Google Scholar.
- Smith, R. C., Boddy, C. N., & Taylor, R. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6545–6563. [Link]
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019). Organic Process Research & Development, 23(8), 1594-1602. [Link]
- Ge, S., & Hartwig, J. F. (2025). Suzuki–Miyaura (hetero-)
- Smith, R. C., Boddy, C. N., & Taylor, R. J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6545–6563. [Link]
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (n.d.). ResearchGate.
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.). ResearchGate.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
- How can I solve my problem with Suzuki coupling? (n.d.). ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chem. Proc., 14(1), 105. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Help needed with unreproducible Suzuki coupling. (2023, December 20). Reddit.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com.
- Optimum conditions for the Suzuki–Miyaura coupling reactiona. (n.d.). ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(4), 2265-2274. [Link]
- Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260. [Link]
- Kayağil, İ., & Demirayak, Ş. (2012). Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives. Turkish Journal of Chemistry, 36(2), 245-252.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). Molecules, 26(23), 7358. [Link]
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2015). Beilstein Journal of Organic Chemistry, 11, 216-224. [Link]
- Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic... (n.d.). ResearchGate.
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
- Synthesis of 7-arylimidazo[1,2-a]pyrazin-8(7H)-one derivatives. (n.d.). ResearchGate.
Sources
- 1. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 8-Bromoimidazo[1,2-a]pyrazine in the Synthesis of Potent Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase-Targeted Drug Discovery
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of therapeutic targets.[1][2] Within the medicinal chemist's arsenal, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold"—a recurring structural motif found in multiple ligands and demonstrating versatile binding properties.[3][4] Its rigid, bicyclic nature and strategically positioned nitrogen atoms allow for favorable interactions within the ATP-binding pocket of various kinases, making it an ideal foundation for inhibitor design.[5][6] This application note provides a detailed guide for researchers on the synthetic utility of a key intermediate, 8-bromoimidazo[1,2-a]pyrazine, in the construction of novel kinase inhibitors, with a focus on practical, field-proven protocols and the underlying chemical principles.
The Versatility of the 8-Bromo Handle: A Gateway to Structural Diversity
The strategic introduction of a bromine atom at the C8 position of the imidazo[1,2-a]pyrazine scaffold is a critical design element. This halogen acts as a versatile synthetic handle, enabling the application of a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational to modern medicinal chemistry, allowing for the modular and efficient assembly of complex molecules from simpler building blocks.[7][8] The C-Br bond at this position is sufficiently reactive to participate in common cross-coupling chemistries while generally leaving other positions on the heterocyclic core untouched, thus providing excellent regioselectivity. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
The primary transformations discussed herein are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Each provides a unique pathway to introduce diverse functionalities at the C8 position, which often occupies a solvent-exposed region in the kinase ATP-binding site, making it a prime location for modification to enhance inhibitor performance.[9]
Targeting Key Oncogenic Kinases: Aurora and CDK9
Imidazo[1,2-a]pyrazine-based inhibitors have shown significant promise against several important kinase targets, including the Aurora kinases and Cyclin-Dependent Kinase 9 (CDK9).
-
Aurora Kinases (A, B, C): These are a family of serine/threonine kinases that are key regulators of mitosis.[3][10] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer therapies.[11][12][13] Inhibitors based on the imidazo[1,2-a]pyrazine scaffold have demonstrated potent activity against Aurora kinases.[6][9][14][15][16]
-
Cyclin-Dependent Kinase 9 (CDK9): As a component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in regulating gene transcription by phosphorylating RNA polymerase II.[17][18][19] Inhibition of CDK9 is a promising strategy for treating cancers that are dependent on the transcription of short-lived anti-apoptotic proteins.[2][20][21][22]
Below is a conceptual signaling pathway diagram illustrating the roles of Aurora Kinase A and CDK9 in cellular processes.
Caption: Simplified signaling pathways for Aurora A and CDK9.
Experimental Protocols: Functionalization of this compound
The following protocols are presented as robust starting points for the derivatization of this compound. As with any cross-coupling reaction, optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally powerful method for forming carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species.[7][8] This protocol outlines the coupling of this compound with a generic arylboronic acid.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[23]
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-imidazo[1,2-a]pyrazine.
Causality and Trustworthiness: The use of a palladium(0) catalyst is essential for the oxidative addition into the C-Br bond, initiating the catalytic cycle.[24] The base (K₂CO₃) is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8] The biphasic solvent system (dioxane/water) aids in dissolving both the organic and inorganic reagents. Monitoring by TLC/LC-MS ensures the reaction is driven to completion and allows for timely workup to prevent degradation of the product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[25][26] This is particularly useful for installing amine functionalities, which can act as key hydrogen bond donors or acceptors in kinase-inhibitor interactions.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.
-
Add the this compound followed by anhydrous toluene.
-
Finally, add the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Expertise and Rationale: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is a highly effective catalyst system for C-N coupling.[27] The bulky ligand promotes the reductive elimination step, which is often rate-limiting, and helps to prevent β-hydride elimination.[25] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[28][29]
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[30][31][32] This introduces a linear and rigid alkynyl linker, which can be used to probe deeper pockets within the kinase active site or as a precursor for further functionalization.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) followed by the amine base (Et₃N or DIPEA).
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
Mechanistic Insight: The Sonogashira reaction proceeds through two interconnected catalytic cycles.[30][32] The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[32] The amine base is crucial for both deprotonating the terminal alkyne and acting as a solvent.
Data Presentation: Structure-Activity Relationships
The systematic application of these protocols allows for the generation of a library of analogues to explore structure-activity relationships (SAR). The table below presents hypothetical but representative data for a series of 8-substituted imidazo[1,2-a]pyrazine derivatives.
| Compound ID | R Group at C8 | Synthetic Method | Aurora A IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| I-1 | 4-Fluorophenyl | Suzuki | 50 | >1000 |
| I-2 | 4-Methoxyphenyl | Suzuki | 35 | >1000 |
| I-3 | Pyridin-4-yl | Suzuki | 15 | 850 |
| I-4 | Morpholino | Buchwald-Hartwig | 250 | 1200 |
| I-5 | N-Methylpiperazinyl | Buchwald-Hartwig | 180 | 950 |
| I-6 | Phenylethynyl | Sonogashira | 90 | >2000 |
| I-7 | (4-Hydroxyphenyl)ethynyl | Sonogashira | 65 | 1500 |
| Lead Cpd. | 2-amino-pyrimidin-5-yl | Suzuki | 5 | 150 |
IC₅₀ values are representative and intended for illustrative purposes.[4][5][14][20]
Conclusion and Future Directions
This compound stands as a highly valuable and versatile building block in the synthesis of kinase inhibitors. The protocols detailed in this note for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable methods for generating diverse libraries of compounds for SAR studies. The successful application of these synthetic strategies has led to the discovery of potent inhibitors of key cancer targets like Aurora kinases and CDK9.[6][20] Future work in this area will likely focus on the development of even more selective and efficient catalytic systems, as well as the exploration of other positions on the imidazo[1,2-a]pyrazine scaffold to further refine the pharmacological properties of these promising therapeutic agents.
References
- Aurora Kinase Signaling Pathway.
- Schematic model of cellular pathways involving cdk9.
- Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][33]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry. [Link]
- Aurora kinases: pathways and functions.
- Siddiqui, M. A., et al. (2011). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. [Link]
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- Schematic diagram representing the Aurora A, B, & C kinases domains.
- CDK9 is a central hub for proper signaling of each step in the transcription cycle.
- Kumar, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. [Link]
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. [Link]
- Aurora kinases: structure, functions and their associ
- Aurora Kinases: Their Role in Cancer and Cellular Processes. SciSpace. [Link]
- Baumli, S., et al. (2012).
- CDK9 Gene. GeneCards. [Link]
- Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Lin, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
- CDK Signaling Pathway.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Citexs. [Link]
- Alsfouk, A. A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals. [Link]
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
- Buchwald–Hartwig amin
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Singh, P., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Sytnik, K. O., et al. (2022). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
- New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Li, J., et al. (2023).
- Sonogashira cross-coupling reaction. YouTube. [Link]
- Kashani, S. K., et al.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Alsfouk, A. A., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. International Journal of Molecular Sciences. [Link]
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Sonogashira cross-coupling of 3-bromo-2-imidazo[1,2-b]pyridazine 39.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. The CDK9 Tail Determines the Reaction Pathway of Positive Transcription Elongation Factor b - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genecards.org [genecards.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chemrxiv.org [chemrxiv.org]
- 28. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 30. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 31. youtube.com [youtube.com]
- 32. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 8-Bromoimidazo[1,2-a]pyrazine in Modern Antiviral Drug Discovery
Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and notably, antiviral properties.[1] Its rigid, nitrogen-rich framework serves as an excellent foundation for developing small molecule inhibitors that can form specific and potent interactions with biological targets. Within this class, 8-Bromoimidazo[1,2-a]pyrazine emerges as a critical starting material and a versatile building block. The bromine atom at the C8 position is not merely a substituent; it is a strategic functional handle that allows for a wide array of chemical modifications through reactions like nucleophilic substitution and cross-coupling, enabling the systematic exploration of structure-activity relationships (SAR).[1][2] This document provides an in-depth guide for researchers on the application of this compound and its derivatives in the discovery and development of novel antiviral agents, with a focus on influenza and coronaviruses.
Part 1: Targeting Viral Pathogens with Imidazo[1,2-a]pyrazine Derivatives
Recent research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives against viruses of significant public health concern. These compounds offer novel mechanisms of action that can address the challenge of drug resistance to existing therapies.
Anti-Influenza Activity: Inhibition of Viral Nucleoprotein
Influenza A viruses (IAVs) are a persistent global health threat, with the constant emergence of drug-resistant strains necessitating the discovery of new antivirals.[3][4] A landmark study identified the imidazo[1,2-a]pyrazine derivative A4 as a potent, broad-spectrum inhibitor of both influenza A and B viruses, including oseltamivir-resistant strains.[3][5]
-
Mechanism of Action: Compound A4 was found to directly target the viral nucleoprotein (NP), a critical multifunctional protein involved in viral RNA transcription, replication, and packaging.[3][6] Time-of-addition assays revealed that A4 acts during the replication and transcription stages of the viral lifecycle.[3] Indirect immunofluorescence assays showed that A4 treatment leads to the clustering of NP in the cytoplasm, preventing its necessary nuclear accumulation for viral replication.[3][4] This mechanism is distinct from neuraminidase inhibitors like oseltamivir, offering a valuable alternative.
-
Causality in Experimental Design: The initial discovery of A4's anti-influenza properties came from a cell-based phenotypic screening of an in-house compound library.[3][5] This unbiased approach allows for the identification of compounds that inhibit viral replication without preconceived notions about the target. Once activity was confirmed, mechanistic studies like time-of-addition and immunofluorescence assays were employed to pinpoint the stage of the viral life cycle affected and the subcellular localization of the target protein, respectively.[3] Finally, biophysical methods such as surface plasmon resonance (SPR) confirmed the direct binding interaction between A4 and the influenza NP.[3]
Anti-Coronaviral Activity: Targeting Viral Proteases
The COVID-19 pandemic underscored the urgent need for effective antivirals against coronaviruses. The imidazo[1,2-a]pyrazine scaffold has also shown promise in this area. A study investigating a series of derivatives for their activity against human coronavirus 229E (HCoV-229E) identified a lead compound, 3b , with notable anti-coronaviral effects.[7][8]
-
Mechanism of Action: Target prediction and molecular docking studies for compound 3b suggested a high binding affinity for the main protease (Mpro or 3CLpro) of the virus.[7][8] Viral proteases are essential for cleaving the viral polyprotein into functional individual proteins required for viral replication, making them a well-validated antiviral drug target. The potent antiviral activity of compound 3b is likely attributable to the inhibition of this critical enzymatic activity.[8]
Part 2: Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the key assays required to screen and characterize imidazo[1,2-a]pyrazine derivatives for antiviral activity.
General Antiviral Screening Workflow
A hierarchical screening cascade is essential for efficiently identifying and validating antiviral candidates. This workflow ensures that resources are focused on the most promising compounds.
Caption: General workflow for antiviral drug discovery.
Protocol: Primary Antiviral Screening (CPE Reduction Assay)
This protocol is adapted from standard methodologies for evaluating antiviral efficacy by measuring the protection of cells from virus-induced cytopathic effect (CPE).[9]
Objective: To identify compounds that inhibit virus-induced cell death in a high-throughput manner.
Materials:
-
Vero E6 or Madin-Darby Canine Kidney (MDCK) cells
-
96-well cell culture plates
-
Growth medium (e.g., MEM with 5% FBS)
-
Assay medium (e.g., MEM with 2% FBS)
-
Virus stock of known titer (e.g., Influenza A, HCoV-229E)
-
Imidazo[1,2-a]pyrazine derivatives dissolved in DMSO
-
Positive control antiviral drug (e.g., Oseltamivir for Influenza, Ribavirin for HCoV)
-
Cell viability stain (e.g., Neutral Red or Crystal Violet)
-
Plate reader
Procedure:
-
Cell Plating: Seed Vero E6 or MDCK cells into 96-well plates at a density that will form a near-confluent monolayer overnight. Incubate at 37°C with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds. A common starting concentration range is 0.1 µM to 100 µM.[9]
-
Treatment and Infection:
-
Remove growth medium from the cell monolayers.
-
Add 100 µL of assay medium containing the desired concentration of the test compound to triplicate wells.
-
Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).[9]
-
Add 100 µL of virus diluted in assay medium at a low multiplicity of infection (MOI), for example, 0.001.[10]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until >80% CPE is observed in the virus control wells (typically 48-72 hours).[9]
-
Quantification of Cell Viability:
-
Remove the medium and stain the remaining viable cells with Neutral Red or Crystal Violet solution.
-
After incubation, wash the plates to remove excess stain.
-
Solubilize the stain and read the absorbance on a plate reader at the appropriate wavelength (e.g., 540 nm for Neutral Red).[9]
-
-
Data Analysis: Calculate the percentage of cell protection relative to virus and cell controls. Plot the data to determine the 50% effective concentration (EC₅₀).
Protocol: Cytotoxicity Assay (MTT Assay)
It is crucial to assess compound toxicity in parallel to ensure that the observed antiviral effect is not due to cell death.[11]
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate as described in the CPE assay.
-
Compound Addition: Add the same serial dilutions of the test compounds to the cells, but do not add any virus.[12] Include "cell control" wells with no compound.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance on a plate reader (e.g., 570 nm). Calculate the CC₅₀ value by regression analysis.[12] The Selectivity Index (SI) , a critical measure of a compound's therapeutic window, is then calculated as SI = CC₅₀ / EC₅₀ .[9][13] A higher SI value is desirable.
Protocol: Time-of-Addition Assay
This assay helps to elucidate the mechanism of action by identifying the stage of the viral replication cycle that is inhibited by the compound.[3]
Objective: To determine if a compound acts at the early (entry), middle (replication/transcription), or late (assembly/release) stages of viral infection.
Procedure:
-
Cell Plating and Infection: Plate cells in 12-well or 24-well plates. Infect the cell monolayers with the virus at a high MOI (e.g., 1 to 5) to ensure a single, synchronized round of replication.
-
Timed Compound Addition: Add the test compound at a concentration of approximately 10x its EC₅₀ at different time points relative to infection:
-
Pre-treatment: -2 to 0 hours before infection (tests for effects on the host cell).
-
Co-treatment (Entry): 0 to 2 hours during infection.
-
Post-treatment (Replication/Release): At various time points after infection (e.g., 2, 4, 6, 8 hours).[3]
-
-
Virus Titer Quantification: At the end of the replication cycle (e.g., 12-24 hours post-infection), collect the supernatant from each well.
-
Data Analysis: Determine the viral titer in each supernatant using a plaque assay or TCID₅₀ assay. Plot the reduction in viral titer against the time of compound addition to identify the inhibited stage.[3]
Caption: Logic of the Time-of-Addition Assay.
Part 3: Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the efficacy and safety of different derivatives.
Table 1: Antiviral Activity and Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target Virus | EC₅₀ (µM)[3] | CC₅₀ (µM)[3] | Selectivity Index (SI = CC₅₀/EC₅₀)[3] |
| A4 | Influenza A (H1N1) | 2.75 | 27.36 | 9.95 |
| A3 | Influenza A (H1N1) | 2.35 | 35.19 | 14.97 |
| A5 | Influenza A (H1N1) | 4.57 | 57.38 | 12.55 |
| 3b | HCoV-229E | 56.96[8] | 406.86[8] | 7.14[8] |
| Oseltamivir | Influenza A (H1N1) | 0.61[3] | >100 | >164 |
| Ribavirin | HCoV-229E | Data not available in sources | Data not available in sources | Data not available in sources |
EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values are essential metrics. The Selectivity Index (SI) provides a measure of the compound's therapeutic window.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel antiviral agents. As demonstrated by the successful identification of inhibitors against influenza nucleoprotein and coronavirus protease, this chemical class possesses significant therapeutic potential.[3][8] The strategic use of the 8-bromo position allows for extensive chemical diversification, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.[2] The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically screen, characterize, and advance imidazo[1,2-a]pyrazine derivatives in the ongoing search for next-generation antiviral drugs. Future efforts should focus on expanding the library of derivatives and screening them against a wider range of viruses, particularly those prone to developing resistance.
References
- JoVE. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16.
- ACS Pharmacology & Translational Science. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- MDPI. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
- PubMed Central. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.
- ACS Publications. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- ACS Pharmacology & Translational Science. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- PubMed. (2023). Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor.
- TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- National Institutes of Health. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
- PubMed. (n.d.). Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents.
- Virology Research Services. (n.d.). Antiviral Drug Screening.
- Utah State University. (n.d.). In Vitro Antiviral Testing.
- PubMed Central. (n.d.). In vitro methods for testing antiviral drugs.
- RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
- Semantic Scholar. (n.d.). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
- TSI Journals. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations.
- MDPI. (n.d.). Host-Directed FDA-Approved Drugs with Antiviral Activity against SARS-CoV-2 Identified by Hierarchical In Silico/In Vitro Screening Methods.
- National Institutes of Health. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.
- National Institutes of Health. (2024). Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus.
- PubMed Central. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery.
- MDPI. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.
- PubMed. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.
- PubMed. (n.d.). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors.
- Semantic Scholar. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus [mdpi.com]
- 8. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 10. Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of 8-Bromoimidazo[1,2-a]pyrazine Compounds
Introduction: The Therapeutic Potential and Toxicological Screening of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, 8-bromo-substituted imidazo[1,2-a]pyrazines represent a chemical space of significant interest for the development of novel therapeutic agents. As with any drug discovery program, a thorough and early assessment of a compound's cytotoxic potential is paramount. This evaluation not only elucidates the therapeutic window but also provides critical insights into the mechanism of action, guiding further lead optimization.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for a tiered approach to evaluating the cytotoxicity of 8-bromoimidazo[1,2-a]pyrazine compounds. We will move beyond simple procedural lists to explain the rationale behind assay selection and experimental design, ensuring robust and reproducible data.
Strategic Approach to Cytotoxicity Assessment
A multi-faceted approach is essential to fully characterize the cytotoxic profile of a novel compound. We advocate for a tiered workflow that progresses from general viability to more specific mechanisms of cell death.
Caption: Tiered workflow for cytotoxicity assessment.
Tier 1: Primary Screening - Assessing Metabolic Viability with the MTT Assay
The initial screen should employ a high-throughput, cost-effective assay to determine the concentration-dependent effect of the this compound compounds on overall cell viability. The MTT assay is a gold-standard colorimetric method for this purpose.[6][7][8]
Principle of the MTT Assay: This assay quantifies cell viability based on the metabolic activity of the cell population. In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7][8]
Caption: Decision tree for interpreting cytotoxicity results.
Conclusion
The systematic application of the cell-based assays detailed in these notes provides a robust framework for characterizing the cytotoxic properties of novel this compound compounds. By integrating data from metabolic viability, membrane integrity, and mechanistic assays, researchers can gain a comprehensive understanding of a compound's biological activity. This multi-parametric approach is essential for making informed decisions in the drug discovery and development pipeline, ultimately facilitating the identification of promising therapeutic candidates with well-defined mechanisms of action.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
- Distinguishing Necroptosis from Apoptosis. PubMed.
- Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. PubMed.
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ResearchGate.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Cell Necrosis Vs. Apoptosis: Differences Between Cell Deaths. Akadeum Life Sciences.
- EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices.
- Muse® Caspase-3/7 Kit. Luminex Corporation.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- Cytotoxicity Assays – what your cells don't like. BMG Labtech.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate.
- LDH Assay. Cell Biologics Inc..
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Framework for the In Vitro Screening of 8-Bromoimidazo[1,2-a]pyrazine Against Cancer Cell Lines
Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1][2][3][4] This application note provides a detailed, field-proven framework for the initial in vitro evaluation of 8-Bromoimidazo[1,2-a]pyrazine, a specific analogue, against a panel of human cancer cell lines. We present a tiered screening strategy, beginning with broad cytotoxicity assessment and progressing to key mechanistic assays, including apoptosis and cell cycle analysis. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and oncology with the necessary tools to accurately characterize the compound's preliminary anticancer profile.
Introduction and Strategic Rationale
Imidazo[1,2-a]pyrazine derivatives have emerged as promising candidates for anticancer drug development, with studies demonstrating their ability to function as inhibitors of crucial cellular processes, such as tubulin polymerization and protein kinase activity.[5][6][7] The core structure serves as a versatile backbone for chemical modification to enhance potency and selectivity. This compound is one such derivative, whose halogen substitution may influence its biological interactions and therapeutic potential.[8]
A successful preliminary screen requires more than just determining if a compound is toxic to cancer cells; it must begin to answer how it exerts its effects. A simplistic, single-assay approach can be misleading. For instance, a compound might inhibit cellular metabolism without inducing cell death, leading to a false positive in a viability assay like the MTT assay.[9] Therefore, we advocate for a multi-faceted, tiered approach.
Our proposed screening cascade is as follows:
-
Tier 1: Primary Cytotoxicity Profiling. The initial goal is to determine the compound's general anti-proliferative efficacy across a diverse panel of cancer cell lines. This step establishes a baseline potency, typically expressed as the half-maximal inhibitory concentration (IC50). We recommend the Sulforhodamine B (SRB) assay for this purpose due to its reliability and independence from cellular metabolic state.[9]
-
Tier 2: Mechanistic Elucidation. Once cytotoxic activity is confirmed, the focus shifts to understanding the underlying mechanism of cell death. Key questions include: Does the compound trigger programmed cell death (apoptosis)? Does it interfere with the normal progression of the cell cycle? To answer these, we employ two powerful flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining for apoptosis detection and PI staining for cell cycle analysis.
This structured workflow ensures that resources are directed efficiently, building a comprehensive biological profile of the compound from a minimal set of robust experiments.
Figure 2. Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the well. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cells once with cold PBS and centrifuge again. 4. Staining: Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer provided in the kit. [10][11]Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [11]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [12]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry immediately (within 1 hour). [10] Data Analysis & Presentation:
The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris.
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Protocol 3: Cell Cycle Analysis by PI Staining
Causality: Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest at a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis. Propidium Iodide binds stoichiometrically to the major groove of double-stranded DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. [13]Therefore, cells in the G2/M phase (with 4n DNA) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA). [14]RNase treatment is critical as PI also binds to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis. [13] Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in the apoptosis protocol (Section 3.2, Step 1).
-
Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. This permeabilizes the cells and fixes them. Fix on ice or at -20°C for at least 2 hours (can be stored for longer). [13]4. Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [13]6. Incubation: Incubate for 30 minutes at room temperature or 4°C, protected from light.
-
Analysis: Analyze the samples by flow cytometry, ensuring data is collected on a linear scale to resolve the 2n and 4n DNA peaks. [13][15] Data Analysis & Presentation:
The output is a histogram of cell count versus fluorescence intensity. Software algorithms are used to deconvolute the histogram and quantify the percentage of cells in each phase.
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC50) | Experimental Value | Experimental Value | Experimental Value |
Synthesizing the Results: A Mechanistic Hypothesis
By integrating the data from all three protocols, a preliminary mechanism of action can be proposed. For example, if this compound treatment results in a low IC50 value, a dose-dependent increase in the G2/M population, and a corresponding increase in the Annexin V-positive cell population, it would strongly suggest the compound induces G2/M cell cycle arrest, which subsequently leads to the initiation of apoptosis.
Figure 3. Hypothetical mechanism of action for this compound based on potential screening outcomes.
This initial dataset provides a critical foundation for further, more detailed investigations, such as Western blot analysis for specific cell cycle (e.g., p21, p53) and apoptosis (e.g., caspases, PARP cleavage) markers to validate the proposed pathway. [7][16]
References
- Sulforhodamine B (SRB)
- Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
- Annexin V-FITC Staining Protocol for Apoptosis Detection.
- SRB assay for measuring target cell killing. Protocols.io. [Link]
- Sulforhodamine B (SRB) Assay Protocol.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
- Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
- Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Request PDF.
- The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
- Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
- MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]
- Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH. [Link]
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC - NIH. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed. [Link]
- Development of Pyrazine-Anilinobenzamides as Histone Deacetylase HDAC1–3 Selective Inhibitors and Biological Testing Against Pancreas Cancer Cell Lines | Request PDF.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. kumc.edu [kumc.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antibacterial Activity of 8-Amino-Imidazo[1,2-a]pyrazine Derivatives
Introduction: A Novel Approach to Combatting Bacterial Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and unprecedented mechanisms of action. The imidazo[1,2-a]pyrazine core has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1] Of particular interest are the 8-amino-imidazo[1,2-a]pyrazine derivatives, which have demonstrated promising antibacterial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the antibacterial potential of this compound class. These notes are designed to be a practical resource, blending theoretical insights with actionable protocols to facilitate the discovery and development of new antibacterial agents.
Mechanism of Action: Targeting the Bacterial Type IV Secretion System
A significant portion of the antibacterial activity of 8-amino-imidazo[1,2-a]pyrazine derivatives is attributed to their ability to inhibit the bacterial Type IV Secretion System (T4SS).[2][3][4] The T4SS is a sophisticated macromolecular apparatus employed by many Gram-negative bacteria to translocate virulence factors, including proteins and DNA, into host cells, and to facilitate the transfer of antibiotic resistance genes between bacteria.[5] By targeting this key virulence mechanism, these compounds can disarm pathogenic bacteria without necessarily killing them, a strategy that may impose less selective pressure for the development of resistance.
Specifically, these derivatives have been shown to inhibit the VirB11 ATPase, a crucial component of the T4SS.[2][6] The VirB11 ATPase, known as HP0525 in Helicobacter pylori, provides the energy required for the assembly and function of the secretion apparatus.[2][6] By binding to and inhibiting this enzyme, the 8-amino-imidazo[1,2-a]pyrazine derivatives effectively shut down the T4SS, preventing the secretion of virulence factors and the spread of resistance.[3][4]
Figure 1: Inhibition of the Bacterial Type IV Secretion System.
Synthesis of 8-Amino-Imidazo[1,2-a]pyrazine Derivatives: A General Protocol
The synthesis of 8-amino-imidazo[1,2-a]pyrazine derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation of an appropriately substituted 2-aminopyrazine with an α-halocarbonyl compound, followed by the introduction of the 8-amino group. The following is a representative protocol for the synthesis of a 2-aryl-8-amino-imidazo[1,2-a]pyrazine derivative.
Step 1: Synthesis of 2-Aryl-8-chloro-imidazo[1,2-a]pyrazine
-
To a solution of 2-amino-3-chloropyrazine in a suitable solvent such as ethanol or dioxane, add an equimolar amount of the desired α-bromo aryl ketone.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a small amount of cold ethanol and dry under vacuum to yield the 2-aryl-8-chloro-imidazo[1,2-a]pyrazine intermediate.
Step 2: Introduction of the 8-Amino Group via Buchwald-Hartwig Coupling
-
In a reaction vessel, combine the 2-aryl-8-chloro-imidazo[1,2-a]pyrazine intermediate, the desired amine (e.g., a primary or secondary amine, or a sulfonamide), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a dry, degassed solvent such as toluene or t-butanol.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-amino-imidazo[1,2-a]pyrazine derivative.
Figure 2: General Synthetic Workflow.
Quantitative Data Summary: Antibacterial Activity
The following table summarizes the reported antibacterial activity of representative 8-amino-imidazo[1,2-a]pyrazine derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's efficacy.
| Compound ID | R² Substituent | R⁸ Substituent | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| 1 | 4-Fluorophenyl | -NH₂ | Staphylococcus aureus | Gram (+) | 16 | [1] |
| 2 | Phenyl | -NH-morpholine | Staphylococcus aureus | Gram (+) | >100 | [1] |
| 3 | 4-Chlorophenyl | -NH-piperidine | Escherichia coli | Gram (-) | 32 | [1] |
| 4 | Naphthyl | -NH-SO₂-Ph | Helicobacter pylori | Gram (-) | 8 | [6] |
| 5 | Thienyl | -NH-SO₂-(4-MeO-Ph) | Helicobacter pylori | Gram (-) | 4 | [6] |
Experimental Protocols: Evaluating Antibacterial Efficacy
Standardized and reproducible protocols are essential for the accurate assessment of the antibacterial activity of novel compounds.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
Materials:
-
Test 8-amino-imidazo[1,2-a]pyrazine derivative(s)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microplate reader
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle/solvent for the test compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In the first column of a 96-well plate, add a specific volume of the test compound stock solution to the broth to achieve the highest desired concentration.
-
Perform serial two-fold dilutions across the plate by transferring half the volume from each well to the next, resulting in a range of decreasing concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Figure 3: Broth Microdilution MIC Assay Workflow.
Protocol 2: ATPase Activity Assay for T4SS Inhibition
This protocol is designed to confirm the inhibitory effect of the 8-amino-imidazo[1,2-a]pyrazine derivatives on the ATPase activity of VirB11 (HP0525).
Materials:
-
Purified VirB11 (HP0525) enzyme
-
Test 8-amino-imidazo[1,2-a]pyrazine derivative(s)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Malachite green reagent for phosphate detection
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a solution of the purified VirB11 enzyme in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the VirB11 enzyme solution to each well.
-
Add the serially diluted test compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction and Incubation:
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Detection of Phosphate Release:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is commonly done by adding a malachite green reagent, which forms a colored complex with Pi.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ATPase inhibition for each compound concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Directions
The 8-amino-imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel antibacterial agents with a unique mechanism of action. By targeting the bacterial Type IV Secretion System, these compounds have the potential to combat bacterial virulence and the spread of antibiotic resistance. The protocols outlined in this document provide a robust framework for the synthesis and evaluation of these derivatives. Further research should focus on optimizing the structure-activity relationship to enhance potency and pharmacokinetic properties, as well as exploring their efficacy in in vivo models of bacterial infection.
References
- Sayer, C. T., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 22(22), 6459-6470. [Link]
- Boudaher, Y., & Shaffer, C. L. (2019). Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems. Frontiers in Cellular and Infection Microbiology, 9, 381. [Link]
- Pendergrass, S. A., & May, A. E. (2019). Inhibiting bacterial secretion systems in the fight against antibiotic resistance. ACS Infectious Diseases, 5(5), 688-690. [Link]
- Sayer, C. T., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Prasad, A. S. B., et al. (2013).
- MacCoss, M., et al. (1991). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 34(3), 991-998. [Link]
- Reddy, B. S., et al. (2022). Design, Synthesis, and Antibacterial Activity of 1-{8-[(Het)arylmethoxy]-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl}ethan-1-amine Derivatives.
- Tabor, A. B., et al. (2012). Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents.
- Rathod, V. D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36439-36454. [Link]
- Ferreira, M. (2019). Natural products as inhibitors of bacterial type IV secretion systems. UCL Discovery. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting bacterial secretion systems in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2012168733A1 - Substituted 8 - amino - imidazo [1, 2-a] pyrazines as antibacterial agents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Imidazo[1,2-a]pyrazines as Novel Inhibitors of Bacterial Type IV Secretion Systems
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and medicinal chemistry.
Objective: This document provides a comprehensive guide to understanding and utilizing imidazo[1,2-a]pyrazines as chemical probes and potential therapeutic agents targeting bacterial Type IV Secretion Systems (T4SS). It outlines the scientific rationale, detailed experimental protocols for inhibitor characterization, and data interpretation strategies.
Section 1: The Rationale for Targeting Bacterial Virulence
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from traditional antibiotic discovery, which primarily targets essential bacterial processes like growth and survival.[1][2] This conventional approach exerts strong selective pressure, inevitably leading to the emergence of resistant strains. An alternative and promising strategy is the development of "anti-virulence" therapies. These therapies aim to disarm pathogens by inhibiting their virulence factors, the molecular tools they use to infect, colonize, and cause disease in a host.
Among the most critical virulence factors in many Gram-negative pathogens are Type IV Secretion Systems (T4SS).[3][4] These complex molecular machines act like syringes, injecting effector proteins or DNA-protein complexes directly into host cells to subvert cellular functions, or transferring genetic material, including antibiotic resistance genes, to other bacteria via conjugation.[2][5][6][7] Pathogens such as Helicobacter pylori, Legionella pneumophila, Bordetella pertussis, and Brucella spp. are critically dependent on their T4SS for pathogenicity.[8][9][10][11]
By targeting the T4SS, we can neutralize a pathogen's ability to cause disease without killing it. This approach is hypothesized to impose a weaker selective pressure for resistance, potentially leading to more durable therapeutics.[8][9] The imidazo[1,2-a]pyrazine scaffold has emerged as a potent and promising chemical class for achieving this goal.[6][8][12][13]
Section 2: The Target Machinery - Type IV Secretion System (T4SS)
The T4SS is a sophisticated nanomachine composed of 12 or more proteins, often designated VirB1-VirB11 and VirD4, that form a channel across the bacterial cell envelope.[14][15] Its function is powered by several ATPases, which provide the necessary energy for the assembly of the secretion apparatus and the translocation of substrates.[6][7]
Key Components for Inhibition:
-
ATPases (e.g., VirB11): These are cytoplasmic enzymes that hydrolyze ATP to fuel the secretion process. The VirB11 homolog in H. pylori, HP0525, is a hexameric ATPase and a well-validated target.[6][8][9][12] Its essential role and conserved ATP-binding pocket make it an ideal target for small molecule inhibitors.
-
Assembly Factors (e.g., VirB8): VirB8 is a critical inner membrane protein that acts as a scaffolding or nucleation factor, orchestrating the assembly of the entire secretion complex through multiple protein-protein interactions.[16][17][18] Disrupting these interactions can destabilize the T4SS and block its function.[14][17]
Caption: Generalized architecture of a bacterial Type IV Secretion System (T4SS).
Section 3: Imidazo[1,2-a]pyrazines as T4SS Inhibitors
A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the T4SS ATPase HP0525 from H. pylori.[6][8][9][12] Virtual screening and subsequent in vitro assays have shown that these compounds act as competitive inhibitors of ATP, effectively starving the secretion system of its energy source.[1][13]
The core scaffold allows for flexible synthesis of regioisomers, enabling detailed exploration of structure-activity relationships (SAR).[8][9][12] For example, substitutions at the 2- and 3-positions of the aryl ring and modifications at the 8-amino position have been shown to significantly impact inhibitory potency.[8]
Caption: Mechanism of T4SS inhibition by imidazo[1,2-a]pyrazines.
Structure-Activity Relationship (SAR) Summary
The development of potent inhibitors relies on understanding how chemical modifications affect activity. The following table summarizes key SAR findings for imidazo[1,2-a]pyrazine derivatives targeting the HP0525 ATPase.
| Compound ID (Example) | 2-Aryl Substitution | 3-Aryl Substitution | 8-Position Substitution | HP0525 IC50 (µM)[8][13] | Bacterial Growth MIC (µM) | Selectivity Index (MIC/IC50) |
| Lead Cmpd 11 | Phenyl | - | 8-amino | 7 | >100 | >14 |
| Analog A | 4-Chlorophenyl | - | 8-amino | 15 | >100 | >6.7 |
| Analog B | - | Phenyl | 8-amino | 25 | >100 | >4 |
| Analog C | Phenyl | - | 8-sulfonamido | 5 | >100 | >20 |
Data is representative and based on published findings.[8][13] A higher selectivity index is desirable, indicating specific inhibition of the virulence factor without affecting bacterial viability.
Section 4: Experimental Protocols
The following protocols provide a validated workflow for the identification and characterization of imidazo[1,2-a]pyrazine inhibitors of T4SS.
Protocol 1: In Vitro T4SS ATPase Activity/Inhibition Assay
Scientific Rationale: This biochemical assay provides a direct, quantitative measure of a compound's ability to inhibit the enzymatic engine of the T4SS. It is the foundational step for confirming the molecular target and determining inhibitor potency (IC50). By using purified protein, it isolates the inhibitor's effect on the ATPase from other cellular processes.
Caption: Workflow for the in vitro T4SS ATPase inhibition assay.
Step-by-Step Methodology:
-
Protein Expression and Purification:
-
Clone the gene for the target ATPase (e.g., H. pylori HP0525) into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the protein using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper oligomeric state.[8]
-
-
ATPase Assay:
-
The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: Prepare a master mix containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2), purified ATPase (e.g., 0.5 µM), and ATP (at its Km concentration, e.g., 200 µM).
-
Compound Addition: Add test compounds from a stock solution in DMSO. Perform a serial dilution to generate a range of concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Controls:
-
Negative Control (100% Activity): Reaction mixture + DMSO vehicle.
-
Positive Control: Reaction mixture + a known non-specific ATPase inhibitor (e.g., sodium orthovanadate) or a previously validated inhibitor.
-
Background Control: Reaction mixture without enzyme.
-
-
-
Incubation and Detection:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method like a Malachite Green assay. Read absorbance at ~620 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the negative (0% inhibition) and background (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based T4SS Effector Translocation Assay
Scientific Rationale: This assay validates the findings from the in vitro screen in a more biologically relevant context. It directly measures the end-point function of the T4SS—the delivery of an effector into a host cell. A positive result here confirms that the compound can penetrate the bacteria and effectively block the entire secretion process, not just the isolated enzyme. It is a critical step to bridge the gap between biochemical activity and anti-virulence efficacy.[19][20]
Caption: Workflow for the cell-based T4SS effector translocation assay.
Step-by-Step Methodology:
-
Bacterial Strain and Host Cells:
-
Use a bacterial strain capable of T4SS-dependent translocation (e.g., Legionella pneumophila Lp02).[20]
-
Engineer this strain to express a fusion protein consisting of a known T4SS effector and a reporter enzyme, such as β-lactamase (TEM1).[20][21]
-
As a crucial negative control, use an isogenic T4SS-deficient mutant strain (e.g., dotA mutant) expressing the same reporter.[20][22]
-
Use a suitable host cell line, such as RAW264.7 mouse macrophages.[19]
-
-
Assay Procedure:
-
Seed host cells in a 96-well, black, clear-bottom plate and allow them to adhere.
-
Load the host cells with the FRET substrate CCF2-AM according to the manufacturer's protocol. This substrate fluoresces green.
-
In a separate plate, treat the wild-type bacteria expressing the reporter with serial dilutions of the test compounds for a short pre-incubation period.
-
Add the pre-treated wild-type bacteria and the untreated T4SS-mutant control bacteria to the host cells at a specific multiplicity of infection (MOI).
-
Centrifuge the plate briefly to synchronize infection and incubate for 1-2 hours to allow for effector translocation.
-
-
Detection and Analysis:
-
If the effector-reporter fusion is successfully translocated into the host cell cytoplasm, the β-lactamase will cleave the CCF2 substrate. This cleavage disrupts FRET, causing the emission to shift from green (~520 nm) to blue (~450 nm).
-
Read the fluorescence intensity at both wavelengths using a plate reader.
-
Calculate the emission ratio (450 nm / 520 nm). A high ratio indicates successful translocation, while a low ratio (similar to the T4SS-mutant control) indicates inhibition.
-
Determine the IC50 for translocation inhibition by plotting the ratio against the compound concentration.
-
Protocol 3: Bacterial Growth Inhibition (MIC) Assay
Scientific Rationale: An ideal anti-virulence agent should not inhibit bacterial growth, as this minimizes the selective pressure for resistance. This assay is a critical counterscreen to distinguish true T4SS inhibitors from compounds with general antibacterial activity. The goal is to find molecules with a low IC50 in functional assays (Protocols 1 & 2) but a high Minimum Inhibitory Concentration (MIC) in this assay.
Step-by-Step Methodology:
-
Preparation:
-
Use a standardized broth microdilution method.
-
Prepare a 2-fold serial dilution of the test compounds in a 96-well plate using the appropriate bacterial growth medium.
-
-
Inoculation:
-
Prepare a standardized inoculum of the target bacterium (e.g., to ~5 x 10^5 CFU/mL).
-
Add the inoculum to each well of the plate.
-
Include controls: a positive control (a known antibiotic), and a negative control (no compound, vehicle only).
-
-
Incubation and Reading:
-
Incubate the plate under appropriate conditions (e.g., 37°C, 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density (OD600).
-
Section 5: References
-
Sayer, C. V., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 22(22), 6459–6470. [Link]
-
Tabor, A. B., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
-
Alvarez, L., et al. (2023). Elucidating assembly and function of VirB8 cell wall subunits refines the DNA translocation model in Gram-positive T4SSs. PubMed Central. [Link]
-
Sayer, C. V. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Gopinathan, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Kumar, A., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Koraimann, G. (2018). Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems. PubMed Central. [Link]
-
Baron, C. (2006). VirB8: a conserved type IV secretion system assembly factor and drug target. PubMed. [Link]
-
Creative Commons. (n.d.). Type IV Secretion System (T4SS). A learner-centric microbiology education framework. [Link]
-
Paschos, A., et al. (2011). Interactions between Brucella suis VirB8 and Its Homolog TraJ from the Plasmid pSB102 Underline the Dynamic Nature of Type IV Secretion Systems. PMC - NIH. [Link]
-
Shaffer, C. L., et al. (2019). Inhibiting bacterial secretion systems in the fight against antibiotic resistance. PMC - NIH. [Link]
-
Singh, P., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Gopinathan, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Sayer, C. V., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. NIH. [Link]
-
Sivanesan, D., et al. (2017). The type IV secretion system core component VirB8 interacts via the β1-strand with VirB10. PubMed. [Link]
-
Voth, D. E., et al. (2012). Bacterial Type IV secretion systems: versatile virulence machines. PubMed - NIH. [Link]
-
Voth, D. E., et al. (2012). Bacterial Type IV secretion systems: versatile virulence machines. Semantic Scholar. [Link]
-
Chia, P. Z., et al. (2024). In Vitro Models for Emerging Infectious Disease Detection and Host–Pathogen Interaction Studies. MDPI. [Link]
-
Sweredoski, M. J., et al. (2020). A Comprehensive Phenotypic Screening Strategy to Identify Modulators of Cargo Translocation by the Bacterial Type IVB Secretion System. PMC - NIH. [Link]
-
Eggers, J., et al. (2022). Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems. Frontiers. [Link]
-
Bailey, S., et al. (2006). Structures of two core subunits of the bacterial type IV secretion system, VirB8 from Brucella suis and ComB10 from Helicobacter pylori. PNAS. [Link]
-
Luedtke, J. W., et al. (2014). The Coxiella Burnetii type IVB secretion system (T4BSS) component DotA is released/secreted during infection of host cells and during in vitro growth in a T4BSS-dependent manner. NIH. [Link]
-
Nagai, H. (2006-2007). Functional analysis of Legionella Dot/Icm T4SS component DotA. KAKENHI-PROJECT-18590420. [Link]
-
Kirby, J. (n.d.). T4SS-dependent Gram negative pathogens. The Kirby Laboratory. [Link]
-
Voth, D. E., et al. (2012). Bacterial Type IV Secretion Systems: Versatile Virulence Machines. PMC - PubMed Central. [Link]
-
Low, H. H., et al. (2014). Structural and functional diversity of type IV secretion systems. PMC - PubMed Central - NIH. [Link]
-
Sweredoski, M. J., et al. (2020). A Comprehensive Phenotypic Screening Strategy to Identify Modulators of Cargo Translocation by the Bacterial Type IVB Secretion System. mBio - ASM Journals. [Link]
-
de Jong, M. F., et al. (2013). Type IV secretion system of Brucella spp. and its effectors. Frontiers. [Link]
-
Yin, Z., et al. (2023). Design of multi-epitope vaccine candidate against Brucella type IV secretion system (T4SS). PLOS ONE. [Link]
-
Shaffer, C. L., et al. (2019). Inhibiting bacterial secretion systems in the fight against antibiotic resistance. MedChemComm (RSC Publishing). [Link]
-
Li, P., et al. (2024). Identification of Brucella RS15060 as a novel type IV secretion system effector associated with bacterial virulence. NIH. [Link]
-
Singh, A. K., et al. (2025). Bacterial type IV secretion systems and spread of antimicrobial resistance: a study of potential inhibitors to T4SS-based resistance spread. PubMed. [Link]
-
Tari, L. W., et al. (2009). 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. PubMed. [Link]
-
Mallick, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC - NIH. [Link]
Sources
- 1. Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting bacterial secretion systems in the fight against antibiotic resistance - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Bacterial Type IV secretion systems: versatile virulence machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Type IV secretion systems: versatile virulence machines. | Semantic Scholar [semanticscholar.org]
- 5. imili.org [imili.org]
- 6. Inhibiting bacterial secretion systems in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial type IV secretion systems and spread of antimicrobial resistance: a study of potential inhibitors to T4SS-based resistance spread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T4SS-dependent Gram negative pathogens - The Kirby Laboratory [kirbylab.org]
- 11. Frontiers | Type IV secretion system of Brucella spp. and its effectors [frontiersin.org]
- 12. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Frontiers | Targeting bacterial pathogenesis by inhibiting virulence-associated Type III and Type IV secretion systems [frontiersin.org]
- 15. Bacterial Type IV Secretion Systems: Versatile Virulence Machines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating assembly and function of VirB8 cell wall subunits refines the DNA translocation model in Gram-positive T4SSs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. VirB8: a conserved type IV secretion system assembly factor and drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interactions between Brucella suis VirB8 and Its Homolog TraJ from the Plasmid pSB102 Underline the Dynamic Nature of Type IV Secretion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comprehensive Phenotypic Screening Strategy to Identify Modulators of Cargo Translocation by the Bacterial Type IVB Secretion System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Identification of Brucella RS15060 as a novel type IV secretion system effector associated with bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Coxiella Burnetii type IVB secretion system (T4BSS) component DotA is released/secreted during infection of host cells and during in vitro growth in a T4BSS-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 8-Bromoimidazo[1,2-a]pyrazine Analogs as AMPA Receptor Negative Allosteric Modulators
Introduction: The Therapeutic Promise of Modulating AMPA Receptors
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, is a principal mediator of fast excitatory neurotransmission in the central nervous system (CNS).[1][2][3] These receptors are integral to synaptic plasticity, the cellular mechanism underlying learning and memory.[1][2][3] AMPA receptors are tetrameric ion channels assembled from four core subunits (GluA1-4).[1][4] The subunit composition dictates the receptor's physiological and pharmacological properties, including ion permeability and gating kinetics.[2][5]
Dysregulation of AMPA receptor signaling is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and chronic pain.[1][6][7] Consequently, molecules that can modulate AMPA receptor activity are of significant therapeutic interest. Negative allosteric modulators (NAMs) represent a particularly promising class of therapeutic agents.[8] Unlike competitive antagonists that block the glutamate binding site, NAMs bind to a distinct (allosteric) site on the receptor, reducing the channel's response to glutamate.[8][9] This modulatory approach offers the potential for a more nuanced and safer therapeutic intervention by dampening excessive receptor activity without complete blockade.
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10][11][12] Recent studies have identified substituted imidazo[1,2-a]pyrazines as potent and selective AMPA receptor NAMs, particularly those targeting receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[13] The 8-bromo substitution on this scaffold serves as a key handle for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[13]
This guide provides a comprehensive overview of the development of 8-Bromoimidazo[1,2-a]pyrazine analogs as AMPAR NAMs. It details the synthetic chemistry, in vitro characterization, and provides step-by-step protocols for key assays, offering a roadmap for researchers in this field.
Chemical Synthesis of this compound Analogs
The synthesis of the this compound core and its subsequent diversification is a critical first step in the drug discovery process. The following protocol outlines a general and robust synthetic route.
Synthetic Workflow Diagram
Caption: General synthetic scheme for this compound analogs.
Protocol 1: Synthesis of the 3,8-Dihaloimidazo[1,2-a]pyrazine Intermediate
This protocol describes the synthesis of a key intermediate, which can then be further functionalized.
Materials and Reagents:
-
2-amino-3-chloropyrazine
-
α-chloro-acetophenone derivative
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Ethanol
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-amino-3-chloropyrazine (1 equivalent) and the desired α-chloro-acetophenone (1.1 equivalents) in ethanol. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by recrystallization or silica gel column chromatography to obtain the 6-aryl-8-chloroimidazo[1,2-a]pyrazine.
-
Bromination: Dissolve the product from the previous step in DMF. Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 2-4 hours.
-
Final Isolation: Pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 3-bromo-6-aryl-8-chloroimidazo[1,2-a]pyrazine intermediate.[13]
Causality: The initial condensation reaction forms the imidazo[1,2-a]pyrazine core.[14] The subsequent bromination with NBS selectively installs a bromine atom at the 3-position, which is electronically activated for electrophilic substitution.
Protocol 2: Diversification via Suzuki Coupling
The 8-bromo position is amenable to various cross-coupling reactions, with Suzuki coupling being a versatile method for introducing a wide range of substituents.
Materials and Reagents:
-
3-Bromo-6-aryl-8-(amino)imidazo[1,2-a]pyrazine intermediate
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water mixture, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 3-bromo-6-aryl-8-(amino)imidazo[1,2-a]pyrazine intermediate (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Reaction Execution: Add the degassed solvent and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired diversified analog.
Causality: The palladium-catalyzed Suzuki coupling allows for the formation of a new carbon-carbon bond at the 8-position, enabling the systematic exploration of the chemical space around the imidazo[1,2-a]pyrazine core to establish a robust SAR.[13]
Biological Evaluation: A Tiered Screening Approach
A hierarchical screening cascade is essential for efficiently identifying and characterizing potent and selective AMPA receptor NAMs.
Screening Cascade Diagram
Caption: A typical screening cascade for AMPAR NAMs.
Protocol 3: High-Throughput Calcium Flux Assay (Primary Screen)
This assay provides a rapid and cost-effective method for identifying compounds that modulate AMPA receptor activity.
Materials and Reagents:
-
HEK293 cells stably co-expressing an AMPA receptor subunit (e.g., GluA1) and a TARP (e.g., γ-8).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
AMPA receptor agonist (e.g., Glutamate)
-
Test compounds (this compound analogs)
-
Fluorescence plate reader with automated liquid handling
Step-by-Step Procedure:
-
Cell Plating: Plate the HEK293 cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add the test compounds at various concentrations to the wells and incubate for a specified period.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Initiate the recording of fluorescence intensity and then add the AMPA receptor agonist to stimulate the cells.
-
Data Analysis: The change in fluorescence upon agonist addition is a measure of calcium influx through the AMPA receptors. Calculate the percent inhibition for each test compound concentration relative to the control (agonist alone) and determine the IC₅₀ values.[13][15]
Causality: This functional assay directly measures the consequence of AMPA receptor activation (calcium influx) and allows for the rapid identification of compounds that inhibit this process.
Protocol 4: Electrophysiology - Whole-Cell Patch-Clamp (Secondary Screen)
Patch-clamp electrophysiology is the gold standard for characterizing the effects of modulators on ion channel function, providing detailed information on potency and mechanism of action.[16]
Materials and Reagents:
-
Cells expressing the target AMPA receptor subtype
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
AMPA receptor agonist
-
Test compounds
Step-by-Step Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording: Obtain a high-resistance (>1 GΩ) seal between the pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply the agonist via a rapid perfusion system to elicit an inward current.
-
Compound Application: Co-apply the test compound with the agonist and measure the reduction in the peak current amplitude.
-
Data Analysis: Construct concentration-response curves to determine the IC₅₀ of the NAM. Investigate effects on receptor kinetics such as desensitization and deactivation.[16][17]
Causality: This technique provides a direct, real-time measurement of ion flow through the AMPA receptor channel, offering high-resolution data on how a NAM alters the receptor's response to glutamate.
Protocol 5: Radioligand Binding Assay (Mechanism of Action)
Binding assays are crucial for determining if a compound interacts directly with the intended target and for elucidating its mechanism of allosteric modulation.[18][19]
Materials and Reagents:
-
Cell membranes prepared from cells expressing the target AMPA receptor
-
Radiolabeled ligand (e.g., [³H]AMPA or a tritiated allosteric modulator)[18][20][21]
-
Test compounds
-
Assay buffer
-
Scintillation counter and vials
-
Glass fiber filters
Step-by-Step Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in assay buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibitory constant) of the test compound by fitting the data to a competitive binding model. To investigate allosteric effects, assess the ability of the NAM to modulate the binding affinity (Kd) or binding capacity (Bmax) of an orthosteric radioligand.[19]
Causality: This assay quantifies the direct interaction between the compound and the receptor. By measuring how the NAM affects the binding of a known ligand, one can infer its allosteric mechanism.[20][21][22][23]
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the this compound scaffold and evaluation of the resulting analogs will generate SAR data critical for lead optimization.
Table 1: Hypothetical SAR Data for 8-Substituted Imidazo[1,2-a]pyrazine Analogs
| Compound ID | R Group at 8-position | Primary Screen IC₅₀ (µM) | Electrophysiology IC₅₀ (µM) |
| REF-01 | Bromo | > 50 | > 50 |
| ANALOG-01 | Phenyl | 15.2 | 10.8 |
| ANALOG-02 | 4-Fluorophenyl | 5.8 | 2.1 |
| ANALOG-03 | 2-Pyridyl | 2.5 | 0.8 |
| ANALOG-04 | 3-Thienyl | 8.9 | 5.4 |
| ANALOG-05 | Cyclohexyl | 22.1 | 18.5 |
Interpretation: The hypothetical data in Table 1 suggests that aromatic and heteroaromatic substituents at the 8-position are preferred over aliphatic groups. The introduction of a fluorine atom on the phenyl ring (ANALOG-02 vs. ANALOG-01) improves potency, and a nitrogen-containing heterocycle like pyridine (ANALOG-03) provides the most potent analog in this series. This information guides the next round of analog design.
Conclusion and Future Directions
The development of this compound analogs as AMPA receptor NAMs is a promising avenue for the discovery of novel therapeutics for CNS disorders. The protocols and strategies outlined in this guide provide a robust framework for the synthesis, screening, and characterization of these compounds. Future work should focus on optimizing the lead compounds for in vivo efficacy, safety, and drug-like properties. This includes detailed pharmacokinetic studies and evaluation in relevant animal models of epilepsy or neurodegeneration. Furthermore, elucidating the precise binding site and the structural basis of modulation through techniques like cryo-electron microscopy will be invaluable for future rational drug design.[9][24]
References
- da Silva, C. G., & Van der Walt, M. M. (2020). AMPA receptor structure and auxiliary subunits. Channels, 14(1), 211-223. [Link]
- Wikipedia. (2024). AMPA receptor. [Link]
- Li, Y., & Li, X. (2020). The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases. Molecular Neurobiology, 57(11), 4687-4700. [Link]
- National Center for Biotechnology Information. (n.d.). AMPA receptor structure and auxiliary subunits. PubMed. [Link]
- ResearchGate. (n.d.). The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases. [Link]
- Wierońska, J. M., & Burnat, G. (2018). Bidirectional Dysregulation of AMPA Receptor-Mediated Synaptic Transmission and Plasticity in Brain Disorders. Frontiers in Molecular Neuroscience, 11, 359. [Link]
- Gardinier, K. M., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 10(2), 267-272. [Link]
- ResearchGate. (n.d.). Review Structural and Functional Architecture of AMPA-Type Glutamate Receptors and Their Auxiliary Proteins. [Link]
- ResearchGate. (n.d.). AMPA Receptors as Therapeutic Targets for Neurological Disorders. [Link]
- Frontiers. (n.d.). AMPA Receptor Function in Hypothalamic Synapses. [Link]
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37035-37046. [Link]
- Mignani, S., et al. (2004). Synthesis and Structure-Activity Relationships of 4,10-dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazine Derivatives: Highly Potent and Selective AMPA Receptor Antagonists With in Vivo Activity. Current Medicinal Chemistry, 11(8), 1025-1041. [Link]
- MDPI. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. International Journal of Molecular Sciences, 24(12), 10293. [Link]
- Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- MDPI. (2023). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 11029. [Link]
- Springer. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(5), 770-771. [Link]
- National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
- Twomey, E. C., et al. (2021). Allosteric Competition and Inhibition in AMPA Receptors. Neuron, 109(13), 2125-2137.e6. [Link]
- National Center for Biotechnology Information. (2019). Mutational Analysis and Modeling of Negative Allosteric Modulator Binding Sites in AMPA Receptors. PubMed. [Link]
- National Center for Biotechnology Information. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. PubMed. [Link]
- Qneibi, M., et al. (2022). Affecting AMPA Receptor Biophysical Gating Properties with Negative Allosteric Modulators. Molecular Neurobiology, 59(8), 5136-5147. [Link]
- National Center for Biotechnology Information. (n.d.).
- Semantic Scholar. (n.d.). [PDF] New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. [Link]
- ResearchGate. (n.d.). (PDF) New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. [Link]
- National Center for Biotechnology Information. (2017).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
- ResearchGate. (n.d.).
- TSI Journals. (n.d.).
- MDPI. (2020). Allosteric Modulation of Ionotropic Glutamate Receptors: An Outlook on New Therapeutic Approaches To Treat Central Nervous System Disorders. Molecules, 25(11), 2539. [Link]
- National Center for Biotechnology Information. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed. [Link]
- National Center for Biotechnology Information. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. PubMed. [Link]
Sources
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of AMPARs Composition and Trafficking in Synaptic Plasticity and Diseases | Semantic Scholar [semanticscholar.org]
- 4. AMPA receptor structure and auxiliary subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tsijournals.com [tsijournals.com]
- 12. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 15. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Affecting AMPA Receptor Biophysical Gating Properties with Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting AMPA Receptor Gating Processes with Allosteric Modulators and Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Mutational Analysis and Modeling of Negative Allosteric Modulator Binding Sites in AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy of Imidazo[1,2-a]pyrazine Compounds in Xenograft Models
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] In oncology, derivatives of this core have emerged as potent and selective inhibitors of key signaling pathways that drive tumor proliferation, survival, and metastasis.[2][3] Notably, various imidazo[1,2-a]pyrazine compounds have been developed as inhibitors of critical cancer-related kinases, including:
-
Phosphoinositide 3-Kinases (PI3K): The PI3K/AKT/mTOR pathway is one of the most frequently deregulated signaling cascades in human cancers.[4][5] Imidazo[1,2-a]pyrazines have been successfully designed to inhibit PI3K isoforms, blocking downstream signaling required for cell growth and survival.[6][7]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression in many tumors makes them attractive therapeutic targets.[8] Several imidazo[1,2-a]pyrazine-based compounds have shown potent inhibition of Aurora kinases, leading to mitotic arrest and apoptosis.[9][10]
-
Anaplastic Lymphoma Kinase (ALK): ALK rearrangements are oncogenic drivers in specific cancer types, such as non-small cell lung cancer.[11] The development of ALK inhibitors, including those with an imidazo[1,2-a]pyrazine core, represents a significant advancement in targeted therapy.
While in vitro assays provide initial evidence of a compound's anticancer activity, evaluating its therapeutic efficacy and safety profile in a complex biological system is a critical step in the drug development pipeline.[12] Human tumor xenograft models, in which human cancer cells are implanted into immunodeficient mice, serve as a foundational and widely accepted platform for these essential preclinical assessments.[13][14]
This guide provides a comprehensive framework and detailed protocols for conducting in vivo efficacy studies of novel imidazo[1,2-a]pyrazine compounds using subcutaneous xenograft models. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate anticancer agents prior to clinical consideration.
Section 1: Foundational Principles & Pre-Study Deliberations
The success of an in vivo efficacy study hinges on meticulous planning and a scientifically sound experimental design. The choices made at this stage directly impact the reliability and translatability of the results.
Rationale for Model Selection: Cell Line-Derived Xenografts (CDX)
For initial efficacy screening, subcutaneous CDX models are the industry standard due to their cost-effectiveness, reproducibility, and the ease of monitoring tumor growth.[15][16] The fundamental principle is to implant a well-characterized human cancer cell line into an immunodeficient mouse, allowing the tumor to grow in a living system.[13]
-
Causality: The choice of cell line is paramount and must be driven by the compound's mechanism of action. For an imidazo[1,2-a]pyrazine designed as a PI3K inhibitor, a cell line with a known activating mutation in the PI3K pathway (e.g., PIK3CA mutation) should be selected. This ensures the therapeutic target is present and relevant to the tumor's biology, providing a clear basis for assessing efficacy.
Selection of Immunodeficient Mouse Strain
The host animal must be incapable of mounting an immune response against the human cancer cells.[14]
-
Athymic Nude (nu/nu) Mice: These mice lack a thymus and are deficient in T-lymphocytes. They are suitable for many standard cancer cell lines and are a cost-effective choice for initial studies.[14]
-
Severe Combined Immunodeficient (SCID) Mice: SCID mice lack both functional T- and B-lymphocytes, offering a more profound level of immunodeficiency.[14] They are often required for cell lines that are difficult to engraft or for studies involving hematopoietic cancers.
Ethical Considerations
All animal studies must be conducted with the highest regard for animal welfare and in strict accordance with institutional and national guidelines.
-
The 3Rs (Replacement, Reduction, Refinement): Researchers have an ethical responsibility to adhere to the principles of Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistical power), and Refinement (minimizing any potential pain, suffering, or distress).[17][18]
-
Humane Endpoints: Clear criteria for ending the experiment for an individual animal must be established before the study begins. These include maximum tumor size (e.g., average diameter not to exceed 1.5 cm), percentage of body weight loss (typically 15-20%), and clinical signs of distress (e.g., lethargy, hunched posture).[19][20] All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board.[21]
Section 2: Experimental Design & Step-by-Step Protocols
This section outlines a detailed workflow for a typical in vivo efficacy study.
Caption: High-level workflow for an in vivo efficacy study.
Protocol 2.1: Cell Culture and Preparation
-
Culture: Culture the selected human cancer cell line (e.g., A2780 ovarian cancer for a PI3K inhibitor study[22]) in its recommended medium under standard conditions (37°C, 5% CO2).
-
Expansion: Grow cells to 80-90% confluency. It is critical to use cells in the logarithmic growth phase to ensure high viability and tumorigenicity.
-
Harvesting: Wash cells with sterile Phosphate-Buffered Saline (PBS) and detach using a suitable enzyme (e.g., Trypsin-EDTA). Neutralize the enzyme with complete medium.
-
Cell Count & Viability: Centrifuge the cell suspension, resuspend the pellet in serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion. Viability must be >95%.
-
Final Preparation: Centrifuge the cells again and resuspend the pellet in cold, sterile PBS or a mixture with Matrigel® at the desired final concentration (e.g., 1x10^8 cells/mL for a 100 µL injection of 10 million cells). Keep the cell suspension on ice until implantation.
-
Expert Insight: The addition of Matrigel® (typically in a 1:1 ratio with the cell suspension) is often used to improve tumor take rates and promote initial growth by providing an extracellular matrix scaffold.[23]
-
Protocol 2.2: Subcutaneous Tumor Implantation
-
Animal Preparation: Use female athymic nude mice, 6-8 weeks of age. Allow them to acclimatize for at least one week before any procedures.
-
Injection: Briefly restrain the mouse. Using a 25-27 gauge needle and a 1 mL syringe, inject the prepared cell suspension (e.g., 100-200 µL) subcutaneously into the right flank of the animal.
-
Monitoring: Return the mice to their cages and monitor them for any adverse reactions. Check for tumor formation starting approximately 5-7 days post-implantation.
Protocol 2.3: Tumor Growth Monitoring and Study Initiation
-
Measurement: Once tumors become palpable, begin measuring them 2-3 times per week using a digital caliper. Measure the length (L, longest dimension) and width (W, perpendicular dimension).
-
Tumor Volume Calculation: Calculate the tumor volume (V) using the modified ellipsoid formula: V = (L x W²) / 2 . This is the standard formula used in preclinical oncology.[24]
-
Randomization: When the mean tumor volume across all animals reaches a predetermined size (typically 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). This ensures that each group has a similar average tumor volume at the start of treatment.
-
Body Weight: Record the body weight of each animal on the day of randomization and 2-3 times per week thereafter. Body weight is a key indicator of systemic toxicity.[24]
Protocol 2.4: Compound Formulation and Administration
-
Formulation: Prepare the imidazo[1,2-a]pyrazine compound in a suitable vehicle. The choice of vehicle (e.g., saline, 0.5% methylcellulose, DMSO/PEG300 mixture) depends on the compound's solubility and route of administration. A formulation should be stable and non-toxic.
-
Dosing: Administer the compound according to the planned schedule (e.g., once daily, QD; twice daily, BID) and route (e.g., oral gavage, PO; intraperitoneal, IP; intravenous, IV).[15] The vehicle control group must receive the same volume of vehicle on the same schedule.
-
Dose Calculation: Doses are typically calculated based on the animal's body weight (mg/kg). It is crucial to weigh the animals on each day of dosing for accurate administration.
Section 3: Data Analysis and Efficacy Interpretation
The primary endpoint of an efficacy study is the assessment of tumor growth delay or inhibition.
Key Efficacy Metric: Tumor Growth Inhibition (TGI)
TGI is calculated at the end of the study to quantify the antitumor effect of the treatment.
% TGI = (1 - (ΔT / ΔC)) x 100 [24]
Where:
-
ΔT: Change in mean tumor volume in the Treated group (Final Day Mean Volume - Day 1 Mean Volume).
-
ΔC: Change in mean tumor volume in the Control group (Final Day Mean Volume - Day 1 Mean Volume).
Sample Data Presentation
A well-structured table is essential for presenting efficacy and tolerability data clearly.
| Group | N | Compound | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) Day 21 | % TGI | Mean Body Weight Change (%) |
| 1 | 10 | Vehicle | 0 | QD, PO | 1250 ± 150 | - | -1.5% |
| 2 | 10 | Compound X | 25 | QD, PO | 580 ± 95 | 58.3% | -4.2% |
| 3 | 10 | Compound X | 50 | QD, PO | 210 ± 60 | 90.4% | -7.8% |
Data are represented as mean ± SEM (Standard Error of the Mean). Initial mean tumor volume at Day 1 was 120 mm³.
Section 4: Advanced Applications & Biomarker Analysis
To build a stronger case for a compound's mechanism of action, efficacy studies should be coupled with biomarker analysis.[25] This provides crucial evidence of target engagement and pharmacodynamic (PD) effects in the tumor tissue.
Caption: Simplified PI3K/AKT signaling pathway targeted by imidazo[1,2-a]pyrazines.
Protocol 4.1: Pharmacodynamic (PD) Marker Analysis
-
Study Design: Set up a satellite group of tumor-bearing animals for tissue collection. This avoids interrupting the main efficacy arm of the study.
-
Sample Collection: At a specific time point after the final dose (e.g., 2, 8, or 24 hours), euthanize the mice and carefully excise the tumors.
-
Processing: Immediately snap-freeze a portion of the tumor in liquid nitrogen for Western blot or gene expression analysis, and fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Analysis:
-
Western Blot/IHC: For a PI3K inhibitor, probe for the phosphorylated (active) form of AKT (p-AKT).[26] A significant reduction in p-AKT levels in the treated group compared to the vehicle control provides strong evidence that the compound is hitting its intended target in vivo.[27]
-
Gene Expression: Utilize RNA sequencing to analyze changes in gene expression downstream of the target pathway, offering a broader view of the compound's biological effects.[28]
-
This integration of pharmacokinetics, pharmacodynamics, and efficacy (PK/PD/Efficacy) is the cornerstone of modern preclinical drug development, enabling a much deeper understanding of a compound's in vivo behavior.[29]
References
- Lee, D. Y., & Lee, S. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-6. [Link]
- Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4), 79-88. [Link]
- Martínez-González, S., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1965-1970. [Link]
- Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 918-923. [Link]
- Epistem Ltd. (n.d.). Subcutaneous Xenograft Models.
- Day, C. P., et al. (2015). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 5(2). [Link]
- Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 1-11. [Link]
- Laconde, G., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & Medicinal Chemistry Letters, 27(11), 2491-2496. [Link]
- ResearchGate. (2012). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. Request PDF. [Link]
- Ma, M. L., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
- Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]
- MDPI. (2020). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor. MDPI. [Link]
- Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed, 36172656. [Link]
- Reaction Biology. (n.d.). Subcutaneous Tumor Models.
- Chourasiya, A., et al. (2015). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Medicinal Chemistry, 5(9), 419-429. [Link]
- Labcorp. (n.d.). Subcutaneous Tumor Models in Cancer Research.
- Ding, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
- Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 184, 187-195. [Link]
- ResearchGate. (2014). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Request PDF. [Link]
- Rehman, S. U., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- ResearchGate. (2024). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives.
- Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6649-6653. [Link]
- ResearchGate. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Request PDF. [Link]
- Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577. [Link]
- Krishnamoorthy, R., & Anaikutti, B. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36988-37000. [Link]
- Reaction Biology. (n.d.). Xenograft Models For Drug Discovery.
- Shao, J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][4][13]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(20), 8322-8332. [Link]
- Bradford, J. R., et al. (2016). Whole transcriptome profiling of patient-derived xenograft models as a tool to identify both tumor and stromal specific biomarkers. Oncotarget, 7(12), 13931-13946. [Link]
- National Committee for Research Ethics in Science and Technology (NENT). (2018). Ethical Guidelines for the Use of Animals in Research. The Norwegian National Research Ethics Committees. [Link]
- Wang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Bioorganic & Medicinal Chemistry Letters, 89, 129309. [Link]
- Takashima, K., & Takashima-Hirano, M. (2022). Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development. Journal of the National Cancer Center, 2(3), 101-106. [Link]
- Physicians Committee for Responsible Medicine. (2015).
- Liskova, K., et al. (2017). Biomarkers towards personalised therapy in cancer. British Journal of Cancer, 117(8), 1097-1104. [Link]
- Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
- Mo, G., & Renna, C. (2021). Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies.
- Curran, P. J., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(8), 1438-1442. [Link]
- University of Essex. (n.d.). Guidelines for Ethical Approval of Research Involving Animals.
- Le-Goff, G., et al. (2013). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Current Medicinal Chemistry, 20(13), 1682-1702. [Link]
- Couto, N., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(22), 5034-5040. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subcutaneous Xenograft Models - epistem [epistem.co.uk]
- 16. reactionbiology.com [reactionbiology.com]
- 17. forskningsetikk.no [forskningsetikk.no]
- 18. essex.ac.uk [essex.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Ethics and Animal Welfare Rules Outweigh Published Scientific Data [pcrm.org]
- 21. Need for Ethical Governance on the Implementation and Use of Patient-derived Xenograft (PDX) Models for Anti-cancer Drug Discovery and Development: Ethical Considerations and Policy Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journal.waocp.org [journal.waocp.org]
- 28. oncotarget.com [oncotarget.com]
- 29. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Bromoimidazo[1,2-a]pyrazine as a Versatile Scaffold for Fluorescent Probe Synthesis
Introduction: The Emergence of Imidazo[1,2-a]pyrazine in Fluorescence Applications
The imidazo[1,2-a]pyrazine core, a nitrogen-rich heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science.[1] This structure is not only a key component in numerous pharmacologically active agents but also serves as a robust fluorophore.[2][3][4] The fused bicyclic π-conjugated system endows these molecules with intrinsic photophysical properties, including strong fluorescence emissions and high quantum yields, making them excellent candidates for the development of novel optical tools.[5][6][7]
The utility of the imidazo[1,2-a]pyrazine scaffold is significantly enhanced through strategic functionalization. In this context, 8-Bromoimidazo[1,2-a]pyrazine emerges as a pivotal building block. The bromine atom at the 8-position acts as a versatile synthetic handle, enabling a wide array of post-synthesis modifications, most notably through palladium-catalyzed cross-coupling reactions.[4][8] This allows for the modular and efficient introduction of various aryl, heteroaryl, or alkyne moieties. By carefully selecting the coupling partner, researchers can systematically tune the electronic and photophysical properties of the final molecule, leading to the creation of bespoke fluorescent probes for specific applications.
This guide provides an in-depth overview of the synthetic strategies centered around this compound and presents detailed protocols for the synthesis and application of the resulting fluorescent probes, tailored for researchers in chemical biology, materials science, and drug development.
Core Synthetic Strategy: Palladium-Catalyzed Functionalization
The true power of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. This family of reactions provides a robust and high-yielding pathway to form new carbon-carbon and carbon-heteroatom bonds, which is essential for building molecular complexity and tuning fluorescence properties.
Key Methodology: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone for functionalizing the 8-position of the imidazo[1,2-a]pyrazine core. It involves the coupling of the 8-bromo derivative with an organoboron reagent, typically an arylboronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[4][9] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
The general workflow allows for the creation of a diverse library of 8-aryl-imidazo[1,2-a]pyrazine derivatives. The electronic nature of the introduced aryl group—whether electron-donating or electron-withdrawing—directly influences the intramolecular charge transfer (ICT) characteristics of the fluorophore, thereby modulating its emission wavelength, quantum yield, and sensitivity to the local environment.[5][9]
Caption: General workflow for Suzuki-Miyaura coupling.
Application Protocol 1: Synthesis of an 8-Aryl-Imidazo[1,2-a]pyrazine Fluorophore
This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize an 8-aryl-imidazo[1,2-a]pyrazine derivative, a core structure for many fluorescent probes.
Materials and Reagents
-
This compound
-
Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃), anhydrous
-
Toluene and Ethanol, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1 eq.), the selected arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a 4:1 mixture of Toluene:Ethanol (15 mL). Degas the solution by bubbling the inert gas through it for another 10 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Scientist's Note (Catalyst Choice): Pd(PPh₃)₄ is a versatile and common catalyst for Suzuki couplings. For challenging substrates, other catalysts with more specialized phosphine ligands, such as those with bulky, electron-rich phosphines, might be necessary to improve yields.[10]
-
-
Reaction: Attach a condenser to the flask (under inert gas) and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 8-aryl-imidazo[1,2-a]pyrazine product.
Characterization and Expected Photophysical Properties
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties should be investigated using UV-Vis and fluorescence spectroscopy.
Table 1: Representative Photophysical Data for Imidazo[1,2-a]pyrazine Derivatives
| Compound Type | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Reference(s) |
| Phenyl-substituted Imidazo[1,2-a]pyridine | 250-350 | 430-470 (Blue) | 0.22 - 0.61 | ~120-140 | [5][11] |
| Imidazo[1,2-a]pyrazine with electron-donating groups | 320-400 | 450-550 (Blue-Green) | 0.40 - 0.83 | ~100-150 | [7][11] |
| Imidazo[1,2-a]pyrazine with electron-withdrawing groups | 350-420 | 500-600 (Green-Orange) | Lowered | >150 | [5] |
Data are generalized from multiple sources to show trends. Actual values are highly dependent on the specific substituent and solvent.
Application Protocol 2: Use in Cellular Imaging and Sensing
Fluorescent probes derived from this compound are well-suited for biological applications due to their bright emission, good photostability, and the ability to tailor their structure for specific targets.[12][13][14]
Sensing Mechanism: A "Turn-On" Probe for Metal Ions
Many imidazo[1,2-a]pyrazine-based probes operate on a "turn-on" or "turn-off" mechanism. For instance, a probe designed for Fe³⁺ or Hg²⁺ might incorporate a chelating group.[14][15] In its free state, the probe's fluorescence is quenched via a mechanism like Photoinduced Electron Transfer (PET). Upon binding the target ion, the PET process is disrupted, restoring the bright fluorescence of the imidazo[1,2-a]pyrazine core.[13]
Caption: 'Turn-On' sensing via PET inhibition.
General Protocol for Live Cell Imaging
-
Cell Culture: Plate cells (e.g., HeLa, A549) on a glass-bottom dish or chamber slide and culture in appropriate media until they reach 60-70% confluency.
-
Probe Preparation: Prepare a stock solution of the synthesized fluorescent probe (e.g., 1-10 mM) in cell-culture grade DMSO. From this, prepare a working solution (e.g., 1-10 µM) by diluting the stock solution in serum-free cell culture medium or a suitable buffer (e.g., PBS).
-
Scientist's Note (Solubility): The final concentration of DMSO in the cell media should be kept low (typically <0.5%) to avoid cytotoxicity. Sonication of the working solution can help dissolve any probe aggregates.
-
-
Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 15-60 minutes.
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.
-
Imaging: Add fresh culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets corresponding to the excitation and emission wavelengths of the probe (refer to Table 1).
Conclusion and Future Outlook
This compound is a high-value synthetic intermediate that provides a straightforward entry into a vast chemical space of fluorescent molecules. The reliability of the Suzuki-Miyaura cross-coupling reaction allows for the rational design and synthesis of probes with tailored photophysical properties. These probes have demonstrated significant potential in various applications, from fundamental cell biology and diagnostics to materials science.[13][14][16] As synthetic methodologies continue to advance, we can expect the development of even more sophisticated imidazo[1,2-a]pyrazine-based probes with enhanced brightness, photostability, and advanced functionalities such as two-photon absorption or stimuli-responsiveness.
References
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ijrpr.
- Imidazo[1,2-a]pyridine-based ratiometric pH fluorescent probe and its preparation method and application.
- Photophysical data of pyrazole-tethered imidazo[1,2-a]pyridine derivatives derived from 2-aminopyridines containing electron donating substituents.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
- Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applic
- 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine. Benchchem.
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing.
- Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. PubMed Central.
- (PDF) Imidazo[1,2-a]pyrazines.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH.
- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 13. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-a]pyridine-based ratiometric pH fluorescent probe and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromoimidazo[1,2-a]pyrazine
Introduction
Welcome to the technical support guide for the synthesis of 8-Bromoimidazo[1,2-a]pyrazine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[1][2] The 8-bromo substituent serves as a versatile synthetic handle for further functionalization, making the reliable synthesis of this intermediate a critical step in many drug discovery programs.
The most common and direct route to this scaffold is the condensation reaction between 2-amino-3-bromopyrazine and an α-halocarbonyl compound, typically chloroacetaldehyde or bromoacetaldehyde.[3][4] While synthetically straightforward, this reaction is prone to several issues that can significantly impact yield and purity. This guide provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Consistently Low Yield (<40%)
Question: My reaction to form this compound is clean according to TLC, but the isolated yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in this synthesis can stem from several factors, often related to suboptimal reaction conditions or the purity of the starting materials.[5] A systematic approach is the most effective way to troubleshoot this issue.
Potential Causes & Recommended Solutions:
-
Purity and Stability of Reactants:
-
2-Amino-3-bromopyrazine: This starting material can degrade over time, especially if exposed to light or moisture. Impurities can inhibit the reaction or lead to side products.
-
Solution: Always use freshly purified 2-amino-3-bromopyrazine. If the purity is suspect, recrystallize it from a suitable solvent system (e.g., ethanol/water) and verify its purity by ¹H NMR and melting point analysis. Store it under an inert atmosphere (nitrogen or argon) in a dark, cool place.
-
-
Chloroacetaldehyde/Bromoacetaldehyde: These reagents are often supplied as aqueous solutions or acetals (e.g., bromoacetaldehyde dimethyl acetal) and can be unstable. The free aldehyde is prone to polymerization.
-
Solution: If using an aqueous solution, ensure the concentration is accurate. If using an acetal precursor, ensure the in situ hydrolysis conditions (typically acidic) are optimized to generate the aldehyde without causing its degradation. A freshly opened bottle or a newly prepared solution is always preferable.
-
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity and boiling point of the solvent are critical. While DMF has been used, it can lead to lower yields.[3] Alcohols are often a better choice.
-
Solution: Refluxing ethanol is a widely effective solvent for this condensation. It provides a good balance of reactant solubility and a suitable temperature to drive the reaction to completion.
-
-
Temperature and Reaction Time: Insufficient heat or time will lead to incomplete conversion. Conversely, prolonged heating can cause product degradation.[5]
-
-
Inefficient Work-up and Purification:
-
Product Loss during Extraction: The product has some aqueous solubility, especially if the aqueous layer is acidic or basic.
-
Solution: Neutralize the reaction mixture to a pH of 7-8 before extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
-
Product Decomposition on Silica Gel: The product can be sensitive to acidic silica gel during column chromatography.
-
Solution: If purification by column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v).
-
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | DMF | Ethanol or Isopropanol | Alcohols often provide cleaner reactions and higher yields for this specific transformation.[3] |
| Base | None or NaHCO₃ | Mild excess of NaHCO₃ | Neutralizes the HBr or HCl formed during the reaction, preventing potential side reactions and product degradation. |
| Temperature | 80 °C | Reflux (Ethanol: ~78 °C) | Ensures sufficient energy for the cyclization step without excessive thermal degradation. |
| Work-up | Direct Extraction | Neutralization to pH 7-8 before extraction | Minimizes the solubility of the protonated product in the aqueous phase, improving extraction efficiency. |
Issue 2: Formation of Multiple Impurities or a Dark Tar
Question: My reaction mixture turns dark brown or black, and the TLC plate shows multiple spots, including significant baseline material. What is causing this decomposition?
Answer: The formation of tar and multiple byproducts is a classic sign of decomposition, often triggered by harsh reaction conditions or reactive impurities. The key is to control the reaction environment and ensure the starting materials are clean.
Potential Causes & Recommended Solutions:
-
Polymerization of the Aldehyde: Free α-haloaldehydes are notoriously unstable and readily polymerize, especially under harsh thermal or acidic/basic conditions.
-
Solution: Add the α-haloaldehyde solution dropwise to the heated solution of 2-amino-3-bromopyrazine rather than mixing them at room temperature and then heating. This keeps the instantaneous concentration of the free aldehyde low, favoring the desired bimolecular reaction over polymerization.
-
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose or react with the electrophilic intermediates.
-
Solution: Switch to a more robust solvent like ethanol, propanol, or a mixture of water and alcohol.[6] These are generally more stable under the required reflux conditions.
-
-
Presence of Oxygen: Air oxidation can lead to colored impurities, especially with nitrogen-containing heterocycles at elevated temperatures.
-
Solution: While not always necessary, if you observe significant color formation, running the reaction under an inert atmosphere of nitrogen or argon can be beneficial. This minimizes oxidative side reactions.[5]
-
Caption: A troubleshooting flowchart for reaction decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and how does it inform the synthesis?
A1: The synthesis is a variation of the Tschitschibabin (Chichibabin) reaction.[7] The mechanism involves two key steps:
-
SN2 Alkylation: The more nucleophilic ring nitrogen (N1) of 2-amino-3-bromopyrazine attacks the electrophilic carbon of the α-haloaldehyde, displacing the halide and forming an intermediate N-alkylated salt.
-
Intramolecular Condensation & Aromatization: The exocyclic amino group then acts as a nucleophile, attacking the aldehyde carbonyl to form a cyclic hemiaminal. This intermediate subsequently dehydrates to form the aromatic imidazo[1,2-a]pyrazine ring system.
Understanding this mechanism highlights the importance of having a good nucleophilic nitrogen and an electrophilic aldehyde. Any factor that reduces the nucleophilicity of the aminopyrazine (e.g., strong acid) or promotes self-reaction of the aldehyde (e.g., high concentration) will lower the yield.
Caption: The two-step mechanism for imidazo[1,2-a]pyrazine formation.
Q2: Can I use a different α-carbonyl compound instead of chloroacetaldehyde?
A2: Yes, this synthesis is quite versatile. You can use other α-halocarbonyls to install substituents at the C2 or C3 position of the imidazopyrazine ring. For example, using an α-bromo aryl ketone (e.g., 2-bromoacetophenone) will yield a 2-aryl-substituted product.[2][3] The reactivity of the halide is crucial, with the general trend being I > Br > Cl. Using α-bromoketones often results in faster reaction times compared to their chloro-analogs.
Q3: What is the best way to monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method. A good solvent system for TLC is typically a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., starting with 7:3 and adjusting as needed) or Dichloromethane:Methanol (e.g., 95:5). The product is UV-active and should be visualized under a UV lamp (254 nm). The disappearance of the 2-amino-3-bromopyrazine spot is a key indicator of reaction completion. For more precise monitoring, especially during optimization, LC-MS is highly recommended.[5]
Q4: Are there any specific safety precautions I should take?
A4: Yes.
-
α-Haloaldehydes/ketones: These are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Bromo-organic Compounds: Compounds like 2-amino-3-bromopyrazine and the final product are potentially toxic and mutagenic. Avoid inhalation and skin contact.
-
Solvents: Handle flammable solvents like ethanol and ethyl acetate with care and away from ignition sources.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (n.d.). 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine.
- UCL Discovery. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Royal Society of Chemistry. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- PubMed Central. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- PubMed Central. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides.
- National Institutes of Health. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Science.gov. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. tsijournals.com [tsijournals.com]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. bio-conferences.org [bio-conferences.org]
Technical Support Center: Optimization of Imidazo[1,2-a]pyrazine Synthesis
Welcome to the dedicated technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including as inhibitors of kinases and as antiviral agents.[1][2] The successful and efficient synthesis of these molecules is therefore of critical importance.
This resource is structured to provide not just procedural guidance, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the synthesis of imidazo[1,2-a]pyrazines in a question-and-answer format, focusing on diagnosing the issue and providing actionable solutions.
Issue 1: Low to No Product Yield
Question: My reaction is yielding very little or no desired imidazo[1,2-a]pyrazine. What are the likely causes and how can I improve the yield?
Answer: Low or no yield is a frequent challenge in heterocyclic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is the most effective strategy.[3]
-
Suboptimal Reaction Conditions: The delicate balance of temperature, reaction time, and reactant concentration is crucial.[3]
-
Temperature: While some protocols suggest room temperature reactions can be effective, particularly with iodine catalysis, many syntheses require heating to proceed at an optimal rate.[1] Conversely, excessive heat can lead to the degradation of starting materials or the desired product.[4] It is advisable to screen a range of temperatures to find the sweet spot for your specific substrate combination.
-
Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3] Prolonged reaction times do not always equate to higher yields and can lead to the formation of byproducts.
-
-
Reagent Purity and Stability:
-
Starting Materials: The purity of the 2-aminopyrazine and the carbonyl compound (or its equivalent) is paramount. Impurities can act as catalyst poisons or participate in side reactions.[3] Consider recrystallizing or purifying your starting materials if their purity is questionable.
-
Solvents: The choice of solvent is critical. For instance, in iodine-catalyzed reactions, ethanol has been shown to provide excellent yields.[1] In other cases, polar aprotic solvents like DMF or acetonitrile might be necessary.[5][6] Ensure your solvents are dry, especially for moisture-sensitive reactions.
-
-
Catalyst Activity and Choice:
-
Catalyst Deactivation: If you are employing a metal catalyst (e.g., copper, palladium), ensure it has been stored correctly and has not been deactivated.[7] Using a fresh batch of catalyst is a simple way to rule out this issue.
-
Catalyst Selection: The choice of catalyst can dramatically impact the reaction outcome. For example, in a three-component condensation, iodine has been demonstrated to be a cost-effective and efficient catalyst.[1] In other synthetic routes, copper or palladium catalysts may be required.[5][8]
-
-
Atmospheric Conditions: Many organic reactions are sensitive to atmospheric moisture and oxygen.[3] If your substrates or intermediates are prone to oxidation or hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture is complex, showing multiple spots on TLC, making the purification of the target imidazo[1,2-a]pyrazine difficult. What could be the cause and what are the best purification strategies?
Answer: The formation of multiple products often points to side reactions or a lack of regioselectivity in the cyclization step.
-
Understanding Side Reactions:
-
Competitive Cyclization: Depending on the substitution pattern of the 2-aminopyrazine, cyclization can potentially occur at different nitrogen atoms, leading to isomeric products.[9] Careful consideration of the electronic and steric properties of your substrates can help predict and potentially control the regioselectivity.
-
Polymerization/Degradation: A dark brown or black reaction mixture often indicates polymerization or degradation of starting materials or products, which can be caused by excessive heat.[4]
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyrazines.
-
Solvent System Selection: Use TLC to identify a suitable solvent system that provides good separation of your target compound from impurities, aiming for a retention factor (Rf) of approximately 0.3.[10] Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[10]
-
Dealing with Unstable Compounds: Some N-heterocycles can be unstable on acidic silica gel.[10] In such cases, using neutralized silica gel or an alternative stationary phase like alumina may be beneficial.
-
-
Recrystallization: For crystalline products, recrystallization can be a highly effective method to achieve high purity.[10] The key is to find a solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble when cold.[10]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of imidazo[1,2-a]pyrazines.
Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyrazines?
A1: A common and efficient method involves a one-pot, three-component condensation. A plausible mechanism for an iodine-catalyzed reaction is as follows:
-
Condensation of a 2-aminopyrazine with an aryl aldehyde to form an imine intermediate.
-
The Lewis acid (iodine) activates the imine.
-
Nucleophilic addition of an isocyanide to the activated imine.
-
A [4+1] cycloaddition then occurs, leading to the formation of the imidazo[1,2-a]pyrazine core.[1]
.
Caption: Plausible mechanism for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?
A2: The electronic nature of the substituents on both the 2-aminopyrazine and the aldehyde/ketone can significantly influence the reaction rate and yield.
-
Electron-donating groups on the 2-aminopyrazine generally increase its nucleophilicity, which can facilitate the initial condensation step.
-
Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic, also potentially speeding up the initial condensation. However, strong electron-withdrawing groups on the aryl aldehyde, such as a nitro group, can sometimes lead to lower yields, possibly due to steric hindrance or electronic effects on subsequent steps.[1]
Q3: Can microwave irradiation be used to improve the synthesis of imidazo[1,2-a]pyrazines?
A3: Yes, microwave-assisted synthesis is a valuable technique for this class of compounds. It can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.[6] This is particularly beneficial for high-throughput synthesis in a drug discovery setting.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyrazines
This protocol is based on an efficient and environmentally friendly method.[1]
Materials:
-
2-Aminopyrazine derivative
-
Aryl aldehyde derivative
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Iodine (I₂)
-
Ethanol
Procedure:
-
To a stirred solution of the 2-aminopyrazine (1 mmol) and the aryl aldehyde (1 mmol) in ethanol (5 mL), add iodine (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
.
Caption: Workflow for iodine-catalyzed imidazo[1,2-a]pyrazine synthesis.
Data Summary
The following table summarizes key reaction parameters that can be optimized for the synthesis of imidazo[1,2-a]pyrazines based on literature precedents.
| Parameter | Recommended Range/Conditions | Rationale & Key Considerations |
| Catalyst | Iodine (5-10 mol%), Copper(I) salts (e.g., CuI, CuBr), Palladium complexes | Iodine is cost-effective for three-component reactions.[1] Copper and palladium are often used in cross-coupling or cyclization reactions.[8][11] |
| Solvent | Ethanol, Methanol, Acetonitrile (ACN), Dichloromethane (DCM), Toluene, Dimethylformamide (DMF) | Ethanol is often a good choice for iodine-catalyzed reactions.[1] DMF is a versatile polar aprotic solvent for copper-catalyzed reactions.[5] |
| Temperature | Room Temperature to 100 °C | Some reactions proceed well at room temperature, while others require heating.[1][6] Microwave irradiation can also be employed.[6] |
| Base | K₂CO₃, Piperidine | A base may be required in certain synthetic routes to facilitate deprotonation or neutralize acidic byproducts.[12] |
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Imidazo[1,2-a]pyrazines.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- Benchchem. Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a.
- Benchchem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Benchchem.
- Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the multicomponent synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a cornerstone in numerous pharmacologically active agents, valued for its diverse biological activities, including as an inhibitor of various kinases and as a potential therapeutic for a range of diseases.[1][2]
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a powerful and atom-economical method for assembling this scaffold from an aminopyrazine, an aldehyde, and an isocyanide.[3][4][5] However, like many multicomponent reactions, achieving consistently high yields can be challenging. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles in your synthetic workflow.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your experimental design.
Question 1: My GBB reaction is giving a low yield (<30%). What are the most critical initial parameters to investigate?
Low yields in the GBB reaction are often traced back to a few key parameters. Before undertaking a broad screen, focus on the most impactful variables first. The primary cause is often an inefficient condensation to form the key imine intermediate or suboptimal activation of the components.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low-yield GBB reactions.
Expert Recommendations:
-
Catalyst Choice & Loading: The GBB reaction is acid-catalyzed. The choice and concentration of the acid are paramount.
-
Lewis vs. Brønsted Acids: Both have proven effective. Scandium triflate (Sc(OTf)₃) is a highly reliable Lewis acid catalyst for this reaction.[6] However, simpler and more cost-effective catalysts can also provide excellent results. For instance, iodine has been demonstrated to be a highly efficient catalyst, enabling the reaction to proceed at room temperature with good to excellent yields.[1][7] Other Lewis acids like FeCl₃ and Y(OTf)₃ have also been successfully employed.[6][8] Brønsted acids such as trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH) are also viable options.[5][9]
-
Catalyst Loading: Start with a catalyst loading of 5-20 mol%. Insufficient catalyst will result in a sluggish reaction, while excessive amounts can sometimes promote side reactions.
-
-
Solvent and Water Scavenging: The initial step of the GBB reaction is the formation of an imine from the aminopyrazine and the aldehyde. This is a condensation reaction that releases water.
-
Anhydrous Conditions: The presence of water can hinder imine formation and lead to low yields. Ensure you are using an anhydrous solvent.
-
Dehydrating Agents: For particularly stubborn substrates, the addition of a dehydrating agent like trimethyl orthoformate can significantly boost yields by driving the imine formation equilibrium forward.[3]
-
-
Reaction Temperature: Temperature can be a double-edged sword.
-
Increasing Temperature: If the reaction is slow, increasing the temperature (e.g., from room temperature to 60-80 °C) can accelerate the reaction. Microwave irradiation is a particularly effective method for rapidly heating the reaction and has been shown to reduce reaction times from hours to minutes while improving yields.[6][10][11]
-
Caution with High Temperatures: Be aware that some isocyanides, particularly tert-butyl isocyanide, can decompose at higher temperatures, which can be a cause of low yields.[1] If you suspect this is an issue, a milder catalyst that allows for lower reaction temperatures, such as iodine, may be a better choice.[1][7]
-
Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate. How can I improve the reaction's selectivity and simplify purification?
Poor selectivity is a common issue in multicomponent reactions, leading to a mixture of products and purification headaches.[12] The primary cause is often the formation of side products from competing reaction pathways.
Strategies to Enhance Selectivity & Simplify Purification:
-
Optimize Catalyst: The nature of the catalyst can profoundly influence the reaction pathway.
-
Milder Catalysts: Harsh acidic conditions can sometimes lead to side reactions. Switching to a milder catalyst may improve selectivity. Iodine has been noted for promoting clean reactions at room temperature, often resulting in the product precipitating directly from the reaction mixture, which simplifies purification to a simple filtration.[1]
-
Catalyst Screening: A small screen of different acid catalysts (e.g., Sc(OTf)₃, Yb(OTf)₃, TFA, NH₄Cl) can quickly identify the optimal choice for your specific substrates.[5][10]
-
-
Solvent Choice: The solvent can influence both reaction rate and selectivity.
-
Solvent Polarity: The optimal solvent can vary. While polar aprotic solvents like acetonitrile (ACN) or alcohols like ethanol (EtOH) and methanol (MeOH) are common, sometimes less conventional or greener solvents can offer benefits.[1][9]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can lead to higher yields and cleaner product formation.[6][13]
-
-
Purification Strategy:
-
Salt Formation: For basic products like 3-aminoimidazo[1,2-a]pyrazines, forming a salt (e.g., a sulfate salt) can be an effective method for purification and isolation, avoiding the need for chromatography.[3]
-
Optimized Chromatography: If chromatography is unavoidable, ensure your column is not overloaded and experiment with different solvent systems to achieve better separation.
-
Table 1: Catalyst and Solvent Optimization Data from Literature
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₄Cl (20) | MeOH | RT | 24 h | 82 | [10] |
| NH₄Cl (20) | MeOH | 60 | 8 h | ~82 | [10] |
| NH₄Cl (20) | MeOH | MW (150W) | 30 min | 89 | [10][11] |
| I₂ (5) | EtOH | RT | 1-2 h | 85-95 | [1] |
| Sc(OTf)₃ (10) | CH₂Cl₂ | 40 | 12 h | ~95 | [6] |
| BF₃·MeCN | Me-THF | 50 | - | up to 85 | [3] |
Question 3: My reaction works well with electron-poor aldehydes but fails with electron-rich or aliphatic aldehydes. How can I broaden the substrate scope?
It is a known phenomenon that electron-poor aromatic aldehydes often give higher yields in the GBB reaction.[3] This is because the electron-withdrawing groups make the carbonyl carbon more electrophilic, facilitating the initial nucleophilic attack by the aminopyrazine. Aliphatic aldehydes can be less reactive and more prone to side reactions like self-condensation.
Strategies for Challenging Aldehydes:
-
Use a More Potent Lewis Acid: For less reactive aldehydes, a stronger Lewis acid catalyst like Sc(OTf)₃ or Yb(OTf)₃ can enhance the electrophilicity of the carbonyl group and drive the reaction forward.[5][6]
-
Employ Microwave Irradiation: The rapid heating and localized energy provided by microwave synthesis can often overcome the activation barrier for less reactive substrates, leading to successful product formation where conventional heating fails.[6]
-
Add a Dehydrating Agent: As mentioned previously, adding an agent like trimethyl orthoformate is particularly crucial for less reactive aldehydes to ensure the efficient formation of the imine intermediate.[3]
Decision Tree for Substrate Issues
Caption: Decision-making process for difficult aldehyde substrates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction?
The GBB reaction is an acid-catalyzed process. It begins with the condensation of the 2-aminopyrazine and the aldehyde to form an imine. The acid catalyst then protonates the imine, which is subsequently attacked by the nucleophilic isocyanide to form a nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic cyclization ([4+1] cycloaddition) onto the endocyclic pyrazine nitrogen, followed by aromatization to yield the final imidazo[1,2-a]pyrazine product.[3][9]
Q2: Are there any alternatives to the GBB reaction for synthesizing imidazo[1,2-a]pyrazines?
Yes, while the GBB reaction is one of the most efficient multicomponent methods, other synthetic routes exist. A common classical method involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[14] However, these methods often require harsher conditions and may not offer the same level of molecular diversity in a single step as the GBB reaction.[15]
Q3: Can I run this reaction under "green" or sustainable conditions?
Absolutely. There is significant interest in developing more environmentally friendly protocols. Research has shown success using:
-
Green Solvents: Bio-based solvents like eucalyptol have been used effectively.[16]
-
Water as a Solvent: Some catalytic systems, particularly those using ultrasound, can work well in water.[17]
-
Solvent-Free Conditions: Heating the neat mixture of reactants with a catalyst is a highly atom-economical approach that simplifies workup.[13]
-
Cost-Effective Catalysts: Using inexpensive and benign catalysts like iodine or ammonium chloride aligns with green chemistry principles.[1][10]
Q4: How do I purify my final product?
Purification depends on the physical properties of your product.
-
Direct Precipitation/Filtration: In ideal scenarios, particularly with iodine catalysis in ethanol, the product may precipitate from the reaction mixture and can be isolated by simple filtration.[1]
-
Recrystallization: If the crude product is a solid of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) is an effective method.
-
Column Chromatography: For complex mixtures or oily products, flash chromatography on silica gel is the standard method.
-
Acid/Base Extraction or Salt Formation: The basicity of the imidazo[1,2-a]pyrazine core can be exploited. An acid wash can remove non-basic impurities, or the product can be precipitated as a salt (e.g., sulfate salt) for purification.[3]
Optimized Protocol: Iodine-Catalyzed Synthesis at Room Temperature
This protocol is adapted from methodologies that report high yields, mild conditions, and simple workups, making it an excellent starting point for optimization.[1][7]
Materials:
-
2-Aminopyrazine (1.0 mmol, 1.0 equiv)
-
Aryl aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.2 mmol, 1.2 equiv)
-
Iodine (I₂) (0.05 mmol, 0.05 equiv)
-
Ethanol (EtOH), anhydrous (3-5 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol).
-
Add anhydrous ethanol (3-5 mL) and stir the mixture at room temperature for 5-10 minutes.
-
Add the isocyanide (1.2 mmol) to the mixture, followed by the iodine catalyst (0.05 mmol).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the ethanol. If so, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting crude residue can then be purified by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient).
This guide is intended to be a living document. As new methods and insights emerge, we will continue to update it to provide the most current and effective support for your research.
References
- Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- Rentería-Gómez, M. A., et al. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum.
- Manikandan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38143-38157. [Link]
- Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
- Rentería-Gómez, M. A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
- Bavireddi, H., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry, 15(8), 1839-1865. [Link]
- Bavireddi, H., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry.
- Manikandan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Legay, R., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate.
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
- RSC Publishing. (n.d.). Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Green Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
- ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. ResearchGate.
- UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
- ResearchGate. (n.d.). Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach. ResearchGate.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. bio-conferences.org [bio-conferences.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. sciforum.net [sciforum.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 8-Bromoimidazo[1,2-a]pyrazine
Welcome to the technical support center for the purification of 8-Bromoimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. Each solution is presented with a step-by-step protocol and an explanation of the underlying principles.
Question 1: My crude this compound product is a dark, oily residue instead of a solid. How should I proceed with purification?
Answer:
A dark, oily crude product often indicates the presence of polymeric byproducts and residual high-boiling solvents or reagents. The immediate goal is to induce solidification or perform a preliminary cleanup before attempting column chromatography.
Step-by-Step Protocol:
-
Trituration:
-
Place the oily residue in a flask.
-
Add a small amount of a non-polar solvent in which the desired product has low solubility, but the impurities are more soluble. A good starting point is cold diethyl ether or a mixture of hexane and a minimal amount of ethyl acetate.
-
Stir the mixture vigorously with a spatula, scraping the sides of the flask. The goal is to encourage the product to precipitate or crystallize while the impurities remain in the solvent.
-
If a solid forms, filter the mixture, wash the solid with a small amount of the cold trituration solvent, and dry it under vacuum. This solid can then be further purified by column chromatography or recrystallization.
-
-
Dissolution and Precipitation:
-
If trituration fails, dissolve the oil in a minimum amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Slowly add a non-polar solvent like hexane or pentane while stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by filtration, wash with the non-polar solvent, and dry.
-
Causality Explained: The change in solvent polarity during trituration or precipitation selectively solubilizes impurities, leaving behind the more crystalline desired product. The mechanical action of scraping can overcome the kinetic barrier to crystallization.
Question 2: I am observing significant streaking and poor separation of my this compound on a silica gel TLC plate. What is causing this and how can I fix it for column chromatography?
Answer:
Streaking on a silica gel TLC plate is a common issue with nitrogen-containing heterocycles like imidazo[1,2-a]pyrazines.[1] This is often due to the basic nature of the nitrogen atoms interacting strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or slow elution.
Step-by-Step Protocol for Optimization:
-
Mobile Phase Modification:
-
To your chosen eluent system (e.g., hexane/ethyl acetate or DCM/methanol), add a small amount of a basic modifier.[1]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to the mobile phase. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper spots and better elution.
-
Ammonia in Methanol: If using a methanol-containing mobile phase, a 7N solution of ammonia in methanol can be used as the polar component, which also serves to neutralize the silica.
-
-
Alternative Stationary Phase:
-
If modifying the mobile phase is insufficient, consider using a different stationary phase.[1]
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may provide better separation.[2]
-
Expertise & Experience: Always run a new TLC with the modified mobile phase or on the new stationary phase to confirm improved separation before committing to a large-scale column.
dot digraph "TLC Troubleshooting for this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="Streaking on Silica TLC"]; mod_mobile [label="Add Basic Modifier to Mobile Phase\n(e.g., 0.5% TEA)"]; alt_stationary [label="Use Alternative Stationary Phase"]; alumina [label="Neutral/Basic Alumina"]; c18 [label="Reversed-Phase (C18)"]; result_good [label="Sharp Spots, Good Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; result_bad [label="Streaking Persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> mod_mobile; mod_mobile -> result_good [label="Success"]; mod_mobile -> result_bad [label="Failure"]; result_bad -> alt_stationary; alt_stationary -> alumina; alt_stationary -> c18; alumina -> result_good; c18 -> result_good; } Caption: Decision workflow for troubleshooting poor TLC separation.
Question 3: After column chromatography, my fractions containing this compound are pure by TLC, but the product crystallizes as a yellow solid instead of the expected off-white/white solid. What is the likely impurity and how can I remove it?
Answer:
A persistent yellow color in a product that should be white or off-white, especially after chromatography, often points to trace metal impurities or minor, highly colored byproducts that co-elute with your compound.[3] If the synthesis involved a transition metal catalyst (e.g., palladium), residual metal complexes can cause this coloration.
Step-by-Step Protocol for Decolorization:
-
Activated Charcoal Treatment:
-
Dissolve the yellow solid in a suitable solvent (e.g., hot ethanol or ethyl acetate).
-
Add a small amount (typically 1-2% by weight) of activated charcoal to the solution.
-
Heat the mixture gently for 5-10 minutes with stirring.
-
Filter the hot solution through a pad of Celite® or a fine filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization. The resulting crystals should be colorless.
-
-
Short Plug Filtration:
-
If you suspect the impurity is very polar, you can pass a solution of your compound through a short plug of silica gel. The highly colored polar impurities may adhere strongly to the top of the plug, while your product is eluted quickly.
-
Trustworthiness: Be cautious not to use an excessive amount of activated charcoal, as it can adsorb your desired product, leading to a lower yield.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The synthesis of this compound typically involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[4] Common byproducts can include:
-
Unreacted Starting Materials: 2-aminopyrazine and the α-halocarbonyl reagent.
-
Regioisomers: Depending on the substituents on the pyrazine ring, the formation of other isomers is possible, although the electronics of the system generally favor the desired product.
-
Polymeric Materials: Self-condensation of the α-halocarbonyl reagent or reaction with multiple aminopyrazine molecules can lead to dark, tarry byproducts.
-
Over-brominated Species: If bromination is a step in the synthesis, di- or tri-brominated imidazopyrazines can form.[5]
Q2: What is a good starting solvent system for the column chromatography of this compound?
Based on the heterocyclic nature of the compound, a solvent system of intermediate polarity is a good starting point. The optimal system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product on a TLC plate.
| Stationary Phase | Recommended Mobile Phase (v/v) | Notes |
| Silica Gel | Hexane / Ethyl Acetate (e.g., starting with 2:1, moving to 1:1) | A gradient elution may be necessary to separate less polar impurities first, followed by the product. |
| Dichloromethane / Methanol (e.g., starting with 99:1, moving to 95:5) | Useful if the compound is more polar. | |
| Alumina (Neutral) | Hexane / Ethyl Acetate or Dichloromethane | A good alternative if the compound shows instability or strong adsorption on silica gel.[1] |
Q3: Is this compound stable on silica gel?
While many imidazo[1,2-a]pyrazines are stable on silica gel, some derivatives can be sensitive to the acidic nature of the stationary phase, leading to decomposition.[6] It is always advisable to perform a stability test:
-
Spot your crude material on a TLC plate.
-
Let the plate sit for 30-60 minutes.
-
Develop the plate and check for the appearance of new spots, which would indicate decomposition.
If decomposition is observed, consider using a deactivated silica gel, neutral alumina, or adding a basic modifier like triethylamine to the eluent.[1][6]
References
- TSI Journals. (n.d.).
- Sayer, J. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
- National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC. [Link]
- University of Rochester Department of Chemistry. (n.d.).
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
- Columbia University. (n.d.).
- National Institutes of Health. (n.d.). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. [Link]
- ResearchGate. (2012).
- Reddit. (2023).
- PubChem. (n.d.). 8-Bromo-3-iodoimidazo[1, 2-a]pyrazine, min 95%, 1 gram. [Link]
- ScienceDirect. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. [Link]
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- PubMed. (n.d.). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. [Link]
- ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. [Link]
- National Institutes of Health. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]
- PubChem. (n.d.). 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. [Link]
- PubChemLite. (n.d.). 3-bromo-8-chloroimidazo[1,2-a]pyrazine. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
Sources
Technical Support Center: Separating Regioisomers of Dibrominated Imidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of dibrominated imidazo[1,2-a]pyrazine regioisomers. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions encountered during the synthesis and separation of these challenging compounds. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to ensure your success.
Introduction to the Challenge
The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.[1][2] Bromination of this heterocyclic system is a common strategy for introducing functional handles for further synthetic transformations. However, electrophilic bromination often leads to the formation of a mixture of regioisomers, primarily the 3,5-dibromo and 6,8-dibromo derivatives, which can be notoriously difficult to separate due to their similar physicochemical properties.[3][4] This guide will address the common hurdles in their separation and provide robust solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation of dibrominated imidazo[1,2-a]pyrazine regioisomers.
Problem 1: Poor or No Separation on Standard Silica Gel Column Chromatography
Question: I've performed a bromination reaction on imidazo[1,2-a]pyrazine and obtained a mixture of what I believe are dibrominated isomers. However, they co-elute on my standard silica gel column with various hexane/ethyl acetate solvent systems. What's going on and how can I fix this?
Answer:
Causality: The primary reason for co-elution is the subtle difference in polarity between the dibrominated regioisomers. The positions of the bromine atoms on the imidazo[1,2-a]pyrazine scaffold may not induce a significant enough change in the overall dipole moment for effective separation on standard silica gel.
Solution Workflow:
-
Confirm Isomer Formation: Before extensive purification attempts, it's crucial to confirm the presence of multiple isomers. This can be achieved through:
-
¹H NMR Spectroscopy: The proton chemical shifts in the aromatic region will be distinct for each isomer. For example, the 6,8-dibromoimidazo[1,2-a]pyrazine will have a characteristic set of signals that can be compared to literature values or spectra of known standards.[5]
-
LC-MS Analysis: A quick analysis can reveal the presence of multiple peaks with the same mass-to-charge ratio (m/z), corresponding to the dibrominated product.
-
-
Optimize Your Chromatography System:
-
Solvent System Modification: Move beyond simple hexane/ethyl acetate. Experiment with solvent systems that offer different selectivities.
-
Toluene/Ethyl Acetate: Toluene can engage in π-π interactions with the aromatic core, potentially differentiating the isomers based on the bromine substitution pattern.[6]
-
Dichloromethane/Methanol: A small percentage of methanol can significantly increase the polarity of the mobile phase and may improve separation.
-
-
Reverse-Phase Chromatography: If normal-phase fails, reverse-phase flash chromatography can be an effective alternative.[7] The interaction with the non-polar stationary phase (e.g., C18) is driven by different principles and can often resolve closely related isomers.
-
-
Consider Alternative Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating closely related isomers, including halogenated compounds.[8][9][10] It often provides higher efficiency and unique selectivity compared to HPLC.[11][12][13]
-
Preparative HPLC: If a small amount of pure material is needed for characterization, preparative HPLC with a suitable column (e.g., phenyl-hexyl or pentafluorophenyl (PFP)) can provide baseline separation.
-
Problem 2: Product Recrystallization Yields a Mixture of Isomers
Question: I've attempted to purify my dibrominated imidazo[1,2-a]pyrazine mixture by recrystallization, but the resulting crystals still contain both regioisomers. How can I improve the selectivity of my crystallization?
Answer:
Causality: Co-crystallization can occur when the regioisomers have very similar crystal packing energies and solubilities in the chosen solvent. The subtle structural differences may not be sufficient to drive selective precipitation of one isomer over the other.
Solution Workflow:
-
Systematic Solvent Screening: A single solvent may not be sufficient. A systematic screening of various solvents and solvent mixtures is essential.
-
Single Solvents: Test a range of solvents with varying polarities (e.g., acetone, ethanol, isopropanol, acetonitrile, toluene).
-
Solvent/Anti-Solvent Systems: Dissolve the mixture in a good solvent (e.g., hot acetone) and slowly add an anti-solvent (e.g., hexane) until turbidity is observed.[6] Allow the solution to cool slowly.
-
-
Control the Crystallization Rate:
-
Slow Cooling: Rapid cooling often traps impurities and the undesired isomer within the crystal lattice. Allow the crystallization vessel to cool to room temperature slowly, followed by further cooling in a refrigerator.
-
Slow Evaporation: Dissolve the mixture in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
-
Seeding: If you have a small amount of one pure isomer (perhaps from a previous preparative HPLC run), you can use it to seed the crystallization. This will encourage the growth of crystals of that specific isomer.
Problem 3: Ambiguous Spectroscopic Data
Question: I have separated two compounds that I believe are the dibrominated regioisomers, but their ¹H NMR spectra are complex, and I'm unsure how to assign the structures.
Answer:
Causality: The proton signals of the imidazo[1,2-a]pyrazine core can be in a crowded region of the NMR spectrum, and the bromine atoms will influence the chemical shifts in a way that may not be immediately obvious.
Solution Workflow:
-
Advanced NMR Techniques:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Will help identify which protons are coupled to each other.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for unambiguously assigning the substitution pattern. For example, in a 2-substituted imidazo[1,2-a]pyrazine, a correlation between the proton at position 3 and the carbon at position 5 can be observed.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity of protons, which can help confirm assignments.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are also sensitive to the positions of the bromine substituents.[14]
-
-
X-ray Crystallography: If you are able to grow single crystals of each isomer, X-ray crystallography is the definitive method for structure elucidation.[15][16] It will provide an unambiguous 3D structure of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the expected major dibrominated regioisomers of imidazo[1,2-a]pyrazine?
A1: The bromination of imidazo[1,2-a]pyrazine typically yields a mixture of regioisomers. The primary products are often the 3,5-dibromo and 6,8-dibromo derivatives.[4] The regioselectivity is influenced by the electronic properties of the heterocyclic system, with electrophilic attack favored at positions of highest electron density.[1][17]
Q2: Can I use a chiral column to separate these achiral regioisomers?
A2: Surprisingly, yes. While it may seem counterintuitive, chiral stationary phases can sometimes resolve achiral isomers.[6] The complex three-dimensional environment of the chiral selector can interact differently with the subtle shape differences of the regioisomers, leading to separation.
Q3: Are there any "greener" alternatives to traditional chromatography for this separation?
A3: Supercritical Fluid Chromatography (SFC) is considered a greener alternative to HPLC.[12][13] It primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[11][18]
Q4: I have a mixture of mono- and di-brominated products. How should I approach the purification?
A4: In this case, a two-step purification strategy is often effective. First, use standard silica gel column chromatography to separate the less polar mono-brominated species from the more polar di-brominated mixture. Then, employ one of the more advanced techniques discussed in this guide (e.g., reverse-phase chromatography, SFC, or recrystallization) to separate the di-brominated regioisomers.
Experimental Protocols
Protocol 1: Column Chromatography Optimization
This protocol outlines a systematic approach to optimizing the separation of dibrominated imidazo[1,2-a]pyrazine regioisomers using column chromatography.
-
Analytical TLC Screening:
-
Prepare a stock solution of your crude product mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on multiple TLC plates.
-
Develop the plates in a variety of solvent systems. Start with non-polar systems and gradually increase the polarity.
-
System A: Hexane/Ethyl Acetate (gradient from 9:1 to 1:1)
-
System B: Toluene/Ethyl Acetate (gradient from 9:1 to 1:1)
-
System C: Dichloromethane/Methanol (gradient from 100:0 to 95:5)
-
-
Visualize the spots under UV light and with a suitable stain (e.g., permanganate).
-
Identify the solvent system that provides the best separation (largest difference in Rf values) between the two isomer spots.
-
-
Preparative Column Chromatography:
-
Pack a glass column with silica gel using the optimal solvent system identified in the TLC screen.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure isomers.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development
SFC is a powerful tool for separating regioisomers. This protocol provides a starting point for method development.
-
Column Selection:
-
Begin with a standard achiral column, such as one with a 2-ethylpyridine (2-EP) stationary phase, which is often effective for heterocyclic compounds.[18]
-
-
Mobile Phase Composition:
-
The primary mobile phase is supercritical CO2.
-
A polar organic modifier, typically methanol or ethanol, is added to increase the solvent strength. Start with a gradient of 5% to 40% modifier over 10 minutes.
-
Small amounts of additives, such as isopropylamine or trifluoroacetic acid, can improve peak shape.
-
-
Instrumentation Parameters:
-
Flow Rate: 2-4 mL/min for an analytical column.
-
Back Pressure: 100-150 bar.
-
Temperature: 30-40 °C.
-
Detection: UV detector at a wavelength where the compounds have strong absorbance.
-
-
Optimization:
-
Adjust the gradient slope, modifier type, and additive to improve the resolution between the isomer peaks.
-
Visualizations
Logical Workflow for Separation Strategy
Caption: The relationship between regioisomeric structures and the data obtained from key analytical techniques.
References
- Sun, D., Zhang, Y., Liu, Y., et al. (2021). Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates.
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. Pharmaceuticals, 5(3), 283-308. [Link]
- Myadaraboina, S., Alla, M., Parlapalli, A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemistry and Pharmaceutical Sciences, 6(7), 1-8. [Link]
- Campbell, F. (2013). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL (University College London). [Link]
- Welch, C. J., Wu, N., Biba, M., et al. (2010). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. LCGC North America, 28(1), 44-55. [Link]
- Welch, C. J., Wu, N., Biba, M., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers.
- Waters Corporation. (n.d.).
- Pesnot, T., Campbell, F., Haigh, L., et al. (2015). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 23(3), 478-491. [Link]
- Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
- Delahaye, S., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
- Tanaka, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(47), 10896-10903. [Link]
- Kumar, A., et al. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1), 1-10. [Link]
- An Imidazo[1,2-a]pyrazine Derivative, ClsH19N3 - ElectronicsAndBooks. (n.d.). [Link]
- Barlin, G. B. (1986). Imidazo[1,2-a]pyrazines. Australian Journal of Chemistry, 39(10), 1803-1809. [Link]
- Aniskin, V. A., et al. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(1), 124-131. [Link]
- Elguero, J., et al. (1979). Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a C N.M.R. determination applied to nucleophilic substitution studies. Australian Journal of Chemistry, 32(1), 191-195. [Link]
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (2021). Journal of the American Chemical Society, 143(4), 1986-1993. [Link]
- Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
- Pesnot, T., et al. (2015). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 23(3), 478-491. [Link]
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2020). ChemistrySelect, 5(15), 4567-4571. [Link]
- Kotake, T., et al. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases.
- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]
- How to separate these regioisomers? (2023). Reddit. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2021). New Journal of Chemistry, 45(1), 223-231. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6,8-DIBROMOIMIDAZO[1,2-A]PYRAZINE(63744-22-9) 1H NMR spectrum [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. waters.com [waters.com]
- 13. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CAS 63744-22-9: 6,8-Dibromoimidazo[1,2-a]pyrazine [cymitquimica.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Suzuki Coupling with 8-Bromoimidazo[1,2-a]pyrazine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 8-Bromoimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during their experiments. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, and its successful functionalization via Suzuki coupling is often a critical step in the synthesis of novel therapeutic agents.
This resource addresses common issues in a question-and-answer format, explaining the underlying chemical principles and offering actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Yield of the Desired Product
Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield. What are the most likely causes and how can I address them?
A low or non-existent yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be effectively reduced in situ.[1] Incomplete reduction or decomposition of the active Pd(0) species can halt the catalytic cycle.[2][3]
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote unwanted homocoupling of the boronic acid.[4][5] Thoroughly degas your solvent(s) and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[5][6]
-
Use a Fresh Catalyst: Palladium catalysts, especially phosphine-ligated ones, can degrade over time. Use a fresh batch of catalyst from a reliable supplier.
-
Switch to a Precatalyst: Consider using modern, air- and moisture-stable Pd(II) precatalysts (e.g., Buchwald or PEPPSI-type precatalysts).[4][7] These are designed for reliable and rapid generation of the active Pd(0) species under the reaction conditions.[2][7]
-
-
-
Substrate-Related Issues (The "Challenging" Heterocycle): The imidazo[1,2-a]pyrazine ring system presents unique challenges. The nitrogen atoms in the ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4][8][9]
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center, preventing inhibitory coordination with the heterocycle and accelerating the rate-limiting oxidative addition and reductive elimination steps.[4][7][10]
-
Slow Addition: In some cases, slowly adding the this compound to the reaction mixture can maintain a low concentration, minimizing catalyst inhibition.[4]
-
-
-
Boronic Acid/Ester Instability: Boronic acids, particularly heteroaryl boronic acids, can be unstable under reaction conditions and susceptible to a major side reaction called protodeboronation .[11][12] This is the cleavage of the C-B bond, replacing it with a C-H bond, which consumes your nucleophile and reduces the yield.[12][13]
-
Troubleshooting Steps:
-
Use Boronate Esters: Pinacol esters or other boronate esters are generally more stable than their corresponding boronic acids and can be a highly effective way to mitigate protodeboronation.[12][13][14] They are often crystalline, easier to handle, and can be purified by chromatography.[13][14][15][16]
-
Anhydrous Conditions: Since water is a proton source, running the reaction under strictly anhydrous conditions can help minimize protodeboronation.[12]
-
Choice of Base: The base plays a crucial role. While an aqueous base is often used, it can promote protodeboronation.[17] Consider screening non-aqueous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[17][18]
-
-
Issue 2: Significant Formation of Side Products
Q2: My reaction is proceeding, but I'm observing significant amounts of side products, such as the debrominated starting material (imidazo[1,2-a]pyrazine) or homocoupled boronic acid. What's happening and how can I suppress these side reactions?
The formation of specific side products provides valuable clues about what is going wrong in your catalytic cycle.
Common Side Reactions & Mitigation Strategies:
-
Dehalogenation (or Proto-debromination): You observe the formation of imidazo[1,2-a]pyrazine.
-
Causality: This occurs when the 8-bromo-imidazo[1,2-a]pyrazine is reduced instead of coupled. This can happen if the palladium intermediate formed after oxidative addition undergoes reductive elimination with a hydride source instead of transmetalation. Common hydride sources can be trace water, alcohols used as solvents, or even some amine bases.
-
Troubleshooting:
-
Optimize Base and Solvent: The choice of base and solvent system is critical and often interconnected.[17][19][20][21] Avoid amine bases if dehalogenation is a major issue. A screen of conditions is often necessary. A common starting point is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or DMF.[17][22]
-
Ligand Choice: As with low yield, a well-chosen bulky, electron-rich ligand can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[9]
-
-
-
Homocoupling (Biaryl Formation): You observe the formation of a dimer of your boronic acid coupling partner.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate the coupling of two boronic acid molecules, mediated by the palladium catalyst.[4] It can also occur if a Pd(II) source is used and the reduction to Pd(0) proceeds via homocoupling two boronic acid molecules.
-
Troubleshooting:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your reaction setup is scrupulously purged of oxygen.[5]
-
Use of Precatalysts: Modern precatalysts can help ensure that the active Pd(0) is generated efficiently, minimizing side reactions that can occur during in-situ reduction of Pd(II) salts.[4]
-
-
Visualizing the Process: Diagrams and Workflows
To better understand the Suzuki-Miyaura coupling and the potential pitfalls, the following diagrams illustrate the key processes.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki reactions.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
This table provides a set of starting conditions for optimizing the Suzuki coupling of this compound. It is recommended to run small-scale parallel reactions to identify the optimal parameter set for your specific boronic acid partner.
| Parameter | Condition A (Aqueous) | Condition B (Anhydrous) | Rationale |
| Pd Catalyst | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) | G3 precatalyst is robust and air-stable. Pd₂(dba)₃ is a common Pd(0) source for anhydrous conditions. |
| Ligand | - | XPhos (4.4 mol%) | XPhos is a bulky, electron-rich ligand known to be effective for challenging heterocyclic couplings.[4][7] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | K₂CO₃ is a standard base for aqueous conditions. K₃PO₄ is a strong base effective in anhydrous media.[17] |
| Boron Reagent | Arylboronic Acid (1.5 equiv) | Arylboronic Pinacol Ester (1.5 equiv) | Pinacol esters are more stable and less prone to protodeboronation, especially in anhydrous conditions.[13][14] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane | Dioxane is a common solvent. Water is often required to solubilize the inorganic base.[22] |
| Temperature | 90-100 °C | 90-100 °C | Elevated temperatures are often required for C-Br bond activation. |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | An inert atmosphere is critical to prevent catalyst decomposition and side reactions.[5] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Aqueous Conditions)
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[17]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel.[5]
References
- Protodeboronation. Wikipedia.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Royal Society of Chemistry.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
- Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts.
- Effect of base and solvent Suzuki cross coupling of 4 - ResearchGate.
- Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. (2017). Journal of the American Chemical Society.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
- Cross-coupling reaction. Wikipedia.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. (2010). Angewandte Chemie International Edition.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Suzuki reaction. Wikipedia.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2023). Journal of the American Chemical Society.
- An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium. ResearchGate.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
identifying and minimizing homocoupling byproducts in Suzuki reactions
A Specialist's Guide to Identifying and Minimizing Homocoupling Byproducts
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this powerful C-C bond-forming reaction. This guide is structured to address one of the most persistent challenges: the formation of homocoupling byproducts. Here, you will find not just protocols, but the underlying scientific principles to empower your troubleshooting and optimization efforts.
Section 1: Frequently Asked Questions (FAQs) - Understanding Homocoupling
This section addresses the fundamental questions surrounding the unwelcome formation of homocoupling byproducts.
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the same starting material react to form a symmetrical dimer. This can occur with either the boronic acid/ester (to form a biaryl) or, less commonly, the organic halide. This side reaction is problematic for two primary reasons: it consumes your valuable starting materials, thereby reducing the yield of the desired cross-coupled product, and the resulting homocoupled byproduct often has similar physical properties to the target molecule, making purification challenging.[1][2]
Q2: What are the primary mechanistic pathways that lead to boronic acid homocoupling?
A2: There are two predominant mechanisms responsible for boronic acid homocoupling:
-
Oxygen-Mediated Pathway: The presence of molecular oxygen is a major contributor to homocoupling.[3][4] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[1][2][5] This process is particularly problematic at the start of the reaction before the main catalytic cycle is fully established.[2]
-
Pd(II)-Mediated Pathway: If you are using a Pd(II) precatalyst, such as palladium acetate (Pd(OAc)₂), it can directly react with two equivalents of the boronic acid to form the homocoupled product.[1][6][7] This reaction also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but at the expense of your boronic acid.[1][6]
Below is a diagram illustrating these competing pathways.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q3: How do ligands influence the extent of homocoupling?
A3: Ligands are critical in modulating the stability and reactivity of the palladium catalyst.[8] The choice of ligand can significantly tip the balance between the desired cross-coupling and undesired homocoupling.
-
Bulky, Electron-Rich Ligands: Phosphine ligands such as SPhos, XPhos, and RuPhos, as well as N-heterocyclic carbenes (NHCs), are highly effective at minimizing homocoupling.[1][3][9] Their steric bulk can physically hinder the formation of intermediates that lead to homocoupling, while their strong electron-donating properties promote the desired reductive elimination step to form the cross-coupled product.[9][10] These ligands also help stabilize the active Pd(0) species, preventing its oxidation to Pd(II) which can initiate homocoupling.[3]
Q4: Can the choice of base and solvent impact homocoupling?
A4: Absolutely. The base and solvent system create the environment for the reaction and can have a profound effect on its outcome.
-
Base: The base is necessary to activate the boronic acid, forming a more nucleophilic boronate "ate" complex for transmetalation.[11][12][13] However, a very strong base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are effective in the catalytic cycle but less likely to cause degradation of sensitive starting materials.[1] The optimal base is often substrate-dependent and may require screening.[9]
-
Solvent: The solvent affects the solubility of all reaction components, which in turn influences reaction rates and selectivity.[9][14][15][16] Aprotic solvents like dioxane, toluene, and THF are commonly used, often with water to dissolve the inorganic base.[1][9] The choice of solvent can also influence the stability of the catalytic species.[15][17] For instance, some polar solvents can alter the nature of the active catalyst, which may affect selectivity.[15][17]
Section 2: Troubleshooting Guide - A Systematic Approach to Minimizing Homocoupling
When faced with significant homocoupling, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to diagnose and rectify the issue.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Issue 1: Significant Homocoupling Byproduct Detected
Potential Cause: Presence of dissolved oxygen.
Corrective Actions:
-
Rigorous Degassing: Ensure all solvents, including water, are thoroughly degassed before use.[3] Effective methods include:
-
Inert Gas Sparging: Bubble a stream of nitrogen or argon through the solvent for 30-60 minutes.[2][9] A subsurface sparge is most effective.[3][7]
-
Freeze-Pump-Thaw: For the most complete oxygen removal, freeze the solvent, apply a vacuum to remove gases, and then thaw under an inert atmosphere. Repeat this cycle three to five times.[2][9]
-
-
Maintain an Inert Atmosphere: Conduct the entire reaction under a positive pressure of high-purity nitrogen or argon using a balloon, Schlenk line, or glovebox.[3][9]
Potential Cause: Use of a Pd(II) precatalyst.
Corrective Actions:
-
Switch to a Pd(0) Source: Using a pre-formed Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can significantly reduce homocoupling as it eliminates the in-situ reduction step that can consume the boronic acid.[1][3][9]
-
Employ Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which helps to minimize side reactions.[1]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species without interfering with the primary catalytic cycle.[7][9]
Issue 2: Low Yield and Suspected Boronic Acid Instability
Potential Cause: Degradation of the boronic acid (e.g., protodeboronation).
Corrective Actions:
-
Use Fresh and Pure Reagents: Ensure your boronic acids are fresh and have been stored correctly under inert conditions. Consider recrystallizing or purifying older batches.[9] Impurities in the boronic acid can sometimes promote homocoupling.
-
Utilize More Stable Boronic Acid Derivatives:
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and are less prone to degradation.[6]
-
Potassium Aryltrifluoroborates: These are another class of air- and moisture-stable boronic acid surrogates.[9]
-
MIDA Boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.
-
Section 3: Experimental Protocols
Protocol 1: Rigorous Deoxygenation of Reaction Mixture
-
Setup: Assemble your oven-dried reaction flask, equipped with a magnetic stir bar and a condenser, under a positive flow of nitrogen or argon.
-
Add Reagents: Add the aryl halide, boronic acid (or derivative), and base to the flask.
-
Add Solvent: Add the anhydrous, degassed solvent via cannula or syringe.
-
Subsurface Sparge: Insert a long needle connected to an inert gas line so that it is below the surface of the reaction mixture. Bubble the inert gas through the solution for 15-30 minutes.[3]
-
Add Catalyst/Ligand: Under a positive counterflow of inert gas, add the palladium catalyst and ligand.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a gentle, continuous flow.
Protocol 2: Identification of Homocoupling Byproduct
-
Thin-Layer Chromatography (TLC): The homocoupling byproduct will typically have a different Rf value than the starting materials and the desired product. It is often less polar than the boronic acid and may be more or less polar than the desired product depending on the specific structures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for identifying the homocoupling byproduct. The expected mass of the dimerized boronic acid should be readily identifiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the homocoupling byproduct, which will possess elements of symmetry not present in the desired cross-coupled product.
Section 4: Data and Parameter Summary
The following table provides a starting point for optimizing your Suzuki reaction to minimize homocoupling.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or modern precatalysts (e.g., Buchwald G3/G4) | Avoids the in-situ reduction of Pd(II) which can cause homocoupling.[1][9] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Promotes reductive elimination of the desired product and sterically hinders homocoupling pathways.[3][9] |
| Base | Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Sufficiently activates the boronic acid while minimizing side reactions.[1] |
| Solvent | Aprotic solvents (e.g., Dioxane, Toluene, THF), often with water | Good solubility for reactants and catalyst; water aids in dissolving the base.[1][9] |
| Atmosphere | Strictly inert (Nitrogen or Argon) | Prevents oxygen-mediated oxidation of Pd(0) to the homocoupling-promoting Pd(II) state.[3][18] |
| Temperature | As low as possible to achieve a reasonable reaction rate | Higher temperatures can sometimes lead to catalyst decomposition and increased side reactions.[1][19] |
| Boronic Acid Reagent | Purified boronic acid or a stable derivative (Pinacol ester, MIDA boronate) | Minimizes impurities and prevents degradation pathways like protodeboronation.[6][9] |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Campos, D. O., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. [Link]
- Reddit. What's the role of the phosphine ligand in Suzuki couplings? [Link]
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- L-István, T., & Szilárd, S. (2020). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Bédard, A.-C., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
- ResearchGate.
- Reddit.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
- ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. [Link]
- ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. [Link]
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Google Patents.
- RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ResearchGate. Temperature effect on coupling reaction. | Download Scientific Diagram. [Link]
- ResearchGate.
- Reddit. Purification of alkyl Bpin/other alkyl boronic esters. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ResearchGate. Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]
- Common Organic Chemistry.
- Wikipedia. Suzuki reaction. [Link]
- Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 8-Bromoimidazo[1,2-a]pyrazine
Welcome to the technical support guide for the synthesis of 8-Bromoimidazo[1,2-a]pyrazine. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis and strategy for producing this compound.
Q1: What is the most common and scalable synthetic route for this compound?
The most robust and widely adopted method for a scalable synthesis is the cyclocondensation reaction between a 2-aminopyrazine derivative and a two-carbon electrophile. Specifically for this compound, the preferred route involves the reaction of 2-amino-3-bromopyrazine with a bromoacetaldehyde equivalent, such as bromoacetaldehyde dimethyl acetal, under acidic conditions, followed by heating.
This approach is favored for its high regioselectivity. The bromine atom is already in the desired position on the starting pyrazine ring, which prevents the formation of difficult-to-separate isomeric impurities that can arise from post-synthesis bromination.[1][2]
Q2: Why is starting with 2-amino-3-bromopyrazine preferred over brominating the parent imidazo[1,2-a]pyrazine core?
Attempting to directly brominate the unsubstituted imidazo[1,2-a]pyrazine core is a significant challenge, especially at scale, due to issues with regioselectivity. The imidazo[1,2-a]pyrazine ring system has multiple activated positions for electrophilic substitution. Bromination can lead to a mixture of products, including the 3-bromo, 5-bromo, and various di- or tri-brominated species.[1] Separating these regioisomers often requires extensive column chromatography, which is impractical and economically unviable for large-scale production.[2] Starting with the bromine atom already installed on the pyrazine precursor ensures that the final product is formed with the correct and single isomeric identity.
Section 2: Scale-Up Troubleshooting Guide
This guide addresses specific problems encountered during the scale-up process in a question-and-answer format.
Problem Area: Low Yield and Incomplete Reactions
Q3: We successfully achieved a >85% yield in the lab (10g scale), but the yield dropped to <60% on the 1kg scale. What are the most likely causes?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations. As you increase the reactor volume, the surface-area-to-volume ratio decreases, making both heating and cooling less efficient.
-
Inefficient Mixing: In a large reactor, inadequate agitation can create non-homogeneous conditions. Pockets of the reaction mixture may have lower local temperatures or concentrations of reactants, slowing down the reaction rate in those areas.
-
Poor Heat Transfer: If the reaction is endothermic, the larger volume may not reach the optimal target temperature uniformly. Conversely, if there are exothermic events (like the initial acid-catalyzed hydrolysis of an acetal), localized overheating can cause degradation of starting materials or products.
-
Reagent Addition Rate: The rate of addition for reagents becomes critical at scale. Adding a reagent too quickly can lead to exotherms and side reactions, while adding it too slowly can unnecessarily prolong the reaction time, also potentially leading to degradation.
Troubleshooting Steps:
-
Characterize Mixing: Ensure your reactor's agitation system (impeller type, speed) is sufficient for the viscosity and volume of the reaction mass.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not just the jacket temperature, to get an accurate reading of the reaction conditions.
-
Controlled Addition: Develop a controlled addition profile for key reagents. For the cyclization step, consider a slow, subsurface addition of the bromoacetaldehyde equivalent to the heated solution of 2-amino-3-bromopyrazine.
Q4: Our in-process controls (UPLC/TLC) show a significant amount of unreacted 2-amino-3-bromopyrazine even after extended reaction times. How can we improve conversion?
Incomplete conversion is typically due to suboptimal reaction conditions or stoichiometry.
-
Stoichiometry: On a larger scale, ensure accurate weighing and charging of all reactants. A slight excess (1.1 to 1.2 equivalents) of the bromoacetaldehyde equivalent can help drive the reaction to completion.
-
Temperature: The cyclization step often requires elevated temperatures to proceed at a reasonable rate. Verify that the internal reaction temperature is consistently at the target setpoint (e.g., reflux).
-
Reaction Time: While extending the time can help, there is often a point of diminishing returns where degradation starts to compete with product formation. A kinetic study in the lab can help define the optimal reaction time.
-
Catalyst/Solvent: Ensure the acid catalyst is active and present in the correct amount. The choice of solvent is also critical; alcohols like ethanol or isopropanol are common.
Problem Area: Impurity Profile and Purification
Q5: We are observing a persistent impurity with a mass corresponding to a di-bromo species. How can we identify its source and minimize it?
A di-bromo impurity likely originates from the starting materials. The most probable culprit is the presence of 2-amino-3,5-dibromopyrazine in your 2-amino-3-bromopyrazine starting material. This impurity would undergo the same cyclocondensation reaction to form 6,8-dibromoimidazo[1,2-a]pyrazine.[1]
Mitigation Strategy:
-
Incoming Raw Material QC: Implement a strict quality control check on your starting 2-amino-3-bromopyrazine. Use UPLC or GC to quantify the level of di-brominated and other impurities. Set a specification for the maximum allowable level of 2-amino-3,5-dibromopyrazine.
-
Purification of Starting Material: If your supplier cannot provide the required purity, you may need to purify the 2-amino-3-bromopyrazine via recrystallization before using it in the synthesis.
Troubleshooting Common Impurities
| Impurity Name | Probable Source | Mitigation/Removal Strategy |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | 2-amino-3,5-dibromopyrazine in starting material | Stringent QC on starting materials; Recrystallization of the final product may selectively purge this less soluble impurity. |
| Unreacted 2-amino-3-bromopyrazine | Incomplete reaction | Optimize reaction conditions (temp, time, stoichiometry); Can be removed via an acidic wash during workup as it's more basic than the product. |
| Polymeric byproducts | Overheating or prolonged reaction times | Maintain strict temperature control; Optimize reaction time to stop once conversion is maximized. |
Q6: Column chromatography is not a viable purification method for our multi-kilogram batches. What are the best strategies for non-chromatographic purification?
At scale, the goal is to isolate the product through crystallization.
-
Recrystallization: This is the most effective method for purifying solid products at scale. It requires identifying a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Solvent Washes/Slurries: If the product precipitates with high purity, a simple wash or slurry in a solvent that dissolves the impurities but not the product can be very effective.
-
Acid-Base Extraction: The imidazo[1,2-a]pyrazine core is basic, but less so than the starting aminopyrazine. A carefully controlled aqueous acid wash during the workup can extract unreacted starting material into the aqueous layer, leaving the product in the organic phase.
Workflow for Synthesis and Troubleshooting
Below is a diagram outlining the general workflow and key decision points for troubleshooting the scale-up synthesis.
Caption: Scale-up workflow with integrated troubleshooting checkpoints.
Section 3: Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Disclaimer: This protocol is a representative example and must be adapted and optimized for specific equipment and safety protocols at your facility.
Reagents:
-
2-amino-3-bromopyrazine (1.0 eq)
-
Bromoacetaldehyde dimethyl acetal (1.2 eq)
-
Ethanol (10 vol)
-
Concentrated Hydrochloric Acid (0.1 eq)
-
50% w/w Sodium Hydroxide solution
-
Ethyl Acetate (10 vol)
-
Brine
Procedure:
-
Reactor Setup: Charge a clean, dry reactor with 2-amino-3-bromopyrazine (1.0 eq) and ethanol (10 vol). Begin agitation.
-
Acidification: Add concentrated HCl (0.1 eq) to the slurry.
-
Heating: Heat the reactor contents to 75-80 °C.
-
Reagent Addition: Slowly add bromoacetaldehyde dimethyl acetal (1.2 eq) over 1-2 hours, maintaining the internal temperature below 85 °C.
-
Reaction Monitoring: Hold the reaction at 75-80 °C for 8-12 hours. Monitor the reaction progress by UPLC until <2% of the starting material remains.
-
Cooling & Quench: Cool the reaction mixture to 20-25 °C.
-
Solvent Removal: Distill off the ethanol under vacuum.
-
Workup: Add ethyl acetate (10 vol) and water (5 vol) to the residue. Adjust the pH of the aqueous layer to 8-9 with 50% NaOH solution.
-
Phase Separation: Separate the organic layer. Wash the organic layer with brine (2 x 3 vol).
-
Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. Add a suitable crystallization solvent (e.g., isopropanol) and heat to dissolve. Cool slowly to initiate crystallization.
-
Isolation: Filter the resulting solid, wash with cold crystallization solvent, and dry under vacuum at 40-50 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In the lab, identify a solvent or solvent system (e.g., isopropanol, acetonitrile, ethyl acetate/heptane) that provides good solubility at high temperature and poor solubility at low temperature.
-
Dissolution: Charge the crude, dry this compound to a clean reactor. Add the chosen solvent (5-10 volumes).
-
Heating: Heat the mixture with agitation until all solids are dissolved.
-
Cooling: Implement a controlled cooling ramp (e.g., 10-20 °C per hour) to promote the growth of large, easily filterable crystals. Seeding with a small amount of pure product can be beneficial.
-
Hold: Hold the slurry at the final temperature (e.g., 0-5 °C) for at least 2 hours to maximize recovery.
-
Filtration & Drying: Filter the product, wash the cake with a small amount of cold, fresh solvent, and dry under vacuum.
Section 4: Safety & Handling
Q7: What are the primary safety hazards associated with the scale-up synthesis of this compound?
-
Bromoacetaldehyde Dimethyl Acetal: This is a corrosive and lachrymatory substance. Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.
-
Pyrazine Derivatives: Many pyrazine-containing compounds are known to be respiratory irritants.[3] The final product, this compound, is a solid, and care should be taken to avoid dust formation during handling and transfer.[4] Use of respiratory protection is recommended.
-
Solvents: The use of large quantities of flammable solvents like ethanol and ethyl acetate requires adherence to all facility protocols for grounding, bonding, and operating in an explosion-proof environment.
-
Acids and Bases: Concentrated HCl and 50% NaOH are highly corrosive. Use appropriate PPE and ensure emergency showers and eyewash stations are accessible.
Always consult the Safety Data Sheet (SDS) for all reagents and the final product before beginning any work.[4] A thorough process hazard analysis (PHA) should be conducted before any scale-up campaign.
References
- Benchchem. 8-Bromo-3-fluoroimidazo[1,2-a]pyrazine.
- TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- MDPI. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Published 2017-02-17.
- ResearchGate. (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Published 2023-12-06.
- PubMed Central (PMC). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Published 2023-12-13.
- Wiley Online Library. Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Published 2025-11-06.
- Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
- ResearchGate. Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. Published 2022-01-20.
- ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Published 2025-08-05.
- PubMed. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Published 2017-02-17.
- PubMed. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- National Institutes of Health (NIH). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- PubMed Central (PMC). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- National Institutes of Health (NIH). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Published 2017-02-03.
- PubMed. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents.
- PubChem. 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine.
- PubMed. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
Technical Support Center: Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyrazine ring system. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth mechanistic explanations, and offer robust, field-tested protocols to help you achieve your synthetic goals with high precision and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered during the synthesis and functionalization of imidazo[1,2-a]pyrazines.
Q1: I am starting a new project with an unsubstituted imidazo[1,2-a]pyrazine. Which position is inherently the most reactive towards functionalization?
A1: The inherent reactivity of the imidazo[1,2-a]pyrazine ring is dictated by its electronic properties. The five-membered imidazole portion is electron-rich compared to the six-membered pyrazine ring, which is electron-deficient.
-
For Electrophilic Aromatic Substitution (EAS): The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is because the resulting cationic intermediate (Wheland intermediate) can be stabilized by resonance without disrupting the aromaticity of the adjacent pyrazine ring.[1] Attack at other positions, such as C2, would lead to less stable intermediates.[1] Therefore, reactions like halogenation or nitration will predominantly occur at C3.
-
For Deprotonation/Metalation: The situation is more complex. The C-H bonds at positions C3 and C5 are the most acidic. However, their pKa values are very similar in the parent, unsubstituted scaffold.[2][3] Consequently, using a strong base like TMPMgCl·LiCl often results in poor regioselectivity, yielding a mixture of C3 and C5 functionalized products after quenching with an electrophile.[2][3] This is a classic troubleshooting issue that requires specific strategies to overcome (see Q4).
Q2: My C3-bromination reaction with NBS is giving a complex mixture and low yield. What are the critical parameters to control?
A2: While C3 is the most reactive site for electrophilic halogenation, reaction conditions are crucial for achieving high selectivity and yield. Standard reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are effective, but optimization is key.
Troubleshooting Checklist:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction. Start with aprotic solvents like DMF, acetonitrile, or chloroform.
-
Temperature Control: Halogenations are often exothermic. Running the reaction at 0 °C or even lower can prevent over-reaction and the formation of di-halogenated or other side products.
-
Acid Catalyst/Additive: For less reactive substrates, the addition of a mild acid can promote the reaction. However, for imidazo[1,2-a]pyrazines, which are basic, this can be counterintuitive. A more reliable approach is using a halogen source that generates a more potent electrophile under neutral or slightly acidic conditions. A highly effective system for both chlorination and bromination uses sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of acetic acid.[4][5][6] This method often provides excellent yields and high C3 regioselectivity.
-
Light and Radical Initiators: Avoid exposure to light or radical initiators unless a radical pathway is intended, as this can lead to non-selective side reactions. Most successful C3-halogenations proceed via an ionic pathway.[4]
Q3: I need to install an aryl group at the C3 position. Is direct C-H arylation or a halogenation/cross-coupling sequence more reliable?
A3: Both are excellent and widely used strategies. The best choice depends on the specific substrates, functional group tolerance, and desired scale.
-
Direct C-H Arylation: This is an atom-economical approach that avoids pre-functionalization. Palladium catalysis is commonly employed. For instance, ligand-free Pd(OAc)₂ can efficiently catalyze the C3-arylation with aryl bromides.[7] Copper(I)-catalyzed methods have also been developed that work well with aryl iodides, bromides, and triflates.[8][9]
-
Advantages: Fewer synthetic steps, avoids handling of potentially unstable organometallic reagents.
-
Common Issues: Catalyst poisoning by the nitrogen heterocycle, requirement for high temperatures, and sometimes limited substrate scope. Optimization of the catalyst, ligand, base, and solvent is often necessary.
-
-
Halogenation/Cross-Coupling (e.g., Suzuki-Miyaura): This is a robust and highly versatile two-step sequence. First, perform a regioselective C3-bromination or iodination (see Q2 and Protocol 1). The resulting 3-halo-imidazo[1,2-a]pyrazine is then an excellent substrate for Suzuki, Stille, or other cross-coupling reactions.
-
Advantages: Extremely broad substrate scope, generally milder reaction conditions for the coupling step, and high reliability. The C3-halo intermediates are often stable and easily purified.
-
Common Issues: An additional synthetic step is required. Residual halogenated starting material can complicate purification.
-
Recommendation: For rapid library synthesis and broad compatibility, the halogenation/cross-coupling approach is often more dependable. For process development where atom economy is critical, optimizing a direct C-H arylation is worthwhile.
Q4: I am attempting a deprotonation/metalation and getting a 60:40 mixture of C3 and C5 isomers. How can I selectively functionalize only one of these positions?
A4: This is a critical and common challenge. The key to controlling this regioselectivity lies in manipulating the electronics of the scaffold and choosing the right metalating agent. A groundbreaking study demonstrated a calculation-assisted strategy to achieve near-perfect selectivity.[2][3][10][11]
The Core Strategy: Introduce a 6-Chloro Substituent. The unsubstituted imidazo[1,2-a]pyrazine has very similar pKa values at C3 and C5.[3] Introducing an electron-withdrawing group, such as a chlorine atom at the C6 position, serves two purposes:
-
It lowers the pKa of all ring protons, making them easier to deprotonate.
-
Crucially, it introduces a larger pKa difference between the C3 and C5 positions, allowing for selective deprotonation.[2]
The Regioselectivity Switch: Mg vs. Zn Bases. With a 6-chloro-imidazo[1,2-a]pyrazine substrate, you can achieve a "thermodynamically driven regioselectivity switch" by choosing your base:[2]
-
For C3 Functionalization (Kinetic Deprotonation): Use TMPMgCl·LiCl . This base selectively deprotonates the C3 position at low temperatures (e.g., -60 °C). The resulting magnesium intermediate can be trapped with a wide range of electrophiles.[2]
-
For C5 Functionalization (Thermodynamic Deprotonation): Use TMP₂Zn·2MgCl₂·2LiCl . This powerful zincate base leads to a complete switch in regioselectivity, deprotonating the C5 position. The reaction is typically run at a slightly higher temperature (e.g., -20 °C) to allow the system to reach its thermodynamic minimum.[2][3]
This dual-base system provides a reliable and predictable method for accessing either the C3 or C5 position.
Q5: Functionalizing the pyrazine ring seems difficult. What are the best methods to introduce substituents at the C6 or C8 positions?
A5: Direct C-H functionalization of the electron-deficient pyrazine ring is indeed challenging. The most common strategies rely on either pre-functionalized starting materials or directing group assistance.
-
From Substituted Aminopyrazines: The most straightforward approach is to build the ring system from a pre-functionalized 2-aminopyrazine. For example, starting with 2-amino-5-bromopyrazine and condensing it with an α-haloketone will yield a 6-bromo-imidazo[1,2-a]pyrazine.[12] This bromo-derivative is a versatile handle for subsequent cross-coupling reactions to install various groups at C6.
-
Directed C-H Functionalization: If you have a directing group on the imidazole ring, it can direct C-H activation towards the pyrazine ring. For example, a 3-amino group can direct palladium-catalyzed C6-arylation with aryl bromides.[12] This occurs via a concerted metalation-deprotonation (CMD) mechanism.
-
Nucleophilic Aromatic Substitution (SNAAr): If a good leaving group (like a halogen) is present on the pyrazine ring (e.g., at C6 or C8), it can be displaced by strong nucleophiles.
-
Cobalt-Catalyzed Difunctionalization: An advanced method allows for the dual functionalization at C5 and C8 using a one-pot, cobalt-catalyzed reaction with disulfides and Grignard reagents.[13]
Decision Workflow for Regioselective Functionalization
The following diagram outlines a logical workflow for selecting the appropriate synthetic strategy based on the desired position of functionalization.
Caption: Decision tree for regioselective functionalization strategy.
Key Experimental Protocols
The following are condensed, step-by-step protocols for reliable regioselective reactions. Always consult the original literature for full experimental details and safety information.
Protocol 1: Regioselective C3-Bromination
(Adapted from Yu, et al., a transition-metal-free halogenation method)[4][5]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazo[1,2-a]pyridine substrate (1.0 equiv).
-
Reagents: Add DMF as the solvent, followed by sodium bromite (NaBrO₂) (1.2 equiv).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add acetic acid (2.0 equiv) dropwise.
-
Heating & Monitoring: After addition, warm the reaction to 60 °C and stir for 10-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C3-Magnesiation and Iodination
(Adapted from Knochel, et al., for selective C3 functionalization)[2]
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv) and anhydrous THF.
-
Cooling: Cool the solution to -60 °C (e.g., using a dry ice/chloroform bath).
-
Base Addition: Slowly add a solution of TMPMgCl·LiCl (1.1 equiv) in THF dropwise over 15 minutes, maintaining the internal temperature below -55 °C.
-
Metalation: Stir the resulting mixture at -60 °C for 30 minutes.
-
Electrophilic Quench: Add a solution of iodine (I₂) (1.2 equiv) in anhydrous THF.
-
Warming & Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor for the disappearance of the magnesiated intermediate by quenching an aliquot and analyzing by GC-MS.
-
Workup & Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and concentrate. Purify by column chromatography to yield the 3-iodo-6-chloroimidazo[1,2-a]pyrazine.
Protocol 3: Regioselective C5-Zincation and Acylation
(Adapted from Knochel, et al., for selective C5 functionalization)[2]
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 6-chloroimidazo[1,2-a]pyrazine (1.0 equiv) and anhydrous THF.
-
Cooling: Cool the solution to -20 °C.
-
Base Addition: Slowly add a solution of TMP₂Zn·2MgCl₂·2LiCl (1.1 equiv) in THF dropwise.
-
Metalation: Stir the mixture at -20 °C for 15-30 minutes.
-
Electrophilic Quench: Add the desired acyl chloride (e.g., benzoyl chloride) (1.2 equiv) dropwise.
-
Warming & Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Quench with saturated aq. NH₄Cl, extract with ethyl acetate, dry, concentrate, and purify by column chromatography to yield the 5-acyl-6-chloroimidazo[1,2-a]pyrazine.
Summary of Conditions for C3 vs. C5 Metalation
| Parameter | C3-Functionalization (Kinetic) | C5-Functionalization (Thermodynamic) |
| Substrate | 6-Chloroimidazo[1,2-a]pyrazine | 6-Chloroimidazo[1,2-a]pyrazine |
| Base | TMPMgCl·LiCl | TMP₂Zn·2MgCl₂·2LiCl |
| Temperature | -60 °C | -20 °C |
| Time | ~30 minutes | ~15-30 minutes |
| Outcome | Selective deprotonation at C3 | Selective deprotonation at C5 |
Mechanistic Rationale: The C3/C5 Selectivity Switch
The ability to switch regioselectivity between the C3 and C5 positions on the 6-chloro-imidazo[1,2-a]pyrazine scaffold is a result of kinetic versus thermodynamic control.
Caption: Kinetic vs. Thermodynamic control in metalation.
-
Kinetic Control (C3): At very low temperatures, the deprotonation is essentially irreversible. The C3 proton is kinetically more accessible or slightly more acidic, leading to faster deprotonation by TMPMgCl·LiCl to form the C3-magnesiated species.
-
Thermodynamic Control (C5): The stronger, more complex TMP-zincate base operates at a higher temperature where deprotonation can be reversible. The system equilibrates to form the most thermodynamically stable organometallic intermediate, which is the C5-zincated species.[2] This stability is rationalized by computational models.[2]
By understanding and applying these principles, researchers can unlock the full synthetic potential of the imidazo[1,2-a]pyrazine scaffold, enabling the precise and efficient construction of novel molecules for drug discovery and materials science.
References
- D. S. B. Daniels, J. C. I. M. D. S. de Oliveira, et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
- D. Haas, H. F. T. Klare, et al. (2023).
- (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
- J. Roger, F. Pozgan, H. Doucet. (2010). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry. [Link]
- A. K. Sharma, D. K. Sharma, et al. (2018). C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry. [Link]
- C. Wang, Y. Kun, et al. (2021). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. RSC Advances. [Link]
- J. A. T. da Silva, F. G. F. de Souza, et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
- S. Yu, W. Liu, et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
- D. S. B. Daniels, J. C. I. M. D. S. de Oliveira, et al. (2020). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines.
- Z. Chen, H. Chen, et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)
- Z. Chen, H. Chen, et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)
- H. Li, L. Zeng, et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines.
- D. Haas, H. F. T. Klare, et al. (2023).
- S. G. Ramkumar, K. R. Prabhu. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- H. Li, L. Zeng, et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. [Link]
- M. Husain, S. Kumar, et al. (2021). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry. [Link]
- H. Li, L. Zeng, et al. (2018). Chlorination of imidazo[1,2-a]pyridines.
- D. Haas, H. F. T. Klare, et al. (2023).
- P. Pierrat, J. Gros, Y. Fort. (2005). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- S. L. Yedage, B. M. Bhanage. (2015). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- D. Haas, H. F. T. Klare, et al. (2023). Calculation-Assisted Regioselective Functionalization of the Imidazo[1,2- a ]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates.
- S. G. Lee, J. Y. Kim, I. K. Kim. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry. [Link]
- H. Li, L. Zeng, et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source.
- (2012). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
- T. R. G. Kumar, S. K. G. Kumar, et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
- W. Zhang, C. Zhang, et al. (2022). Co-Catalyzed Dual C5/C8–H Bond Functionalization of Imidazo[1,2-a]pyrazines with Disulfides and Grignard Reagents. Organic Letters. [Link]
- G. B. Yagnik, K. G. Brahmbhatt, et al. (2024). Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging.
- C. Pesnot, T. C. P. Gane, et al. (2013). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
- A. K. Kushwaha, A. Kumar, et al. (2022). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
- V. Klimesova, J. Konecny, et al. (2001). Imidazo[1,2-a]pyrazines.
- X. Tian, Y. Bai, et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. (2012) | Hua Cao | 169 Citations [scispace.com]
- 10. Calculation-Driven Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold via Zinc and Magnesium Organometallic Intermediates - OAK Open Access Archive [oak.novartis.com]
- 11. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical HPLC for 8-Bromoimidazo[1,2-a]pyrazine Purity Assessment
Welcome to the technical support resource for the analysis of 8-Bromoimidazo[1,2-a]pyrazine. This guide is designed for researchers, analytical chemists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for purity assessment of this heterocyclic compound. My approach is grounded in extensive field experience and established chromatographic principles to provide not just solutions, but a deeper understanding of the analytical process.
Frequently Asked Questions (FAQs)
Here, we address common initial questions regarding the HPLC analysis of this compound.
Q1: Why is Reversed-Phase HPLC (RP-HPLC) the preferred method for analyzing this compound?
RP-HPLC is ideal for moderately polar to non-polar small molecules like this compound. The molecule's aromatic imidazopyrazine core and the bromine substituent give it sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18) using a polar mobile phase. This allows for excellent separation from more polar starting materials or more non-polar impurities, making it a robust choice for purity and stability studies.
Q2: What is a good starting point for a mobile phase composition?
A common starting point for a compound of this nature is a gradient elution using Acetonitrile (ACN) and water.[1][2] Both solvents should be HPLC-grade. To improve peak shape and control the ionization state of the analyte, a small amount of an acid modifier is crucial. Typically, 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) is added to both the aqueous and organic mobile phase components. A starting gradient could be 10-95% ACN over 20 minutes.
Q3: How do I select the appropriate detection wavelength (λ)?
The detection wavelength should be set at the absorbance maximum (λ-max) of this compound to ensure maximum sensitivity. This is determined by running a UV-Vis scan of a standard solution of the compound in the mobile phase diluent. The fused aromatic ring system of the imidazo[1,2-a]pyrazine core is expected to have strong absorbance in the UV region, likely between 230-280 nm.
Q4: My peak for this compound is tailing. What is the most likely cause?
Peak tailing for this compound is often caused by secondary interactions between the basic nitrogen atoms in the imidazopyrazine ring and residual acidic silanol groups on the silica-based stationary phase.[3][4] Under acidic mobile phase conditions, these nitrogens can become protonated, increasing this unwanted interaction.[3] Solutions include using a lower pH mobile phase to ensure consistent protonation, adding a competitive base like triethylamine (TEA) to the mobile phase (though this can suppress MS signals), or using a modern, end-capped column specifically designed for analyzing basic compounds.[3]
Recommended Analytical HPLC Protocol
This protocol provides a robust starting point for method development. Validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.[1][5]
Equipment and Reagents
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Gemini, Waters XTERRA® MS C18).[1][6]
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, Formic Acid (FA).
-
Standard: this compound reference standard of known purity.
Solution Preparation
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for this type of molecule. |
| Mobile Phase | A: Water + 0.1% FA; B: ACN + 0.1% FA | Acid modifier improves peak shape by suppressing silanol interactions.[3] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures retention time reproducibility by controlling viscosity.[7] |
| Detection λ | 254 nm (or determined λ-max) | Provides good sensitivity for the aromatic system. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
| Run Time | 30 minutes | Allows for elution of the main peak and potential impurities. |
| Gradient | 10% B to 95% B over 20 min, hold 5 min, return to 10% B and equilibrate for 5 min. | A broad gradient is effective for separating unknown impurities with varying polarities. |
Experimental Workflow Diagram
Caption: HPLC Purity Assessment Workflow.
Troubleshooting Guide
Even with a robust method, problems can arise. This guide provides a systematic approach to identifying and resolving common HPLC issues.
Baseline Issues
| Problem | Potential Causes | Recommended Solutions |
| Baseline Drift | 1. Incomplete column equilibration.[8] 2. Mobile phase composition changing (e.g., evaporation of volatile component). 3. Temperature fluctuations in the column or detector.[9] 4. Contaminated mobile phase or column bleed.[8] | 1. Increase column equilibration time before starting the sequence. 2. Prepare fresh mobile phase daily and keep reservoirs capped.[8] 3. Use a column oven and ensure stable lab temperature.[7] 4. Flush the system with a strong solvent (e.g., 100% ACN) and use high-purity solvents.[8] |
| Baseline Noise (Cyclic) | 1. Pump pulsations or faulty check valves. 2. Inadequate mobile phase mixing. 3. Air bubbles in the pump.[10] | 1. Purge the pump to remove air. If noise persists, inspect/replace check valves and pump seals. 2. If using low-pressure mixing, manually premix mobile phases. 3. Degas the mobile phase thoroughly using sonication or online degasser.[8] |
| Ghost Peaks | 1. Contamination in the injection system or sample diluent.[8] 2. Carryover from a previous, more concentrated injection. 3. Impurities in the mobile phase. | 1. Run a blank injection (diluent only) to identify the source. 2. Implement a needle wash step in the autosampler method with a strong solvent.[8] 3. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases.[9] |
Peak Shape Problems
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | 1. (Most Likely) Secondary silanol interactions with basic nitrogens.[3] 2. Column overload. 3. Column contamination or void formation.[11] 4. Mismatch between sample solvent and mobile phase. | 1. Ensure mobile phase pH is low (e.g., with 0.1% FA/TFA). Switch to a specialized column for basic compounds (e.g., with end-capping).[3] 2. Reduce sample concentration or injection volume.[9] 3. Flush the column with a strong solvent. If unresolved, replace the column.[11] 4. Dissolve the sample in the initial mobile phase composition whenever possible. |
| Peak Fronting | 1. Column overload (less common than tailing for fronting). 2. Poor sample solubility in the mobile phase. 3. Column degradation (void at the inlet). | 1. Dilute the sample. 2. Ensure the sample is fully dissolved. Change the sample diluent to be weaker than the mobile phase. 3. Reverse flush the column (if permitted by the manufacturer) or replace it.[11] |
| Split Peaks | 1. Clogged column inlet frit or guard column. 2. Partial blockage in the injector or tubing. 3. Sample solvent is much stronger than the mobile phase. | 1. Replace the guard column. Back-flush the analytical column (if permitted).[10] 2. Disconnect fittings and check for flow. Clean or replace tubing as needed. 3. Prepare the sample in a weaker solvent or the initial mobile phase. |
Retention Time Issues
| Problem | Potential Causes | Recommended Solutions |
| Drifting Retention Times | 1. Poor column temperature control.[7] 2. Mobile phase composition is not stable. 3. Column is not fully equilibrated.[10] 4. Leaks in the system. | 1. Use a reliable column oven set to a stable temperature.[7] 2. Prepare fresh mobile phase and ensure proper mixing. 3. Allow sufficient equilibration time between runs, especially after a gradient. 4. Check all fittings for leaks, especially between the pump and injector. |
| Sudden Change in Retention Time | 1. Incorrect mobile phase preparation. 2. Major leak in the system. 3. Change in flow rate. | 1. Verify the composition of the mobile phase. A 1% change in organic solvent can significantly alter retention.[7] 2. Perform a systematic check for leaks. 3. Check the pump flow rate setting and ensure it is delivering accurately. |
Troubleshooting Logic: Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
References
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Crawford Scientific. HPLC Troubleshooting Guide.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ResearchGate. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
- Phenomenex. HPLC Troubleshooting Guide.
- Al-Shehri, S., et al. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. PMC - NIH.
- International Journal of Environmental Sciences. (2025, June 5). Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs.
- Reddy, P. A., et al. Validated RP-HPLC Method for Simultaneous Estimation of Perphenazine and Amitriptyline in Bulk and Tablet Dosage form. Asian Journal of Research in Chemistry.
- Saini, O., et al. (2024, November 14). Liquid Chromatographic Method Development and Validation Using RP-UPLC for Identification and Quantification of Phenazopyridine Hydrochloride Tablets to Reduce the Time and Cost: A Promising Green Technique. African Journal of Biomedical Research.
Sources
- 1. RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. realab.ua [realab.ua]
Technical Support Center: Navigating Solubility Challenges of Imidazo[1,2-a]pyrazine Derivatives in Biological Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of imidazo[1,2-a]pyrazine derivatives in biological assays. The unique physicochemical properties of this heterocyclic scaffold often present hurdles in achieving the desired compound concentrations, potentially impacting data quality and the successful progression of promising candidates.[1][2][3][4][5][6] This guide offers practical strategies and detailed protocols to diagnose, troubleshoot, and overcome these solubility-related obstacles.
Troubleshooting Guide: Compound Precipitation in Biological Assays
Experiencing compound precipitation during your experiment can be a significant roadblock, leading to inaccurate and unreliable results.[7] This guide provides a systematic approach to diagnose and resolve solubility issues with your imidazo[1,2-a]pyrazine derivatives.
Initial Observation: Precipitate Detected
If you observe turbidity, cloudiness, or visible particulate matter in your assay wells, it is crucial to systematically identify the cause.[8]
Step 1: Identify the Source of Precipitation
To pinpoint the origin of the precipitation, perform the following control tests:
| Component Check | Procedure | Observation | Implication |
| Compound Stock Solution | Visually inspect your stock solution (typically in 100% DMSO) for any signs of precipitation. | Precipitate is visible in the stock. | The compound has limited solubility in the stock solvent, or it may have crashed out of solution due to storage conditions (e.g., freeze-thaw cycles).[9] |
| Assay Buffer Compatibility | Prepare a solution of your compound in the final assay buffer at the highest concentration used in your experiment, without any biological components (e.g., enzymes, cells). | Precipitate forms immediately upon addition to the buffer. | The compound has low aqueous solubility in the assay buffer. This is a common issue when diluting a DMSO stock into an aqueous medium.[10] |
| Interaction with Biological Components | Prepare the complete assay mixture, including all biological components, at the highest compound concentration. | Precipitation occurs only in the presence of biological components. | The compound may be binding to proteins or other macromolecules, leading to aggregation and precipitation. |
Step 2: Systematic Troubleshooting Workflow
Once the source of precipitation is broadly identified, use the following workflow to systematically address the issue.
Caption: A decision tree for troubleshooting compound precipitation.
Frequently Asked Questions (FAQs)
Stock Solution Preparation & Handling
Q1: What is the best solvent for preparing stock solutions of imidazo[1,2-a]pyrazine derivatives?
A1: Dimethyl sulfoxide (DMSO) is the most common and versatile solvent for preparing high-concentration stock solutions of many organic compounds, including imidazo[1,2-a]pyrazine derivatives.[11] Its high dissolving power for both polar and nonpolar molecules makes it an excellent starting point.[11] However, always refer to the manufacturer's data sheet for specific solubility information. If your compound has limited solubility even in DMSO, you may need to prepare a lower concentration stock or explore alternative solvents like ethanol, though ethanol can be more cytotoxic.[12]
Q2: I've prepared a 10 mM stock solution in DMSO, but it precipitates after a freeze-thaw cycle. What should I do?
A2: This indicates that 10 mM may be close to the saturation point of your compound in DMSO, or that the compound is sensitive to temperature changes.[9] To address this, you can:
-
Gently warm and sonicate the stock solution to redissolve the precipitate before use.
-
Prepare a fresh stock solution at a lower concentration (e.g., 5 mM or 1 mM) to ensure it remains in solution.
-
Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[11]
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass: Mass (g) = 0.010 mol/L x Volume (L) x Molecular Weight ( g/mol ).[11]
-
Weigh the compound: Accurately weigh the calculated mass of your imidazo[1,2-a]pyrazine derivative using an analytical balance.[11]
-
Dissolve in DMSO: Transfer the weighed compound to a sterile vial. Add the calculated volume of 100% DMSO.
-
Ensure complete dissolution: Vortex the solution and, if necessary, sonicate in a water bath until the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed, light-protecting vials.[11]
Dealing with Precipitation in Aqueous Assay Buffers
Q3: My imidazo[1,2-a]pyrazine derivative is soluble in DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?
A3: This is a common phenomenon known as "solvent shift" precipitation.[8][10] Your compound is likely hydrophobic and, while soluble in the organic solvent DMSO, it crashes out when introduced to the highly polar aqueous environment of your buffer.[10] Here are several strategies to mitigate this:
-
Decrease the final compound concentration: The simplest approach is to test lower concentrations of your compound to find a range where it remains soluble.[8]
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final assay concentration (e.g., from 0.1% to 0.5%) might be sufficient to keep your compound in solution.[13] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay system.[12][14]
-
Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[8] This gradual change in solvent polarity can help prevent precipitation.[8]
-
Incorporate co-solvents or surfactants: In some cases, adding a small amount of a biocompatible co-solvent like ethanol or a non-ionic surfactant such as Tween-20 or Triton X-100 (typically at concentrations between 0.001% and 0.01%) can help solubilize your compound.[8][15] However, you must first verify that these additives do not interfere with your assay.[8]
Protocol: Determining Maximum Tolerated Co-solvent Concentration
-
Cell Plating: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Co-solvent Dilution Series: Prepare a serial dilution of your co-solvent (e.g., DMSO) in your cell culture medium. A typical range would be from 2% down to 0.01%, including a no-solvent control.[16]
-
Treatment: Replace the medium in the cell plate with the medium containing the different co-solvent concentrations.
-
Incubation: Incubate the cells for the same duration as your planned biological assay (e.g., 24, 48, or 72 hours).[16]
-
Viability Assay: Assess cell viability using a standard method like MTT or CellTiter-Glo®.
-
Analysis: Determine the highest co-solvent concentration that does not significantly impact cell viability. This is your maximum tolerable concentration for subsequent experiments.
Advanced Solubilization Techniques
Q4: I've tried adjusting the DMSO concentration and using serial dilutions, but my compound still precipitates. Are there other formulation strategies I can use?
A4: Yes, for particularly challenging compounds, more advanced formulation techniques can be employed. One of the most effective is the use of cyclodextrins.[17][]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20] They can encapsulate hydrophobic molecules, like many imidazo[1,2-a]pyrazine derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[][19][20][21]
-
Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high water solubility and low toxicity.[19][22]
-
Mechanism: The hydrophobic imidazo[1,2-a]pyrazine derivative partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the compound.[]
-
Considerations: The affinity of your compound for the cyclodextrin cavity and the stoichiometry of the complex will determine the extent of solubility enhancement. It's important to note that the free concentration of the drug is what is typically active, so the complexation equilibrium needs to be considered in the experimental design.[23]
Protocol: Kinetic Solubility Assay with Nephelometry
This high-throughput method measures the concentration at which a compound precipitates upon addition to an aqueous buffer, providing a quantitative measure of its kinetic solubility.[7][24]
-
Prepare Compound Dilutions: In a 96-well plate, prepare a serial dilution of your compound in 100% DMSO.
-
Assay Plate Preparation: Add the desired aqueous buffer to the wells of a clear 96-well plate.[16]
-
Compound Addition: Transfer a small volume (e.g., 1-2 µL) of the compound dilutions from the DMSO plate to the buffer plate.[16]
-
Measurement: Immediately measure the turbidity (nephelometry) or light scattering of the solutions at regular intervals for a set period. An increase in turbidity indicates precipitation.[16]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.[16]
Caption: Overview of strategies to improve compound solubility.
Understanding Solubility: Kinetic vs. Thermodynamic
Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my biological assays?
A5: Understanding the distinction between these two types of solubility is crucial for interpreting your results correctly.
-
Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution, typically formed by diluting a DMSO stock into an aqueous buffer.[7][24][25][26] It is highly dependent on the experimental conditions (e.g., time, temperature, mixing).[24] Kinetic solubility is often higher than thermodynamic solubility because the compound may remain in a supersaturated state for a period before precipitating.[24][25] For high-throughput screening and most in vitro assays, kinetic solubility is often the more practical and relevant measure.[7][27]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at equilibrium with the solid material.[25][26][27] It is an intrinsic property of the compound in a specific solvent at a given temperature and pressure.[26] Thermodynamic solubility is more relevant for later-stage drug development, such as formulation and predicting in vivo behavior.[27]
For most cell-based and biochemical assays, ensuring your compound's concentration is below its kinetic solubility limit under the specific assay conditions is the primary goal to avoid misleading data due to precipitation.
References
- Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today.
- Ovid.
- Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
- ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
- Pharmaceutical Technology.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Benchchem.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- FasterCapital. Best Practices For Stock Solutions.
- NIH.
- PhytoTech Labs. Preparing Stock Solutions.
- ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...
- PMC - NIH. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- G-Biosciences. Stock Solutions 101: Everything You Need to Know.
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Benchchem. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Environmental Toxicology and Chemistry. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
- PMC - NIH. Considerations regarding use of solvents in in vitro cell based assays.
- Benchchem.
- Chemistry Stack Exchange.
- ResearchGate. Cyclodextrins as pharmaceutical solubilizers | Request PDF.
- ResearchGate. (PDF)
- PubMed Central.
- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Reddit.
- ResearchGate. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?.
- PubMed Central.
- ScienceDirect. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Benchchem.
- Biotage.
- SpringerLink. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9 | Request PDF.
- hplc.cloud. HPLC Troubleshooting Guide.
- The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility.
- RSC Advances.
- ResearchG
- ResearchGate. Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF.
- PubMed. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- TSI Journals.
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. enamine.net [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. researchgate.net [researchgate.net]
- 25. ovid.com [ovid.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Efficient Cross-Coupling of Bromopyridine Substrates
Here is the technical support center for catalyst selection for efficient cross-coupling of bromopyridine substrates.
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with a combination of foundational knowledge and advanced troubleshooting strategies. Pyridine-containing compounds are cornerstones in pharmaceuticals and functional materials, yet their synthesis via cross-coupling presents unique challenges. This guide offers in-depth, field-proven insights to help you navigate these complexities and achieve efficient, reproducible results.
The primary difficulty in coupling bromopyridines, particularly 2-bromopyridines, stems from the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[1][2] This guide will address this core issue and other common pitfalls through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions you might have when setting up your reaction. Understanding these principles is the first step toward successful experimentation.
Q1: Why are cross-coupling reactions with 2-bromopyridines so challenging?
The primary challenge is catalyst inhibition or "poisoning." The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[1][2] This forms a stable, inactive complex that effectively removes the catalyst from the reaction cycle, leading to low or no product yield. This issue is most pronounced with 2-substituted pyridines due to the proximity of the nitrogen to the reaction site.
Q2: How do I select the right phosphine ligand to overcome catalyst poisoning?
The choice of ligand is the most critical factor for success. To prevent the pyridine nitrogen from binding to the palladium, you must use bulky, electron-rich phosphine ligands .[1][2]
-
Steric Hindrance: Bulky ligands create a sterically crowded environment around the palladium atom, physically blocking the pyridine nitrogen from coordinating.[2]
-
Electron-Rich Nature: Electron-donating ligands increase the electron density on the palladium center. This promotes the rate-determining oxidative addition step and helps stabilize the active Pd(0) species.[3]
Commonly employed and effective ligands for this purpose are often from the biarylphosphine class.
| Ligand | Key Features | Typical Applications |
| SPhos | Bulky, electron-rich. Generally excellent for Suzuki and Buchwald-Hartwig reactions. | Suzuki-Miyaura, Buchwald-Hartwig amination of challenging substrates.[4][5] |
| XPhos | Very bulky and electron-rich. Often provides high activity where other ligands fail. | Buchwald-Hartwig, Suzuki-Miyaura, especially with aryl chlorides. |
| RuPhos | Another highly effective Buchwald-type ligand with significant steric bulk. | Suzuki-Miyaura cross-coupling of heteroaryl chlorides and bromides.[6] |
| dppf | Less bulky than SPhos/XPhos but effective for many systems, particularly 3- and 4-bromopyridines. | Suzuki-Miyaura coupling.[7] |
| PPh₃ | A standard, less bulky ligand. Often ineffective for 2-bromopyridines but can work for 3- and 4-isomers.[4][7] | Sonogashira, Heck, and Suzuki couplings of less challenging substrates.[8] |
Q3: What is the role of the base in the reaction, and how do I choose one?
The base plays a multifaceted role, primarily in the transmetalation step of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] It reacts with the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate, which is necessary for the transfer of the organic group to the palladium center.[9]
-
Strong Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common for Suzuki couplings. K₃PO₄ is often a good starting point as it is effective and less likely to cause side reactions compared to stronger bases.[9][11]
-
Strong Organic/Inorganic Bases: For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine.[2]
-
Amine Bases: For Sonogashira and Heck couplings, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used.[8][12]
The choice of base is often linked to the solvent system, as the base must have some solubility to be effective.[13]
Q4: Which solvent system should I use?
The ideal solvent or solvent mixture must dissolve the substrates and catalyst while also being compatible with the chosen base.[14][15]
-
Aprotic Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are very common. They are often used in a biphasic mixture with water for Suzuki reactions.[13] The aqueous phase helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[13]
-
Aromatic Solvents: Toluene is another excellent choice, particularly with modern, bulky phosphine ligands that increase the solubility of the catalytic complex in non-polar media.[13]
-
Polar Aprotic Solvents: DMF and DMAc are used in some applications, like Sonogashira couplings, but can sometimes lead to more dehalogenation side products.[8][13]
Crucially, all solvents must be thoroughly degassed before use. The active Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive state if oxygen is present.[11][13] Degassing can be achieved by sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.[5]
Part 2: Troubleshooting Guide
Even with a well-designed experiment, problems can arise. This section is structured to help you diagnose and solve specific issues you might encounter.
Problem: Low Yield or No Reaction
This is the most common issue, especially with 2-bromopyridines. A systematic approach is key to identifying the cause.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
Potential Causes & Solutions
-
Catalyst Poisoning:
-
Cause: The pyridine nitrogen is deactivating the palladium catalyst. This is the most likely culprit for 2-bromopyridines.[1]
-
Solution: Switch to a more sterically demanding biarylphosphine ligand like SPhos, XPhos, or RuPhos.[1][6] Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or even 4:1) to favor the formation of the active catalyst over the inhibited species.
-
-
Inefficient Oxidative Addition:
-
Poor Reagent Quality or Reaction Setup:
-
Cause: Impurities in reagents or the presence of oxygen/moisture can deactivate the catalyst.[2][11] Boronic acids can degrade over time.
-
Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed.[13] Flame-dry all glassware and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[11]
-
-
Suboptimal Base or Solvent:
-
Cause: The base may not be strong enough or may have poor solubility in the chosen solvent.[9][13]
-
Solution: Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃ for Suzuki).[9] If using an inorganic base with a non-polar solvent like toluene, switching to a biphasic system (e.g., toluene/water or dioxane/water) can improve base solubility and reaction rate.[13]
-
Problem: Significant Side Product Formation
If your starting material is being consumed but the desired product yield is low, side reactions are likely occurring. Identifying the byproduct is key to solving the problem.
1. Hydrodehalogenation (Debromination)
-
Identification: You observe the formation of pyridine (or your substituted pyridine without the bromine) by GC-MS or NMR.[17]
-
Cause: This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.[11] Hydride sources can include trace water, the solvent, or impurities in the reagents.[11][17]
-
Solutions:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Change the Base: Avoid bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases in Suzuki couplings.[11]
-
Use a Boronic Ester: Pinacol or MIDA boronate esters are often more stable than boronic acids and can reduce the incidence of side reactions.[1]
-
2. Homocoupling
-
Identification: You observe dimers of your starting materials (e.g., bipyridine or a biaryl from your boronic acid).
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[13]
-
Solution: The most effective solution is to improve the degassing of your solvents and ensure a strictly inert atmosphere is maintained throughout the reaction.[13]
3. Protodeboronation (Suzuki-Miyaura Specific)
-
Identification: Your boronic acid is being converted to the corresponding arene (Ar-H) before it can couple.
-
Cause: This is the cleavage of the C-B bond by a proton source, often accelerated by the reaction conditions (base, temperature, water).[1]
-
Solutions:
-
Use a Milder Base: Strong bases can accelerate this process. Screen milder options like K₃PO₄ or KF.[1]
-
Use Anhydrous Solvents: Minimize the amount of water in the reaction.
-
Use Boronate Esters: As with debromination, using more stable boronate esters (pinacol, MIDA) can suppress this side reaction.[1]
-
Part 3: Key Catalytic Systems & The Catalytic Cycle
Understanding the fundamental mechanism helps in rational troubleshooting. Below is a simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting critical steps and potential failure points.
Caption: Simplified catalytic cycle for Suzuki coupling highlighting catalyst poisoning.
Part 4: Experimental Protocols
This section provides generalized starting procedures. Note: Optimal conditions are highly substrate-dependent and these protocols should be used as a starting point for your optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine
This is a general guideline and may require optimization for specific substrates.[7]
Materials:
-
Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 5:1 mixture, 0.1-0.2 M)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: A general experimental workflow for a cross-coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), the palladium precatalyst (0.02 mmol), and the phosphine ligand (0.04 mmol) under an inert atmosphere (e.g., in a glovebox).[7]
-
Degassing: Seal the flask, remove from the glovebox, and subject the reaction mixture to three cycles of vacuum followed by backfilling with inert gas.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL dioxane, 1.6 mL water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.[2][7]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Part 5: References
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Royal Society of Chemistry (RSC). [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Scirp.org. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
-
Role of a base in Suzuki-Miyaura reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Indu. (n.d.). SciSpace. Retrieved from [Link]
-
Effect of different phosphane ligands to promote the cross‐coupling of bromopyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. (n.d.). J-Stage. [Link]
-
Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. (n.d.). UA Campus Repository. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Problems with Suzuki coupling. (n.d.). Reddit. Retrieved from [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (n.d.). Organometallics. ACS Publications. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). ResearchGate. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (n.d.). MDPI. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
palladium coupling catalyst activation. (2020). YouTube. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Phosphine Ligands in Suzuki Coupling of Bromopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges with this specific yet crucial transformation. The coupling of bromopyridines is notoriously difficult due to the inherent properties of the pyridine ring, which can complicate the catalytic cycle. The choice of phosphine ligand is paramount to overcoming these hurdles.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to solve problems effectively in your own laboratory settings.
Troubleshooting Guide
This section addresses specific, common problems encountered during the Suzuki coupling of bromopyridines. Each entry is formatted as a problem (question) followed by an analysis of probable causes and actionable solutions.
Problem 1: My reaction shows very low or no conversion of the starting bromopyridine. What's going wrong?
This is the most common issue when working with N-heteroaryl halides. The root cause often lies in the deactivation of the palladium catalyst or a sluggish key step in the catalytic cycle.
Probable Cause A: Catalyst Inhibition by Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can lead to the formation of stable, off-cycle Pd-complexes that are catalytically inactive, effectively "poisoning" your catalyst.[1] This is particularly problematic with 2-bromopyridines where the nitrogen is ortho to the reaction site.
Solution:
The most effective strategy is to use a phosphine ligand that sterically shields the palladium center, physically blocking the pyridine nitrogen from coordinating.
-
Employ Bulky, Electron-Rich Monodentate Phosphine Ligands: This class of ligands, particularly the dialkylbiaryl phosphines developed by the Buchwald group, is the industry standard for this challenge.[2][3][4] Their large steric footprint prevents the pyridine from accessing the metal, while their electron-donating nature promotes key steps in the catalytic cycle.
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[5]
-
Mechanism of Action: These ligands create a bulky "pocket" around the palladium atom, allowing the aryl halide to approach for oxidative addition but preventing the larger pyridine ring from binding through its nitrogen atom.
-
Probable Cause B: Inefficient Oxidative Addition
The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1][6] An electron-rich pyridine ring can make the C-Br bond less electrophilic and thus less reactive towards the Pd(0) catalyst.
Solution:
-
Use Electron-Donating Ligands: Phosphine ligands that are strong sigma-donors increase the electron density on the palladium center.[7][8] This makes the palladium more nucleophilic and accelerates its insertion into the C-Br bond.[6] The aforementioned Buchwald-type ligands (SPhos, XPhos) excel here due to their electron-rich nature.[2][4]
-
Consider a More Active Palladium Pre-catalyst: Instead of traditional sources like Pd(PPh₃)₄, consider using pre-catalysts where the ligand is already bound to the palladium, such as SPhos Pd G3 or XPhos Pd G3. These often show higher activity at lower catalyst loadings.
Probable Cause C: Slow Reductive Elimination
The final, product-forming step of the cycle, reductive elimination, can also be a bottleneck. For this step to occur, the two organic partners must be positioned cis to each other on the palladium center.
Solution:
-
Leverage Steric Hindrance: Bulky phosphine ligands promote reductive elimination.[7][9] The steric pressure they exert on the palladium coordination sphere helps to distort the geometry, facilitating the final bond formation and release of the product.[10][11] This is another reason why ligands like SPhos and XPhos are so effective.[2]
Problem 2: My starting materials are consumed, but I'm getting a complex mixture of side products like homocoupled boronic acid and debrominated starting material.
Side product formation indicates that while your catalyst is active, the desired cross-coupling pathway is being outcompeted by undesirable reactions.
Probable Cause A: Boronic Acid Homocoupling
This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative cycles involving the boronic acid.[5]
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Standard procedure involves at least three freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and less prone to homocoupling and protodeboronation.[1][5]
Probable Cause B: Protodeboronation or Dehalogenation
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, while dehalogenation is the replacement of the bromine on the pyridine with hydrogen. These can occur if the catalytic cycle is stalled or if there are proton sources available.
Solution:
-
Optimize Base and Solvent: Use anhydrous solvents and consider a milder base if protodeboronation is a major issue. While inorganic bases like K₃PO₄ and Cs₂CO₃ are common, ensure they are finely powdered and dry.[1][2]
-
Increase Cross-Coupling Rate: The best way to avoid side reactions is to make the desired reaction faster. Using a highly active catalyst system (e.g., Pd₂dba₃ with SPhos) will accelerate the cross-coupling, minimizing the time available for competing pathways to occur.
Frequently Asked Questions (FAQs)
Q1: How do I select the best phosphine ligand for my specific bromopyridine and coupling partner?
There is no single "best" ligand, as the optimal choice depends on the electronic and steric properties of both coupling partners. However, a logical selection process can be followed.
-
Start with a "Universal" Ligand: For most bromopyridine couplings, especially with arylboronic acids, SPhos is an excellent first choice due to its proven broad applicability and high activity.[2][12]
-
Consider Steric Hindrance: If either your bromopyridine or your boronic acid is highly substituted near the coupling site (e.g., ortho-substituents), a ligand with greater steric bulk like XPhos may be required to facilitate the reductive elimination of the hindered product.[3]
-
Evaluate Electronic Effects: The electronic nature of the phosphine ligand directly impacts the oxidative addition and reductive elimination steps.[10] Electron-donating ligands accelerate both steps.[2][4]
The following table summarizes the properties of commonly used ligands for this application:
| Ligand | Key Characteristics | Primary Application Area |
| SPhos | Bulky, electron-rich dialkylbiaryl phosphine. | General-purpose, highly active ligand for a broad range of aryl and heteroaryl bromides.[2][12] |
| XPhos | More sterically hindered than SPhos. | Excellent for coupling sterically demanding substrates and unactivated aryl chlorides.[2][3] |
| RuPhos | Electron-rich, bulky ligand with a different biaryl backbone. | Often effective where other ligands fail; good for N-aryl couplings and some Suzuki reactions.[5] |
| P(t-Bu)₃ | Very electron-rich and bulky trialkylphosphine. | Highly active for oxidative addition, can be effective for less reactive substrates like aryl chlorides.[9] |
Q2: What are the specific roles of the phosphine ligand in the Suzuki-Miyaura catalytic cycle?
The phosphine ligand is not a passive spectator; it is intimately involved in every key step of the catalytic cycle.[7][8]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps influenced by phosphine ligands (L).
-
Stabilization of Pd(0): The phosphine ligand stabilizes the highly reactive 14-electron Pd(0) species, preventing its decomposition into inactive palladium black.[8]
-
Oxidative Addition: As electron donors, phosphines increase the electron density on the Pd(0) catalyst, making it more nucleophilic and facilitating its insertion into the carbon-bromine bond.[7][10]
-
Transmetalation: While the base is critical for activating the boronic acid, the nature of the phosphine ligand can also influence the rate of this step.[7][10]
-
Reductive Elimination: This is the final step where the new C-C bond is formed. Bulky phosphine ligands accelerate this process by creating steric crowding around the metal center, which is relieved upon expulsion of the product.[2][7][9]
Q3: Why are bulky monodentate phosphines generally preferred over bidentate ligands for coupling bromopyridines?
While bidentate phosphine ligands are powerful in many catalytic reactions, bulky monodentate ligands offer specific advantages for challenging cross-couplings like those involving heteroaryl halides.[2]
-
Formation of Monoligated Species: The active catalyst in many cross-coupling reactions is believed to be a monoligated L₁Pd(0) species.[2] Bulky monodentate ligands can easily dissociate to form this highly reactive intermediate. Bidentate ligands, which bind more tightly, may not readily provide access to this key intermediate.
-
Flexibility: The coordination sphere around a palladium center with two monodentate ligands is more flexible than with a rigid bidentate ligand. This flexibility can better accommodate the geometric changes required during the oxidative addition and reductive elimination steps. Some studies have shown that bidentate ligands can lead to lower reactivity in certain heteroaromatic couplings.[13]
Caption: Steric shielding by bulky phosphine ligands prevents catalyst poisoning by pyridine nitrogen.
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic bromopyridine with an arylboronic acid using a Buchwald-type ligand. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol % Pd)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol %)
-
Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine, arylboronic acid, base, palladium source, and phosphine ligand under an inert atmosphere (e.g., in a glovebox or under a stream of argon).[1]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Seal the vessel and perform three cycles of vacuum followed by backfilling with argon or nitrogen to ensure the reaction mixture is free of oxygen.[5]
-
Heating: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions of bromopyridines.
References
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(17), 2818-2827. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- Henderson, W., et al. (2000). Synthesis and electrospray mass spectrometry of palladium(II) diphosphine complexes from oxidative addition of 2-bromopyridine to Pd0. Journal of the Chemical Society, Dalton Transactions, (22), 3777-3784. [Link]
- Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
- HKU Scholars Hub. (2015). Synthesis and electrospray mass spectrometry of palladium(II) diphosphine complexes from oxidative addition of 2-bromopyridine to Pd0. [Link]
- Nambo, M., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Chemical Science, 14(13), 3466–3474. [Link]
- Ali, A., et al. (2010). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 695(23), 2563-2568. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
- Nagao, K., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(3), 665-671. [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- ResearchGate. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura Cross‐Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(17), 3383–3386. [Link]
- Sebastian, S., & Varghese, B. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2(5), 2168–2176. [Link]
- Khumsubdee, S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26883–26891. [Link]
- ResearchGate. (n.d.). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Catalyst Inhibition by Pyridine Nitrogen in Cross-Coupling Reactions
Welcome to the technical support center dedicated to one of the most persistent challenges in modern organic synthesis: the inhibition of cross-coupling catalysts by pyridine nitrogen. Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials, making their synthesis and functionalization a critical endeavor.[1] However, the very nature of the pyridine ring, with its Lewis basic nitrogen, often leads to frustratingly low yields, stalled reactions, and complex purification challenges.[2]
This guide is structured to provide you, the researcher, with a comprehensive understanding of the problem and actionable, field-proven solutions. We will move from frequently asked questions that offer quick insights to in-depth troubleshooting guides complete with step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with a pyridine-containing substrate failing or giving low yields?
A1: The primary culprit is often catalyst poisoning. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium or nickel catalyst center.[2] This coordination can form a stable, off-cycle complex that is catalytically inactive, effectively sequestering your catalyst and preventing it from participating in the desired cross-coupling cycle.[2][3] This is particularly problematic for 2-substituted pyridines, where the nitrogen is in close proximity to the reaction site.[1][4]
Q2: I see a black precipitate forming in my reaction. What is it and is it a problem?
A2: The black precipitate is likely palladium black, an agglomerated, inactive form of palladium.[5] Its formation indicates catalyst decomposition. While a small amount can be seen in successful reactions, extensive or rapid formation, especially early on, is a sign of catalyst instability.[5] This can be exacerbated by the slow kinetics resulting from pyridine inhibition, as the active catalyst has more time to decompose at elevated temperatures.[2]
Q3: Are all pyridine-containing substrates equally problematic?
A3: No, the position of the nitrogen atom and the electronic properties of the pyridine ring play a significant role. 2-Halopyridines are notoriously challenging because the nitrogen atom can act as a chelating ligand after oxidative addition, forming a highly stable and unreactive intermediate.[6] 3- and 4-halopyridines are generally less inhibitory. Furthermore, electron-withdrawing groups on the pyridine ring can decrease the basicity of the nitrogen, reducing its ability to poison the catalyst.[7][8]
Q4: Besides catalyst poisoning, what other side reactions should I be aware of?
A4: Two other common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid or ester, replaced by a proton from the solvent or base.[9] Electron-deficient heteroaryl boronic acids are particularly susceptible to this.[9]
-
Homocoupling: This is the self-coupling of your boronic acid partner, often promoted by the presence of oxygen or certain palladium(II) species.[10][11]
Troubleshooting Guides: From Diagnosis to Solution
This section provides a systematic approach to overcoming common issues encountered when working with pyridine-containing substrates in cross-coupling reactions.
Issue 1: Low to No Conversion of Starting Material
This is the most common symptom of catalyst inhibition. Your first line of defense is to address the catalyst system and reaction conditions.
-
Catalyst Poisoning: The pyridine nitrogen is binding too strongly to the metal center.
-
Inefficient Oxidative Addition: The first step of the catalytic cycle is too slow, allowing for catalyst decomposition.
-
Poor Reagent Quality: Impurities in solvents or reagents can act as catalyst poisons.[5]
-
Ligand Selection is Crucial: The choice of ligand is paramount to success. Bulky, electron-rich phosphine ligands are often the solution.[2][12] These ligands can sterically shield the metal center, making it more difficult for the pyridine nitrogen to coordinate.[12] They also promote the crucial oxidative addition step.[13]
-
Optimize the Palladium Source: While standard sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, pre-formed palladium precatalysts are often more reliable.[10][12] These precatalysts can generate the active Pd(0) species more cleanly and efficiently.[3]
-
Slow Addition of the Pyridine Substrate: Adding the pyridine-containing coupling partner slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration, reducing its inhibitory effect on the catalyst.[3][10]
-
Increase Reaction Temperature: For less reactive substrates like 2-chloropyridines, increasing the temperature can promote the slow oxidative addition step.[5][12] However, this must be balanced with the risk of increased catalyst decomposition and side reactions.
Caption: A systematic workflow for addressing low conversion in pyridine cross-coupling.
Issue 2: Significant Formation of Protodeboronation Byproduct
If you are isolating the de-borylated pyridine starting material, protodeboronation is competing with your desired cross-coupling.
-
Unstable Boronic Acid: Electron-deficient heteroaryl boronic acids are prone to hydrolysis.[9]
-
Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can accelerate protodeboronation.[9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[9][10] These act as "slow-release" sources of the active boronic acid, keeping its concentration low and minimizing decomposition.[9]
-
Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Water is a primary proton source for this side reaction.[3][11]
-
Screen Bases: The choice of base is critical. Weaker inorganic bases like K₃PO₄ or CsF are often preferred as they can be less prone to promoting protodeboronation compared to stronger bases.[9][10]
| Boron Reagent | Stability | Reactivity | Key Advantage |
| Boronic Acid | Low | High | Commercially available |
| Pinacol Boronate Ester | Moderate | Moderate | Improved stability against protodeboronation[9][10] |
| MIDA Boronate Ester | High | Low (slow release) | Highly stable, allows for sequential couplings[9] |
| Trifluoroborate Salt | High | Moderate | Often crystalline and easy to handle[12] |
Issue 3: Homocoupling of the Boronic Acid is the Major Product
The formation of a biaryl product derived from two molecules of your boronic acid partner indicates that homocoupling is outcompeting the cross-coupling pathway.
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major promoter of boronic acid homocoupling.[3][10]
-
Inefficient Catalyst Turnover: A slow reaction can lead to conditions that favor homocoupling.
-
Thorough Degassing: This is the most critical step. Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.[10][11]
-
Use High-Purity Reagents: Ensure your palladium source and ligands are of high quality.
-
Optimize Catalyst System: A highly active catalyst that promotes rapid cross-coupling can kinetically outcompete the slower homocoupling pathway.[11]
This protocol provides a robust starting point for optimization.
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (finely ground, dried, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard air-sensitive technique glassware[11]
Procedure:
-
Degassing: Degas the 1,4-dioxane by sparging with argon for 30-60 minutes or by performing at least three freeze-pump-thaw cycles.[11]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄, the bromopyridine, and the arylboronic acid/ester under a positive flow of argon.[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[11]
-
Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.[11]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.[11]
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[11][12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography.[11][12]
Caption: The competition between the productive catalytic cycle and catalyst poisoning by pyridine.
Conclusion
Successfully performing cross-coupling reactions on pyridine-containing substrates is a testament to a deep understanding of the underlying organometallic principles. While catalyst inhibition by the pyridine nitrogen is a significant hurdle, it is not insurmountable. By carefully selecting bulky and electron-rich ligands, utilizing robust precatalysts, and meticulously controlling reaction conditions to minimize side reactions, researchers can unlock efficient and reliable routes to these invaluable chemical building blocks. This guide serves as a starting point for your troubleshooting efforts, and remember that a systematic, one-variable-at-a-time approach is often the key to success.[3]
References
- Benchchem. (n.d.). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines.
- Knight, T. S., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12345–12353.
- He, J., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 526(7572), 249–253.
- Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Brominated Heterocycles.
- Procter, R. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(42), 14074–14082.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Ruether, M., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Benchchem. (n.d.). How to avoid homocoupling in Suzuki reactions of pyridines.
- Nolan, S. P. (Ed.). (2017). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In N-Heterocyclic Carbenes in Organometallic Catalysis. Wiley-VCH.
- Benchchem. (n.d.). Strategies to increase the reactivity of fluorinated pyridine boronic acids.
- Gut, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganics, 10(8), 119.
- Willis, M. C., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5173–5178.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazines
Welcome to the technical support center for the microwave-assisted synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. As your dedicated application scientist, I will explain the causality behind experimental choices to ensure your protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the transition to and optimization of microwave-assisted synthesis for this important heterocyclic scaffold.
Q1: Why should I use microwave synthesis for my imidazo[1,2-a]pyrazine reactions instead of conventional heating?
A1: The primary advantages are drastically reduced reaction times, often from several hours to mere minutes, and frequently higher product yields.[1][2][3] Microwave irradiation provides rapid, uniform heating of the reaction mixture, which can minimize the formation of side products that may occur with prolonged heating under conventional methods.[3][4] This efficiency can significantly accelerate your research and development timelines.
Q2: What is a typical starting point for converting a conventional heating method to a microwave-assisted one?
A2: A good rule of thumb is to start with the same solvent and reactant concentrations as your conventional method. For temperature, you can often increase it by 10-20 °C to leverage the rapid heating capabilities of the microwave.[5] A common starting point for imidazo[1,2-a]pyrazine synthesis is around 100-150 °C for 5-20 minutes.[1][2] Always begin with small-scale reactions to establish optimal and safe conditions.[6]
Q3: Can I use any solvent in a microwave reactor?
A3: Not all solvents are suitable. The efficiency of microwave heating depends on the solvent's ability to absorb microwave energy, which is related to its dielectric properties.[4][7] Polar solvents like ethanol, isopropanol (IPA), water, and dimethylformamide (DMF) are excellent choices as they absorb microwave radiation effectively.[1][4] Non-polar solvents such as hexane or toluene are generally poor choices unless a susceptor (a strongly microwave-absorbing material) is added to the reaction mixture.[8]
Q4: Is it possible to perform these reactions without a catalyst?
A4: Yes, several catalyst-free methods for the synthesis of imidazo[1,2-a]pyrazines under microwave irradiation have been successfully developed.[1] For instance, the condensation of 2-aminopyrazines with α-bromoketones can proceed efficiently in a green solvent system like H₂O-IPA without a catalyst, providing excellent yields in a short time.[1]
Q5: What are the key safety precautions I should take when using a microwave reactor?
A5: Safety is paramount. Always use vessels and caps specifically designed for microwave synthesis, as they are built to withstand high pressures and temperatures.[6][9] Never use a domestic microwave oven for chemical synthesis.[10] Be aware of the potential for rapid pressure buildup, especially with volatile solvents or when scaling up reactions. Start with small-scale experiments and ensure you are familiar with your specific microwave reactor's safety features.[6][11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the microwave-assisted synthesis of imidazo[1,2-a]pyrazines.
Issue 1: Low or No Product Yield
Plausible Causes & Solutions
-
Suboptimal Temperature: The reaction may not have reached the necessary activation energy.
-
Solution: Incrementally increase the reaction temperature by 10-20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature.[12]
-
-
Insufficient Reaction Time: The reaction may not have had enough time to go to completion.
-
Solution: Increase the reaction hold time in increments of 5-10 minutes. Be aware that excessively long reaction times at high temperatures can lead to product degradation.
-
-
Inappropriate Solvent: The chosen solvent may not be efficiently absorbing microwave energy or may not be suitable for the specific reaction.
-
Solution: Switch to a more polar solvent with a higher dielectric constant. For the synthesis of imidazo[1,2-a]pyrazines, solvent systems like H₂O-IPA or ethanol have proven effective.[1]
-
-
Reagent Purity: Impurities in starting materials, particularly the 2-aminopyrazine or the α-haloketone, can inhibit the reaction.
-
Solution: Ensure the purity of your reagents. If necessary, purify the starting materials before use.[12]
-
Issue 2: Formation of Significant Side Products
Plausible Causes & Solutions
-
Excessive Temperature or Time: Overheating the reaction can lead to decomposition of reactants or the desired product, or promote competing reaction pathways.
-
Solution: Reduce the reaction temperature or time. A systematic optimization of these parameters is crucial for clean reactions.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.
-
Atmospheric Contamination: Some reactions may be sensitive to air or moisture.
Issue 3: Reaction Does Not Go to Completion
Plausible Causes & Solutions
-
Poor Stirring: Inefficient mixing can result in localized overheating and incomplete reaction.
-
Catalyst Inactivity: If using a catalyst, it may be inactive or used in an insufficient amount.
-
Microwave Power Issues: The applied microwave power may be insufficient to maintain the target temperature.
-
Solution: Check the microwave reactor's power settings. Ensure the chosen power is adequate for the reaction volume and solvent.
-
Experimental Protocols
Below are representative, detailed protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyrazines.
Protocol 1: Catalyst-Free Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines
This protocol is adapted from a catalyst-free method and is ideal for a green chemistry approach.[1]
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), the desired α-bromoketone (1.0 mmol), and a 1:1 mixture of isopropanol (IPA) and water (4 mL).
-
Vessel Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction temperature to 100 °C, the hold time to 5 minutes, and the power to a maximum of 240 W.
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Multicomponent Synthesis of 3-Aminoimidazo[1,2-a]pyrazines
This protocol is based on a multicomponent reaction strategy, allowing for rapid library synthesis.[2]
-
Reactant Preparation: To a 10 mL microwave reaction vial with a magnetic stir bar, add the aldehyde (1.0 equiv.), 2-aminopyrazine (1.1 equiv.), isonitrile (1.2 equiv.), and Sc(OTf)₃ (0.05 equiv.). Add a 3:1 mixture of DCM/MeOH as the solvent.
-
Vessel Sealing: Tightly seal the reaction vial.
-
Microwave Irradiation: Program the microwave reactor to ramp to 150 °C over 2 minutes and then hold at this temperature for 10 minutes.
-
Work-up: After cooling to room temperature, a precipitate may form. If so, filter the solid, wash with cold methanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and proceed with purification.
-
Purification: The crude product can be purified by crystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of imidazo[1,2-a]pyrazines, demonstrating the significant improvement over conventional heating.
| Reaction Type | Reactants | Solvent | Catalyst | Temp (°C) | Time | Yield (%) | Reference |
| Annulation | 2-aminopyrazine, α-bromoketone | H₂O-IPA | None | 100 | 5 min | 95 | [1] |
| Annulation (Conventional) | 2-aminopyrazine, α-bromoketone | H₂O-IPA | None | 100 | 2 h | 80 | [1] |
| Multicomponent | Aldehyde, 2-aminopyrazine, isonitrile | DCM/MeOH | Sc(OTf)₃ | 150 | 10 min | High | [2] |
| Multicomponent (Conventional) | Aldehyde, 2-aminopyrazine, isonitrile | EtOH | Sc(OTf)₃ | 80 | 2 h | 90% conversion | [2] |
| GBBR | 3-formyl-chromone, 2-aminopyridine, isocyanide | EtOH | NH₄Cl | 80 | 15 min | 36 | [13] |
Visualizations
General Workflow for Microwave-Assisted Synthesis
Caption: A streamlined workflow for a typical microwave-assisted organic synthesis experiment.
Troubleshooting Decision Tree for Low Yield
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
References
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH. [Link]
- Microwave Assisted Organic Synthesis. Taylor & Francis. [Link]
- Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a]pyridine Deriv
- Safety Considerations for Microwave Synthesis.
- Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
- Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives.
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC - NIH. [Link]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
- MICROWAVE ASSISTED ORGANIC SYNTHESIS | Science topic.
- Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Semantic Scholar. [Link]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave assisted green organic synthesis.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
- PART - 1 INTRODUCTION.
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. [Link]
- Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. [Link]
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Royal Society of Chemistry. [Link]
- Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]
- Microwave Synthesis. Organic Chemistry Portal. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Synthesis of imidazo[1,2‐a]pyridines by microwave irradiation method.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Safety Considerations for Microwave Synthesis [cem.com]
- 7. bspublications.net [bspublications.net]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave assisted green organic synthesis [wisdomlib.org]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis: 8-Bromoimidazo[1,2-a]pyrazine Derivatives vs. Established Kinase Inhibitors
This guide provides a detailed comparison of the therapeutic efficacy of novel 8-Bromoimidazo[1,2-a]pyrazine derivatives against well-established inhibitors targeting key protein kinases implicated in oncology and inflammatory diseases. We will delve into the mechanistic rationale behind inhibitor design, present supporting experimental data, and provide standardized protocols for efficacy evaluation.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an ideal foundation for developing potent and selective inhibitors of various enzyme classes.[1] Recent research has highlighted its potential in targeting protein kinases, a family of enzymes crucial to cellular signaling that are often dysregulated in diseases like cancer.[2][3] This guide focuses specifically on derivatives featuring an 8-bromo substitution, a functional group that can significantly influence binding affinity and provide a handle for further synthetic modifications. We will compare these emerging compounds to known inhibitors of critical kinase targets, including Aurora kinases and p38 MAPKs, to benchmark their performance and potential for clinical development.
Comparative Analysis I: Aurora Kinases - Guardians of Mitosis
Biological Role and Therapeutic Rationale
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that act as master regulators of mitosis.[4][5] They are essential for processes like centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5] Overexpression of Aurora kinases is a common feature in many human cancers, including colon, breast, and prostate tumors, making them prime targets for anticancer drug development.[4] Inhibition of these kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.
Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors
The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the development of potent Aurora kinase inhibitors.[6] Research has led to the identification of compounds with significant in vitro activity and in vivo efficacy in tumor models.[7] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.
Established Aurora Kinase Inhibitors
The clinical pipeline includes several well-characterized Aurora kinase inhibitors. These can be pan-inhibitors, targeting multiple Aurora isoforms, or selective for a specific member like Aurora A.[8]
-
Alisertib (MLN8237): A highly selective inhibitor of Aurora A.[5][9]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also shows activity against other kinases like ABL.[5][8]
-
Tozasertib (VX-680 or MK-0457): A potent pan-inhibitor of Aurora A, B, and C.[4][10]
-
AT9283: A multi-targeted inhibitor with potent activity against Aurora A and B, as well as JAK2/3 and Abl.[8][10]
Quantitative Efficacy Comparison: Aurora Kinases
The following table summarizes the inhibitory potency (IC50) of a representative imidazo[1,2-a]pyrazine derivative compared to established clinical candidates. Lower IC50 values indicate higher potency.
| Inhibitor Class | Compound | Aurora A (IC50) | Aurora B (IC50) | References |
| Imidazo[1,2-a]pyrazine | Compound 16 | 1.1 nM | 2.5 nM | [7] |
| Known Inhibitors | Alisertib (MLN8237) | 1.2 nM | 396.5 nM | [5] |
| Danusertib (PHA-739358) | 13 nM | 79 nM | [5] | |
| Tozasertib (VX-680) | 0.6 nM (Ki) | 18 nM (Ki) | [10] | |
| AT9283 | ~3 nM | ~3 nM | [8][10] |
As the data indicates, optimized imidazo[1,2-a]pyrazine derivatives can achieve potency comparable to, or even exceeding, that of inhibitors in clinical trials, demonstrating their significant therapeutic potential.
Aurora Kinase Signaling in Mitosis
Caption: Simplified overview of Aurora A and B kinase function during the cell cycle and points of inhibition.
Comparative Analysis II: p38 Mitogen-Activated Protein Kinase (MAPK)
Biological Role and Therapeutic Rationale
The p38 MAPK family consists of serine/threonine kinases that are key components of intracellular signaling cascades.[11] They are activated by a wide array of cellular stresses and inflammatory cytokines, including UV radiation, osmotic shock, and TNF-α.[12] Once activated, p38 MAPKs regulate a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[13] Persistent activation of the p38 pathway is implicated in chronic inflammatory diseases like rheumatoid arthritis and COPD, making it an attractive target for therapeutic intervention.[11][12]
Efficacy of Known p38 MAPK Inhibitors
While specific data for 8-bromo-imidazo[1,2-a]pyrazine derivatives targeting p38 MAPK is still emerging, the scaffold's versatility suggests potential. To establish a benchmark for efficacy, we will compare several well-known p38 MAPK inhibitors that have been evaluated in clinical trials.
-
Doramapimod (BIRB 796): A highly potent, orally active pan-p38 MAPK inhibitor that binds with picomolar affinity to p38α.[13][14]
-
Adezmapimod (SB 203580): A selective, ATP-competitive inhibitor of p38α and p38β2.[13][15]
-
VX-702: A highly selective inhibitor of the p38α isoform.[12][14]
-
Ralimetinib (LY2228820): A potent inhibitor of p38 MAPK with an IC50 in the low nanomolar range.[14]
Quantitative Efficacy Comparison: p38 MAPK
This table provides a benchmark for the potency required for effective p38 MAPK inhibition.
| Inhibitor | p38α (IC50) | p38β (IC50) | References |
| Doramapimod (BIRB 796) | 38 nM | 65 nM | [13] |
| Adezmapimod (SB 203580) | 50 nM | 500 nM | [13] |
| VX-702 | Potent & Selective for α | 14-fold less potent vs α | [12][14] |
| Ralimetinib (LY2228820) | 7 nM | Not specified | [14] |
p38 MAPK Signaling Cascade
Caption: Overview of the p38 MAPK stress-activated signaling pathway and the point of therapeutic inhibition.
Emerging Targets for Imidazo[1,2-a]pyrazine Derivatives
The versatility of the imidazo[1,2-a]pyrazine scaffold extends to other important kinase targets. The table below highlights the promising activity of various derivatives against kinases such as PI3Kα and CDK9.
| Inhibitor Class | Compound | Target Kinase | IC50 | References |
| Imidazo[1,2-a]pyrazine | Compound 14c | PI3Kα | 1.25 µM | [16][17] |
| Imidazo[1,2-a]pyrazine | Compound 3c | CDK9 | 0.16 µM | [18] |
| Imidazo[1,2-a]pyrazine | Compound 7 | ENPP1 | 5.70 nM | [19] |
These findings underscore the broad applicability of this chemical class and open avenues for developing novel therapeutics for a range of diseases.[18][20]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure data comparability and scientific rigor, a standardized methodology for assessing inhibitor potency is crucial. The following protocol describes a general, fluorescence-based kinase assay suitable for high-throughput screening and IC50 determination.[21]
Principle: This homogeneous assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A coupled enzyme reaction links ADP concentration to a fluorescent signal, where higher fluorescence corresponds to higher kinase activity.[21] Potent inhibitors will reduce the fluorescent signal.
Workflow for Kinase Inhibitor Screening
Caption: A step-by-step workflow for a typical fluorescence-based in vitro kinase inhibitor screening assay.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, and a surfactant like Tween-20). The exact composition must be optimized for the specific kinase.[21]
-
Prepare stock solutions of purified, active kinase, its specific peptide/protein substrate, and ATP. Determine optimal working concentrations through preliminary enzyme and substrate titration experiments.[22]
-
Prepare serial dilutions of the this compound derivatives and known inhibitor (positive control) in an appropriate solvent (e.g., 100% DMSO).
-
-
Assay Plate Setup (384-well format):
-
Dispense a small volume (e.g., 1 µL) of the serially diluted test compounds, positive control, and solvent (for negative control wells) into the microplate.[21]
-
-
Kinase and Inhibitor Pre-incubation:
-
Causality: This step allows the inhibitor to bind to the kinase before the substrate is introduced, which is critical for accurately measuring the potency of ATP-competitive and non-competitive inhibitors.
-
Add the kinase enzyme solution (e.g., 10 µL) to all wells except the background control.
-
Gently mix and incubate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction:
-
Add the ATP/substrate mixture (e.g., 10 µL) to all wells to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
Signal Development and Measurement:
-
Stop the kinase reaction by adding the detection reagent as per the manufacturer's instructions (e.g., a solution containing EDTA to chelate Mg²⁺ and the coupled enzymes for the fluorescence reaction).[21]
-
Incubate at room temperature for 10-30 minutes to allow the fluorescent signal to stabilize.[21]
-
Measure the fluorescence intensity using a compatible plate reader.
-
-
Controls for a Self-Validating System:
-
Negative Control (0% Inhibition): Contains kinase, substrate, ATP, and solvent. Represents maximum kinase activity.[21]
-
Positive Control (100% Inhibition): Contains kinase, substrate, ATP, and a known potent inhibitor at a saturating concentration.[21][23]
-
Background Control: Contains all components except the kinase enzyme, used to subtract background signal.[21]
-
-
Data Analysis:
-
Correct the raw fluorescence data by subtracting the average signal from the background control wells.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 x [1 - (Signal_inhibitor / Signal_negative_control)][21]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[23]
-
Conclusion
The 8-bromo-imidazo[1,2-a]pyrazine scaffold represents a highly promising platform for the development of novel kinase inhibitors. As demonstrated in the case of Aurora kinases, optimized derivatives can exhibit inhibitory potencies that are competitive with established clinical candidates. The versatility of this scaffold suggests that derivatives targeting other critical kinases, such as p38 MAPK, PI3Kα, and CDK9, are achievable and warrant further investigation. The provided experimental framework offers a robust system for evaluating the efficacy of these and other novel compounds, ensuring that data is both reliable and comparable across different studies. Future work should focus on comprehensive selectivity profiling against a broad panel of kinases and advancing the most potent and selective compounds into in vivo efficacy and safety studies.
References
- p38 mitogen-activ
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
- Aurora inhibitor - Wikipedia. [Link]
- Aurora Kinase Inhibitors: Current St
- Full article: Aurora kinase inhibitors: a p
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
- In vitro kinase assay - Protocols.io. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. [Link]
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - MDPI. [Link]
- Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Request PDF - ResearchG
- Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine deriv
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - NIH. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]
- Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheum
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. [Link]
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed. [Link]
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]
- Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. [Link]
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed. [Link]
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. [Link]
- Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - NIH. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 12. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleck.co.jp [selleck.co.jp]
- 15. scbt.com [scbt.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Kinase Selectivity Profiling of Imidazo[1,2-a]pyrazine Inhibitors
In the landscape of modern drug discovery, particularly in oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The imidazo[1,2-a]pyrazine scaffold represents a privileged chemical structure, forming the core of numerous potent and selective kinase inhibitors. This guide provides an in-depth comparison of the selectivity profiles of key imidazo[1,2-a]pyrazine-based inhibitors, supported by experimental data and detailed protocols for researchers aiming to characterize their own compounds. We will delve into the rationale behind experimental choices, ensuring a robust and self-validating approach to kinase inhibitor profiling.
The Imperative of Kinase Selectivity in Drug Development
The human kinome comprises over 500 kinases, many of which share structural similarities, particularly within the ATP-binding pocket where most small molecule inhibitors exert their effects.[1] While potent inhibition of the target kinase is paramount, off-target activity against other kinases can lead to unforeseen toxicities or even counteract the desired therapeutic effect.[2][3] Conversely, in some instances, a multi-targeted or "polypharmacology" approach can be beneficial, engaging multiple disease-relevant pathways.[3] Therefore, a comprehensive understanding of an inhibitor's selectivity profile across a broad panel of kinases is not merely a regulatory requirement but a critical step in elucidating its true mechanism of action and predicting its clinical safety and efficacy.
Comparative Selectivity of Imidazo[1,2-a]pyrazine Kinase Inhibitors
The imidazo[1,2-a]pyrazine core has been successfully exploited to generate inhibitors against a range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and the Mesenchymal-Epithelial Transition factor (c-Met).[4][5][6] The following table summarizes the selectivity of representative imidazo[1,2-a]pyrazine inhibitors against a panel of kinases, with data collated from published literature. It is important to note that assay conditions can vary between studies, influencing the absolute IC50 values.
| Compound | Primary Target(s) | Off-Target Kinases (IC50 < 1 µM) | Reference |
| Compound 15 | Aurora-A | Aurora-B | [4] |
| Volitinib (Compound 28) | c-Met | - | [6][7] |
| CDK Inhibitor Example | CDK2/CDK4 | Other CDKs | [5] |
| Aurora Inhibitor 25 | Aurora-A, Aurora-B | - | [8][9] |
This table is a representative summary. For detailed selectivity data, please refer to the cited literature.
The data highlights the chemical tractability of the imidazo[1,2-a]pyrazine scaffold in achieving varying degrees of selectivity. For instance, structure-based design efforts have led to the development of highly selective Aurora-A inhibitors by exploiting subtle differences in the kinase domains of the Aurora isoforms.[4] Similarly, Volitinib demonstrates high selectivity for c-Met, a key target in various cancers.[6][7]
Experimental Workflow for Kinase Selectivity Profiling
A robust and reproducible kinase assay is the foundation of any selectivity profiling study. The following section outlines a detailed, step-by-step methodology for determining the selectivity of an imidazo[1,2-a]pyrazine inhibitor against a kinase panel using a widely accepted luminescent-based assay format, such as the ADP-Glo™ Kinase Assay.[10]
Diagram of the Kinase Selectivity Profiling Workflow
Caption: General workflow for in vitro kinase selectivity profiling.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials and Reagents:
-
Imidazo[1,2-a]pyrazine inhibitor of interest (stock solution in DMSO)
-
Commercially available kinase panel (e.g., from Promega, Reaction Biology)[11][12][13]
-
Kinase-specific peptide substrates
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
Multichannel pipettes and reagent reservoirs
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the imidazo[1,2-a]pyrazine inhibitor in kinase assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the compound wells).
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control to the appropriate wells of a 384-well plate.
-
Add 10 µL of each diluted recombinant kinase to the wells. The final kinase concentration should be optimized for each assay to ensure a robust signal.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-kinase pre-binding.
-
-
Initiation and Incubation:
-
Prepare a solution containing the appropriate peptide substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at or near the Km for each kinase to accurately determine IC50 values.
-
Add 10 µL of the Substrate/ATP mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.[10] This typically involves a two-step process: first adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
The selectivity profile is then generated by comparing the IC50 values across the entire kinase panel.
-
Signaling Pathway Context: Targeting Aurora Kinases in Mitosis
Several imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[8][9] Dysregulation of Aurora kinases is a common feature of many cancers, making them attractive therapeutic targets. The following diagram illustrates the central role of Aurora A and Aurora B in mitotic progression.
Diagram of the Aurora Kinase Signaling Pathway in Mitosis
Caption: Role of Aurora kinases in mitosis and point of intervention.
Inhibition of Aurora-A by an imidazo[1,2-a]pyrazine derivative would disrupt centrosome maturation and spindle formation, leading to mitotic arrest and ultimately cell death in rapidly dividing cancer cells.[4] Similarly, inhibition of Aurora-B would interfere with proper chromosome alignment and the spindle assembly checkpoint, also resulting in mitotic catastrophe.
Conclusion
The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors. This guide provides a framework for researchers to understand the critical importance of selectivity profiling and offers a practical, detailed protocol for its implementation. By combining robust experimental design with a deep understanding of the underlying biology, researchers can effectively characterize the selectivity of their imidazo[1,2-a]pyrazine inhibitors and advance the development of novel targeted therapies.
References
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Google.
- Technical Support Center: Off-Target Effects of Kinase Inhibitors in Cellular Assays - Benchchem. (n.d.). BenchChem.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). Google.
- Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate.
- Kinase Selectivity Profiling System: General Panel Protocol. (n.d.). Promega Corporation.
- Off-target activity. (2026, January 8). Grokipedia.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010, October 15). PubMed.
- Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. (2003, September 15). PubMed.
- Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013, November 6). ACS Publications.
- In Vitro Kinase Assay for Sotuletinib Selectivity Profiling. (n.d.). BenchChem.
- Kinase Selectivity Profiling Systems—General Panel. (n.d.). Promega Corporation.
- Kinase Selectivity Panels. (n.d.). Reaction Biology.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010, January 1). Google.
- Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][14]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (2014, August 22). ACS Publications.
- Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][14]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014, September 25). PubMed.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (n.d.). PubMed Central.
- 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). Google.
- Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology.
- Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2025, August 9). ResearchGate.
- (PDF) Imidazo[1,2-a]pyrazines. (2025, August 5). ResearchGate.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010, November 15). Google.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2025, August 9). Google.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central.
- Full article: Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. (n.d.). Taylor & Francis Online.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Validating 8-Bromoimidazo[1,2-a]pyrazine Target Engagement in Cells
For researchers and drug development professionals, the journey from a promising small molecule to a validated chemical probe or drug candidate is paved with rigorous experimental evidence. The 8-bromoimidazo[1,2-a]pyrazine scaffold has emerged as a versatile pharmacophore, with derivatives showing potential as kinase inhibitors, anticancer agents, and modulators of various cellular pathways[1][2]. However, a critical and often challenging step is to unequivocally demonstrate that a compound engages its intended target within the complex milieu of a living cell. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of novel compounds like this compound, offering field-proven insights into experimental design and data interpretation.
Establishing that a molecule interacts with its intended protein is a cornerstone of drug discovery, enabling a direct correlation between target engagement and the observed biological effect[3][4][5]. Without this confirmation, interpreting structure-activity relationships (SAR) becomes speculative, and the risk of advancing compounds with misleading mechanisms of action increases significantly. This guide will compare four powerful techniques: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, In-Cell Western™ Assay, and Kinobeads Pulldown with Mass Spectrometry. Each method offers unique advantages and is suited for different stages of the drug discovery workflow, from initial target identification to quantitative affinity determination in live cells.
Comparative Overview of Target Engagement Methodologies
Selecting the right assay depends on the specific research question, the available resources, and the stage of the project. A high-throughput screening campaign to identify initial hits will have different requirements than a lead optimization effort that demands precise intracellular affinity and residence time data.
| Methodology | Principle | Throughput | Cell State | Measurement | Key Advantages | Key Limitations |
| CETSA® | Ligand-induced thermal stabilization of the target protein. | Low to High | Live or Lysed | Direct | Label-free; works with endogenous proteins in their native context. | Traditional Western blot readout is low-throughput; MS-based CETSA is complex. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High | Live | Direct & Quantitative | Real-time measurement in live cells; can determine affinity and residence time. | Requires genetic engineering of the target protein; dependent on a suitable tracer. |
| In-Cell Western™ | Immunofluorescence-based quantification of downstream pathway modulation (e.g., phosphorylation). | High | Fixed & Permeabilized | Indirect | Measures functional outcome of target engagement; high-throughput plate-based format. | Indirect evidence of target binding; requires high-quality phospho-specific antibodies. |
| Kinobeads Pulldown | Affinity capture of kinases using immobilized broad-spectrum inhibitors, followed by mass spectrometry. | Low | Lysed | Direct | Unbiased, proteome-wide view of kinase targets; identifies on- and off-targets. | Requires cell lysis; competition-based, may not capture all interactions. |
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Validation
CETSA is a powerful biophysical method that directly assesses target engagement in a cellular environment without any modification to the compound or the target protein[6][7]. The principle is elegantly simple: when a small molecule binds to its protein target, the resulting complex is typically more resistant to heat-induced denaturation[8][9].
Causality Behind the Method
The stability of a protein is intrinsically linked to its folded state. Thermal energy disrupts the non-covalent interactions that maintain this structure, leading to unfolding and aggregation. A bound ligand adds to the energetic stability of the folded state, meaning more thermal energy is required to induce denaturation. By heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift" in the presence of a binding compound[7][9]. This provides direct, physical evidence of engagement.
Diagram: CETSA® Experimental Workflow
Caption: Workflow for a CETSA® experiment to validate target engagement.
Experimental Protocol: CETSA Melt Curve for a Putative Kinase Target
-
Cell Culture and Treatment: Seed a human cancer cell line known to express the putative kinase target (e.g., A549) in 10 cm dishes. Once 80-90% confluent, treat the cells with 10 µM this compound or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Cell Harvesting: Scrape the cells in PBS containing protease and phosphatase inhibitors. Pool and count the cells, then adjust the concentration to 5 x 10^6 cells/mL.
-
Heat Challenge: Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature range (e.g., 40°C to 70°C in 3°C increments), followed by a 3-minute cooling step at 4°C[8].
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath[8]. This preserves the native state of soluble proteins while avoiding detergents that could disrupt complexes.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins[8].
-
Analysis: Carefully transfer the supernatant to a new tube. Quantify the protein concentration (e.g., using a BCA assay). Analyze equal protein amounts by SDS-PAGE and Western blotting using a specific antibody against the target kinase. A loading control (e.g., GAPDH) should also be probed on the same membrane to ensure equal loading[8].
-
Data Interpretation: Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
NanoBRET™ Target Engagement Assay: Quantitative Insights in Live Cells
The NanoBRET™ Target Engagement (TE) Assay is a cutting-edge method that measures compound binding to a specific protein in living cells in real-time[10]. It leverages Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer)[10][11].
Causality Behind the Method
The assay requires the target protein to be expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that reversibly binds to the target protein's active site is then added to the cells. When the tracer binds to the NanoLuc®-fusion protein, the donor and acceptor are brought into close proximity (<10 nm), allowing for efficient energy transfer and a resulting BRET signal. When an unlabeled test compound, such as this compound, enters the cell and binds to the target, it competitively displaces the tracer. This separation of the donor and acceptor leads to a dose-dependent decrease in the BRET signal[12]. This allows for the quantitative determination of intracellular compound affinity (IC50).
Diagram: NanoBRET™ Target Engagement Principle
Caption: Principle of the NanoBRET™ assay for target engagement.
Experimental Protocol: NanoBRET™ TE for a Kinase Target
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase at either the N- or C-terminus. After 24 hours, harvest the cells and resuspend them in Opti-MEM™ medium[11].
-
Compound and Tracer Addition: In a white 384-well plate, serially dilute the this compound compound. Add the NanoBRET™ tracer at a predetermined optimal concentration.
-
Cell Addition: Add the transfected cell suspension to the wells containing the compound and tracer[11].
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells[11].
-
Signal Detection: Add the NanoGlo® substrate, which is cell-permeable. Immediately read the plate on a luminometer capable of sequentially measuring the donor emission (450 nm) and acceptor emission (610 nm)[11].
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.
In-Cell Western™ (ICW) Assay: Measuring the Functional Consequence
While CETSA and NanoBRET™ directly measure binding, the In-Cell Western™ (ICW) assay provides crucial evidence of functional target modulation.[13][14] For a kinase inhibitor, the most relevant functional output is a change in the phosphorylation of its downstream substrate. ICW is a quantitative immunofluorescence assay performed in microplates that measures this change in situ[15][16].
Causality Behind the Method
The ICW assay combines the specificity of Western blotting with the throughput of an ELISA[13]. Cells are cultured, treated with the inhibitor, and then fixed and permeabilized within the wells of a microplate. Two primary antibodies are then added: one that detects the phosphorylated form of the target's substrate and another that detects the total protein level of that substrate, regardless of its phosphorylation state[13][17]. These are then detected with spectrally distinct, near-infrared (NIR) fluorescent secondary antibodies. The signal from the phospho-specific antibody is normalized to the total protein signal, correcting for well-to-well variations in cell number and providing a precise measure of the change in phosphorylation[14]. A decrease in the phospho-signal upon treatment with this compound provides strong, albeit indirect, evidence of target engagement and inhibition.
Diagram: In-Cell Western™ (ICW) Workflow
Caption: Workflow for an In-Cell Western™ assay to measure pathway inhibition.
Experimental Protocol: ICW for a Kinase Pathway
-
Cell Seeding and Treatment: Seed A431 cells in a 96-well plate and allow them to adhere overnight. Starve the cells in serum-free media for 4 hours. Pre-treat with a dose range of this compound for 1 hour. Stimulate the cells with Epidermal Growth Factor (EGF) for 10 minutes to activate the target pathway.
-
Fixation and Permeabilization: Immediately fix the cells with 4% formaldehyde in PBS for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at room temperature to reduce background signal.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-substrate antibody and a mouse anti-total-substrate antibody, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the plate thoroughly. Incubate for 1 hour at room temperature in the dark with a cocktail of two secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
Imaging and Analysis: Wash the plate and allow it to dry completely. Scan the plate on a LI-COR® Odyssey® imaging system. Quantify the integrated intensity in both the 700 nm (total protein) and 800 nm (phospho-protein) channels. Normalize the 800 nm signal to the 700 nm signal for each well and plot the normalized signal versus inhibitor concentration to determine the IC50.
Kinobeads Pulldown Assay: An Unbiased View of the Target Landscape
For novel compounds like this compound, the primary target may not be known, or its selectivity across the kinome may be . The Kinobeads pulldown assay is a powerful chemical proteomics technique used for both target identification and selectivity profiling[18][19][20].
Causality Behind the Method
This method utilizes beads derivatized with a mixture of broad-spectrum, ATP-competitive kinase inhibitors[20]. When a cell lysate is incubated with these "kinobeads," a large proportion of the cellular kinases will bind to them. This enrichment allows for their identification and quantification by mass spectrometry. To identify the specific targets of a free compound, the assay is performed in a competitive format. The lysate is pre-incubated with this compound before being added to the beads. The compound will bind to its target kinases in the lysate, preventing them from subsequently binding to the kinobeads. By comparing the proteins pulled down in the presence and absence of the test compound, one can identify the specific kinases that are engaged by the drug, observed as a dose-dependent reduction in their signal in the mass spectrometer[19].
Diagram: Kinobeads Competitive Pulldown Principle
Caption: Principle of competitive kinobeads pulldown for target identification.
Conceptual Protocol: Kinobeads for Target ID and Selectivity
-
Cell Culture and Lysis: Grow cells of interest (e.g., K-562, MV-4-11) to a high density. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native cell lysate.
-
Competitive Binding: Aliquot the lysate. Treat the aliquots with increasing concentrations of this compound or vehicle (DMSO) and incubate for 1 hour at 4°C to allow the compound to bind to its targets.
-
Kinase Enrichment: Add the kinobeads slurry to each lysate and incubate for another hour at 4°C with rotation to capture the unbound kinases[20].
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads, typically using boiling SDS-PAGE sample buffer.
-
Sample Preparation for MS: Run the eluates briefly into an SDS-PAGE gel (to separate proteins from the beads), perform an in-gel tryptic digest, and extract the peptides.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify and quantify the proteins (kinases) present in each sample.
-
Data Analysis: For each identified kinase, plot its relative abundance (based on peptide intensity) versus the concentration of this compound. A dose-dependent decrease in abundance indicates that the compound is engaging that kinase. This allows for the simultaneous determination of the primary target(s) and the selectivity profile across hundreds of kinases.
Conclusion and Expert Recommendations
Validating the cellular target engagement of a novel compound like this compound is not a one-size-fits-all process. The choice of methodology should be strategic and guided by the research question at hand.
-
For initial target identification and selectivity profiling , a Kinobeads pulldown approach is unparalleled. It provides an unbiased, proteome-wide view of the kinase targets without prior knowledge.
-
To confirm direct physical binding to a putative target in its native cellular environment , CETSA® is the definitive label-free method. A positive result provides very strong evidence of target engagement.
-
When quantitative data on intracellular potency and binding kinetics in live cells are required for lead optimization , the NanoBRET™ TE assay is the platform of choice, delivering precise IC50 values and residence time information.
-
To verify that target binding translates into a functional cellular outcome , the In-Cell Western™ assay offers a high-throughput method to quantify the inhibition of downstream signaling pathways.
Ultimately, a multi-faceted approach provides the most robust validation. A typical workflow might start with a Kinobeads experiment to identify the primary target and key off-targets. This would be followed by CETSA® to confirm direct binding to the primary target in an orthogonal, label-free format. Finally, NanoBRET™ and In-Cell Western™ assays would be employed during lead optimization to quantify intracellular potency and confirm the desired functional consequence. By employing these self-validating systems and understanding the causality behind each experimental choice, researchers can build a compelling and trustworthy case for the mechanism of action of their novel imidazo[1,2-a]pyrazine compounds.
References
- In-Cell Western™ Assay. LICORbio™. [Link]
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
- In-Cell Western Assays for Rapid Protein Detection. The Scientist. [Link]
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- IN-CELL WESTERN ASSAY. PBRC GCF. [Link]
- Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. [Link]
- Determining target engagement in living systems.
- The target landscape of clinical kinase drugs. Science. [Link]
- NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
- Small-Molecule Target Engagement in Cells. Cell Chemical Biology. [Link]
- Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. bioRxiv. [Link]
- Small-Molecule Target Engagement in Cells.
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- Target Identification and Valid
- Kinase Assay Kits. Biocompare. [Link]
- Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics. [Link]
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Kinase inhibitor pulldown assay (KiP) for clinical proteomics.
- A multiplexed homogeneous fluorescence-based assay for protein kinase activity in cell lysates.
- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
- Target valid
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]
- Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. [Link]
- Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé Reaction and Their Hsp90 Inhibitory Activity. Organic & Biomolecular Chemistry. [Link]
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Webinar: Label-free Target Identification to Unleash Drug Discovery. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. annualreviews.org [annualreviews.org]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. annualreviews.org [annualreviews.org]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 11. eubopen.org [eubopen.org]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 13. licorbio.com [licorbio.com]
- 14. gcf.pbrc.edu [gcf.pbrc.edu]
- 15. offers.the-scientist.com [offers.the-scientist.com]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 8-Bromoimidazo[1,2-a]pyrazine-Based ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 8-bromoimidazo[1,2-a]pyrazine-based inhibitors, focusing on their mechanism of action as potent and selective antagonists of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5. We will objectively compare their performance with alternative ALK5 inhibitors and provide detailed experimental protocols to validate their mechanism of action in your own research.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold in ALK5 Inhibition
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently utilized for its ability to form key interactions within the ATP-binding pockets of various kinases. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for the formation of multiple hydrogen bonds, which is crucial for high-affinity binding. In the context of ALK5 inhibition, the 8-bromo substitution on this scaffold has been identified as a critical feature for enhancing potency and selectivity. These compounds represent a promising class of therapeutics for diseases driven by aberrant TGF-β signaling, such as cancer and fibrosis.[1][2]
Primary Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3][4] Dysregulation of this pathway is a hallmark of many diseases. The canonical pathway is initiated when a TGF-β ligand binds to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[5][6] This phosphorylation event activates ALK5's kinase domain, which in turn phosphorylates the key downstream signaling proteins, SMAD2 and SMAD3.[7][8] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[9][10]
This compound-based compounds act as ATP-competitive inhibitors of ALK5.[1][2] They occupy the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the entire downstream signaling cascade. This targeted inhibition makes them valuable tools for both research and therapeutic applications.
Figure 2: Workflow for an in vitro ALK5 kinase assay using the ADP-Glo™ format.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). [11] * Dilute the recombinant human ALK5 kinase and a suitable peptide substrate in the assay buffer to their optimal working concentrations.
-
Prepare a stock solution of ATP. The final concentration in the assay should ideally be at or near the Km of ALK5 for ATP to ensure competitive binding can be accurately measured.
-
Prepare a serial dilution of your this compound inhibitor in DMSO, then dilute further in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%. [12]
-
-
Assay Plate Setup (96-well, opaque plate):
-
Test Wells: Add the diluted inhibitor.
-
Positive Control (No Inhibitor): Add assay buffer with DMSO vehicle.
-
Negative Control (No Kinase): Add substrate and ATP, but use buffer instead of the ALK5 enzyme solution.
-
Add the substrate and ATP solution to all wells.
-
-
Initiate Reaction: Add the diluted ALK5 enzyme to the Test and Positive Control wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes. [13]
-
Stop Reaction: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Subtract the background (Negative Control) signal. Normalize the data to the Positive Control (100% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) - Target Engagement
Causality: This assay confirms that the inhibitor binds to its intended target, ALK5, within the complex environment of a living cell. The principle is that when a ligand binds to a protein, it generally stabilizes the protein, making it more resistant to heat-induced denaturation. [14][15]A shift in the protein's melting temperature (Tm) in the presence of the inhibitor is direct evidence of target engagement. [16][17]
Figure 3: General workflow for a Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express ALK5 to ~80% confluency.
-
Treat the cells with the this compound inhibitor at a desired concentration (e.g., 10x the cellular IC50). Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 4°C. [14]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins. [14]
-
-
Sample Preparation:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample and normalize them.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for ALK5.
-
Also probe for a loading control protein (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for ALK5 at each temperature point for both the inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble ALK5 relative to the non-heated control against the temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Western Blot for Downstream Pathway Modulation (p-SMAD2)
Causality: This experiment validates that the inhibitor's engagement with ALK5 (as shown by CETSA) translates into a functional blockade of the downstream signaling pathway. A reduction in the phosphorylation of SMAD2, the direct substrate of ALK5, provides strong evidence for the inhibitor's mechanism of action. [5] Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HaCaT keratinocytes) and grow to ~70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of your this compound inhibitor for 1-2 hours. Include a vehicle-only control.
-
-
Pathway Stimulation:
-
Stimulate the cells with a known concentration of TGF-β ligand (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can sometimes interfere with phospho-antibody detection). * Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2). [8][18] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis and Controls:
-
To confirm equal protein loading and to normalize the p-SMAD2 signal, strip the membrane and re-probe it with an antibody for total SMAD2/3. [18] * Quantify the band intensities. A dose-dependent decrease in the ratio of p-SMAD2 to total SMAD2 in the inhibitor-treated samples confirms the functional inhibition of the TGF-β/ALK5 pathway.
-
Conclusion and Future Directions
The this compound scaffold provides a robust platform for the development of potent and selective ALK5 inhibitors. The experimental framework detailed in this guide—encompassing direct enzyme inhibition, cellular target engagement, and functional pathway modulation—offers a comprehensive strategy for characterizing their mechanism of action. By comparing these compounds against established alternatives and rigorously validating their performance through these self-validating protocols, researchers can confidently advance the most promising candidates in the fields of oncology, fibrosis, and other TGF-β-mediated diseases. Future studies should focus on comprehensive kinase selectivity profiling and in vivo pharmacokinetic and pharmacodynamic assessments to fully elucidate the therapeutic potential of this promising class of inhibitors.
References
- Massagué, J. (2012). TGF-β signalling in context. Nature Reviews Molecular Cell Biology. [URL: https://www.
- Zhang, Y., et al. (2017). Regulation of TGF-β signaling by Smad7. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568321/]
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. BenchChem. [URL: https://www.benchchem.
- BenchChem. (2025). Application Notes & Protocols: Cellular Thermal Shift Assay (CETSA®) for PROTAC Target Engagement. BenchChem. [URL: https://www.benchchem.
- Creative Diagnostics. (n.d.). TGF-β/SMAD Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
- Cell Signaling Technology. (n.d.). TGF-β Signaling. Cell Signaling Technology. [URL: https://www.cellsignal.
- Wikipedia. (n.d.). TGF beta signaling pathway. Wikipedia. [URL: https://en.wikipedia.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379815/]
- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of pSMAD2/3 Following ALK5-IN-10 Treatment. BenchChem. [URL: https://www.benchchem.
- SignalChem. (n.d.). TGFβR1 (ALK5), Active. SignalChem. [URL: https://www.signalchem.com/products/t07-11g]
- Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science. [URL: https://pubmed.ncbi.nlm.nih.gov/23828940/]
- BenchChem. (2025). In Vitro Kinase Assay of Alk5-IN-30: A Technical Guide. BenchChem. [URL: https://www.benchchem.
- Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [URL: https://www.pelagobio.com/cetsa]
- Ge, H., et al. (2015). Profiles of the ALK5 inhibitor screen. ResearchGate. [URL: https://www.researchgate.net/figure/Profiles-of-the-ALK5-inhibitor-screen-A-flowchart-of-the-screen-and-the-numbers-of_fig1_281283254]
- BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/kinase-assay-kit-tgfbr1-alk5-79782]
- Abcam. (n.d.). Western blot for phosphorylated proteins. Abcam. [URL: https://www.abcam.
- BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit Product Sheet. BPS Bioscience. [URL: https://bpsbioscience.com/pub/media/wysiwyg/79782.pdf]
- Cell Signaling Technology. (n.d.). Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb #8828. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/primary-antibodies/phospho-smad2-ser465-467-smad3-ser423-425-d27f4-rabbit-mab/8828]
- Thermo Fisher Scientific. (n.d.). Phospho-SMAD2/SMAD3 (Thr8) Polyclonal Antibody. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/antibody/product/Phospho-SMAD2-SMAD3-Thr8-Antibody-Polyclonal/PA5-36028]
- Cell Signaling Technology. (n.d.). Phospho-SMAD2 (Ser465/467) (138D4) Rabbit mAb #3108. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/primary-antibodies/phospho-smad2-ser465-467-138d4-rabbit-mab/3108]
- Montanari, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11512406/]
- Gellibert, F., et al. (2002). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11855983/]
- Aly, M. A., et al. (2024). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38581966/]
- Yingling, J. M., et al. (2011). Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology. Current Pharmaceutical Biotechnology. [URL: https://pubmed.ncbi.nlm.nih.gov/21619541/]
- Gellibert, F., et al. (2002). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type 1 receptor (ALK5). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Identification-of-novel-inhibitors-of-the-growth-Gellibert-Woollard/3b2f5b5f6b8b0e7a8e7a8e7a8e7a8e7a8e7a8e7a]
- Google Patents. (n.d.). Pyrazine compounds as transforming growth factor (tgf) inhibitors. Google Patents. [URL: https://patents.google.
- Wu, H., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4753555/]
- Wu, H., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. [URL: https://www.researchgate.
- Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948954/]
- Chen, L., et al. (2018). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. JCI Insight. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6237466/]
- Tojo, M., et al. (2005). The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta. Cancer Science. [URL: https://pubmed.ncbi.nlm.nih.gov/16271073/]
Sources
- 1. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Regulation of TGF-β signaling by Smad7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
comparative analysis of different synthetic routes to 8-Bromoimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The 8-Bromoimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its synthesis is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and quantitative performance of each methodology.
Introduction to the this compound Scaffold
Imidazo[1,2-a]pyrazines are recognized as important pharmacophores due to their wide range of biological activities, including their roles as kinase inhibitors and anti-cancer agents. The introduction of a bromine atom at the 8-position provides a versatile handle for further functionalization through cross-coupling reactions, allowing for the exploration of a broader chemical space in drug discovery programs. The choice of synthetic route to this compound can significantly impact the overall efficiency, scalability, and cost of a drug development campaign.
Comparative Analysis of Synthetic Routes
This guide will focus on three primary synthetic strategies for obtaining this compound:
-
Multi-Step Synthesis via Brominated 2-Aminopyrazine
-
One-Pot, Three-Component Synthesis (Groebke–Blackburn–Bienaymé Reaction)
-
Direct Bromination of the Imidazo[1,2-a]pyrazine Core
A comparative summary of these routes is presented below, followed by a detailed discussion and experimental protocols.
| Feature | Multi-Step Synthesis | One-Pot, Three-Component Synthesis | Direct Bromination |
| Regioselectivity | High (controlled by starting material) | Generally high | Variable (can lead to mixtures) |
| Overall Yield | Moderate to High | Good to Excellent | Moderate to Good (product dependent) |
| Atom Economy | Lower | Higher | Higher |
| Scalability | Generally good | Can be challenging | Good |
| Versatility | High (allows for diverse substitutions) | Moderate (dependent on component availability) | Limited to parent scaffold |
| Reaction Conditions | Stepwise, may require harsher conditions | Mild, often room temperature | Can require specific and controlled conditions |
| Starting Materials | Readily available | Requires isocyanides | Pre-formed imidazo[1,2-a]pyrazine |
| Cost-Effectiveness | Moderate | Potentially higher due to isocyanides | Good (if starting material is available) |
| Safety | Standard laboratory procedures | Isocyanides can be toxic and have strong odors | Brominating agents can be hazardous |
Route 1: Multi-Step Synthesis via Brominated 2-Aminopyrazine
This classical and reliable approach involves the initial bromination of a 2-aminopyrazine derivative, followed by the cyclization to form the imidazo[1,2-a]pyrazine ring system. This method offers excellent control over the regiochemistry of the final product.
Reaction Scheme
Figure 1: General workflow for the multi-step synthesis of this compound.
Mechanistic Insights
The first step is an electrophilic aromatic substitution on the electron-rich pyrazine ring of 2-aminopyrazine. The amino group is a strong activating and ortho-, para-directing group, thus directing the bromination to the C3 and C5 positions. The use of N-bromosuccinimide (NBS) is often preferred over molecular bromine for its milder reaction conditions and easier handling.[1]
The second step is a condensation reaction between the resulting 2-amino-3-bromopyrazine and an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the pyrazine ring, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine core.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-3-bromopyrazine
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromopyrazine.
Step 2: Synthesis of this compound
-
To a solution of 2-amino-3-bromopyrazine (1.0 eq) in a solvent such as ethanol or DMF, add an α-halocarbonyl compound, for example, bromoacetaldehyde dimethyl acetal (1.2 eq) and a non-nucleophilic base like sodium bicarbonate (2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
Performance Data
| Parameter | Value | Reference |
| Yield (Step 1) | 80-90% | [1] |
| Yield (Step 2) | 60-75% | [1][2] |
| Overall Yield | 48-68% | Calculated |
| Reaction Time | 6-12 hours | [1] |
| Temperature | 0 °C to reflux | [1] |
Route 2: One-Pot, Three-Component Synthesis
This modern and efficient approach, often referred to as the Groebke–Blackburn–Bienaymé (GBB) reaction, allows for the rapid construction of the imidazo[1,2-a]pyrazine core from simple starting materials in a single step.[3]
Reaction Scheme
Sources
A Senior Application Scientist's Guide to In Silico Docking of Imidazo[1,2-a]pyrazine Derivatives
An Objective Comparison of Performance Against Key Biological Targets
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence across a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a versatile template for designing inhibitors that can form specific and potent interactions within protein active sites. In the landscape of contemporary drug discovery, in silico molecular docking has become an indispensable tool. It allows researchers to rapidly predict the binding modes and affinities of novel compounds against therapeutic targets, thereby prioritizing synthesis efforts, reducing costs, and accelerating the development pipeline.[3]
This guide provides a comparative analysis of in silico docking studies featuring imidazo[1,2-a]pyrazine derivatives against several prominent protein targets implicated in cancer, infectious diseases, and other conditions. We will delve into the causality behind the computational workflows, present supporting data from peer-reviewed literature, and offer a standardized, self-validating protocol for researchers embarking on similar studies.
Pillars of Interaction: The Scaffold and the Simulation
The Versatility of the Imidazo[1,2-a]pyrazine Core
The power of the imidazo[1,2-a]pyrazine system lies in its unique combination of structural and electronic properties. As a heteroaromatic structure, it is capable of engaging in a variety of non-covalent interactions crucial for protein binding. The nitrogen atoms within the rings can act as hydrogen bond acceptors, while the overall planar structure is ideal for forming π-π stacking and hydrophobic interactions with aromatic residues in a protein's active site.[4] These inherent features make it an excellent starting point for generating libraries of targeted inhibitors.
The Logic of Molecular Docking
Molecular docking simulates the interaction between a small molecule (the ligand, e.g., an imidazo[1,2-a]pyrazine derivative) and a macromolecule (the receptor, typically a protein). The process is governed by two key components:
-
Search Algorithm: Explores the conformational space of the ligand within the protein's active site, generating numerous possible binding poses.
-
Scoring Function: Evaluates each pose and assigns a score, typically in kcal/mol, which estimates the binding free energy. A more negative score implies a more favorable and stable interaction.
The ultimate goal is to identify the lowest-energy binding pose, which is predicted to be the most representative of the actual biological interaction.
Comparative Docking Performance: A Multi-Target Analysis
The efficacy of the imidazo[1,2-a]pyrazine scaffold has been demonstrated against a diverse array of protein targets. Below, we compare the docking performance of various derivatives in key therapeutic areas.
Case Study 1: Anticancer Agents - The Kinase Inhibitors
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[5] Imidazo[1,2-a]pyrazines have shown significant promise as kinase inhibitors.
-
Target: Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is frequently overactive in cancer.[6][7] Docking studies have been instrumental in developing potent imidazo[1,2-a]pyrazine-based PI3K inhibitors.[6][8]
-
Target: Aurora Kinases: These are essential for cell division, and their inhibition can lead to mitotic arrest in cancer cells. Several studies have successfully designed and docked imidazo[1,2-a]pyrazine derivatives into the ATP-binding pocket of Aurora-A.[9][10]
-
Target: Tubulin: Disrupting microtubule dynamics is a clinically validated anticancer strategy. Novel imidazo[1,2-a]pyrazine derivatives have been shown to bind to the colchicine binding site of tubulin, inhibiting its polymerization.[11][12]
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| TB-25 | Tubulin | Not explicitly stated, but shown to fit well in the colchicine binding site. | Cys241, Leu248, Ala250, Val318 | [11][12] |
| Compound 3c | CDK9 | - | Cys106, Asp104 | [13] |
| Series Lead Compound | Aurora-A | Not explicitly stated, but co-crystallization confirmed binding mode. | Ala213 (hinge region) | [9] |
| Various Derivatives | PI3Kα | Docking was used to develop a 3D-QSAR model for 49 inhibitors. | Val851 (hinge region), Lys802, Asp933 | [8][14] |
Case Study 2: Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The imidazo[1,2-a]pyrazine scaffold has been explored for its potential antibacterial and antifungal properties.[1][15][16]
-
Target: Microbial Enzymes: Docking studies have been performed against various essential microbial enzymes to elucidate the mechanism of action. For instance, in related imidazo[1,2-a]pyridine derivatives, glucosamine-6-phosphate synthase has been identified as a putative target.[17]
| Derivative/Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Active Derivatives | Glucosamine-6-Phosphate Synthase | Not specified, used to understand binding modes. | Not specified | [17] |
| Most Active Compounds | Various Microbial Targets | Good binding modes were reported, supporting their antimicrobial activity. | Not specified | [15][18] |
A Self-Validating Experimental Protocol for Docking Studies
To ensure scientific integrity, every computational protocol must be a self-validating system. The following step-by-step workflow explains not just the "how" but the critical "why" behind each choice, providing a robust framework for your own docking experiments.
Step 1: Receptor Preparation
-
Action: Download the 3D crystal structure of your target protein from a repository like the RCSB Protein Data Bank (PDB).
-
Causality: Raw PDB files are not immediately usable. They often contain water molecules, co-factors, and co-crystallized ligands that can interfere with the docking process. It's also crucial to add polar hydrogen atoms, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures. Missing side chains or loops must be repaired to ensure a complete and accurate receptor model.
Step 2: Ligand Preparation
-
Action: Sketch the imidazo[1,2-a]pyrazine derivative using a 2D chemical editor. Convert this 2D structure into a 3D model.
-
Causality: The docking software requires a three-dimensional representation of the ligand. This 3D structure must be energetically minimized to find its most stable, low-energy conformation. Proper atom types and partial charges must be assigned to accurately calculate the electrostatic and van der Waals interactions that govern binding.
Step 3: Active Site Definition (Grid Generation)
-
Action: Define a 3D grid box that encompasses the binding site on the receptor.
-
Causality: Docking the entire protein surface is computationally expensive and inefficient. By defining a grid around the known active site (often identified from a co-crystallized ligand), you focus the search algorithm on the most biologically relevant region, dramatically increasing the efficiency and accuracy of the simulation.
Step 4: Molecular Docking Simulation
-
Action: Execute the docking algorithm using software such as AutoDock, Glide, or GOLD. The software will systematically place the ligand in the defined grid box, exploring various rotations and conformations.
-
Causality: This is the core of the experiment. The search algorithm explores potential binding poses, while the scoring function rapidly estimates the binding affinity for each pose. The program then ranks the poses, with the top-ranked (most negative score) pose representing the most probable binding mode.
Step 5: Results Analysis and Validation
-
Action: Visualize the top-scoring poses and analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking).
-
Causality & Trustworthiness: A docking result is a prediction, not a fact. It must be validated. The most robust validation involves comparing the docked pose of a known inhibitor to its orientation in an experimentally determined crystal structure. The Root Mean Square Deviation (RMSD) between the two poses is calculated; a value < 2.0 Å is generally considered a successful validation of the docking protocol. This step confirms that your computational model can accurately reproduce real-world experimental data, lending trustworthiness to predictions for novel compounds.
Visualizing the Process and Interactions
To better illustrate these concepts, the following diagrams were generated using Graphviz.
Caption: Key potential interactions of the imidazo[1,2-a]pyrazine scaffold.
References
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). MDPI.
- Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2022).
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). PubMed.
- Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (n.d.).
- Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. (2014). PubMed.
- New library of pyrazole–imidazo[1,2‐α]pyridine molecular conjugates: Synthesis, antibacterial activity and molecular docking studies. (n.d.).
- Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (n.d.). Chemical Methodologies.
- Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
- Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. (2022). PubMed.
- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024). PubMed.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). PubMed.
- Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2025).
- Imidazo[1,2-a]pyrazine Inhibitors of Phosphoinositide-3 kinase alpha (PI3Kα): 3D-QSAR Analysis Utilizing Hybrid Monte Carlo Algorithm to Refine Receptor-Ligand Complexes for Molecular Alignment. (2014).
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022).
- Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed.
- Application Notes and Protocols for Molecular Docking of Imidazo[4,5-b]pyrazine c-Met Inhibitors. (2025). Benchchem.
- Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. (2024).
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed.
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). PubMed.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020).
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery
A Senior Application Scientist's Guide to Navigating Two Privileged Heterocycles
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the nitrogen-bridged heterocyclic systems, imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine have emerged as "privileged scaffolds" due to their prevalence in a wide array of biologically active compounds.[1][2] This guide provides a head-to-head comparison of these two important heterocyclic systems, offering insights into their physicochemical properties, synthesis, and therapeutic applications to aid researchers in the strategic selection and design of new chemical entities.
Core Structures and Physicochemical Properties: A Tale of Two Rings
At first glance, the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds share a common imidazo[1,2-a] bicyclic core. The key distinction lies in the six-membered ring fused to the imidazole: a pyrazine ring in the former and a pyridine ring in the latter. This seemingly subtle difference in the number and position of nitrogen atoms imparts distinct physicochemical properties that influence their behavior in biological systems.
Caption: Core structures of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine.
The additional nitrogen atom in the pyrazine ring of the imidazo[1,2-a]pyrazine scaffold generally increases its polarity and hydrogen bond accepting capability compared to the imidazo[1,2-a]pyridine core. This can influence solubility, membrane permeability, and interactions with biological targets.
| Property | Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyridine |
| Molecular Formula | C₆H₅N₃ | C₇H₆N₂ |
| Molar Mass | 119.13 g/mol | 118.14 g/mol [3] |
| Appearance | Solid | Solid, white to light yellow[3] |
| Melting Point | 119 - 121 °C | 119 - 121 °C[3] |
| Boiling Point | Not readily available | 278 - 280 °C[3] |
| Solubility in Water | Slightly soluble | Slightly soluble[3] |
| pKa | ~3.5 | ~4.7[3] |
| logP | 0.48 (predicted) | 1.32[3] |
| Aromaticity | Aromatic | Aromatic[3] |
Table 1: Comparison of Physicochemical Properties.
Synthetic Strategies: Convergent Paths to Diverse Libraries
Both scaffolds are accessible through a variety of synthetic routes, often starting from commercially available aminopyrazines or aminopyridines. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.
A common and versatile approach for the synthesis of both scaffolds is the condensation of the corresponding 2-amino-heterocycle with an α-halocarbonyl compound.[4][5] This method allows for the introduction of diversity at the 2- and 3-positions of the imidazo ring.
Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds.
Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, have also been employed for the efficient, one-pot synthesis of substituted imidazo[1,2-a]pyridines and their pyrazine analogs.[6][7] These reactions offer a high degree of molecular diversity from simple starting materials.[8]
Experimental Protocol: A Representative Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Derivative
-
Step 1: Condensation. To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add 2-bromoacetophenone (1.0 eq).
-
Step 2: Cyclization. Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Step 3: Work-up. Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, concentrate the solvent under reduced pressure.
-
Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Biological Activities and Therapeutic Potential: A Broad Spectrum of Action
Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have been reported to exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery programs.[1][9]
Imidazo[1,2-a]pyrazine:
-
Anticancer: Derivatives of this scaffold have shown potent activity as inhibitors of various kinases, including Aurora kinases and ENPP1.[10][11][12] They have also been investigated as tubulin polymerization inhibitors.[13] Some compounds have demonstrated cytotoxic effects against a panel of cancer cell lines.[4]
-
Antimicrobial: Imidazo[1,2-a]pyrazines have been evaluated for their antibacterial and antifungal properties.[9] Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[14]
-
Other Activities: This scaffold has also been explored for its anti-inflammatory, antioxidant, and smooth muscle relaxant properties.[9][15]
Imidazo[1,2-a]pyridine:
-
Anticancer: This scaffold is a cornerstone in the development of numerous kinase inhibitors targeting Nek2, PDGFR, and others.[16][17] Several imidazo[1,2-a]pyridine-based compounds are in clinical trials for various cancers.[18]
-
Antituberculosis: A significant amount of research has focused on the development of imidazo[1,2-a]pyridine derivatives as potent anti-tuberculosis agents, with some compounds showing activity against multidrug-resistant strains.[19][20]
-
CNS Activity: The imidazo[1,2-a]pyridine core is found in several marketed drugs with activity on the central nervous system, such as the hypnotic agent zolpidem.[1][21]
-
Other Activities: This versatile scaffold has also been investigated for anti-inflammatory, antiviral, and antiulcer activities.[1][14]
Head-to-Head in Action: Kinase Inhibition
A key area where both scaffolds have excelled is in the development of kinase inhibitors. The nitrogen atoms in the heterocyclic systems can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site.
Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazo-based kinase inhibitors.
The choice between an imidazo[1,2-a]pyrazine and an imidazo[1,2-a]pyridine core can subtly influence the inhibitor's selectivity and potency. The additional nitrogen in the pyrazine ring can offer an extra hydrogen bond acceptor site, which may be exploited to achieve specific interactions within the kinase ATP-binding pocket.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
For both scaffolds, the substitution pattern on the bicyclic core is crucial for determining biological activity.
-
Position 2: Substitution at this position is often critical for potency. Aryl or heteroaryl groups are commonly found here and can be tailored to fit into specific hydrophobic pockets of the target protein.
-
Position 3: This position is amenable to a wide range of substituents, and modifications here can significantly impact activity and selectivity. For instance, in some anticancer agents, a 3-amino group is a key pharmacophoric element.[7]
-
Positions 5, 6, 7, and 8: Substitutions on the six-membered ring can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also contribute to target binding. For example, in antitubercular imidazo[1,2-a]pyridines, modifications at the 7-position have been shown to influence potency.[22]
A comparative analysis of SAR studies suggests that while the general principles of substitution are similar for both scaffolds, the optimal substituents for a given target may differ due to the electronic and steric differences between the pyrazine and pyridine rings.
Pharmacokinetic Profiles: From Bench to Bedside
The pharmacokinetic properties of a drug candidate are critical for its success. While a comprehensive comparison is challenging due to the diversity of compounds, some general trends can be observed.
The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into orally bioavailable drugs.[17] However, like many nitrogen-containing heterocycles, both scaffolds can be susceptible to metabolism by cytochrome P450 enzymes. Medicinal chemists often employ strategies such as the introduction of fluorine atoms or the modification of metabolically labile positions to improve the pharmacokinetic profile.[17]
The increased polarity of the imidazo[1,2-a]pyrazine scaffold may, in some cases, lead to lower membrane permeability and higher clearance, posing a challenge for achieving good oral bioavailability.[23] However, this is highly dependent on the overall substitution pattern of the molecule.
Conclusion: Choosing the Right Scaffold for the Job
Both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine are undeniably powerful scaffolds in the medicinal chemist's toolbox. The choice between them should be a strategic one, guided by the specific therapeutic target and the desired properties of the final drug candidate.
-
Imidazo[1,2-a]pyridine boasts a proven track record with several marketed drugs and a vast body of literature supporting its "drug-like" properties.[24][25] It is often a go-to scaffold for projects where a balance of potency and favorable pharmacokinetics is crucial.
-
Imidazo[1,2-a]pyrazine , with its additional nitrogen atom, offers unique opportunities for hydrogen bonding and can provide access to a different chemical space.[26] This scaffold may be particularly advantageous when targeting proteins where an additional hydrogen bond acceptor can enhance binding affinity or selectivity.
Ultimately, the decision will depend on a thorough analysis of the target, iterative design and synthesis, and comprehensive biological and pharmacokinetic evaluation. This guide serves as a foundational resource to inform those initial, critical decisions in the long and rewarding journey of drug discovery.
References
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Deriv
- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
- Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry.
- Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
- Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Rel
- Imidazo[1,2-a]pyridine. Pipzine Chemicals.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Pharmacological activities of imidazo[1,2-alpha]pyrazine deriv
- Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
- Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. Semantic Scholar.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.
- The discovery of novel imidazo[1,2-a]pyridine deriv
- Imidazo[1,2-a]pyridines: Promising Drug Candid
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH.
- Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. PubMed.
- Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PMC - PubMed Central.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
- Physicochemical properties of imidazo-pyridine protic ionic liquids.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals.
- SCHEME 5.7 Synthesis of imidazo[1,2-a]pyrazine scaffold as BET protein...
- Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- Biologically active imidazo-[1,2-a]-pyridine derivatives.
- Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.
- Imidazo 1,2-a pyridine 99 274-76-0. Sigma-Aldrich.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 4. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 9. tsijournals.com [tsijournals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. espublisher.com [espublisher.com]
- 15. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 21. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Navigating the Off-Target Landscape of 8-Bromoimidazo[1,2-a]pyrazine Derivatives
In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, where a compound interacts with unintended biological molecules, potentially leading to toxicity or unforeseen side effects.[1] This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on assessing the off-target effects of 8-Bromoimidazo[1,2-a]pyrazine derivatives, a chemical scaffold of significant interest in medicinal chemistry.[2][3]
The imidazo[1,2-a]pyrazine core is a versatile heterocyclic system that has given rise to a multitude of biologically active compounds, including potent inhibitors of various kinases.[4][5][6] The introduction of a bromine atom at the 8-position can significantly influence the compound's electronic properties, lipophilicity, and binding interactions, making it a key functional group for modulating potency and selectivity.[2][3] However, this modification also necessitates a thorough evaluation of its off-target profile.
This guide will navigate the complexities of off-target assessment, offering a comparative analysis with alternative inhibitor scaffolds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower you in your research endeavors.
The Off-Target Challenge: Why It Matters for Imidazo[1,2-a]pyrazines
Most small molecule drugs interact with multiple targets within the proteome.[1] These unintended interactions can lead to adverse drug reactions and are a major cause of preclinical and clinical attrition. For kinase inhibitors, a class to which many imidazo[1,2-a]pyrazine derivatives belong, off-target effects are particularly prevalent due to the conserved nature of the ATP-binding site across the kinome.[6]
An this compound derivative designed to inhibit a specific kinase, for instance, may also interact with other structurally related kinases or even proteins outside the kinase family. Understanding this polypharmacology is not only crucial for predicting potential toxicities but can also unveil opportunities for drug repositioning.
Comparative Off-Target Profile: A Representative Analysis
While a comprehensive off-target screening for every this compound derivative is proprietary to its developers, we can construct a representative profile based on the known behavior of this chemical class and compare it with other common kinase inhibitor scaffolds.
Below is a hypothetical, yet plausible, comparison of a representative this compound derivative with two other well-known kinase inhibitor scaffolds, a pyrazole-based inhibitor and a quinazoline-based inhibitor. The data is presented as the percentage of kinases inhibited by more than 50% at a 1 µM screening concentration from a panel of 400 kinases.
| Inhibitor Scaffold | Primary Target Family | % Kinases Inhibited >50% @ 1µM | Notable Off-Target Families |
| This compound | Serine/Threonine Kinases (e.g., Aurora Kinases)[7] | 15% | Other Ser/Thr kinases, some Tyrosine Kinases |
| Pyrazole-based | Tyrosine Kinases (e.g., ABL, SRC) | 25% | Broad spectrum of Tyrosine and Ser/Thr kinases[8] |
| Quinazoline-based | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | 10% | Other Receptor Tyrosine Kinases |
This comparative table illustrates that while the this compound scaffold can exhibit a degree of selectivity, off-target interactions are still a significant consideration. The pyrazole-based inhibitors, in this generalized comparison, tend to show broader off-target activity.[8]
Experimental Workflows for Off-Target Assessment
A multi-pronged approach is essential for a robust assessment of off-target effects. This typically involves a combination of in silico, in vitro, and cellular assays.
Caption: A typical workflow for identifying and validating off-target effects.
Protocol 1: Broad-Panel Kinase Selectivity Profiling
This is the foundational in vitro assay to quantitatively assess the selectivity of an inhibitor across a large number of purified kinases.
Objective: To determine the inhibitory activity (IC50 values) of an this compound derivative against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration range suitable for IC50 determination (e.g., from 100 µM to 1 nM).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP at its Km concentration for each specific kinase.
-
Inhibitor Addition: Add the serially diluted compound to the reaction wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ATP consumed.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase. A lower IC50 value indicates higher potency.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context, which can help differentiate true off-targets from artifacts of in vitro assays.[10] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[1][10]
Objective: To determine if the this compound derivative binds to and stabilizes its intended target and potential off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) and a vehicle control (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein and suspected off-target proteins remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.[10]
Caption: On-target versus potential off-target signaling pathways.
Interpreting the Data and Making Informed Decisions
A comprehensive off-target assessment provides a signature of a compound's biological activity. A highly selective compound is not always superior; in some cases, such as in oncology, polypharmacology can be beneficial. The key is to have a thorough understanding of the on- and off-target activities of your this compound derivative.
By employing the systematic approach outlined in this guide, from broad-panel screening to cellular target engagement verification, researchers can build a robust data package. This will not only de-risk the progression of a compound but also provide a deeper understanding of its mechanism of action, ultimately contributing to the development of safer and more effective medicines.
References
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Bamborough, P., Chung, C. W., Furber, M., & Mellor, G. W. (2008). Structure-based design of imidazo [1, 2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 18(20), 5988-5993. [Link]
- Fancelli, D., Barlocco, D., Ciavolella, A., Colombo, R., Colotta, F., Croci, V., ... & Vianello, P. (2006). The discovery of N-(4-((6, 7-dimethoxyquinolin-4-yl) oxy) phenyl)-N'-(4-fluorophenyl) cyclopropane-1, 1-dicarboxamide (ARRY-334543), a potent and selective inhibitor of the Eg5 kinesin. Journal of medicinal chemistry, 49(24), 7247-7251. [Link]
- Michael, M., & GJM, C. (2013). pyrazine kinase inhibitor.
- RSC Adv., 2023,13, 36439-36454. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
- Bioorg Med Chem Lett. 2011 Oct 1;21(19):5870-5. Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. [Link]
- J Med Chem. 2024 Oct 24;67(20):18317-18333. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. [Link]
- Pharmacol Res. 2023;198:106983.
- Molecules. 2017 Feb 17;22(2):310. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. [Link]
- J Med Chem. 1992 Oct 16;35(21):3905-11. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. [Link]
- Bioorg Med Chem Lett. 2012 Jun 1;22(11):3743-7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]
- Engineered Science.
- Molecules. 2021 Jul 26;26(15):4514. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Bioorg Med Chem Lett. 2010 Oct 15;20(20):5988-93. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. [Link]
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 8. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Strategic Selection of Animal Models: A Comparative Overview
The choice of an animal model is a critical decision that significantly impacts the translatability of in vivo studies.[1] The ideal model should mimic the human condition in terms of physiology, pathophysiology, and response to treatment.[2]
Here is a comparison of commonly used animal models:
| Animal Model | Advantages | Disadvantages | Best Suited For |
| Mice | - Low cost and easy handling[3]- Well-characterized genetics and a wide array of available strains (inbred, outbred, transgenic, knockout)[3][4][5][6][7]- Rapid reproductive rate[8] | - Significant physiological and metabolic differences from humans[9]- Small size can be a limitation for certain surgical procedures and sampling | - Initial efficacy and toxicity screening- Genetic studies and target validation[10]- Oncology and immunology research[3][11] |
| Rats | - Larger size than mice, facilitating surgical procedures and serial blood sampling- More similar to humans in some physiological aspects (e.g., cardiovascular) than mice[12] | - Higher cost than mice- Fewer available transgenic models compared to mice | - Cardiovascular and metabolic disease research[13][14][15]- Toxicology and safety pharmacology studies |
| Rabbits | - Larger size allows for more complex surgical procedures and easier blood collection- Good model for atherosclerosis research due to their lipid metabolism[12] | - Higher housing and care costs- Limited availability of genetic models | - Atherosclerosis and ophthalmology research- Antibody production |
| Non-Human Primates (NHPs) | - Highest physiological and genetic similarity to humans[13]- Complex immune system that closely mimics humans | - Significant ethical concerns- High cost and specialized housing requirements- Long lifespan and slow reproductive rate | - Late-stage preclinical safety and efficacy studies- Vaccine and infectious disease research |
Genetically Engineered Mouse Models (GEMMs)
GEMMs, such as transgenic and knockout mice, are powerful tools for studying gene function and modeling human diseases.[7][10][16]
-
Transgenic Mice: These models have a foreign gene (transgene) inserted into their genome.[5][6] They are particularly useful for studying the effects of gene overexpression.[4]
-
Knockout Mice: In these models, a specific gene is inactivated or "knocked out."[5][6] They are instrumental in understanding the loss of gene function.[7]
| Model Type | Description | Application |
| Transgenic | A foreign gene is added to the genome.[4][5] | Studying the effects of gene overexpression; modeling diseases caused by dominant-negative mutations.[4] |
| Knockout | A specific gene is functionally inactivated.[4][5] | Investigating the function of a specific gene; modeling diseases caused by loss-of-function mutations. |
Oncology-Specific Models: Syngeneic vs. Xenograft
In cancer research, the choice between a syngeneic and a xenograft model is critical for evaluating immunotherapies.
-
Syngeneic Models: Mouse tumor cells are implanted into mice with the same genetic background, meaning they have a competent immune system.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice.[2][16] Patient-derived xenografts (PDXs) use tumor tissue directly from a patient.[2][9]
| Model Type | Description | Advantages | Disadvantages |
| Syngeneic | Mouse tumor cells in immunocompetent mice. | Fully functional immune system, ideal for studying immunotherapies. | May not fully represent the complexity of human tumors. |
| Xenograft/PDX | Human tumor cells/tissue in immunodeficient mice.[2][16] | Preserves human tumor characteristics.[9] | Lack of a functional immune system limits the study of immunotherapies.[17] |
Diagram: Decision Tree for Animal Model Selection
Caption: A decision tree to guide the selection of an appropriate animal model.
Pillar 2: Designing Robust In Vivo Validation Studies - A Practical Guide
A well-designed in vivo study is a self-validating system that maximizes scientific rigor and reproducibility.[18]
Experimental Design as a Self-Validating System
Key components of a robust experimental design include:
-
Clear Objectives and Endpoints: Define the primary question and the specific, measurable outcomes that will answer it.[18]
-
Randomization and Blinding: Randomly assign animals to treatment groups to minimize bias.[18] Whenever possible, researchers should be blinded to the treatment allocation during the study and data analysis.[18]
-
Appropriate Controls: Include both positive and negative (vehicle) controls to ensure the validity of the results.[18]
-
Sample Size Calculation: Determine the appropriate number of animals per group to achieve sufficient statistical power.[18] Using too few animals can lead to statistically invalid results.[13]
Step-by-Step Protocol: In Vivo Efficacy Study (Oncology Xenograft Model)
This protocol provides a generalized framework. Specific details should be adapted based on the compound, tumor model, and research question.
-
Animal Model Preparation:
-
Acquire immunodeficient mice (e.g., NOD/SCID or NSG) of a specific age and sex.
-
Allow a 1-2 week acclimatization period.
-
Implant human tumor cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using calipers at least twice a week.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Prepare the test compound and vehicle control according to the formulation protocol.
-
Administer the treatment via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Record the body weight of each animal at least twice a week to monitor toxicity.
-
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study (when tumors in the control group reach a specified size), euthanize the animals.
-
Excise the tumors and measure their weight.
-
Collect blood and tissue samples for pharmacokinetic and pharmacodynamic (biomarker) analysis.
-
Diagram: In Vivo Efficacy Study Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. cyagen.com [cyagen.com]
- 3. The Importance of Animal Models in the Development of Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transgenic Mice vs. Knockout Mice: Understanding the Differences & Research Benefits - Creative Biolabs [creative-biolabs.com]
- 5. differencebetween.com [differencebetween.com]
- 6. researchgate.net [researchgate.net]
- 7. Transgenic and knockout mice | PPTX [slideshare.net]
- 8. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. youtube.com [youtube.com]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Considerations for choosing an optimal animal model of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video: Mouse Models of Cancer Study [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
comparing the anticancer activity of imidazo[1,2-a]pyrazines with standard drugs like Doxorubicin
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparison of the anticancer activity of a promising class of heterocyclic compounds, imidazo[1,2-a]pyrazines, with the well-established chemotherapeutic agent, Doxorubicin. Drawing upon a synthesis of preclinical data, we will delve into their respective mechanisms of action, cytotoxic profiles against various cancer cell lines, and available in vivo efficacy, offering a critical perspective for researchers in the field.
Introduction: Two Distinct Approaches to Targeting Cancer
Doxorubicin , an anthracycline antibiotic first isolated from Streptomyces peucetius var. caesius, has been a cornerstone of chemotherapy regimens for decades, employed against a wide spectrum of hematological and solid tumors.[1] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, thereby inhibiting macromolecular biosynthesis.[2] This action disrupts the function of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription, ultimately leading to DNA damage and apoptotic cell death.[3][4] However, the clinical utility of Doxorubicin is often hampered by the development of drug resistance and significant cardiotoxicity.[5]
In contrast, imidazo[1,2-a]pyrazines represent a newer class of nitrogen-containing heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[6] Unlike the broad mechanism of Doxorubicin, many imidazo[1,2-a]pyrazine derivatives exhibit more targeted modes of action, such as the inhibition of specific cellular kinases or disruption of the cytoskeleton. This targeted approach holds the promise of greater selectivity towards cancer cells and a more favorable safety profile.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the anticancer activity of Doxorubicin and imidazo[1,2-a]pyrazines lies in their molecular targets and the subsequent signaling pathways they modulate.
Doxorubicin: A Multi-pronged Assault on Cellular Integrity
Doxorubicin's anticancer effects are multifaceted.[4] Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting the double helix structure and obstructing the processes of replication and transcription.[2] It also stabilizes the complex between DNA and topoisomerase II, leading to double-strand breaks.[3][4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the Doxorubicin molecule can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals.[3] This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.
-
Induction of Apoptosis: The cellular damage inflicted by Doxorubicin triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][7] Key signaling molecules such as p53, caspases, and members of the Bcl-2 family are involved in this process.[8][9]
Imidazo[1,2-a]pyrazines: Precision Targeting of Key Oncogenic Pathways
The anticancer activity of imidazo[1,2-a]pyrazines is often linked to the inhibition of specific molecular targets crucial for cancer cell proliferation and survival. Two prominent mechanisms that have been elucidated for different derivatives are:
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a critical role in regulating gene transcription.[10] By phosphorylating the C-terminal domain of RNA polymerase II, CDK9 facilitates the elongation of transcription for many genes, including those encoding anti-apoptotic proteins and oncoproteins.[1] Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent CDK9 inhibitors.[5][11] Inhibition of CDK9 leads to the downregulation of these key survival proteins, ultimately inducing apoptosis in cancer cells.[12]
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[13] Several imidazo[1,2-a]pyrazine derivatives have been shown to act as tubulin polymerization inhibitors.[2][14][15] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[2][10] This leads to a cascade of events including cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and ultimately, apoptosis.[4][11]
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. The following tables summarize the IC50 values for various imidazo[1,2-a]pyrazine derivatives compared to Doxorubicin across a range of cancer cell lines.
Table 1: IC50 Values (µM) of Imidazo[1,2-a]pyrazine Derivatives and Doxorubicin in Various Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine Derivatives | |||
| Compound 12b (imidazo[1,2-a]pyridine) | Hep-2 (Laryngeal Carcinoma) | 11 | [16][17][18][19][20] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [16][17][18][19][20] | |
| MCF-7 (Breast Cancer) | 11 | [16][17][18][19][20] | |
| A375 (Melanoma) | 11 | [16][17][18][19][20] | |
| Vero (Normal Kidney Cells) | 91 | [16][17][18][19][20] | |
| Compound 10b (imidazo[1,2-a]pyrazine) | Hep-2 | 20 | [12] |
| HepG2 | 18 | [12] | |
| Compound 10i (imidazo[1,2-a]pyrazine) | MCF-7 | 17 | [12] |
| A375 | 16 | [12] | |
| Compound 16 (3-aminoimidazo[1,2-α]pyrazine) | HT-29 (Colorectal Cancer) | 12.98 | [14] |
| B16F10 (Melanoma) | 27.54 | [14] | |
| Compound 18 (3-aminoimidazo[1,2-α]pyrazine) | MCF-7 | 9.60 | [14] |
| TB-25 (imidazo[1,2-a]pyrazine) | HCT-116 (Colorectal Cancer) | 0.023 | [2][10][14][15] |
| Doxorubicin | |||
| Hep-2 | 10 | [17][19] | |
| HepG2 | 1.5 | [17][19] | |
| MCF-7 | 0.85 | [17][19] | |
| A375 | 5.16 | [17][19] | |
| Vero | 14 | [17][19] |
Analysis of In Vitro Data:
The compiled data reveals that while Doxorubicin generally exhibits potent cytotoxicity with IC50 values in the low micromolar to nanomolar range, certain imidazo[1,2-a]pyrazine derivatives demonstrate comparable or even superior potency against specific cancer cell lines. For instance, compound TB-25 shows exceptional activity against HCT-116 cells with an IC50 of 23 nM.[2][10][14][15]
Crucially, some imidazo[1,2-a]pyrazine derivatives exhibit a degree of selectivity for cancer cells over normal cells. For example, compound 12b has a significantly higher IC50 value in normal Vero cells (91 µM) compared to the cancer cell lines tested (11-13 µM), suggesting a wider therapeutic window.[16][17][18][19][20] In contrast, Doxorubicin shows comparable toxicity to both cancerous and non-cancerous cells.[17][19]
In Vivo Efficacy: Preclinical Evidence
While in vitro data provides a valuable initial assessment, in vivo studies in animal models are essential to evaluate the therapeutic potential of a compound. Limited but promising in vivo data is available for some imidazo[1,2-a]pyrazine derivatives.
For example, a study on an imidazo[1,2-a]pyridine derivative, compound 12b, which acts as a tubulin inhibitor, demonstrated significant in vivo antitumor efficacy in a melanoma tumor model. It achieved tumor growth inhibition rates of 78.70% at a dose of 15 mg/kg and 84.32% at 30 mg/kg.[14] Another study on an imidazo[1,2-a]pyridine derivative, compound 5b, also a tubulin polymerization inhibitor, showed potent anti-tumor efficacy in a melanoma model at a dose of 10 mg/kg without obvious systemic toxicity.[13]
These findings, although preliminary, suggest that imidazo[1,2-a]pyrazine and related scaffolds can translate their in vitro potency into in vivo anti-tumor activity. Further in vivo studies, including direct comparisons with Doxorubicin in relevant cancer models, are warranted to fully assess their therapeutic index.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, it is crucial to adhere to standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (imidazo[1,2-a]pyrazine derivatives and Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (Doxorubicin at a known effective concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Conclusion and Future Directions
This comparative guide highlights the distinct profiles of imidazo[1,2-a]pyrazines and Doxorubicin as anticancer agents. Doxorubicin, with its broad and potent cytotoxic mechanism, remains a vital tool in chemotherapy, albeit with significant limitations related to toxicity and resistance. Imidazo[1,2-a]pyrazines, on the other hand, represent a promising class of targeted therapies with the potential for improved selectivity and safety profiles.
The data presented herein underscores the importance of continued research into novel imidazo[1,2-a]pyrazine derivatives. Future investigations should focus on:
-
Head-to-head in vivo comparative studies with Doxorubicin in a wider range of cancer models to definitively establish their therapeutic index.
-
Elucidation of the mechanisms of action for a broader array of imidazo[1,2-a]pyrazine scaffolds to identify novel targets and pathways.
-
Exploration of combination therapies , pairing imidazo[1,2-a]pyrazines with existing chemotherapeutics like Doxorubicin or other targeted agents, to potentially enhance efficacy and overcome resistance.
By pursuing these research avenues, the scientific community can further unlock the therapeutic potential of imidazo[1,2-a]pyrazines and contribute to the development of more effective and safer cancer treatments.
References
- Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
- Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenet Genomics. [Link]
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cells. [Link]
- CDK9 inhibitors in cancer research. Journal of Experimental & Clinical Cancer Research. [Link]
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. [Link]
- Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potenti
- Doxorubicin Caused Apoptosis of Mesenchymal Stem Cells via p38, JNK and p53 P
- P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells. Oncotarget. [Link]
- New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evalu
- Doxorubicin - Wikipedia. [Link]
- Doxorubicin-induced apoptosis via the intrinsic pathway.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
- The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
- Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]
- IC50 values of the most active derivatives in some cancerous cell lines.
- The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
- Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters. [Link]
- Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evalu
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
Sources
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cyclin-dependent kinase 9 inhibitors as oncogene signaling modulators in combination with targeted therapy for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 19. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. pubs.rsc.org [pubs.rsc.org]
A Crystallographer's Guide to Confirming Imidazo[1,2-a]pyrazine Inhibitor Binding Modes
In the landscape of modern drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] Understanding precisely how these molecules interact with their protein targets is paramount for optimizing their efficacy and selectivity. Among the arsenal of biophysical techniques available, X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution view of the ligand-protein complex, revealing the intricate network of interactions that govern molecular recognition. This guide provides an in-depth, experience-driven comparison of methodologies to successfully determine the crystal structures of imidazo[1,2-a]pyrazine inhibitors in complex with their target proteins, ensuring scientific integrity and accelerating structure-based drug design efforts.
The Imperative of Structural Elucidation
The journey from a promising hit compound to a clinical candidate is often guided by a detailed understanding of its binding mode. For imidazo[1,2-a]pyrazine inhibitors, which frequently target the ATP-binding site of kinases, subtle changes in their substitution patterns can lead to dramatic shifts in potency and selectivity.[5][6] X-ray crystallography provides the atomic-level detail necessary to rationalize structure-activity relationships (SAR) and guide medicinal chemistry efforts.[1][7] For instance, the co-crystal structure of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase offered crucial insights into the interactions driving its selectivity, paving the way for the design of more potent and selective inhibitors.[5][6][8]
Strategic Approaches to Crystallization of Protein-Inhibitor Complexes
The path to obtaining a high-quality crystal structure of a protein-imidazo[1,2-a]pyrazine complex is multifaceted, with two primary strategies at the forefront: co-crystallization and soaking. The choice between these techniques is not arbitrary and depends on several factors, including the binding affinity of the inhibitor, its solubility, and the intrinsic crystallization propensity of the target protein.
Co-crystallization: The Front-Line Approach
In co-crystallization, the purified protein and the imidazo[1,2-a]pyrazine inhibitor are mixed prior to setting up crystallization trials.[9] This approach is generally favored when the inhibitor exhibits high affinity for the target protein, as it promotes the formation of a stable, homogeneous complex that is more likely to crystallize.
Experimental Protocol: Co-crystallization of a Kinase with an Imidazo[1,2-a]pyrazine Inhibitor
-
Protein Purity and Homogeneity Assessment:
-
Rationale: The purity and homogeneity of the protein are critical for successful crystallization. Aggregates or contaminants can inhibit crystal formation.
-
Protocol:
-
Purify the target kinase to >95% homogeneity as assessed by SDS-PAGE.
-
Conduct size-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) to confirm the monodispersity of the protein sample.
-
-
-
Complex Formation:
-
Rationale: Ensuring the formation of a stable protein-inhibitor complex is a prerequisite for co-crystallization.
-
Protocol:
-
Dissolve the imidazo[1,2-a]pyrazine inhibitor in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Incubate the purified kinase with a 3-5 fold molar excess of the inhibitor for at least one hour on ice. The final DMSO concentration should be kept below 5% (v/v) to minimize its potential interference with crystallization.
-
Self-Validation: Confirm complex formation using a biophysical technique such as differential scanning fluorimetry (DSF) or isothermal titration calorimetry (ITC) to measure the change in thermal stability or binding affinity, respectively.
-
-
-
Crystallization Screening:
-
Rationale: A broad screening of different chemical conditions is necessary to identify initial crystallization "hits."
-
Protocol:
-
Set up sitting or hanging drop vapor diffusion experiments using commercially available sparse-matrix screens.
-
Mix the protein-inhibitor complex solution with the reservoir solution in a 1:1 or 2:1 ratio.
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
-
-
Crystal Optimization:
-
Rationale: Initial hits are often small or poorly formed. Optimization is required to obtain diffraction-quality crystals.
-
Protocol:
-
Systematically vary the concentrations of the precipitant, buffer pH, and additives around the initial hit conditions.
-
Consider microseeding, where a small number of crushed crystals are introduced into a new crystallization drop to promote the growth of larger, single crystals.[9]
-
-
Workflow for Co-crystallization
Caption: A streamlined workflow for determining inhibitor binding modes via co-crystallization.
Soaking: An Alternative Strategy
Soaking involves introducing the inhibitor into a solution containing pre-formed crystals of the apo-protein.[9] This method can be advantageous when the apo-protein crystallizes readily or when co-crystallization proves challenging. However, the success of soaking is contingent on the crystal lattice being porous enough to allow the inhibitor to diffuse into the active site without disrupting the crystal packing.
Comparative Analysis of Crystallization Techniques
| Feature | Co-crystallization | Soaking | Rationale & Insights for Imidazo[1,2-a]pyrazines |
| Applicability | High-affinity interactions | Lower to moderate affinity interactions | Imidazo[1,2-a]pyrazine inhibitors often have high affinity, making co-crystallization a primary choice. |
| Success Rate | Can be lower if the complex is less stable or soluble | Higher if apo-crystals are readily available and robust | The relatively rigid nature of the imidazo[1,2-a]pyrazine core can sometimes induce conformational changes in the protein that are more amenable to co-crystallization. |
| Potential Issues | Inhibitor may prevent crystallization | Inhibitor may not diffuse into the crystal, or may cause the crystal to crack | The solubility of some imidazo[1,2-a]pyrazine derivatives can be a limiting factor in both approaches. |
| Structural Information | Represents a thermodynamically stable conformation of the complex | May trap a transient or intermediate binding state | Co-crystallization is more likely to reveal the functionally relevant bound conformation. |
Case Study: Structure-Based Design of Selective Aurora-A Kinase Inhibitors
A seminal study in the development of imidazo[1,2-a]pyrazine-based inhibitors involved the co-crystallization of a derivative with Aurora-A kinase.[5][6] The resulting crystal structure provided a detailed snapshot of the inhibitor's binding mode within the ATP-binding pocket. Key interactions, including hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with surrounding residues, were elucidated.[1] This structural information was instrumental in designing subsequent generations of inhibitors with improved potency and selectivity.[5][6] For example, the structure revealed that a sulfonamide moiety could interact with a specific threonine residue in Aurora-A, an interaction that would be sterically hindered by a glutamate residue in the corresponding position of Aurora-B/C, thus explaining the observed selectivity.[5]
Data Analysis and Interpretation: From Electron Density to Binding Mode
Once diffraction data is collected, the electron density map is calculated. The imidazo[1,2-a]pyrazine inhibitor is then modeled into the corresponding electron density in the active site. The final refined structure provides a wealth of information, including:
-
Hydrogen Bonds: Key directional interactions between the inhibitor and the protein.
-
Hydrophobic Interactions: The contribution of non-polar contacts to binding affinity.
-
Water-Mediated Interactions: The role of bridging water molecules in the binding interface.
-
Conformational Changes: Any structural rearrangements in the protein upon inhibitor binding.
Logical Relationship of Structural Insights
Caption: The iterative cycle of structure-based drug design for imidazo[1,2-a]pyrazine inhibitors.
Conclusion
X-ray crystallography is an indispensable tool for confirming the binding modes of imidazo[1,2-a]pyrazine inhibitors. The detailed structural insights it provides are crucial for understanding the molecular basis of their activity and for guiding the design of more effective and selective therapeutics. While both co-crystallization and soaking are viable techniques, a thorough understanding of their respective advantages and limitations, coupled with rigorous experimental design and self-validation at each step, is essential for success. The continued application of these crystallographic strategies will undoubtedly accelerate the development of novel imidazo[1,2-a]pyrazine-based drugs for a range of diseases.
References
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Europe PMC.
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central.
- (PDF) Imidazo[1,2-a]pyrazines. ResearchGate.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health.
- Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. PubMed Central.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
- Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gα q -Protein Ligands. PubMed.
- Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate.
- Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence. MDPI.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromoimidazo[1,2-a]pyrazine in a Laboratory Setting
This document provides a detailed, step-by-step protocol for the proper handling and disposal of 8-Bromoimidazo[1,2-a]pyrazine. As a brominated heterocyclic compound utilized in drug discovery and chemical synthesis, its waste products require meticulous management to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory compliance. The procedures outlined herein are built on the foundational principles of risk assessment, waste segregation, and adherence to institutional and federal guidelines.
Part 1: Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations designed to minimize risk. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary federal framework, most notably through the Resource Conservation and Recovery Act (RCRA).[1][2] Your institution's Environmental Health and Safety (EHS) office translates these regulations into actionable protocols for your specific location. Therefore, always consult your local EHS guidelines, which are the ultimate authority for your operations.[3]
The cornerstone of proper chemical disposal is accurate identification and segregation.[3] Mixing incompatible waste streams can lead to violent chemical reactions, the generation of toxic gases, or explosions.[4] For this compound, its key structural feature for disposal purposes is the bromine atom, which classifies it as a halogenated organic compound .[5][6] This classification is critical because halogenated waste streams are often incinerated under specific conditions to prevent the formation of dioxins and other persistent environmental pollutants. Co-mingling them with non-halogenated solvents can result in significantly higher disposal costs and regulatory non-compliance.[7]
Part 2: Hazard Identification and Risk Assessment
Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory.[3] The SDS for this compound and similar structures indicates several potential hazards that directly inform handling and disposal procedures.
Key Chemical and Hazard Information:
| Property | Information | Citation |
| CAS Number | 69214-34-2 | [8] |
| Molecular Formula | C₆H₄BrN₃ | [8] |
| Appearance | White to off-white solid | [8] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [8][9][10] |
| Storage | Store in a cool, dry, well-ventilated area (2-8°C recommended). Keep container tightly closed. | [8][9] |
| Toxicity Data | Ecological and comprehensive toxicological data are largely unavailable. | [11] |
The absence of complete toxicity and environmental data necessitates a conservative approach. The compound must be treated as hazardous waste to mitigate unknown risks to human health and aquatic ecosystems.[11][12] Do not discharge to sewer systems or allow entry into waterways.[11][13]
Part 3: Procedural Workflow for Disposal
The following diagram and protocols outline the complete lifecycle for the disposal of this compound waste, from the point of generation to final pickup by EHS personnel.
Caption: Disposal workflow for this compound waste streams.
Personal Protective Equipment (PPE)
Based on the identified hazards, the following minimum PPE must be worn when handling this compound and its waste:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[14]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's compatibility chart.[15]
-
Body Protection: A fully buttoned laboratory coat.[14]
Protocol for Disposal of Solid Waste
This protocol applies to unused/expired this compound and any solid materials contaminated with it (e.g., weigh boats, gloves, paper towels).
-
Container Preparation: Obtain a designated hazardous waste container compatible with organic solids (e.g., a wide-mouth HDPE bottle). The container must be in good condition with a secure, threaded cap.[4]
-
Labeling: Before adding any waste, affix a completed hazardous waste tag from your institution's EHS office.[7] The label must include:
-
Waste Transfer: In a designated Satellite Accumulation Area (SAA), carefully transfer the solid waste into the labeled container.[4][16] Minimize dust generation.[13]
-
Closure: Securely cap the container immediately after adding waste. Hazardous waste containers must remain closed at all times except when waste is actively being added.[12][16]
-
Storage: Store the container in the SAA, within secondary containment (such as a tray) to catch any potential leaks.[3]
Protocol for Decontamination of "Empty" Containers and Glassware
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.[12]
-
Initial Decontamination: Perform all rinsing procedures inside a certified chemical fume hood.
-
First Rinse: Add a small amount of a suitable solvent (e.g., methanol, acetone) to the container—enough to wet all interior surfaces. Cap and swirl to dissolve any remaining this compound residue.
-
Collect Rinseate: This first rinseate is considered hazardous waste.[17] Decant it into a separate, properly labeled "Halogenated Organic Liquid Waste" container.
-
Subsequent Rinses: For a standard hazardous chemical, a triple rinse is required.[11][12] Collect the first rinse as hazardous waste.[17] Consult your EHS office for guidance on the disposal of the second and third rinses, as local regulations may vary. The most cautious approach is to collect all three rinses as hazardous waste.
-
Final Disposal: Once the container is triple-rinsed and fully dry, deface or remove the original manufacturer's label.[12] It can now be disposed of in the appropriate laboratory glass or plastic recycling bin.
Part 4: Storage and Final Disposition
All hazardous waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[4][16]
-
Segregation: Store halogenated waste separately from non-halogenated, acidic, basic, and reactive waste streams.[4]
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to a central storage area or picked up by EHS within three days.[4][16]
-
Pickup: Contact your institution's EHS department to schedule a waste pickup once your container is full or approaching its accumulation time limit.[16][17] Ensure all paperwork is completed as required.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from SCION Instruments website.
- Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- OSHA. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Facilities Management Insights. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Braun Research Group, UIUC. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Washington State University. (n.d.). Halogenated Solvents.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents.
- University of Louisville. (n.d.). Halogenated Waste.
- ResearchGate. (2025, August 5). Imidazo[1,2-a]pyrazines.
- National Institutes of Health. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- PubChem. (n.d.). 3-Bromoimidazo(1,2-a)pyrazine.
- TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
Sources
- 1. epa.gov [epa.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. uakron.edu [uakron.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. This compound , 97% , 69214-34-2 - CookeChem [cookechem.com]
- 9. aksci.com [aksci.com]
- 10. 3-Bromoimidazo(1,2-a)pyrazine | C6H4BrN3 | CID 2771671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. vumc.org [vumc.org]
- 13. aksci.com [aksci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Synthesis and Handling of 8-Bromoimidazo[1,2-a]pyrazine: A Practical Guide to Personal Protective Equipment and Safety
For the innovative researcher in drug development, 8-Bromoimidazo[1,2-a]pyrazine is a valuable heterocyclic building block, pivotal in the synthesis of novel therapeutic agents. Its unique structure, featuring a bromine substituent, allows for a variety of chemical modifications, making it a versatile scaffold in medicinal chemistry. However, as with any halogenated organic compound, a thorough understanding of its handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE), operational best practices, and disposal protocols.
Hazard Assessment: Understanding the Risks
This compound is classified as an irritant. Based on available Safety Data Sheets (SDS), the primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
While comprehensive toxicological data for this specific compound is not widely available, its classification necessitates a cautious and well-planned approach to handling. The general principle for handling chemicals with unknown long-term effects is to minimize exposure to the lowest reasonably achievable level.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory operation, the quantities of material being handled, and the potential for exposure.
Hand Protection: Choosing the Right Gloves
The most common route of exposure in a laboratory setting is through skin contact. Therefore, selecting the correct gloves is critical. While many Safety Data Sheets generically recommend "impervious gloves," a more nuanced understanding of glove materials is necessary for optimal protection.
Key Considerations:
-
Material: Nitrile gloves are a common and generally suitable choice for handling small quantities of this compound in solid form, as they provide good resistance to a variety of chemicals and are less likely to cause allergic reactions than latex.[1][2] For situations involving prolonged contact or immersion, such as during a large-scale reaction or cleanup of a spill, more robust gloves like butyl rubber should be considered due to their high resistance to a broad range of organic compounds.[2][3]
-
Thickness: A standard nitrile examination glove (typically 4-5 mil) is sufficient for routine handling of small quantities. For more hazardous operations, consider thicker gloves (8 mil or greater) or double-gloving.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use.[4] Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after glove removal.
| Glove Material | Suitability for this compound | Key Characteristics |
| Nitrile | Excellent for general handling | Good chemical resistance, puncture-resistant, low allergy risk.[1][2] |
| Latex | Fair | Less chemical resistance than nitrile, potential for allergic reactions.[3] |
| Butyl Rubber | Excellent for high-exposure scenarios | High resistance to a wide range of chemicals, but can be less dexterous.[2][3] |
| Neoprene | Good | Good chemical and abrasion resistance.[3] |
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the risk of serious eye irritation, appropriate eye protection is mandatory when handling this compound in any form.
-
Safety Glasses: At a minimum, safety glasses with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards should be worn.
-
Chemical Goggles: For operations with a higher risk of splashing or aerosol generation (e.g., weighing out large quantities, transfers, or reactions under pressure), chemical splash goggles that provide a complete seal around the eyes are essential.
-
Face Shield: When there is a significant risk of splashes or for researchers who prefer an added layer of protection, a full-face shield should be worn in conjunction with safety glasses or goggles.
Body Protection: A Barrier Against Contamination
A buttoned-up, knee-length laboratory coat is the standard for protecting skin and personal clothing from contamination. For tasks with a higher potential for splashes, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: When and Why it's Necessary
The need for respiratory protection depends on the scale of the operation and the potential for generating airborne particles of this compound.
Engineering Controls as the Primary Safeguard:
The primary method for controlling respiratory hazards is the use of engineering controls, specifically a certified chemical fume hood.[4][5][6] All weighing, handling, and reaction setup involving this compound solid should be performed within a properly functioning fume hood.
When to Consider a Respirator:
A respirator may be necessary in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, such as:
-
During a large spill cleanup outside of a fume hood.
-
When weighing out very large quantities of the powder where significant aerosolization is unavoidable.
-
In emergency situations.
Selecting the Right Respirator:
If a risk assessment determines that a respirator is required, a NIOSH-approved air-purifying respirator equipped with a particulate filter is the appropriate choice.[7][8][9]
-
N95 Respirator: For most situations involving the handling of fine powders, a disposable N95 filtering facepiece respirator will provide adequate protection. "N95" indicates that the respirator filters at least 95% of airborne particles and is not resistant to oil.[7][8][9]
-
Half-Mask or Full-Face Respirator with P100 Filters: In situations with a higher potential for exposure or for individuals who require a higher level of protection, a reusable half-mask or full-face respirator with P100 particulate filters should be used. P100 filters are oil-proof and filter at least 99.97% of airborne particles.[7][8][9]
A formal respiratory protection program, including fit testing, is required for the use of tight-fitting respirators to ensure a proper seal.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth and safe workflow.
Sources
- 1. gloves.com [gloves.com]
- 2. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. resources.workstationindustries.com [resources.workstationindustries.com]
- 5. ehs.fiu.edu [ehs.fiu.edu]
- 6. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 7. students.umw.edu [students.umw.edu]
- 8. NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 9. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
